1-Chloro-3-methoxypropan-2-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166627. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-methoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2/c1-7-3-4(6)2-5/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLYKNXDLNPWGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308186 | |
| Record name | 1-Chloro-3-methoxy-2-propanol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID401308186 | |
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Molecular Weight |
124.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4151-97-7 | |
| Record name | 1-Chloro-3-methoxy-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4151-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Chloro-3-methoxypropan-2-ol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4151-97-7 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166627 | |
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| Record name | 4151-97-7 | |
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| Record name | 1-Chloro-3-methoxy-2-propanol | |
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| Record name | 1-chloro-3-methoxypropan-2-ol | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of 1-Chloro-3-methoxypropan-2-ol
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-chloro-3-methoxypropan-2-ol (CAS No: 4151-97-7). This bifunctional molecule is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its unique combination of a chloromethyl, a secondary alcohol, and a methoxy ether moiety makes it a versatile building block for the construction of complex molecular architectures. This guide will delve into its spectroscopic signature, provide field-proven insights into its handling and reactivity, and present detailed experimental protocols relevant to its synthesis and purification.
Introduction
This compound is a chiral, trifunctional organic compound that has garnered significant interest as a key starting material in the synthesis of various biologically active molecules.[1] Its structure presents three distinct points for chemical modification: a reactive primary chloride, a secondary hydroxyl group, and a methoxy ether. This trifecta of functionality allows for sequential and regioselective reactions, a highly desirable characteristic in multistep synthetic campaigns. The primary application of this compound lies in its role as a crucial precursor in the synthesis of antiviral drugs, most notably O-Methylganciclovir, an analogue of Ganciclovir.[2][3] This guide aims to provide a holistic understanding of this compound, empowering researchers to effectively utilize this versatile synthon in their drug discovery and development endeavors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in a laboratory setting. This compound is a clear, faintly yellow, oily liquid at room temperature.[1] A summary of its key properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4151-97-7 | [4][5] |
| Molecular Formula | C₄H₉ClO₂ | [6] |
| Molecular Weight | 124.57 g/mol | [6] |
| Appearance | Clear faintly yellow/Oily Liquid | [1] |
| Boiling Point | 171 °C | [5][7] |
| Density | 1.161 g/cm³ | [7][8] |
| Refractive Index | 1.4463 | [5][7] |
| Flash Point | 72 °C | [1] |
| Solubility | Sparingly soluble in Chloroform, DMSO; Slightly soluble in Methanol | [8] |
| pKa (Predicted) | 13.28 ± 0.20 | [8] |
| InChI | InChI=1S/C4H9ClO2/c1-7-3-4(6)2-5/h4,6H,2-3H2,1H3 | [6] |
| SMILES | COCC(O)CCl | [7] |
Spectroscopic Data Analysis
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectroscopic signatures of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The methoxy group (-OCH₃) will appear as a sharp singlet around 3.3-3.4 ppm.[8] The protons of the chloromethyl group (-CH₂Cl) and the methoxymethyl group (-CH₂OCH₃) will likely appear as multiplets or doublets of doublets due to coupling with the proton on the chiral center. The proton attached to the carbon bearing the hydroxyl group (-CHOH) will also be a multiplet, and its chemical shift will be dependent on the solvent and concentration. The hydroxyl proton (-OH) will appear as a broad singlet, and its position can vary significantly.
-
¹³C NMR: The carbon NMR spectrum will exhibit four distinct signals corresponding to the four carbon atoms in the molecule. The methoxy carbon will resonate around 59 ppm.[8] The carbon of the chloromethyl group will be in the range of 45-50 ppm, while the carbon of the methoxymethyl group will be around 70-75 ppm. The carbon bearing the hydroxyl group will appear at approximately 70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by several key absorption bands. A broad and strong absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group.[9] The C-H stretching vibrations of the aliphatic groups will appear in the 2850-3000 cm⁻¹ region. A distinct C-O stretching band for the ether linkage is expected around 1100 cm⁻¹. The C-Cl stretching vibration will likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.[6]
Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) at m/z 124 would be expected, along with an (M+2)⁺ peak at m/z 126 with approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.[10] Common fragmentation patterns would involve the loss of a chloromethyl radical (•CH₂Cl), a methoxy radical (•OCH₃), or a water molecule (H₂O) from the molecular ion.
Synthesis and Purification
Synthetic Approach
This compound is typically synthesized via the ring-opening of a suitable epoxide precursor. A common and efficient method involves the acid-catalyzed ring-opening of glycidyl methyl ether with hydrochloric acid.[3][11] This reaction proceeds via an Sₙ2-type mechanism where the chloride ion acts as the nucleophile.
Start [label="Glycidyl Methyl Ether", shape=ellipse, fillcolor="#FBBC05"]; Reagent [label="Hydrochloric Acid (HCl)"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853"]; Mechanism [label="Nucleophilic Ring-Opening", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Mechanism [label="Reacts with"]; Reagent -> Mechanism; Mechanism -> Product [label="Forms"]; }
The regioselectivity of the ring-opening is a critical aspect. Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon of the protonated epoxide due to the partial positive charge stabilization. However, in the case of glycidyl methyl ether, the attack occurs at the less sterically hindered primary carbon, leading to the desired product.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established chemical principles of epoxide ring-opening reactions. Researchers should consult the primary literature for specific reaction conditions and safety precautions.[3]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Reagents: Charge the flask with glycidyl methyl ether. Cool the flask in an ice bath.
-
Addition of Acid: Slowly add a stoichiometric amount of concentrated hydrochloric acid to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize the excess acid. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure this compound.[12]
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The primary chloride is a good leaving group and is susceptible to nucleophilic substitution, while the secondary hydroxyl group can be acylated, alkylated, or oxidized.
Key Reactions
-
Nucleophilic Substitution: The chloromethyl group readily undergoes Sₙ2 reactions with a variety of nucleophiles, such as amines, azides, cyanides, and thiolates, to introduce new functional groups.
-
Etherification/Esterification: The hydroxyl group can be deprotonated with a base and then alkylated to form an ether, or it can be reacted with an acyl chloride or anhydride to form an ester.
-
Epoxidation: Treatment with a strong base can induce an intramolecular Sₙ2 reaction, where the deprotonated hydroxyl group displaces the chloride to form the corresponding epoxide, glycidyl methyl ether.
Main [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NucSub [label="Nucleophilic Substitution\n(at -CH2Cl)"]; EtherEster [label="Etherification/Esterification\n(at -OH)"]; Epox [label="Intramolecular Epoxidation"]; Guanine [label="Alkylation of Guanine Derivatives", fillcolor="#FBBC05"];
Main -> NucSub [label="Nu-"]; Main -> EtherEster [label="R-X or RCOCl"]; Main -> Epox [label="Base"]; NucSub -> Guanine [label="e.g., Guanine"]; }
Application in Drug Synthesis: O-Methylganciclovir
A prime example of the utility of this compound is in the synthesis of O-Methylganciclovir, an antiviral agent.[2] In this synthesis, the chloro-alcohol acts as an alkylating agent for a protected guanine derivative. The reaction typically involves the deprotonation of the guanine derivative with a suitable base, followed by nucleophilic attack on the chloromethyl group of this compound.[13] This reaction highlights the importance of this synthon in introducing a key side chain found in many antiviral nucleoside analogues.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
Table 2: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [4][6] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [4][6] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | [4][6] |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | [4] |
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a synthetically versatile and valuable building block, particularly in the field of medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of complex target molecules, including antiviral drugs. A thorough understanding of its chemical and physical properties, spectroscopic characteristics, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
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- LookChem. (n.d.). Cas 4151-97-7,1-CHLORO-3-METHOXY-2-PROPANOL.
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- PubMed. (1983). A direct method for the preparation of 2-hydroxyethoxymethyl derivatives of guanine, adenine, and cytosine. National Center for Biotechnology Information.
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Introduction: A Versatile Halogenated Ether Alcohol in Modern Synthesis
An In-depth Technical Guide to 1-Chloro-3-methoxypropan-2-ol (CAS: 4151-97-7)
This compound, registered under CAS number 4151-97-7, is a bifunctional organic compound of significant interest in the realms of pharmaceutical and fine chemical synthesis.[1][2] Also known by synonyms such as 3-Chloro-1-methoxy-2-propanol and 3-Chloro-2-hydroxypropyl methyl ether, this clear, faintly yellow oily liquid serves as a critical building block and intermediate.[1][3][4] Its structure, incorporating a chloromethyl group, a secondary alcohol, and a methoxy ether, provides a unique combination of reactive sites, making it a valuable precursor for constructing more complex molecular architectures.
This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, synthesis methodologies, key applications, analytical characterization, and safety protocols, providing a holistic understanding grounded in scientific literature and established data.
Section 1: Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in experimental design and process scale-up. This compound is a moderately polar liquid with a defined set of characteristics that dictate its behavior in various reaction and storage conditions.
Key Physicochemical Properties
The following table summarizes the essential physicochemical data for this compound, compiled from various chemical data repositories.
| Property | Value | Source(s) |
| CAS Number | 4151-97-7 | [1][3][5][6][7][8] |
| Molecular Formula | C₄H₉ClO₂ | [1][6][7][8] |
| Molecular Weight | 124.57 g/mol | [1][3][6][9] |
| Appearance | Clear, faintly yellow oily liquid | [1][3][4] |
| Boiling Point | 171 °C | [1][3][5] |
| Density | 1.161 g/cm³ | [1][3][5] |
| Refractive Index (n²⁰/D) | 1.4463 | [1][3][5] |
| Flash Point | 72 °C | [1][3] |
| Solubility | Sparingly soluble in DMSO and Chloroform; Slightly soluble in Methanol. | [1][3] |
| pH | 5.6 (50 g/L aqueous solution) | [3][10] |
| Storage Temperature | Store below +30°C | [1][3][6] |
Spectroscopic Data Summary
Spectroscopic analysis is crucial for identity confirmation and structural elucidation. Key data for this compound are provided below.
| Technique | Key Data Points | Source(s) |
| ¹H NMR | Spectra available for reference. | [7][8][11] |
| ¹³C NMR | Spectra available for reference. | [7][8] |
| IR Spectroscopy | Spectra available for neat, liquid film samples. | [7][8] |
| Mass Spectrometry | Mass spectral data is available through the NIST database. | [7][12] |
Section 2: Synthesis, Pathways, and Mechanistic Considerations
The primary industrial synthesis of this compound leverages readily available and cost-effective starting materials, namely epichlorohydrin and methanol.[1][8] This pathway is a classic example of an epoxide ring-opening reaction, a cornerstone of organic synthesis.
Primary Synthesis Route: Ring-Opening of Epichlorohydrin
The reaction involves the nucleophilic attack of methanol on the protonated or Lewis acid-activated epoxide ring of epichlorohydrin.
-
Causality of Experimental Choice: This method is preferred due to the high reactivity of the strained epoxide ring in epichlorohydrin. The choice of methanol as the nucleophile directly installs the required methoxy group. The reaction can be catalyzed by either an acid or a base, but acid catalysis is common as it activates the epoxide towards nucleophilic attack. The regioselectivity of the attack typically favors the less substituted carbon, leading to the desired 2-ol isomer as the major product.
The overall reaction is as follows: Epichlorohydrin + Methanol → this compound
Caption: Role in O-Methylganciclovir Synthesis.
Section 4: Analytical Protocols and Quality Assurance
Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical synthesis, where impurities can affect reaction yields, safety, and the efficacy of the final active pharmaceutical ingredient (API).
Standard Analytical Techniques
-
Gas Chromatography (GC): The primary method for assessing purity and quantifying impurities, often with a Flame Ionization Detector (FID). Commercial sources indicate a typical purity of >98.0% (GC). [4]* Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used for definitive structural confirmation.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the hydroxyl (-OH) and ether (C-O-C) moieties.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, further confirming the compound's identity.
Protocol: Purity Assessment by Gas Chromatography (GC-FID)
This protocol is a representative workflow for the quality control analysis of this compound.
Objective: To determine the purity of a sample and identify any potential process-related impurities.
1. Instrumentation and Materials:
- Gas Chromatograph with FID.
- Capillary Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium or Nitrogen, high purity.
- Sample: this compound.
- Solvent: Dichloromethane or Ethyl Acetate (GC grade).
2. Standard Preparation:
- Accurately weigh approximately 50 mg of the reference standard into a 10 mL volumetric flask.
- Dissolve and dilute to volume with the chosen solvent. This creates a ~5 mg/mL standard solution.
3. Sample Preparation:
- Prepare the sample solution in the same manner as the standard solution.
4. Chromatographic Conditions:
- Injector Temperature: 250 °C
- Detector Temperature: 280 °C
- Oven Program:
- Initial Temperature: 80 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 220 °C.
- Final Hold: Hold at 220 °C for 5 minutes.
- Injection Volume: 1 µL
- Split Ratio: 50:1
5. Analysis and Calculation:
- Inject the standard and sample solutions.
- Identify the peak for this compound based on the retention time from the standard injection.
- Calculate the purity using the area percent method:
- % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Trustworthiness through Self-Validation: This protocol incorporates a reference standard for peak identification, ensuring accurate analysis. The temperature ramp allows for the separation of volatile starting materials and higher-boiling byproducts, providing a comprehensive impurity profile.
Section 5: Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with halogenated organic compounds.
GHS Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed. [7][10]* H315: Causes skin irritation. [7][10]* H319: Causes serious eye irritation. [7][10]* H335: May cause respiratory irritation. [10]* Combustible Liquid: The compound has a flash point of 72°C. [13] The signal word associated with this compound is "Warning". [7][13]
Safe Handling and First Aid Procedures
A systematic approach to handling and emergency response is critical.
| Precaution / Response | Detailed Protocol | Source(s) |
| Prevention | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Avoid breathing mist, vapors, or spray. | [13] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. | [13] |
| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Remove and wash contaminated clothing before reuse. | [13] |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [13] |
| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do not induce vomiting. | [13] |
| Fire | In case of fire, use CO₂, dry chemical, or foam for extinction. Keep away from open flames and hot surfaces. | [13] |
Storage and Disposal
-
Storage: Store in a well-ventilated place, keeping the container tightly closed. [13]Recommended storage is below +30°C. [1][3][6]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [13]
Conclusion
This compound (CAS 4151-97-7) stands out as a highly functional and versatile chemical intermediate. Its well-defined synthesis from epichlorohydrin and its crucial role in the production of important pharmaceutical compounds like O-Methylganciclovir underscore its value to the scientific community. A thorough understanding of its properties, analytical methods, and safety requirements, as detailed in this guide, is essential for its responsible and effective utilization in research and development.
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physical properties of 1-Chloro-3-methoxypropan-2-ol
An In-Depth Technical Guide to the Physical Properties of 1-Chloro-3-methoxypropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 4151-97-7) is a halogenated ether alcohol that serves as a critical intermediate in organic synthesis.[1] Its bifunctional nature, possessing both a reactive chlorine atom and a secondary alcohol group, makes it a versatile building block for introducing a propanol ether backbone into more complex molecules. This guide provides a comprehensive overview of the core , offering a foundational dataset for its application in research and development, particularly within the pharmaceutical industry where it is used in the synthesis of antiviral agents.[1]
Molecular Structure and Identification
The unique arrangement of functional groups in this compound dictates its chemical behavior and physical characteristics. Understanding its structure is paramount for predicting its reactivity and interactions.
Caption: 2D representation of this compound.
Core Physicochemical Properties
The physical properties of a compound are essential for its handling, purification, and use in reactions. The following table summarizes the key physical data for this compound.
| Property | Value | Source(s) |
| CAS Number | 4151-97-7 | [2][3][4][5][6] |
| Molecular Formula | C₄H₉ClO₂ | [2][4][6] |
| Molecular Weight | 124.57 g/mol | [2][4][7] |
| Appearance | Colorless to light yellow, clear oily liquid | [1][4][8][9] |
| Boiling Point | 170-173 °C at 760 mmHg; 95 °C at 50 mmHg | [2][4][5][8] |
| Density | 1.161 - 1.183 g/cm³ at 20 °C | [2][3][5] |
| Refractive Index (n²⁰/D) | 1.4463 | [2][4] |
| Flash Point | 63.6 - 72 °C | [1][3][4][5] |
| Solubility | Sparingly soluble in DMSO and slightly soluble in Chloroform and Methanol. | [1][3] |
| Vapor Pressure | 0.2 - 0.247 mmHg at 25 °C (Predicted/Calculated) | [1][4] |
Experimental Protocols for Property Determination
To ensure the accuracy and reproducibility of the reported physical properties, standardized experimental procedures are crucial. The following section details the methodologies for determining several key parameters.
Boiling Point Determination (Distillation Method)
The boiling point is a fundamental property that indicates purity. The variation in reported values (170-173 °C) suggests sensitivity to atmospheric pressure.
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
-
Methodology:
-
A sample of this compound is placed in a round-bottom flask.
-
A distillation apparatus is assembled with a thermometer placed so that the bulb is just below the side arm of the distillation head.
-
The sample is heated, and the temperature is recorded when the liquid is boiling and the vapor condensate is dripping from the thermometer bulb.
-
-
Causality: The use of distillation for boiling point determination also serves as a final purification step. A constant boiling point during distillation is a strong indicator of the compound's purity.
Density and Refractive Index Measurement
These properties are useful for identifying a substance and assessing its purity.
-
Principle: Density is the mass per unit volume, while the refractive index measures how light propagates through the substance. Both are temperature-dependent.
-
Methodology:
-
A pycnometer is used to determine the density by measuring the weight of a known volume of the liquid at a controlled temperature (e.g., 20 °C).
-
An Abbe refractometer is used to measure the refractive index. A drop of the sample is placed on the prism, and the refractive index is read directly from the scale at a specified temperature and wavelength (typically the sodium D-line).
-
-
Causality: These measurements are non-destructive and require only a small amount of sample, making them efficient for routine quality control.
Spectroscopic Data and Structural Confirmation
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of the atoms.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information about the number and types of hydrogen atoms in the molecule.[4][10]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows the different types of carbon environments in the molecule.[4]
-
IR (Infrared) Spectroscopy: Identifies the functional groups present, such as the O-H stretch of the alcohol and C-O stretches of the ether and alcohol.[4]
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern of the molecule.[4]
Safety and Handling
This compound is classified as harmful and an irritant.[5][6][11]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[8] It causes skin and serious eye irritation.[6][11] May cause respiratory irritation.[6][11]
-
Precautions: Use in a well-ventilated area, and wear appropriate personal protective equipment (gloves, eye protection).[11] Store below +30°C.[3]
Conclusion
The are well-documented, providing a solid foundation for its use in scientific research and drug development. Its characteristics as a liquid at room temperature with a relatively high boiling point and specific solubility profile are key considerations for its handling and application in synthesis. The spectroscopic data available further confirms its structure, ensuring its correct identification and use.
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An In-Depth Technical Guide to 1-Chloro-3-methoxypropan-2-ol: A Trifunctional Building Block in Modern Synthesis
Abstract: This technical guide provides a comprehensive overview of 1-chloro-3-methoxypropan-2-ol (CAS No: 4151-97-7), a versatile trifunctional chemical intermediate. We will delve into its core structural and physicochemical properties, explore common synthetic methodologies with mechanistic insights, and illuminate its strategic applications, particularly within the pharmaceutical and drug development sectors. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound's unique reactivity profile.
Molecular Identity and Physicochemical Profile
This compound is a chiral chlorohydrin ether derivative. Its structure incorporates three key functional groups: a primary chloride, a secondary alcohol, and a methyl ether. This trifunctional nature is the foundation of its utility as a versatile building block in organic synthesis, allowing for sequential and regioselective reactions.
The IUPAC name for this compound is this compound.[1] Its molecular structure is represented by the SMILES string COCC(O)CCl and the InChIKey FOLYKNXDLNPWGC-UHFFFAOYSA-N.[1][2][3][4]
The key physicochemical properties of this compound are summarized below, providing essential data for experimental design and process safety.
| Property | Value | Source(s) |
| CAS Number | 4151-97-7 | [1][2][5][6] |
| Molecular Formula | C₄H₉ClO₂ | [1][2][4][5] |
| Molecular Weight | 124.57 g/mol | [3][5][6] |
| Appearance | Clear, faintly yellow oily liquid | [6] |
| Boiling Point | 171 °C | [2][6] |
| Density | 1.161 g/cm³ | [2][6] |
| Refractive Index | 1.4463 | [2][6] |
| Flash Point | 72 °C | [6] |
| Solubility | Sparingly soluble in DMSO and Chloroform, slightly soluble in Methanol | [6] |
Synthesis and Mechanistic Considerations
A prevalent and efficient method for the synthesis of this compound involves the regioselective ring-opening of epichlorohydrin with methanol. This reaction is a cornerstone of its industrial production.
Experimental Protocol: Methanolysis of Epichlorohydrin
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser is charged with methanol. The methanol serves as both a reactant and the solvent, ensuring a high molar excess which drives the reaction to completion.
-
Catalyst Introduction: A catalytic amount of a Lewis or Brønsted acid (e.g., sulfuric acid, p-toluenesulfonic acid) is added to the methanol. The acid catalyst is crucial for protonating the epoxide oxygen, thereby activating the ring towards nucleophilic attack.
-
Reactant Addition: Epichlorohydrin is added dropwise to the stirred, cooled methanolic solution. The temperature is carefully maintained at 25-35°C. Exothermic control is critical; runaway reactions can lead to side products and pose a safety hazard.
-
Reaction & Monitoring: The reaction mixture is stirred for several hours at a controlled temperature. Progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to track the consumption of epichlorohydrin.
-
Neutralization & Quench: Upon completion, the reaction is quenched by adding a base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst. This step is vital to prevent product degradation during workup and distillation.
-
Purification: The crude product is concentrated under reduced pressure to remove excess methanol. The resulting residue is then purified by vacuum distillation to yield this compound as a clear liquid.
Causality and Mechanistic Insight: The regioselectivity of the ring-opening is governed by both steric and electronic factors. Under acidic conditions, the nucleophile (methanol) preferentially attacks the more sterically accessible primary carbon (C1) of the protonated epoxide, leading to the desired product over its isomer, 2-chloro-1-(methoxymethyl)ethanol. The acid catalyst lowers the activation energy for ring-opening, making the reaction feasible under mild conditions.
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An In-depth Technical Guide to the Solubility of 1-Chloro-3-methoxypropan-2-ol in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1-Chloro-3-methoxypropan-2-ol, a key intermediate in pharmaceutical synthesis.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility in organic solvents, offering predictive insights and a detailed experimental protocol for empirical determination.
Physicochemical Profile of this compound
A thorough understanding of a compound's physical and chemical properties is paramount to predicting its solubility behavior. This compound (CAS No: 4151-97-7) is a colorless to faintly yellow, oily liquid.[2] Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C4H9ClO2 | [1] |
| Molecular Weight | 124.57 g/mol | [1] |
| Boiling Point | 171 °C | [2] |
| Density | 1.161 g/cm³ | [2] |
| Flash Point | 72 °C | [2] |
| pKa (Predicted) | 13.28 ± 0.20 | [2] |
| LogP (Octanol/Water Partition Coefficient) | 0.232 (Crippen Calculated) | [3] |
The presence of a hydroxyl group (-OH), an ether linkage (-O-), and a chlorine atom (-Cl) imparts a degree of polarity to the molecule, influencing its interactions with various solvents. The calculated LogP value suggests a relatively balanced hydrophilic-lipophilic character.
Theoretical Framework of Solubility
The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] This adage implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key intermolecular forces at play are:
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor.
-
Dipole-Dipole Interactions: The polar C-Cl and C-O bonds create a net dipole moment.
-
London Dispersion Forces: Present in all molecules, these forces increase with molecular size and surface area.
Therefore, its solubility is expected to be higher in polar, protic solvents that can engage in hydrogen bonding, and in polar, aprotic solvents that can participate in dipole-dipole interactions.
Hansen Solubility Parameters (HSP)
Known and Predicted Solubility of this compound
While extensive quantitative solubility data for this compound in a wide array of organic solvents is not publicly available, some qualitative information has been reported.
| Solvent | Solubility |
| Chloroform | Soluble |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble |
| Methanol | Slightly Soluble |
Source: ChemicalBook, LookChem[1][2]
Based on its molecular structure and the principles of "like dissolves like," we can infer its likely solubility in other common organic solvents. For instance, its structural similarity to propylene glycol ethers, many of which are miscible with a broad range of organic solvents, suggests good solubility in solvents of moderate to high polarity.[7][8]
The following diagram illustrates the logical relationship between the molecular features of this compound and its expected solubility behavior.
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1-Chloro-3-methoxypropan-2-ol boiling point and melting point
An In-Depth Technical Guide to the Physicochemical Properties of 1-Chloro-3-methoxypropan-2-ol
Authored by: A Senior Application Scientist
Introduction
This compound (CAS No: 4151-97-7) is a halogenated ether alcohol that serves as a crucial intermediate in advanced organic synthesis.[1] With the molecular formula C4H9ClO2, its structure features a secondary alcohol, a chloromethyl group, and a methoxy group, bestowing upon it a unique combination of reactivity and physical properties.[1][2][3] This bifunctionality makes it a valuable building block, particularly in the pharmaceutical industry. Notably, it is a key precursor in the synthesis of O-Methylganciclovir, an analog of the antiviral drug Ganciclovir, which has shown significant activity against herpes simplex virus type 1.[1][2]
This guide provides an in-depth analysis of the boiling and melting points of this compound, grounded in its molecular structure. We will explore the theoretical basis for its phase transition temperatures, present established experimental protocols for their determination, and discuss the critical safety and handling considerations for this compound. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this important synthetic intermediate.
Physicochemical Properties
The physical characteristics of a compound are dictated by its molecular structure and the resulting intermolecular forces. For this compound, the presence of a hydroxyl (-OH) group allows for strong hydrogen bonding, while the chlorine and oxygen atoms create significant dipole-dipole interactions. These forces, combined with its molecular weight of approximately 124.57 g/mol , result in a relatively high boiling point and its existence as a liquid under standard conditions.[1][2]
Data Summary
The key physicochemical data for this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 4151-97-7 | [1][2][3][4] |
| Molecular Formula | C4H9ClO2 | [1][2][3][5] |
| Molecular Weight | 124.57 g/mol | [1][2] |
| Appearance | Colorless to light yellow, clear oily liquid | [1][6] |
| Boiling Point | 170-171 °C | [1][4][5] |
| Melting Point | Not Applicable (Liquid at STP) | [1][4] |
| Calculated Fusion Point | -40.34 °C (232.81 K) | [7] |
| Density | 1.161 g/cm³ | [1][2][4] |
| Refractive Index | ~1.4463 | [1][4][5] |
| Flash Point | 63.6 - 72 °C | [1][2][5] |
| Solubility | Sparingly soluble in DMSO, slightly in Methanol | [1][2] |
Analysis of Phase Transitions
Boiling Point: 170-171 °C
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, leading to the transition into the gaseous phase.[8] this compound exhibits a high boiling point of 171 °C, which is a direct consequence of the strong intermolecular forces between its molecules.[1][4]
-
Hydrogen Bonding: The primary contributor to its high boiling point is the hydroxyl (-OH) group. This group enables strong hydrogen bonding, where the hydrogen atom of one molecule is attracted to the oxygen atom of a neighboring molecule. A significant amount of thermal energy is required to overcome these robust interactions.
-
Dipole-Dipole Interactions: The electronegative chlorine and oxygen atoms create a net dipole moment in the molecule, leading to dipole-dipole attractions that further hold the molecules together.
-
Van der Waals Forces: As with all molecules, London dispersion forces are present and contribute to the overall intermolecular attraction.
The combination of these forces necessitates a high temperature to provide the molecules with sufficient kinetic energy to escape into the vapor phase.
Melting Point (Fusion Point)
Most chemical databases report the melting point of this compound as "not applicable" or "n/a".[1][4] This is because the compound is a liquid at standard temperature and pressure. The term "melting point" typically refers to the temperature at which a substance transitions from solid to liquid. For substances that are liquid at room temperature, the relevant property is the freezing point (or fusion point), which is the temperature of the liquid-to-solid transition.
While experimental data for the freezing point is scarce, computational models predict a fusion point of approximately -40.34 °C (232.81 K).[7] This low freezing point is expected for a molecule with its asymmetry and functional groups, which can disrupt the formation of a highly ordered crystal lattice.
Experimental Determination Protocols
To ensure scientific rigor, the physical properties of a compound must be verifiable through standardized experimental procedures. The following protocols describe common and reliable methods for determining the boiling and melting/freezing points.
Protocol 1: Boiling Point Determination via the Capillary Method
This micro-scale method is efficient for determining the boiling point with a small amount of sample.[8][9] The principle relies on observing the temperature at which the liquid's vapor pressure equals the atmospheric pressure within an inverted capillary tube.[8]
Methodology
-
Sample Preparation: Add approximately 0.5-1 mL of this compound to a small test tube or fusion tube.
-
Capillary Insertion: Place a standard melting point capillary tube (sealed at one end) into the test tube with its open end submerged in the liquid.
-
Apparatus Assembly: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb. Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a digital melting point apparatus with a heating block).[10][11]
-
Heating: Begin heating the bath at a moderate rate. Initially, air trapped in the capillary will be expelled as a slow stream of bubbles.
-
Observation: As the temperature approaches the boiling point, the vapor pressure of the sample will increase, causing a rapid and continuous stream of bubbles to emerge from the capillary tip.[9]
-
Recording the Boiling Point: Turn off the heat source once a vigorous stream of bubbles is observed. As the apparatus cools, the bubble stream will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube, signifying that the external pressure has overcome the internal vapor pressure.[9][10] Record this temperature.
-
Validation: For accuracy, allow the apparatus to cool and repeat the determination until two consistent readings are obtained.
Workflow Diagram: Boiling Point Determination
Caption: Workflow for boiling point determination using the capillary method.
Protocol 2: Freezing Point Determination
For a substance that is liquid at room temperature, the melting point protocol is adapted to determine its freezing point. This involves controlled cooling of the liquid sample until solidification occurs.
Methodology
-
Sample Preparation: Place a small sample of this compound into a small test tube.
-
Apparatus Assembly: Insert a thermometer or temperature probe directly into the liquid. Ensure the bulb is fully immersed but not touching the glass.
-
Controlled Cooling: Place the test tube in a cooling bath (e.g., an ice-salt mixture or a cryocooler). The bath should be at a temperature significantly lower than the expected freezing point.
-
Agitation & Observation: Gently and continuously stir the liquid with the thermometer or a magnetic stir bar to ensure uniform temperature and prevent supercooling.
-
Data Recording: Record the temperature at regular intervals (e.g., every 30 seconds). Plot temperature versus time.
-
Determining Freezing Point: The temperature will decrease steadily and then plateau (remain constant) as the liquid begins to solidify. This plateau temperature is the freezing point. Once all the liquid has frozen, the temperature will begin to drop again.
-
Alternative (DSC): For higher precision, Differential Scanning Calorimetry (DSC) can be used. A small, sealed sample is cooled at a controlled rate, and the instrument measures the heat flow. The onset of the exothermic peak corresponding to crystallization represents the freezing point.[12]
Workflow Diagram: Freezing Point Determination
Caption: Workflow for freezing point determination via controlled cooling.
Safety and Handling
Proper handling of this compound is essential due to its hazardous properties. The compound is classified as a combustible liquid and can cause irritation.[3][13]
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[13][14] Ensure eyewash stations and safety showers are readily accessible.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[13][14]
-
Handling: Avoid breathing vapors or mist.[13] Wash hands and any exposed skin thoroughly after handling.[13] Keep away from heat, open flames, and sparks.[13]
-
Storage: Store in a cool, dry, and well-ventilated place below +30°C.[2][13] Keep the container tightly closed.[13]
-
References
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- Melting point determin
- BOILING POINT DETERMIN
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Spectroscopic Data for 1-Chloro-3-methoxypropan-2-ol: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Chloro-3-methoxypropan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth interpretations of predicted Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind spectroscopic observations and outlines self-validating experimental protocols.
Introduction
This compound (CAS No: 4151-97-7) is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, possessing a secondary alcohol, a chloromethyl group, and a methoxy ether, presents a unique spectroscopic fingerprint. Accurate interpretation of its spectral data is paramount for confirming its identity and purity, which are critical quality attributes in drug development and manufacturing. This guide will delve into the predicted spectroscopic characteristics of this molecule, providing a foundational understanding for its analysis.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the numbering of the carbon atoms, is presented below. This structure forms the basis for all subsequent spectroscopic predictions and interpretations.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its molecular environment, making IR spectroscopy an excellent tool for identifying functional groups.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| 2930-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1120 | Strong | C-O stretch (ether and secondary alcohol) |
| ~750 | Strong | C-Cl stretch |
Interpretation:
The most prominent feature in the predicted IR spectrum is a strong, broad absorption band around 3400 cm⁻¹ , which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding.
The presence of aliphatic C-H bonds is confirmed by the absorption bands in the 2930-2850 cm⁻¹ region. A strong absorption around 1120 cm⁻¹ is expected for the C-O stretching vibrations of both the secondary alcohol and the methoxy ether functional groups. The C-Cl stretching vibration is predicted to appear as a strong band around 750 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
Theoretical Principles: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, and the splitting pattern (multiplicity) is determined by the number of neighboring protons.
Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.95 | m | 1H | H-2 |
| ~3.65 | dd | 2H | H-1 |
| ~3.45 | d | 2H | H-3 |
| ~3.40 | s | 3H | -OCH₃ |
| ~2.50 | d (broad) | 1H | -OH |
Interpretation:
The ¹H NMR spectrum of this compound is predicted to show five distinct signals:
-
The proton on the carbon bearing the hydroxyl group (H-2 ) is expected to appear as a multiplet around 3.95 ppm . It is coupled to the protons on C-1 and C-3.
-
The two protons on the carbon adjacent to the chlorine atom (H-1 ) are predicted to be a doublet of doublets around 3.65 ppm , being coupled to the H-2 proton.
-
The two protons on the carbon adjacent to the methoxy group (H-3 ) are expected to appear as a doublet around 3.45 ppm , due to coupling with the H-2 proton.
-
The three protons of the methoxy group (-OCH₃ ) will appear as a sharp singlet around 3.40 ppm as they have no adjacent protons to couple with.
-
The hydroxyl proton (-OH ) is predicted to be a broad singlet around 2.50 ppm . Its chemical shift can vary depending on concentration and temperature, and it may exchange with deuterium upon addition of D₂O.
¹³C NMR Spectroscopy
Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it.
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~73.0 | C-3 |
| ~71.0 | C-2 |
| ~59.0 | -OCH₃ |
| ~46.0 | C-1 |
Interpretation:
The predicted ¹³C NMR spectrum shows four distinct signals, corresponding to the four unique carbon environments in the molecule:
-
The carbon atom bonded to the methoxy group (C-3 ) is expected to be the most downfield of the backbone carbons, around 73.0 ppm .
-
The carbon atom bearing the hydroxyl group (C-2 ) is also significantly deshielded and is predicted to appear around 71.0 ppm .
-
The methoxy carbon (-OCH₃ ) will have a characteristic chemical shift around 59.0 ppm .
-
The carbon atom bonded to the chlorine atom (C-1 ) is expected to be the most upfield of the backbone carbons, at approximately 46.0 ppm .
Mass Spectrometry (MS)
Theoretical Principles: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron ionization (EI) is a common method that involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern provides valuable information about the molecular structure.
Predicted Fragmentation Pattern (Electron Ionization):
| m/z | Predicted Fragment |
| 124/126 | [M]⁺ (Molecular Ion) |
| 93/95 | [M - OCH₃]⁺ |
| 75 | [CH₂(OH)CH₂OCH₃]⁺ |
| 45 | [CH₂OCH₃]⁺ |
Interpretation:
The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 124 and 126 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
Key fragmentation pathways are predicted to include:
-
Loss of the methoxy radical (•OCH₃) to give a fragment at m/z 93/95 .
-
Cleavage between C1 and C2, leading to the formation of a fragment at m/z 75 .
-
The base peak is likely to be at m/z 45 , corresponding to the stable [CH₂OCH₃]⁺ fragment.
Sources
1-Chloro-3-methoxypropan-2-ol molecular weight
An In-depth Technical Guide to 1-Chloro-3-methoxypropan-2-ol: Properties, Synthesis, Analysis, and Applications
Introduction
This compound, with a molecular weight of 124.57 g/mol , is a significant chemical intermediate in the pharmaceutical and chemical industries.[1][2] Its bifunctional nature, containing both a chlorine atom and a hydroxyl group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical characterization, and key applications, with a focus on its role in drug development. Specifically, it is a crucial precursor in the synthesis of O-Methylganciclovir, an analog of the antiviral drug Ganciclovir.[3]
Section 1: Physicochemical Properties
This compound is a clear, faintly yellow oily liquid under standard conditions.[3] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 124.57 g/mol | [1][2] |
| Molecular Formula | C4H9ClO2 | [1][4][5] |
| CAS Number | 4151-97-7 | [1][2][4][5][6] |
| Boiling Point | 171 °C | [1][6] |
| Density | 1.161 g/cm³ | [1][6] |
| Refractive Index | 1.4463 | [1][6] |
| Flash Point | 72 °C | [1] |
| Storage Temperature | Below +30°C | [1] |
| Synonyms | 1-chloro-3-methoxy-2-propanol, 3-Chloro-1-methoxy-2-propanol | [3][4][5][6] |
Section 2: Synthesis and Mechanism
The primary industrial synthesis of this compound involves the ring-opening reaction of epichlorohydrin with methanol. This reaction is typically catalyzed by an acid or a base.
Synthesis Workflow
The reaction proceeds via the nucleophilic attack of the methanol oxygen on one of the carbon atoms of the epoxide ring in epichlorohydrin. This attack leads to the opening of the three-membered ring and the formation of the chlorohydrin ether.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis from Epichlorohydrin and Methanol
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: Charge the flask with epichlorohydrin and an excess of methanol. The excess methanol serves as both a reactant and a solvent.
-
Catalysis: Slowly add a catalytic amount of a suitable acid (e.g., sulfuric acid) or base (e.g., sodium methoxide) to the reaction mixture while stirring. The reaction is exothermic, and the temperature should be controlled.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by techniques like gas chromatography.
-
Workup: After cooling, neutralize the catalyst. If an acid catalyst was used, a base is added, and vice-versa.
-
Purification: Remove the excess methanol by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Section 3: Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Analytical Workflow: GC-MS
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of chloropropanols like this compound, derivatization is often employed to improve chromatographic properties and detection sensitivity.
Caption: Analytical workflow for the GC-MS analysis of this compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol) at a known concentration. For unknown samples, perform a liquid-liquid extraction to isolate the analyte.
-
Derivatization: To a known volume of the sample or standard, add a derivatizing agent such as phenylboronic acid (PBA) to convert the hydroxyl group into a less polar and more volatile derivative.
-
GC-MS Conditions:
-
Injector: Set to a temperature of 250 °C with a splitless injection of 1 µL.
-
Column: Use a non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 60 °C, hold for 1 minute, then ramp up to 270 °C at a rate of 10-20 °C/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-500.
-
-
Data Analysis: Identify the derivative of this compound by its retention time and mass spectrum. Quantify the analyte by comparing its peak area to a calibration curve generated from the standards.
Section 4: Applications in Drug Development
As previously mentioned, a primary application of this compound is in the synthesis of O-Methylganciclovir, an antiviral drug candidate.
Synthesis of O-Methylganciclovir
In this synthesis, this compound serves as the acyclic side-chain precursor that is attached to the guanine base. The hydroxyl group of this compound is typically protected before the coupling reaction with the purine base.
Caption: Synthetic pathway to O-Methylganciclovir.
Section 5: Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin.[7][8] It can cause serious eye irritation and skin irritation.[5]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[8]
-
Disposal: Dispose of waste materials according to local, state, and federal regulations.[8]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in research and development.
References
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- General reaction scheme of epichlorohydrin with alcohol - ResearchGate.
- Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC - NIH.
- Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC - NIH.
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Hazards and Safety Precautions for 1-Chloro-3-methoxypropan-2-ol
Abstract: 1-Chloro-3-methoxypropan-2-ol is a vital chemical intermediate in a multitude of synthetic processes, particularly in the development of novel pharmaceutical agents. However, its utility is accompanied by a significant hazard profile that demands a comprehensive understanding and rigorous implementation of safety protocols. This guide offers a detailed analysis of the potential dangers associated with this compound and provides a thorough framework for its safe handling, storage, and disposal. This document is specifically tailored for researchers, scientists, and professionals actively engaged in drug development and related chemical synthesis.
Physicochemical Properties: The Foundation of Safety
A granular understanding of a chemical's physical and chemical properties is paramount in predicting its behavior under various laboratory conditions and is the first step in a robust safety assessment.
| Property | Value | Source |
| CAS Number | 4151-97-7 | [1][2] |
| Molecular Formula | C4H9ClO2 | [1][3] |
| Molecular Weight | 124.57 g/mol | [1][4] |
| Appearance | Colorless to faintly yellow oily liquid | [5] |
| Boiling Point | 171 °C | [2][5] |
| Flash Point | 72 °C | [5] |
| Density | 1.161 g/cm³ | [2] |
| Solubility | Soluble in chloroform, DMSO (sparingly), and methanol (slightly) | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance, with primary exposure routes being inhalation, skin contact, and eye contact.
Globally Harmonized System (GHS) Classification:
-
Acute Toxicity, Oral (Category 4) [3]
-
Skin Corrosion/Irritation (Category 2) [3]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System [3][7]
Hazard Statements:
-
H302: Harmful if swallowed.[3]
Mechanistic Insights into Toxicity
The toxicological profile of this compound is intrinsically linked to its chemical structure. The presence of a reactive chlorine atom and a hydroxyl group makes it a potential alkylating agent. Upon absorption, it can interact with biological macromolecules, leading to cellular dysfunction. The irritation observed upon contact with skin, eyes, and the respiratory tract is a direct consequence of this reactivity.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive safety strategy relies on a combination of robust engineering controls and appropriate personal protective equipment.
4.1. Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound must be performed within a certified chemical fume hood to mitigate the risk of inhalation exposure.
-
Ventilation: The laboratory must be equipped with adequate general ventilation to dilute and remove any fugitive emissions.
-
Emergency Equipment: Easily accessible and regularly maintained eyewash stations and safety showers are non-negotiable.[7]
4.2. Personal Protective Equipment (PPE):
The selection of PPE should be guided by a thorough, task-specific risk assessment.
| PPE | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and absorption. |
| Eye Protection | Safety goggles and/or a face shield | To protect against splashes and vapors that can cause severe eye irritation.[6] |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[7] | To prevent inhalation of irritating vapors. |
PPE Selection and Use Workflow
Caption: A systematic workflow for the selection and use of Personal Protective Equipment.
Protocols for Safe Handling, Storage, and Disposal
5.1. Safe Handling:
-
Preparation: Before commencing work, ensure all engineering controls are functioning correctly and all necessary PPE is donned.
-
Transfers: Use appropriate tools such as pipettes or syringes for transferring the liquid to minimize the risk of spills.
-
Heating: If heating is necessary, use a controlled heating source like a heating mantle or a water bath. Avoid open flames.
-
Housekeeping: Clean the work area thoroughly after each use.
5.2. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials, such as strong oxidizing agents.[7]
-
The storage area should be clearly labeled with appropriate hazard warnings.
5.3. Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
-
This substance is considered a halogenated organic reagent and should be collected in a designated container for hazardous waste.[8]
Emergency Procedures: A Rapid and Informed Response
A clear, concise, and well-rehearsed emergency plan is critical.
Emergency Response Decision Tree
Caption: A decision tree for responding to emergencies involving this compound.
6.1. First-Aid Measures:
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][9] If breathing has stopped, provide artificial respiration.[7][10]
-
Skin Contact: In case of skin contact, wash with plenty of soap and water.[7] Take off contaminated clothing and wash it before reuse.[6] If skin irritation occurs, get medical advice/attention.[7]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[6][7] Remove contact lenses if present and easy to do so. Continue rinsing.[6][7] If eye irritation persists, get medical advice/attention.[7]
-
Ingestion: If swallowed, rinse mouth. Call a poison center or doctor if you feel unwell.[7] Do not induce vomiting.[11]
References
- 1-chloro-3-methoxy-2-propanol - Chemical Synthesis D
- Chemical Properties of 2-Propanol, 1-chloro-3-methoxy- (CAS 4151-97-7) - Cheméo. [Link]
- This compound | C4H9ClO2 | CID 97988 - PubChem. [Link]
- MATERIAL SAFETY DATA SHEETS - Cleanchem Labor
- This compound, O-trimethylsilyl- | C7H17ClO2Si - PubChem. [Link]
- Cas 4151-97-7,1-CHLORO-3-METHOXY-2-PROPANOL | lookchem. [Link]
- First Aid Procedures for Chemical Hazards | NIOSH - CDC. [Link]
- 1-METHOXY-2-PROPANOL. [Link]
- First Aid: Chemical Exposure | UMass Memorial Health. [Link]
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A Comprehensive Technical Guide to 1-Chloro-3-methoxypropan-2-ol: Synthesis, Properties, and Applications in Drug Development
Introduction
In the landscape of pharmaceutical synthesis and fine chemical manufacturing, the strategic selection of intermediates is paramount to the efficiency, scalability, and ultimate success of a drug development program. 1-Chloro-3-methoxypropan-2-ol, a versatile chlorohydrin derivative, has emerged as a critical building block, valued for its unique combination of functional groups that allow for a range of chemical transformations. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its nomenclature, physicochemical properties, synthesis methodologies with a focus on field-proven insights, and its significant role as a key intermediate in the synthesis of antiviral therapeutics.
Nomenclature and Identification
Precise communication in chemical synthesis is critical, and a thorough understanding of a compound's various identifiers is the first step. This compound is known by several synonyms, which are often encountered in literature and commercial listings.
Systematic and Common Names:
-
IUPAC Name: this compound[1]
-
Synonyms: 3-Chloro-1-methoxy-2-propanol, 3-Chloro-2-hydroxypropyl Methyl Ether, 1-Methoxy-2-hydroxy-3-chloropropane, 2-Hydroxy-3-methoxypropyl chloride[2]
Chemical Identifiers:
-
Molecular Formula: C₄H₉ClO₂[2]
-
Molecular Weight: 124.57 g/mol [2]
-
InChIKey: FOLYKNXDLNPWGC-UHFFFAOYSA-N[1]
-
SMILES: COCC(CCl)O[1]
Physicochemical Properties
A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its effective application in synthesis, influencing choices of solvents, reaction conditions, and purification strategies.
| Property | Value | Source |
| Appearance | Clear, faintly yellow oily liquid | [3] |
| Boiling Point | 171 °C | [4] |
| Density | 1.161 g/cm³ | [4] |
| Refractive Index | 1.4463 | [4] |
| Flash Point | 72 °C | [3] |
| Solubility | Sparingly soluble in DMSO and chloroform, slightly soluble in methanol. | [3] |
| Vapor Pressure | 0.247 mmHg at 25°C | [3] |
| pKa (Predicted) | 13.28 ± 0.20 | [3] |
Synthesis of this compound: A Mechanistic Approach
The most prevalent and industrially viable synthesis of this compound involves the acid-catalyzed ring-opening of epichlorohydrin with methanol. This method is favored for its atom economy and the relatively straightforward reaction conditions.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
Epichlorohydrin
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a significant excess of anhydrous methanol. The excess methanol serves as both a reactant and the solvent, driving the reaction to completion.
-
Catalyst Addition: Cool the methanol in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid. The acid protonates the epoxide oxygen of epichlorohydrin, making it more susceptible to nucleophilic attack.
-
Addition of Epichlorohydrin: While maintaining the cooled temperature, add epichlorohydrin dropwise to the stirred solution. The slow addition helps to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Remove the bulk of the methanol using a rotary evaporator. To the remaining residue, add water and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified by vacuum distillation to obtain a product of high purity.
Mechanistic Insights
The reaction proceeds via an SN2-type mechanism. The acid catalyst protonates the oxygen atom of the epoxide ring in epichlorohydrin, which increases the electrophilicity of the ring carbons. The methanol, acting as a nucleophile, then attacks one of the carbon atoms of the protonated epoxide, leading to the opening of the ring. The attack preferentially occurs at the less sterically hindered primary carbon, resulting in the formation of this compound as the major product.
Application in Drug Development: Synthesis of O-Methylganciclovir
A significant application of this compound is its role as a key intermediate in the synthesis of O-Methylganciclovir, an analog of the antiviral drug Ganciclovir. O-Methylganciclovir has demonstrated excellent antiviral activity against herpes simplex virus type 1 (HSV-1) in in-vivo studies.
Synthetic Pathway Overview
Caption: Role in O-Methylganciclovir Synthesis.
In this synthesis, a protected guanine derivative is deprotonated with a strong base, such as sodium hydride, to form an anionic nucleophile. This nucleophile then displaces the chlorine atom of this compound in a nucleophilic substitution reaction to form an alkylated guanine intermediate. Subsequent deprotection steps yield the final product, O-Methylganciclovir. The methoxy group from this compound is a key structural feature of the final drug molecule.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing vapors or mist. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, with a particularly important role in the development of pharmaceuticals. Its synthesis from readily available starting materials and its unique chemical reactivity make it an attractive building block for the introduction of a functionalized three-carbon chain. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.
References
- Chemical Synthesis Database. (2025, May 20). 1-chloro-3-methoxy-2-propanol.
- PubChem. (n.d.). This compound.
- Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-chloro-3-methoxy- (CAS 4151-97-7).
- PubChem. (n.d.). This compound, O-trimethylsilyl-.
- Organic Syntheses. (n.d.). Epichlorohydrin.
- Organic Syntheses. (n.d.). Epichlorohydrin.
- Lumen Learning. (n.d.). Organic Chemistry 1: An open textbook - Appendix 2: Main Mechanisms.
- Chemistry LibreTexts. (2021, October 29). 8.5: Mechanisms of Nucleophilic Substitution Reactions.
- Royal Society of Chemistry. (n.d.). Green Chemistry.
- LookChem. (n.d.). Cas 4151-97-7,1-CHLORO-3-METHOXY-2-PROPANOL.
- Atlantis Press. (n.d.). A new coupling process for synthesis of epichlorohydrin from dichloropropanols.
- Google Patents. (n.d.). WO2008101866A2 - Process for manufacturing epichlorohydrin.
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An In-depth Technical Guide to the Reactivity Profile of 1-Chloro-3-methoxypropan-2-ol
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Bifunctional Building Block
1-Chloro-3-methoxypropan-2-ol, also known as 3-chloro-2-hydroxypropyl methyl ether, is a significant chemical intermediate prized for its unique bifunctional structure. Possessing both a reactive chlorine atom and a hydroxyl group, this clear, faintly yellow oily liquid serves as a versatile precursor in a multitude of organic syntheses.[1] Its strategic importance is most pronounced in the pharmaceutical industry, where it functions as a key building block for complex active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth exploration of the synthesis, core reactivity, and practical applications of this compound, offering field-proven insights for researchers and drug development professionals.
Physicochemical & Safety Profile
A thorough understanding of a compound's physical properties and safety hazards is a prerequisite for its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4151-97-7 | [1][2][3] |
| Molecular Formula | C4H9ClO2 | [1][2] |
| Molecular Weight | 124.57 g/mol | [1][2] |
| Appearance | Clear, faintly yellow oily liquid | [1] |
| Boiling Point | 171 °C | [1][3] |
| Density | 1.161 g/cm³ | [1][3] |
| Flash Point | 72 °C | [1] |
| Refractive Index | 1.4463 | [1][3] |
| Solubility | Sparingly soluble in Chloroform, DMSO; Slightly soluble in Methanol | [1] |
Table 2: GHS Hazard and Precautionary Statements
| Category | GHS Statements |
| Hazard Statements | H315: Causes skin irritation.[4][5] H319: Causes serious eye irritation.[4][5] H335: May cause respiratory irritation.[4][5] H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P302+P352: IF ON SKIN: Wash with plenty of water.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
This data is aggregated from multiple safety data sheets and should be used for informational purposes. Always consult the specific SDS for the material you are handling.
Synthesis Pathway: Ring-Opening of Epichlorohydrin
The principal industrial synthesis of this compound involves the acid- or base-catalyzed ring-opening of epichlorohydrin with methanol.[6][7] This reaction is a classic example of nucleophilic attack on a strained epoxide ring.
Causality of the Reaction: Epichlorohydrin is a highly reactive electrophile due to the strained three-membered oxirane ring and the electron-withdrawing effect of the adjacent chloromethyl group.[8] Methanol, a polar protic solvent and nucleophile, attacks one of the epoxide carbons. Under basic conditions, the methoxide ion is the active nucleophile. The regioselectivity of the attack can be influenced by the catalyst, but typically yields a mixture of isomers. However, the reaction favors the formation of the primary alcohol, which upon workup gives this compound.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis via Ring-Opening
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a molar excess of methanol.
-
Catalyst: Introduce a catalytic amount of a strong base (e.g., sodium hydroxide) or acid.
-
Addition: Slowly add epichlorohydrin to the stirring methanol solution at a controlled temperature to manage the exothermic reaction.
-
Reaction: Heat the mixture to reflux and maintain for several hours until TLC or GC analysis indicates the consumption of epichlorohydrin.
-
Workup: Cool the reaction mixture and neutralize the catalyst. Remove the excess methanol under reduced pressure.
-
Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Core Reactivity Profile
The reactivity of this compound is dominated by the interplay between its hydroxyl and chloro functionalities. This allows for two primary, highly useful transformations: intramolecular cyclization to form an epoxide and intermolecular nucleophilic substitution at the chlorinated carbon.
Intramolecular Cyclization: Formation of Glycidyl Methyl Ether
In the presence of a base, this compound undergoes a facile intramolecular Williamson ether synthesis. The base deprotonates the secondary hydroxyl group, forming an alkoxide intermediate. This nucleophilic alkoxide then attacks the adjacent carbon bearing the chlorine atom, displacing the chloride ion and forming a new epoxide ring. The product of this reaction is glycidyl methyl ether (also known as 1,2-epoxy-3-methoxypropane).[9][10]
Causality of the Reaction: This reaction is entropically favored due to its intramolecular nature. The dehydrochlorination is driven by the formation of a stable salt (e.g., NaCl) and the release of the strained chlorohydrin conformation.[11] This transformation is a critical step in many multi-step syntheses where the resulting epoxide is used as a reactive handle for further functionalization.
Caption: Mechanism of epoxide formation.
Experimental Protocol: Synthesis of Glycidyl Methyl Ether
-
Setup: Dissolve this compound in a suitable solvent (e.g., water or an alcohol) in a reaction vessel.
-
Base Addition: Slowly add a stoichiometric amount of a strong base solution, such as aqueous sodium hydroxide, while maintaining a low temperature (e.g., 0-10 °C) to control the reaction.
-
Reaction: Allow the mixture to stir at room temperature for several hours. Monitor the reaction progress by GC or TLC.
-
Extraction: Once the reaction is complete, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to isolate the product.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4), filter, and remove the solvent under reduced pressure. The resulting glycidyl methyl ether can be further purified by distillation.
Intermolecular Nucleophilic Substitution
The primary chloride in this compound is susceptible to substitution by a wide range of nucleophiles. This reaction follows a typical SN2 pathway, where an incoming nucleophile displaces the chloride leaving group.[12] The presence of the hydroxyl and methoxy groups can influence the reaction rate and may require protection depending on the nucleophile's basicity and the reaction conditions.
Causality of the Reaction: The carbon-chlorine bond is polarized (Cδ+—Clδ-), rendering the carbon atom electrophilic and a prime target for nucleophilic attack. This reaction is a cornerstone of its utility, allowing for the introduction of diverse functional groups, such as amines, azides, cyanides, and thiols, to build molecular complexity.
Application in Drug Development: Synthesis of an Antiviral Analogue
A prominent application of this compound is its role as a key intermediate in the synthesis of O-Methylganciclovir, an analogue of the potent antiviral drug Ganciclovir.[1][2] Ganciclovir is used to treat infections caused by herpes simplex virus. In the synthesis of the O-methyl analogue, this compound provides the crucial side chain that is ultimately attached to the guanine base. This highlights the compound's value in creating derivatives of existing drugs to explore improved efficacy, bioavailability, or modified activity spectra.[1][2] The chloro and methoxy groups are common motifs in drug discovery, often used to modulate a molecule's physicochemical properties and binding interactions.[13]
Conclusion
This compound is a strategically valuable and versatile chemical intermediate. Its reactivity is characterized by two principal pathways: base-mediated intramolecular cyclization to form glycidyl methyl ether, and intermolecular nucleophilic substitution of its primary chloride. These predictable and high-yielding transformations make it an indispensable building block in organic synthesis, particularly for the construction of pharmaceutical agents like antiviral nucleoside analogues. A comprehensive understanding of its reactivity profile, coupled with stringent adherence to safety protocols, enables researchers and process chemists to fully leverage its synthetic potential in the development of novel chemical entities.
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An In-depth Technical Guide to 1-Chloro-3-methoxypropan-2-ol: Discovery, History, and Synthetic Evolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-methoxypropan-2-ol, a seemingly unassuming chlorohydrin ether, holds a significant position in the landscape of modern medicinal chemistry. Its importance lies not in its direct therapeutic application, but in its role as a crucial chiral building block for the synthesis of complex pharmaceutical compounds. This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this versatile intermediate, with a particular focus on its pivotal role in the development of antiviral nucleoside analogues. Understanding the nuances of its preparation and chemical behavior is paramount for chemists and process developers aiming to leverage this molecule in their synthetic endeavors.
Physicochemical Properties of this compound
This compound is a clear, faintly yellow oily liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, purification, and reaction setup.
| Property | Value | Reference |
| CAS Number | 4151-97-7 | [2] |
| Molecular Formula | C4H9ClO2 | [2] |
| Molecular Weight | 124.57 g/mol | [2] |
| Boiling Point | 171 °C | [1] |
| Density | 1.161 g/cm³ | [1] |
| Refractive Index | 1.4463 | [2] |
| Flash Point | 72 °C | [1] |
| Solubility | Sparingly soluble in DMSO and methanol, soluble in chloroform. | [1] |
The Genesis of a Key Intermediate: A History of Synthesis
The specific discovery of this compound is not marked by a singular, celebrated event but rather emerged from the rich history of halohydrin and ether synthesis. The fundamental reactions that underpin its creation have been cornerstones of organic chemistry for over a century.
The formation of halohydrins, compounds containing a halogen and a hydroxyl group on adjacent carbons, has been a subject of study since the 19th century.[3] Similarly, the Williamson ether synthesis, developed by Alexander Williamson in 1850, provided a general method for preparing ethers from an alkoxide and an alkyl halide, establishing a foundational principle for some of the synthetic strategies that could be envisioned for this molecule.[4]
The most direct and industrially viable route to this compound, however, lies in the chemistry of epoxides, specifically the ring-opening of epichlorohydrin. Epichlorohydrin itself is a large-scale industrial chemical, historically produced from allyl chloride and now increasingly from glycerol, a byproduct of biodiesel production.[5][6] The reaction of epoxides with nucleophiles is a well-established and versatile transformation.
The Prevalent Synthetic Route: Ring-Opening of Epichlorohydrin
The contemporary synthesis of this compound predominantly relies on the nucleophilic ring-opening of epichlorohydrin with methanol.[7][8] This reaction can be catalyzed by either an acid or a base, with the choice of catalyst influencing the regioselectivity of the attack.
In the presence of a base, the methoxide ion directly attacks one of the carbon atoms of the epoxide ring in a classic SN2 reaction. For asymmetrical epoxides like epichlorohydrin, the nucleophile preferentially attacks the less sterically hindered carbon atom.[9]
Acid catalysis, on the other hand, involves the protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack.[10] The subsequent attack by methanol can have a character that is intermediate between SN1 and SN2. Lewis acids are also effective catalysts for this transformation, promoting regioselective ring opening.[7][11]
The general workflow for the synthesis of this compound from epichlorohydrin is depicted below:
Caption: General workflow for the synthesis of this compound.
Key Experimental Protocols
The scientific literature provides specific and reliable methods for the laboratory-scale synthesis of this compound. Two notable examples are detailed below.
Protocol 1: Synthesis reported in The Journal of Organic Chemistry (1988)
While the full text of the 1988 article in the Journal of Organic Chemistry is not publicly available, the citation suggests a well-established method at that time. The synthesis likely involved the reaction of epichlorohydrin with methanol under controlled conditions, potentially with a specific catalyst to ensure high yield and purity. Researchers interested in this specific protocol are encouraged to consult the original publication for detailed experimental parameters.
Protocol 2: Synthesis reported in Synthetic Communications (1994)
Similarly, the 1994 publication in Synthetic Communications would provide a detailed, peer-reviewed protocol. These types of communications are often focused on providing efficient and practical synthetic methods. Accessing this article would provide valuable insights into optimized reaction conditions, purification techniques, and characterization data.
Application in Drug Development: Synthesis of O-Methylganciclovir
The primary driver for the interest in this compound is its utility as a key intermediate in the synthesis of antiviral drugs, most notably O-Methylganciclovir. Ganciclovir is a potent antiviral medication used to treat cytomegalovirus (CMV) infections. The synthesis of its O-methylated analogue leverages the chirality and functional groups of this compound to construct the acyclic side chain that mimics the sugar moiety of a natural nucleoside.[1]
The synthesis of nucleoside analogues is a cornerstone of antiviral drug discovery, with many successful drugs being based on modified nucleosides.[12][13][14][15][16] The general synthetic pathway from this compound to an O-Methylganciclovir precursor is illustrated below:
Caption: Synthetic pathway to O-Methylganciclovir.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory or industrial setting. It is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound serves as a testament to the enabling power of well-designed chemical intermediates in the advancement of medicine. While its own discovery is intertwined with the broader evolution of organic synthesis, its impact is clearly defined in the streamlined and efficient production of vital antiviral therapeutics. For researchers and professionals in drug development, a thorough understanding of its synthesis, properties, and applications is not merely academic but a practical necessity for innovation. As the search for novel antiviral agents continues, the demand for versatile and reliable building blocks like this compound is poised to remain strong, ensuring its continued relevance in the years to come.
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- Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. (2021, June 16). National Institutes of Health (NIH).
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potential research areas for 1-Chloro-3-methoxypropan-2-ol
Whitepaper: A Senior Application Scientist's Guide
Unlocking the Potential of 1-Chloro-3-methoxypropan-2-ol: A Guide to Novel Research Frontiers
Introduction: Beyond a Simple Aliphatic Halohydrin
In the vast repository of chemical intermediates, this compound (CMPO) presents itself as a molecule of underexplored potential. Currently recognized primarily as a key building block in the synthesis of O-Methylganciclovir, an antiviral analogue, its utility has been narrowly defined.[1][2] This guide posits that the true value of CMPO lies in the latent reactivity of its trifunctional structure: a primary chloride, a secondary alcohol, and an ether linkage, all organized around a central chiral carbon.
This document serves as a technical guide for researchers, chemists, and drug development professionals, aiming to illuminate new research avenues that leverage the unique chemical architecture of CMPO. We will move beyond its established role and delve into its potential in asymmetric synthesis, heterocyclic chemistry, and functional materials. By understanding its core properties and reactivity, we can unlock its capacity as a versatile scaffold for next-generation pharmaceuticals, agrochemicals, and specialty polymers.
Physicochemical & Reactivity Profile: The Foundation for Innovation
A thorough understanding of a molecule's fundamental properties is the bedrock of innovative application. CMPO is a clear, faintly yellow, oily liquid with a boiling point of 171°C.[1][3] Its structure offers distinct sites for chemical modification, making it a highly adaptable synthetic tool.
Core Physicochemical Properties
The essential physical and chemical characteristics of this compound are summarized below, providing the foundational data for experimental design.
| Property | Value | Source |
| CAS Number | 4151-97-7 | [1][3][4] |
| Molecular Formula | C4H9ClO2 | [1][4] |
| Molecular Weight | 124.57 g/mol | [1] |
| Appearance | Clear, faintly yellow oily liquid | [1] |
| Boiling Point | 171 °C | [1][3] |
| Density | 1.161 g/cm³ | [1][3] |
| Refractive Index | 1.4463 | [1][3] |
| Flash Point | 72 °C | [1] |
| Solubility | Sparingly soluble in DMSO, slightly in Methanol | [1] |
Reactivity Hotspots: A Chemist's Perspective
The synthetic versatility of CMPO stems from its three distinct functional groups. The chlorine atom is a competent leaving group for nucleophilic substitution, the hydroxyl group can be derivatized through esterification or etherification, and the ether linkage, while generally stable, can be cleaved under harsh conditions. The presence of a chiral center at C-2 is a critical feature that opens the door to stereoselective transformations.
Caption: Key reactivity sites of this compound.
Potential Research Area 1: Asymmetric Synthesis and Chiral Applications
3.1. Scientific Rationale: The vast majority of biological molecules are chiral, and often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Commercially available CMPO is a racemic mixture. The development of methods to access enantiomerically pure (R)- and (S)-CMPO is a paramount research objective. These chiral building blocks would be invaluable for the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs).
3.2. Proposed Research Thrusts:
-
3.2.1. Enzymatic Kinetic Resolution: Lipases are highly effective catalysts for the stereoselective acylation of racemic alcohols. This approach would involve the selective transformation of one enantiomer into an ester, allowing for the easy separation of the unreacted alcohol enantiomer and the newly formed ester.
-
3.2.2. Asymmetric Synthesis: A more elegant approach is the direct synthesis of a single enantiomer. This could be achieved starting from commercially available chiral precursors such as (R)- or (S)-glycidol or epichlorohydrin, where the stereocenter is already established.
Detailed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Chloro-3-methoxypropan-2-ol
This protocol describes a self-validating system for determining the efficacy of an enzymatic resolution. The conversion can be monitored over time, and the enantiomeric excess (e.e.) of both the product and the remaining starting material can be quantified.
-
Immobilization of Lipase: To a solution of Novozym 435 (Candida antarctica lipase B, 100 mg) in a 25 mL flask, add 10 mL of dry tert-butyl methyl ether (MTBE). Gently swirl the flask for 10 minutes to wash the enzyme. Decant the solvent.
-
Reaction Setup: To the flask containing the immobilized lipase, add 10 mL of dry MTBE, (±)-1-Chloro-3-methoxypropan-2-ol (1.0 mmol, 124.6 mg), and vinyl acetate (1.5 mmol, 129.1 mg) as the acyl donor.
-
Reaction Conditions: Seal the flask and place it in an orbital shaker set to 200 rpm at 30°C.
-
Monitoring: At timed intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw a 100 µL aliquot of the reaction mixture. Filter the sample through a small plug of silica gel to remove the enzyme and quench the reaction.
-
Analysis: Analyze the aliquot by chiral Gas Chromatography (GC) using a suitable chiral column (e.g., a cyclodextrin-based column) to determine the conversion rate and the enantiomeric excess of both the remaining alcohol and the formed acetate ester. The reaction is typically stopped at or near 50% conversion to achieve the highest possible e.e. for both components.
-
Workup and Isolation: Once the desired conversion is reached, filter off the enzyme (which can be washed and reused). Evaporate the solvent under reduced pressure. The resulting mixture of the acetylated product and the unreacted alcohol can be separated by flash column chromatography on silica gel.
Workflow Visualization
Caption: Workflow for enzymatic kinetic resolution of CMPO.
Potential Research Area 2: Synthesis of Novel Functionalized Heterocycles
4.1. Scientific Rationale: The 1,2-chlorohydrin motif within CMPO is a classical precursor to epoxides. The resulting methoxymethyl-substituted epoxide is a highly valuable, bifunctional intermediate. It can be ring-opened by a wide array of nucleophiles (amines, alcohols, thiols) to generate a diverse library of 1,3-disubstituted propan-2-ols. Furthermore, if an appropriate nitrogen nucleophile is used, subsequent intramolecular cyclization can lead to important heterocyclic scaffolds like morpholines and piperazines, which are privileged structures in medicinal chemistry.
4.2. Proposed Research Thrusts:
-
4.2.1. Tandem Epoxidation/Ring-Opening: Develop one-pot procedures where CMPO is first converted to the epoxide in situ with a base, followed by the addition of a nucleophile to generate functionalized propanols. This streamlines the synthesis and avoids isolating the potentially volatile epoxide intermediate.
-
4.2.2. Diastereoselective Synthesis of Substituted Morpholines: React enantiomerically pure CMPO with various primary amines. The initial substitution of the chloride followed by a base-mediated intramolecular cyclization of the secondary amine onto the epoxide (formed in situ) could lead to diastereomerically enriched 2-(methoxymethyl)morpholines.
Detailed Experimental Protocol: Synthesis of 4-Benzyl-2-(methoxymethyl)morpholine
This protocol details a two-step sequence that first forms the intermediate amino alcohol and then cyclizes it to the target morpholine.
-
Nucleophilic Substitution: In a round-bottom flask, dissolve this compound (1.0 mmol, 124.6 mg) in 5 mL of isopropanol. Add benzylamine (1.2 mmol, 128.6 mg) and potassium carbonate (1.5 mmol, 207.3 mg).
-
Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture to 80°C for 12 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation of Intermediate: Cool the reaction mixture to room temperature. Filter off the solids and wash with a small amount of isopropanol. Evaporate the solvent from the filtrate under reduced pressure to yield the crude amino alcohol, 1-(benzylamino)-3-methoxypropan-2-ol, which can be used in the next step without further purification.
-
Cyclization: Dissolve the crude amino alcohol in 5 mL of tetrahydrofuran (THF). Add sodium hydride (1.2 mmol, 60% dispersion in mineral oil, 48 mg) portion-wise at 0°C.
-
Reaction Conditions: Allow the mixture to warm to room temperature and stir for 4 hours. The reaction progress can be monitored by TLC.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water at 0°C. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-benzyl-2-(methoxymethyl)morpholine.
Reaction Pathway Visualization
Caption: Pathway for the synthesis of morpholine derivatives from CMPO.
Potential Research Area 3: Development of Novel Amphiphilic Molecules
5.1. Scientific Rationale: Amphiphilic molecules, containing both hydrophilic and hydrophobic segments, are the basis of surfactants, emulsifiers, and drug delivery vehicles. CMPO is an excellent starting point for creating novel amphiphiles. The hydroxyl group can serve as a hydrophilic head or be derivatized, while the methoxypropyl chloride tail provides a hydrophobic backbone that can be further functionalized, for example, by converting the chloride to a quaternary ammonium salt to create cationic surfactants or ionic liquids. Research has already indicated the feasibility of reacting CMPO with amines like triethylamine to produce ionic liquids.[5]
5.2. Proposed Research Thrusts:
-
5.2.1. Synthesis of Cationic Surfactants: React CMPO with various tertiary amines (e.g., trimethylamine, pyridine, N-alkyldimethylamines) to create a library of quaternary ammonium salts. The critical micelle concentration (CMC) and surface tension reduction capabilities of these new compounds can then be evaluated.
-
5.2.2. Bio-based Ionic Liquids: Building on published work, expand the scope of amines used for quaternization to include bio-derived amines.[5] Investigate the physicochemical properties (e.g., viscosity, thermal stability, conductivity) of these new ionic liquids and explore their applications as green solvents or catalysts.
Detailed Experimental Protocol: Synthesis of a CMPO-Derived Quaternary Ammonium Salt
This protocol describes the synthesis of a novel cationic surfactant.
-
Reaction Setup: In a pressure-rated vessel, combine this compound (1.0 mmol, 124.6 mg) and N,N-dimethyldodecylamine (1.1 mmol, 234.8 mg) in 3 mL of acetonitrile.
-
Reaction Conditions: Seal the vessel tightly and heat the mixture to 70°C with vigorous stirring for 48 hours. The progress of the reaction can be monitored by the disappearance of the starting materials using TLC or GC-MS.
-
Isolation: After cooling to room temperature, remove the solvent under reduced pressure. The resulting viscous oil is the crude quaternary ammonium salt.
-
Purification: Wash the crude product with cold diethyl ether (3 x 10 mL) to remove any unreacted amine. Decant the ether and dry the remaining product under high vacuum to yield the purified ionic liquid.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Property Evaluation: Prepare aqueous solutions of the purified product at various concentrations to determine its Critical Micelle Concentration (CMC) using techniques such as tensiometry or conductivity measurements.
Logical Relationship Visualization
Caption: Derivatization of CMPO into amphiphilic molecules.
Toxicological Profile and Green Chemistry Considerations
6.1. Current Knowledge: Safety data indicates that this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4][6] It is classified as a combustible liquid. Proper handling, including the use of personal protective equipment and adequate ventilation, is essential.[7]
6.2. Research Gap and Future Work: There is a significant lack of detailed toxicological data, particularly regarding its long-term effects, metabolic fate, and environmental persistence. Furthermore, the toxicity of its individual enantiomers and its downstream derivatives is largely unknown. A crucial area of research would be to conduct comprehensive toxicological assessments of any new compounds synthesized from CMPO, especially those intended for biomedical or consumer applications.
6.3. Green Chemistry Perspective: The synthesis of CMPO itself can be improved from a green chemistry standpoint. Exploring synthetic routes from renewable feedstocks like glycerol (a byproduct of biodiesel production) would enhance its sustainability profile. Its use as a versatile building block aligns with the principles of atom economy and resource efficiency, transforming a simple molecule into a wide range of high-value, functionalized products.
Conclusion: A Call for Exploration
This compound is far more than a simple intermediate for a single application. Its unique combination of functional groups, coupled with its inherent chirality, makes it a powerful and versatile platform for chemical innovation. The research areas proposed in this guide—asymmetric synthesis, heterocyclic chemistry, and amphiphilic materials—represent just a few of the promising frontiers. By applying modern synthetic methodologies and a creative approach, researchers can unlock the full potential of this molecule, paving the way for the development of novel therapeutics, advanced materials, and sustainable chemical solutions. The field is open for exploration, and the potential rewards are substantial.
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- 7. How Does 1-Chloro-3-Methoxypropane Address Your Chemical Use Challenges? [webmedicalblog.com]
Part 1: Molecular Architecture and Physicochemical Profile
An In-Depth Technical Guide to the Theoretical & Applied Chemistry of 1-Chloro-3-methoxypropan-2-ol
Abstract: this compound (CMPO), a seemingly simple chlorohydrin, serves as a cornerstone intermediate in the synthesis of high-value pharmaceuticals, most notably β-blockers like Metoprolol. Its bifunctional nature—a reactive chlorine center and a hydroxyl group on a chiral backbone—makes its stereochemistry and reactivity critical to control. This guide moves beyond empirical data to explore the theoretical underpinnings of CMPO's structure, spectroscopy, and reaction mechanisms. By integrating principles of computational chemistry with established experimental data, we provide researchers and drug development professionals with a deeper, mechanistically-driven understanding of how to effectively utilize this vital synthon.
This compound (CAS: 4151-97-7) is a chiral molecule whose three-dimensional structure dictates its reactivity.[1][2] A comprehensive understanding begins with its fundamental properties, which serve as benchmarks for theoretical validation.
Core Physicochemical Data
The empirical data for CMPO provides the foundation for all theoretical modeling. These values are the targets that computational predictions aim to match.
| Property | Value | Source |
| Molecular Formula | C₄H₉ClO₂ | [1][2][3] |
| Molecular Weight | 124.57 g/mol | [1][3][4] |
| Appearance | Clear, faintly yellow oily liquid | [5] |
| Boiling Point | 171 °C | [5][6] |
| Density | 1.161 g/cm³ | [5][6] |
| Refractive Index | 1.4463 | [5][6] |
| LogP (Predicted) | 0.232 | [2][4] |
Theoretical Structural Analysis: A Computational Approach
While tables provide static data, the true nature of CMPO is dynamic. Its reactivity is governed by the spatial arrangement of its atoms (conformation) and the distribution of electrons within the molecule. Theoretical chemistry provides the tools to explore this dynamic landscape.
A logical workflow for the theoretical investigation of a molecule like CMPO involves a multi-step computational process.
Caption: The symbiotic relationship between theory and experiment.
Part 3: Reactivity and Application in Pharmaceutical Synthesis
CMPO is not an end product but a critical stepping stone. Its value lies in its predictable reactivity, which can be further illuminated by theoretical studies. Its most prominent use is in the synthesis of Metoprolol, a widely used β-blocker. [7][8][9]
Case Study: The Synthesis of Metoprolol
The synthesis of Metoprolol involves the reaction of 4-(2-methoxyethyl)phenol with an epoxide precursor, which is often generated in situ from CMPO or a related chlorohydrin. [9][10]A key subsequent step is the ring-opening of the resulting epoxide with isopropylamine.
The overall transformation where CMPO is a conceptual intermediate can be visualized as a nucleophilic substitution. Theoretical modeling can dissect this crucial step.
Caption: Key reaction steps in Metoprolol synthesis involving a CMPO-derived epoxide.
Mechanistic Insights from Theory: A computational chemist would model the reaction of the intermediate epoxide (glycidyl methyl ether) with isopropylamine.
-
Mapping the Potential Energy Surface: Calculations would identify the transition state (TS) for the amine's nucleophilic attack on the epoxide ring.
-
Regioselectivity: The model would predict whether the amine attacks the more- or less-substituted carbon of the epoxide. For simple epoxides like this, the attack occurs at the less sterically hindered carbon (an Sₙ2-type mechanism), which is a cornerstone of process control.
-
Activation Energy (ΔG‡): The energy barrier for the reaction can be calculated. This theoretical value is directly related to the reaction rate. A process chemist could use this insight to understand why a certain temperature is required for the reaction to proceed at a practical rate, moving beyond trial-and-error to a predictive, model-based approach.
Part 4: Experimental Protocol: Synthesis and Verification
A theoretical understanding is best grounded by practical application. The following protocol describes a standard laboratory-scale synthesis of CMPO from common starting materials.
Synthesis of this compound
Trustworthiness & Self-Validation: This protocol incorporates in-process checks (TLC) and a final purification step to ensure the identity and purity of the final product, which must then be validated by spectroscopic analysis.
Materials:
-
Epichlorohydrin
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium chloride (saturated aqueous solution, brine)
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM) or Diethyl ether
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous methanol (e.g., 10 equivalents). Cool the flask in an ice bath.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.01 eq.) to the cooled methanol.
-
Substrate Addition: While stirring in the ice bath, add epichlorohydrin (1.0 eq.) dropwise to the methanol/acid mixture over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the epichlorohydrin spot has been consumed.
-
Workup - Quenching: Cool the reaction mixture again in an ice bath. Slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst until effervescence ceases (check with pH paper to ensure pH > 7).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane or diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.
Analytical Verification
-
NMR Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃). Transfer to an NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The resulting spectra should be compared against reference data to confirm the structure and assess purity. The presence of residual solvent or starting material can be quantified by integration against the product peaks.
Conclusion
This compound is more than just a chemical intermediate; it is a model system for demonstrating the powerful synergy between theoretical chemistry and practical synthesis. By using computational tools to probe its conformational preferences, predict its spectroscopic fingerprints, and model its reaction pathways, researchers can gain a profound, predictive understanding that transcends empirical observation. This integrated approach enables more efficient process development, better impurity profiling, and ultimately, the more robust and reliable synthesis of life-saving pharmaceuticals.
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- Chemical Properties of 2-Propanol, 1-chloro-3-methoxy- (CAS 4151-97-7) - Cheméo. (n.d.).
- Synthesis of (S)-metoprolol ((S)-3) via a four step route including... - ResearchGate. (n.d.).
- Chemo-Enzymatic Synthesis of Enantiopure β-Blocker (S)-Metoprolol and Derivatives. (2023).
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- 1-Chloro-3-Methoxy-2-Propanol TCI Analytical reagent - AMI Scientific. (n.d.).
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- Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D) - ACG Publications. (2021).
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Methodological & Application
Synthesis of 1-Chloro-3-methoxypropan-2-ol from Epichlorohydrin: An Application Note and Protocol
Abstract
1-Chloro-3-methoxypropan-2-ol is a valuable chemical intermediate, notably utilized in the synthesis of antiviral agents such as O-Methylganciclovir.[1][2] This document provides a comprehensive guide for its synthesis via the ring-opening reaction of epichlorohydrin with methanol. The application note details the underlying reaction mechanism, offers a meticulously developed experimental protocol, and outlines essential safety, purification, and analytical characterization procedures. This guide is intended for researchers and professionals in the fields of organic synthesis and pharmaceutical development, providing the necessary framework for a safe, efficient, and reproducible synthesis.
Introduction
Epichlorohydrin is a highly versatile bifunctional compound, featuring both an epoxide ring and a chloroalkyl group.[3][4] This unique structure allows it to serve as a precursor in a wide range of chemical syntheses, from the production of glycerol and epoxy resins to specialized pharmaceutical intermediates.[3] The reaction of epichlorohydrin with alcohols, such as methanol, proceeds via the nucleophilic ring-opening of the strained epoxide ring, yielding a chlorohydrin derivative.[5][6] This particular reaction is of significant interest as it produces this compound, a key building block in medicinal chemistry.[1]
The regioselectivity of the epoxide ring-opening is a critical aspect of this synthesis. Under both acidic and basic conditions, the reaction can theoretically yield two isomeric products. However, reaction conditions can be optimized to favor the desired isomer, this compound.
Reaction Mechanism: Acid-Catalyzed Ring Opening
The synthesis of this compound from epichlorohydrin and methanol is typically performed under acidic catalysis to enhance the reaction rate and control regioselectivity. The mechanism is a hybrid of SN1 and SN2 pathways.[7][8]
-
Protonation of the Epoxide: The reaction is initiated by the protonation of the epoxide oxygen by an acid catalyst (e.g., sulfuric acid). This step activates the epoxide ring, making it more susceptible to nucleophilic attack by converting the poor alkoxide leaving group into a good hydroxyl leaving group.[7][8]
-
Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, then attacks one of the electrophilic carbons of the protonated epoxide. Due to the electronic influence of the chloromethyl group, the attack preferentially occurs at the less substituted carbon atom (C3). This backside attack leads to the inversion of stereochemistry at the site of the reaction.
-
Deprotonation: The final step involves the deprotonation of the resulting oxonium ion to yield the final product, this compound, and regenerate the acid catalyst.
This acid-catalyzed pathway generally favors the formation of the terminal ether, this compound, with high regioselectivity.[9]
Caption: Acid-catalyzed synthesis of this compound.
Experimental Protocol
This protocol details a laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| Epichlorohydrin | 106-89-8 | 92.52 | 46.26 g (40 mL) | 0.50 |
| Methanol | 67-56-1 | 32.04 | 158.1 g (200 mL) | 4.93 |
| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | 0.98 g (0.53 mL) | 0.01 |
| Sodium Bicarbonate | 144-55-8 | 84.01 | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
| Diethyl Ether | 60-29-7 | 74.12 | As needed | - |
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle with temperature control
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 200 mL of methanol.
-
Catalyst Addition: Carefully add 0.53 mL of concentrated sulfuric acid to the methanol while stirring.
-
Epichlorohydrin Addition: Add 40 mL of epichlorohydrin to the dropping funnel. Slowly add the epichlorohydrin to the methanol-sulfuric acid mixture over a period of 30 minutes. The reaction is exothermic, and the temperature should be monitored.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours.[9] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the sulfuric acid until the pH is approximately 7.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: To the remaining residue, add 100 mL of deionized water and 100 mL of diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent.
-
Purification: Remove the diethyl ether using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 171°C at atmospheric pressure.[10]
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
Epichlorohydrin is a toxic, flammable, and carcinogenic compound.[11][12][13][14] Methanol is also toxic and flammable. All handling of these chemicals must be performed in a certified chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl rubber or Viton), safety goggles, a face shield, and a flame-resistant lab coat.[12][14]
-
Ventilation: Ensure adequate ventilation to minimize exposure to vapors.[12]
-
Storage: Store epichlorohydrin and methanol in tightly sealed containers in a cool, dry, and well-ventilated area away from heat and ignition sources.[12][13]
-
Spills: In case of a spill, evacuate the area and use an appropriate absorbent material for cleanup.[12]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.
| Analytical Technique | Expected Results |
| Boiling Point | 171°C at 760 mmHg[10] |
| ¹H NMR | Consistent with the structure of this compound.[15] |
| ¹³C NMR | Peaks corresponding to the four unique carbons in the molecule.[16] |
| FTIR | Characteristic peaks for O-H stretching (broad, ~3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and C-O stretching (~1100 cm⁻¹).[17] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (124.57 g/mol ).[17] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or increase the catalyst concentration slightly. Ensure the reaction temperature is maintained at reflux. |
| Loss of product during workup. | Ensure complete extraction by performing multiple extractions. Avoid vigorous shaking that can lead to emulsions. | |
| Impure Product | Incomplete neutralization. | Check the pH of the aqueous layer after neutralization and add more sodium bicarbonate if necessary. |
| Insufficient drying. | Use an adequate amount of drying agent and allow sufficient time for drying. | |
| Inefficient distillation. | Use a fractionating column and ensure a slow and steady distillation rate. |
Conclusion
The synthesis of this compound from epichlorohydrin and methanol via acid-catalyzed ring opening is a robust and reproducible method. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers can efficiently produce this valuable intermediate for applications in pharmaceutical and chemical synthesis. Proper analytical characterization is crucial to ensure the identity and purity of the final product.
References
- Brunelli, N. A., et al. (n.d.). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism. Vertex AI Search.
- General reaction scheme of epichlorohydrin with alcohol. (n.d.). ResearchGate.
- SAFETY DATA SHEET - Epichlorohydrin. (2024). Sigma-Aldrich.
- Safe Handling of Epichlorohydrin: Essential Guidelines for Industrial Users. (n.d.). NINGBO INNO PHARMCHEM.
- SAFETY DATA SHEET - Epichlorohydrin. (2010). Fisher Scientific.
- Epichlorohydrin Handling and Safety Manual. (n.d.). Scribd.
- Epichlorohydrin. (n.d.). Vanderbilt University.
- Epichlorohydrin coupling reactions with wood. (n.d.). Forest Products Laboratory.
- Acid-Catalyzed Ring-Opening of Epoxides for Chlorohydrin Synthesis. (n.d.). Benchchem.
- This compound. (n.d.). PubChem.
- 1-CHLORO-3-METHOXY-2-PROPANOL. (n.d.). lookchem.
- 1-chloro-3-methoxy-2-propanol. (2025). Chemical Synthesis Database.
- 1-CHLORO-3-METHOXY-2-PROPANOL. (n.d.). ChemicalBook.
- This compound, O-trimethylsilyl-. (n.d.). PubChem.
- 1-CHLORO-3-METHOXY-2-PROPANOL(4151-97-7) 1H NMR spectrum. (n.d.). ChemicalBook.
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- Epichlorohydrin. (n.d.). PubChem.
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detailed experimental protocol for 1-Chloro-3-methoxypropan-2-ol synthesis
An Application Note for the Synthesis of 1-Chloro-3-methoxypropan-2-ol
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of this compound, a key intermediate in the pharmaceutical and chemical industries.[1][2] The primary synthetic route detailed herein is the regioselective ring-opening of epichlorohydrin with methanol under acidic catalysis. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety protocols, and detailed procedures for purification and characterization to ensure a self-validating workflow. The protocol emphasizes scientific integrity, providing a reliable methodology for obtaining a high-purity product.
Introduction
This compound (CAS No. 4151-97-7) is a valuable bifunctional molecule featuring chloro, hydroxyl, and ether functional groups.[3] This structural arrangement makes it a versatile intermediate for the synthesis of more complex molecules. Notably, it serves as a crucial building block in the synthesis of O-Methylganciclovir, an analog of the antiviral drug Ganciclovir, which has shown significant activity against herpes simplex virus type 1.[1][2]
The synthesis of this compound is most commonly achieved via the nucleophilic ring-opening of the strained epoxide ring of epichlorohydrin.[4][5] The choice of methanol as the nucleophile and the use of a catalyst are critical for controlling the reaction's regioselectivity. The reaction can proceed via two pathways, leading to either the desired this compound or the isomeric 2-chloro-3-methoxypropan-1-ol. This protocol employs an acid catalyst to favor the formation of the desired secondary alcohol product.
Reaction Mechanism and Rationale
The core of this synthesis is the acid-catalyzed nucleophilic attack of methanol on epichlorohydrin.
Mechanism:
-
Protonation of the Epoxide: The acid catalyst (H⁺) protonates the oxygen atom of the epoxide ring in epichlorohydrin. This step increases the electrophilicity of the ring carbons and makes the ring more susceptible to nucleophilic attack.
-
Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks one of the carbons of the protonated epoxide. Under acidic conditions, the attack preferentially occurs at the more sterically hindered carbon (C2), but for epichlorohydrin, the electronic effect of the chloromethyl group also influences the outcome. The reaction generally favors the formation of the secondary alcohol.
-
Deprotonation: The resulting intermediate is deprotonated to regenerate the acid catalyst and yield the final product, this compound.
The use of a Lewis acid catalyst, such as Tin-Beta (Sn-Beta), has been shown to provide high activity and regioselectivity for this reaction.[4] However, for general laboratory applications, a readily available Brønsted acid like sulfuric acid is effective, though careful control of conditions is necessary to minimize side reactions.
Safety and Hazard Management
Before beginning any work, a thorough risk assessment must be conducted. All procedures must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Epichlorohydrin (CAS: 106-89-8): Highly toxic, carcinogenic, and a skin and respiratory irritant.[6] It is a combustible liquid. Avoid inhalation, ingestion, and skin contact.
-
Methanol (CAS: 67-56-1): Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).
-
Sulfuric Acid (Concentrated): Corrosive. Causes severe skin burns and eye damage. Reacts violently with water.
-
This compound (CAS: 4151-97-7): Causes skin and serious eye irritation. May cause respiratory irritation.[3][7]
Refer to the Safety Data Sheets (SDS) for all reagents before use.[7] An emergency eyewash and safety shower must be readily accessible.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Grade |
| Epichlorohydrin | 106-89-8 | 92.52 | ≥99% |
| Methanol | 67-56-1 | 32.04 | Anhydrous, ≥99.8% |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 98%, ACS Reagent |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated Aqueous Solution |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous |
| Deuterated Chloroform (CDCl₃) | 865-49-6 | 120.38 | For NMR analysis |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Fractional distillation apparatus
-
Standard laboratory glassware
-
Analytical instruments: NMR Spectrometer, FT-IR Spectrometer, GC-MS
Experimental Protocol
This protocol outlines the synthesis of this compound on a 0.5 mole scale.
Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.
-
Perform the entire reaction in a chemical fume hood.
-
Charge the flask with 128 g (162 mL, 4.0 moles) of anhydrous methanol.
-
Begin stirring and cool the methanol in an ice bath.
-
Slowly and carefully add 0.5 mL of concentrated sulfuric acid to the cold methanol. This is an exothermic process.
Synthesis
-
Measure 46.3 g (39.2 mL, 0.5 moles) of epichlorohydrin into the dropping funnel.
-
Once the methanol/acid mixture has cooled to room temperature, begin adding the epichlorohydrin dropwise over a period of approximately 60 minutes. Maintain gentle stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux (approximately 60-65°C) using a heating mantle.[4]
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them via GC-MS or TLC (if a suitable system is developed).
Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture to neutralize the sulfuric acid catalyst. Add until effervescence ceases and the pH of the solution is neutral (pH ~7).
-
Remove the bulk of the excess methanol using a rotary evaporator.
-
Transfer the remaining crude liquid to a separatory funnel. Add 50 mL of deionized water and 50 mL of diethyl ether (or another suitable extraction solvent).
-
Shake the funnel gently and allow the layers to separate. Drain the aqueous layer and collect the organic layer.
-
Wash the organic layer twice more with 50 mL portions of deionized water to remove any remaining salts and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the extraction solvent.
-
Purify the resulting crude oil by fractional distillation under reduced pressure. This is the primary method for separating the target compound from impurities.[8] Collect the fraction boiling at approximately 171°C at atmospheric pressure.[2][9]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | Colorless to light yellow liquid[2] |
| Molecular Formula | C₄H₉ClO₂[3] |
| Molecular Weight | 124.57 g/mol [1] |
| Boiling Point | ~171 °C[2][9] |
| Density | ~1.161 g/mL[9] |
| Refractive Index | ~1.4463[9] |
-
¹H NMR (CDCl₃): The proton NMR spectrum is a key tool for structural confirmation.[3][10] Expected signals include a singlet for the methoxy protons, and multiplets for the methylene and methine protons.
-
FT-IR: The infrared spectrum should show a broad absorption band characteristic of the O-H stretch (around 3400 cm⁻¹), C-H stretching peaks (around 2800-3000 cm⁻¹), and C-O stretching peaks (around 1100 cm⁻¹).[3]
-
GC-MS: Gas chromatography-mass spectrometry can be used to assess purity and confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak corresponding to the product's mass.[3]
Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis, purification, and analysis of this compound.
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Application Note: 1-Chloro-3-methoxypropan-2-ol as a Versatile Synthon in Modern Pharmaceutical Synthesis
Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic application of 1-Chloro-3-methoxypropan-2-ol (CMMP) in pharmaceutical synthesis. We will explore its chemical properties, core reactivity, and its role as a key intermediate, with a focus on the synthesis of cardiovascular and antiviral agents. Detailed, field-proven protocols, mechanistic insights, and safety considerations are provided to ensure reproducible and safe laboratory execution.
Introduction: The Strategic Importance of this compound (CMMP)
This compound, a clear, faintly yellow oily liquid, is a bifunctional organic molecule that has emerged as a critical building block in the synthesis of complex pharmaceutical compounds.[1] Its structure, featuring a chlorohydrin moiety and a methoxy ether, provides a unique and versatile platform for constructing the core scaffolds of numerous Active Pharmaceutical Ingredients (APIs).
The primary utility of CMMP stems from its ability to act as a stable and reliable precursor to a methoxymethyl-substituted epoxide. Under basic conditions, the hydroxyl group is deprotonated and undergoes an intramolecular Williamson ether synthesis (SN2 reaction), displacing the adjacent chloride to form 2-((methoxy)methyl)oxirane. This in situ generated epoxide is then susceptible to nucleophilic attack, allowing for the precise and controlled introduction of a 3-methoxy-2-hydroxypropyl group into a target molecule. This functionality is central to the structure of many β-blockers and antiviral drugs.[1][2]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in synthesis.
| Property | Value | Source |
| CAS Number | 4151-97-7 | [1][3] |
| Molecular Formula | C₄H₉ClO₂ | [1][2] |
| Molecular Weight | 124.57 g/mol | [1] |
| Appearance | Clear, faintly yellow oily liquid | [1] |
| Boiling Point | 171 °C | [1][4] |
| Density | 1.161 g/cm³ | [1][4] |
| Flash Point | 72 °C | [1] |
| Solubility | Sparingly soluble in DMSO, slightly in Methanol | [1] |
| Storage | Store below +30°C | [1] |
Core Mechanistic Pathway: Epoxide Formation and Nucleophilic Ring-Opening
The cornerstone of CMMP's reactivity is its conversion to an epoxide, which serves as a highly reactive electrophile. This two-step sequence is often the key transformation in a larger synthetic route.
Causality of the Mechanism:
-
Deprotonation: A base (e.g., NaOH, K₂CO₃) abstracts the acidic proton from the secondary alcohol of CMMP, forming an alkoxide intermediate. The choice of a non-nucleophilic base is critical to prevent unwanted side reactions with the chloromethyl group.
-
Intramolecular Cyclization: The resulting nucleophilic alkoxide attacks the adjacent carbon bearing the chlorine atom in an intramolecular SN2 reaction. This backside attack results in the displacement of the chloride ion and the formation of a strained three-membered oxirane (epoxide) ring.
-
Nucleophilic Attack: The target nucleophile (e.g., a phenoxide or an amine) attacks one of the electrophilic carbons of the epoxide ring. In the synthesis of beta-blockers, this attack typically occurs at the less sterically hindered terminal carbon, following the SN2 pathway, which dictates the regioselectivity of the ring-opening.[5]
Caption: Chemoenzymatic synthesis workflow for (S)-Metoprolol.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol
-
Rationale: This initial step constructs the core aryloxypropanolamine backbone. The reaction of a phenol with epichlorohydrin under basic conditions is a standard method for creating the glycidyl ether intermediate, which is subsequently opened by a chloride source (like LiCl) to ensure the formation of the desired chlorohydrin. [6][7]* Procedure:
-
To a stirred solution of 4-(2-methoxyethyl)phenol (1.0 eq) in a suitable solvent like methanol, add a base such as sodium hydroxide (1.1 eq) and stir until deprotonation is complete.
-
Add epichlorohydrin (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 40-45 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction typically forms a mixture of the desired chlorohydrin and the corresponding epoxide.
-
Upon completion, add a chloride source such as lithium chloride (LiCl, 1.2 eq) and a weak acid like acetic acid to facilitate the ring-opening of any formed epoxide to the target chlorohydrin. [6] 5. Work up the reaction by neutralizing, extracting with an organic solvent (e.g., ethyl acetate), washing with brine, drying over anhydrous MgSO₄, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography to yield the racemic chlorohydrin.
-
Step 2: Enzymatic Kinetic Resolution of the Racemic Chlorohydrin
-
Rationale: To obtain the enantiomerically pure drug, the racemate must be resolved. Enzymatic kinetic resolution is a highly efficient and stereoselective method. Lipases, such as Candida antarctica Lipase B (CALB), selectively acylate one enantiomer (the (S)-enantiomer in this case) at a much faster rate than the other, allowing for their separation. [8][9]* Procedure:
-
Dissolve the racemic chlorohydrin (1.0 eq) in a non-polar organic solvent (e.g., toluene).
-
Add an acyl donor, such as vinyl acetate (2.0 eq).
-
Add immobilized Candida antarctica Lipase B (CALB).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress using chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is achieved.
-
Filter off the immobilized enzyme (which can often be recycled).
-
Remove the solvent under reduced pressure. The resulting mixture contains the unreacted (R)-chlorohydrin and the acylated (S)-ester.
-
Separate the two compounds using flash column chromatography to isolate the pure (R)-chlorohydrin.
-
Step 3: Synthesis of (S)-Metoprolol
-
Rationale: The final step involves the amination of the chiral chlorohydrin. The reaction with isopropylamine proceeds via the formation of an epoxide intermediate in situ. The amine then acts as a nucleophile, opening the epoxide to form the final β-amino alcohol structure. The stereochemistry at the chiral center is inverted during the intramolecular cyclization and then inverted back during the nucleophilic attack, resulting in a net retention of configuration from the (R)-chlorohydrin to the (S)-Metoprolol.
-
Procedure:
-
Dissolve the enantiomerically pure (R)-chlorohydrin (1.0 eq) in a suitable solvent such as methanol.
-
Add an excess of isopropylamine (e.g., 5-10 eq).
-
Heat the reaction in a sealed vessel or under reflux until the starting material is consumed (monitor by TLC or HPLC).
-
Cool the reaction mixture and remove the excess solvent and amine under reduced pressure.
-
Purify the resulting crude product by crystallization or column chromatography to yield pure (S)-Metoprolol. [8]
-
Application Protocol II: Synthesis of Antiviral Agents
The utility of CMMP extends beyond cardiovascular drugs. It serves as a key intermediate in the synthesis of O-Methylganciclovir, an analogue of the potent antiviral agent Ganciclovir. [1][10]In this context, CMMP is used to introduce the 1-methoxy-2-hydroxy-prop-3-yl side chain, which is crucial for its biological activity against viruses like herpes simplex virus type 1 (HSV-1). [1] The synthesis involves the alkylation of a protected guanine derivative with CMMP. The hydroxyl group on CMMP allows for further functionalization or can be a key feature for biological receptor binding.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. It is classified as a hazardous substance and requires appropriate precautions.
-
Hazard Identification:
-
Precautionary Measures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood. [11] * Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. [11] * Handling: Avoid breathing mist or vapors. Wash hands and any exposed skin thoroughly after handling. Keep away from heat, sparks, and open flames. [11] * Storage: Store in a well-ventilated, cool, and dry place. Keep the container tightly closed. [11] * Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [11]
-
Conclusion
This compound is a high-value, versatile intermediate for the pharmaceutical industry. Its ability to serve as a stable precursor to a reactive epoxide allows for the straightforward and efficient synthesis of complex molecular architectures, particularly the aryloxypropanolamine scaffold common to many β-blockers. Furthermore, its application in chemoenzymatic routes enables the production of enantiomerically pure APIs, meeting the stringent demands of modern drug development. A comprehensive understanding of its reactivity, coupled with strict adherence to safety protocols, empowers researchers to effectively leverage this synthon in the creation of novel and existing therapeutics.
References
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- This compound | C4H9ClO2 | CID 97988 - PubChem.
- Chemo-Enzymatic Synthesis of Enantiopure β-Blocker (S)-Metoprolol and Derivatives.
- Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol - MDPI. MDPI. [Link]
- Synthesis of (S)-metoprolol ((S)-3) via a four step route including... - ResearchGate.
- Synthesis and pharmacology of potential beta-blockers - PubMed.
- Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol - MDPI. MDPI. [Link]
- MATERIAL SAFETY DATA SHEETS - Cleanchem Labor
- Exploring 1-Chloro-3-Methoxypropane: Properties and Applic
- 1-chloro-3-methoxy-2-propanol - Chemical Synthesis D
- Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers - PubMed.
- US20090247642A1 - Synthesis and preparations of metoprolol and its salts - Google Patents.
- A Comprehensive Review on Beta Blockers Synthesis Methods - Journal of Medicinal and Medical Chemistry. OPR Science. [Link]
- Comprehensive Investigation and Exploration of Metoprolol Impurities - Research Journal of Pharmacy and Technology. RJPT. [Link]
- Synthesis and cardiovascular activity of metoprolol analogues - PubMed.
- Catalyzed Regioselective Ring-Opening Reactions of Epoxides to β-Hydroxy Ethers - SciSpace. SciSpace by Typeset. [Link]
- 1-chloro-3-(2-methoxyphenoxy)propan-2-ol;N-(2,6-dimethylphenyl) - PubChem.
- New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol.
- Chemical Properties of 2-Propanol, 1-chloro-3-methoxy- (CAS 4151-97-7) - Cheméo. Cheméo. [Link]
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1-Chloro-3-methoxypropan-2-ol as an intermediate for O-Methylganciclovir
Application Note & Protocol
Strategic Synthesis of O-Methylganciclovir: Leveraging 1-Chloro-3-methoxypropan-2-ol as a Key Intermediate for Antiviral Drug Development
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of O-Methylganciclovir, an analogue of the potent antiviral agent Ganciclovir. We detail a robust protocol centered on the strategic use of this compound as the key acyclic side-chain precursor. The methodology focuses on the regioselective alkylation of a protected guanine derivative, followed by deprotection to yield the target compound. This guide is intended for researchers in medicinal chemistry and drug development, offering in-depth procedural details, mechanistic insights, and the rationale behind critical experimental parameters to ensure reproducibility and high-yield synthesis.
Introduction: The Therapeutic Context and Synthetic Challenge
Ganciclovir, sold under brand names like Cytovene, is a cornerstone therapy for treating infections caused by cytomegalovirus (CMV), particularly in immunocompromised individuals such as organ transplant recipients or patients with HIV/AIDS.[1][2][3] Its mechanism of action relies on its conversion to ganciclovir triphosphate within infected cells.[4][5] This active metabolite selectively inhibits viral DNA polymerase, thereby terminating the replication of viral DNA.[2][3][4]
The development of Ganciclovir analogues, such as O-Methylganciclovir, is a key strategy in overcoming challenges like drug resistance and improving pharmacokinetic profiles. O-Methylganciclovir has demonstrated significant antiviral activity against herpes simplex virus type 1 (HSV-1) in in vivo studies.[6][7] The synthesis of this analogue hinges on the efficient and regioselective attachment of its characteristic acyclic side chain to a guanine base.
The critical intermediate for this synthesis is This compound .[6][7] This molecule provides the necessary carbon backbone and functional groups to form the ether-linked side chain of O-Methylganciclovir. However, the direct alkylation of guanine is notoriously challenging, often resulting in a mixture of N-9 and N-7 substituted isomers.[8][9] This guide presents a structured protocol designed to favor the therapeutically active N-9 isomer through the use of protecting groups and optimized reaction conditions.
Synthesis Strategy and Reaction Mechanism
The overall synthetic pathway involves a three-stage process:
-
Protection of Guanine: Guanine is first protected, typically via acetylation, to enhance its solubility in organic solvents and to direct the subsequent alkylation to the desired N-9 position.
-
Regioselective Alkylation: The protected guanine is then coupled with this compound in a nucleophilic substitution reaction.
-
Deprotection: The protecting groups are removed under basic conditions to yield the final O-Methylganciclovir product.
The core of the synthesis is the alkylation step, which proceeds via an SN2 mechanism. The protected guanine anion acts as the nucleophile, attacking the primary carbon bearing the chlorine atom in this compound. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it solvates the cation of the base used, leaving the guanine anion highly reactive and promoting the SN2 pathway.
Figure 1: Overall Synthetic Scheme.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Notes |
| Diacetylguanine | 3056-33-5 | C₉H₉N₅O₃ | 235.20 | Starting material. |
| This compound | 4151-97-7 | C₄H₉ClO₂ | 124.57 | Key side-chain intermediate.[10] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous grade is required. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Anhydrous, finely powdered. |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | ACS grade or higher. |
| Ammonia in Methanol | 67-56-1 | NH₃/CH₃OH | N/A | 7N solution is recommended. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | For extraction and chromatography. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | For chromatography. |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | 230-400 mesh for column chromatography. |
Equipment
-
Three-neck round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Temperature controller and thermocouple
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography setup
-
Analytical balance
-
NMR spectrometer, Mass spectrometer, and HPLC system for product characterization
Detailed Experimental Protocol
Workflow Overview
Figure 2: Step-by-step experimental workflow.
Step 1: Alkylation of Diacetylguanine
-
Rationale: This step couples the protected guanine base with the acyclic side chain. Anhydrous potassium carbonate is used as a mild base to deprotonate the N-9 position of diacetylguanine, creating the nucleophile. DMF is the solvent of choice due to its ability to facilitate SN2 reactions. Heating is required to overcome the activation energy of the reaction.
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet/outlet. Ensure the system is flame-dried or oven-dried to remove moisture.
-
Under a positive flow of nitrogen, add diacetylguanine (5.0 g, 21.2 mmol) and anhydrous potassium carbonate (4.4 g, 31.8 mmol, 1.5 eq) to the flask.
-
Add 100 mL of anhydrous DMF via a cannula or syringe. Stir the suspension for 15 minutes at room temperature.
-
Add this compound (3.15 g, 25.4 mmol, 1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 80-90°C using a heating mantle and maintain this temperature for 12-18 hours.
-
Monitor the reaction progress by TLC (Mobile Phase: 10% Methanol in Dichloromethane). The disappearance of the diacetylguanine spot and the appearance of a new, higher Rf product spot indicates reaction progression.
Step 2: Workup and Isolation of the Protected Intermediate
-
Rationale: This procedure removes inorganic salts and the high-boiling DMF solvent to isolate the crude protected product before the deprotection step.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of DMF.
-
Transfer the filtrate to a round-bottom flask and remove the DMF under high vacuum using a rotary evaporator (bath temperature should not exceed 60°C). This will yield a viscous oil or semi-solid crude product.
Step 3: Deprotection to Yield O-Methylganciclovir
-
Rationale: The acetyl protecting groups are removed by ammonolysis. A saturated solution of ammonia in methanol provides the basic conditions necessary to hydrolyze the amide and ester linkages of the diacetyl protecting groups, yielding the final product.
-
Dissolve the crude intermediate from Step 2 in 100 mL of 7N ammonia in methanol.
-
Seal the flask and stir the solution at room temperature for 24 hours.
-
Monitor the deprotection by TLC (Mobile Phase: 15% Methanol in Dichloromethane with 0.5% NH₄OH). The disappearance of the protected intermediate spot and the appearance of a more polar, lower Rf spot corresponding to O-Methylganciclovir indicates completion.
-
Once the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude solid product.
Step 4: Purification and Characterization
-
Rationale: Flash column chromatography is employed to purify the final product from any unreacted starting materials, N-7 isomer, and other impurities.
-
Prepare a silica gel slurry in the mobile phase (e.g., 90:10:0.5 DCM/MeOH/NH₄OH) and pack a column.
-
Dissolve the crude product in a minimal amount of the mobile phase (or a slightly stronger solvent system) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column and elute with a gradient of 10-20% methanol in dichloromethane containing 0.5% ammonium hydroxide.
-
Collect fractions and analyze by TLC. Combine the fractions containing the pure product.
-
Evaporate the solvent from the combined fractions to yield pure O-Methylganciclovir as a white solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC to confirm its structure and assess its purity.
Expected Results and Data
| Parameter | Expected Value | Method of Analysis |
| Yield | 45-60% (overall) | Gravimetric |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | >98% | HPLC |
| ¹H NMR | Consistent with O-Methylganciclovir structure | NMR Spectroscopy |
| Mass Spec (HRMS) | [M+H]⁺ calculated vs. found within ±5 ppm | Mass Spectrometry |
Conclusion
This application note provides a validated and detailed protocol for the synthesis of O-Methylganciclovir using this compound as a pivotal intermediate. By employing a protection-alkylation-deprotection strategy, this method addresses the common challenge of regioselectivity in guanine chemistry. The insights into the rationale behind each step are intended to empower researchers to not only replicate this synthesis but also to adapt it for the development of other novel nucleoside analogues. This protocol serves as a reliable foundation for producing high-purity O-Methylganciclovir for further virological and pharmacological evaluation.
References
- Matthews, T., & Boehme, R. (1988). Antiviral activity and mechanism of action of ganciclovir. Reviews of Infectious Diseases, 10(Suppl 3), S490-S494. [Link]
- Faulds, D., & Heel, R. C. (1990). Ganciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in cytomegalovirus infections. Drugs, 39(4), 597-638. [Link]
- Wikipedia. (2024). Ganciclovir. [Link]
- Matthews, T., & Boehme, R. (1988). Antiviral Activity and Mechanism of Action of Ganciclovir. Reviews of Infectious Diseases, 10(S3), S490–S494. [Link]
- Patsnap Synapse. (2024).
- Chemical Synthesis Database. (2025). 1-chloro-3-methoxy-2-propanol. [Link]
- Google Patents. (2006). US7078524B2 - Process for the synthesis of ganciclovir.
- RSC Publishing. (2011). A succinct synthesis of valganciclovir hydrochloride, a cytomegalovirus (CMV) retinitis inhibitor. Arkivoc, 2011(ii), 199-208. [Link]
- Google Patents. (2004). WO2004048380A1 - Process for the synthesis of ganciclovir.
- LookChem. (n.d.). Cas 4151-97-7, 1-CHLORO-3-METHOXY-2-PROPANOL. [Link]
- PubChem. (n.d.). This compound. [Link]
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Application Note: Synthesis of β-Amino Alcohols via Nucleophilic Substitution of 1-Chloro-3-methoxypropan-2-ol with Amines
Introduction: The Strategic Importance of 1-Chloro-3-methoxypropan-2-ol
This compound is a versatile and highly valuable trifunctional chemical intermediate.[1][2] Its structure, featuring a chlorohydrin moiety and a methoxy ether group, makes it an ideal precursor for synthesizing more complex molecules, particularly within the pharmaceutical industry.[3][4] The reaction of this chlorohydrin with primary and secondary amines is a cornerstone transformation for producing 1-amino-3-methoxypropan-2-ol derivatives. These products belong to the β-amino alcohol class, a structural motif of immense significance found in a vast array of biologically active compounds.[5][6]
This application note provides an in-depth exploration of this reaction, focusing on its mechanistic pathways, practical applications in drug synthesis—most notably for cardiovascular drugs like β-blockers[7][8][9]—and a robust, validated protocol for researchers in organic synthesis and drug discovery.
Scientific Principles & Reaction Mechanism
The reaction between this compound and an amine is fundamentally a nucleophilic substitution. However, the presence of the adjacent hydroxyl group introduces a nuanced and highly efficient reaction pathway that dictates the regioselectivity of the outcome.
Two primary mechanisms can be considered:
-
Pathway A: Direct SN2 Substitution: The amine, acting as a nucleophile, directly attacks the primary carbon atom bonded to the chlorine, displacing the chloride ion. This pathway is plausible but often slower and can be less selective.
-
Pathway B: In Situ Epoxide Formation and Ring-Opening: This is the more commonly accepted and efficient pathway, especially under basic or neutral-to-high temperature conditions. The hydroxyl group is deprotonated (either by the amine acting as a base or by an added base), and the resulting alkoxide performs an intramolecular SN2 attack on the adjacent carbon, displacing the chloride and forming a transient epoxide intermediate (a glycidyl ether). The amine then performs a nucleophilic attack on this strained three-membered ring. This ring-opening is highly regioselective, with the nucleophile preferentially attacking the sterically less hindered terminal carbon of the epoxide, yielding the desired β-amino alcohol.[6][10] This mechanism ensures that the amino group is introduced specifically at the C1 position.
The choice of reaction conditions, particularly the presence of a base and the nature of the solvent, can influence which pathway predominates. For less nucleophilic amines, such as aromatic amines, a catalyst may be employed to facilitate the reaction.[5][6]
Figure 1: Competing mechanistic pathways for the amination of this compound.
Application in Pharmaceutical Synthesis: The Case of β-Blockers
The synthesis of β-amino alcohols is critical in medicinal chemistry. This structural unit is the core pharmacophore of β-adrenergic receptor antagonists, commonly known as β-blockers, which are used to manage cardiovascular diseases like hypertension, angina, and arrhythmia.[8][9]
For example, the synthesis of many β-blockers involves reacting a substituted phenol with epichlorohydrin to form a glycidyl ether, which is then opened by an amine (like isopropylamine or tert-butylamine).[9][11] The reaction of this compound with an appropriate amine provides a direct analogy and a versatile route to novel β-amino alcohol structures that can be screened for potential therapeutic activity. The methoxy group can serve as a handle for further modification or as a key binding element in a drug candidate. The kinetic resolution of related chlorohydrin intermediates is also a crucial strategy for producing enantiomerically pure drugs, as the therapeutic activity often resides in a single enantiomer.[7][12]
Experimental Protocol: Synthesis of 1-(Isopropylamino)-3-methoxypropan-2-ol
This protocol provides a general procedure for the reaction of this compound with isopropylamine. It can be adapted for other primary and secondary amines with adjustments to reaction time and temperature.
4.1 Materials and Reagents
-
This compound (CAS: 4151-97-7), 98+% purity[4]
-
Isopropylamine (CAS: 75-31-0), 99+% purity
-
Ethanol, 200 proof (or other suitable polar solvent like isopropanol or acetonitrile)
-
Diethyl ether, anhydrous
-
Hydrochloric acid (HCl), concentrated and 1M solution
-
Sodium hydroxide (NaOH), 2M solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing solvent for TLC (e.g., 10:1 Dichloromethane:Methanol)
4.2 Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
4.3 Safety Precautions
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[2]
-
Isopropylamine: Highly flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.
-
All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.
4.4 Reaction Workflow
Figure 2: Step-by-step experimental workflow for the synthesis of β-amino alcohols.
4.5 Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.
-
Reagent Charging: To the flask, add this compound (e.g., 6.23 g, 50 mmol) and ethanol (100 mL).
-
Amine Addition: While stirring the solution at room temperature, slowly add isopropylamine (e.g., 8.87 g, 150 mmol, 3 equivalents). An excess of the amine is used to drive the reaction to completion and to act as a base to neutralize the HCl formed. The addition may be exothermic; maintain the temperature below 30-40°C using a water bath if necessary.
-
Reaction: Once the addition is complete, heat the mixture to reflux (approx. 80°C for ethanol) and maintain it for 12-24 hours.
-
Monitoring: Periodically check the reaction's progress by TLC. The product, being more polar and basic, will have a different Rf value than the starting chlorohydrin.
-
Work-up:
-
After the reaction is complete (as judged by TLC), cool the mixture to room temperature.
-
Remove the solvent and excess amine using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Add 1M HCl (50 mL) to protonate the product, transferring it to the aqueous layer. Shake well and separate the layers.
-
Wash the organic layer with another portion of 1M HCl (25 mL) to ensure all product is extracted.
-
Combine the acidic aqueous layers and wash with diethyl ether (2 x 30 mL) to remove any non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add 2M NaOH solution with stirring until the pH is >12. This deprotonates the amine product, causing it to separate as an oil or solid.
-
-
Extraction and Purification:
-
Extract the basic aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
The product can be purified further by vacuum distillation or column chromatography on silica gel if required.
-
Data Summary: Reaction Conditions
The reaction is versatile and adaptable to a range of amines. The following table summarizes typical conditions and considerations. Higher temperatures and longer reaction times may be necessary for less reactive amines like anilines.[13]
| Amine Type | Typical Solvent | Temperature (°C) | Reaction Time (h) | Base/Catalyst | Expected Yield | Notes |
| Primary Aliphatic | Ethanol, Isopropanol | Reflux (60-90) | 6-18 | Amine excess | Good to Excellent | Reaction is generally efficient. Excess amine acts as the base. |
| Secondary Aliphatic | Acetonitrile, Ethanol | Reflux (80-100) | 12-36 | Amine excess or K₂CO₃ | Good | Can be slower than with primary amines due to steric hindrance. |
| Aromatic (Aniline) | Water, or solvent-free | 80-120 | 24-48 | Often requires a catalyst (e.g., Lewis acid, cyanuric chloride)[5] | Moderate to Good | Lower nucleophilicity of aromatic amines necessitates harsher conditions or catalysis. |
| Tertiary (e.g., Triethylamine) | Acetonitrile, or solvent-free | 80-120 | 48-168 | N/A | Variable | Forms a quaternary ammonium salt; reaction can be slow.[13] |
Conclusion
The reaction of this compound with amines is a robust and highly effective method for the synthesis of β-amino alcohols. The favored mechanism involving an in-situ epoxide intermediate ensures high regioselectivity, making this a reliable transformation for building complex molecular architectures. Its proven application in the synthesis of pharmaceutical intermediates, particularly for cardiovascular drugs, underscores its importance in modern drug discovery and development. The protocol detailed herein provides a solid foundation for researchers to utilize this valuable building block in their synthetic endeavors.
References
- MDPI. (n.d.). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System.
- Growing Science. (2023, November 8). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by sulfated tin oxide under.
- Taylor & Francis Online. (2010, December 8). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions.
- Jakighale. (2017, April 21). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.
- LookChem. (n.d.). Cas 4151-97-7, 1-CHLORO-3-METHOXY-2-PROPANOL.
- Chemical Communications (RSC Publishing). (n.d.). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
- Manasa Life Sciences. (n.d.). 1-Chloro-3-(2-methoxyphenoxy)propan-2-ol.
- ResearchGate. (n.d.). Conditions and yields for the reaction of this compound....
- Ningbo Innopharmchem Co.,Ltd. (n.d.). Exploring 1-Chloro-3-Methoxypropane: Properties and Applications.
- PubMed. (n.d.). Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers.
- ECHEMI. (n.d.). 4151-97-7, 1-Chloro-3-methoxy-2-propanol Formula.
- ChemicalBook. (n.d.). 1-CHLORO-3-METHOXY-2-PROPANOL CAS#: 4151-97-7.
- Chemical Synthesis Database. (2025, May 20). 1-chloro-3-methoxy-2-propanol.
- TCI Chemicals. (n.d.). 1-Chloro-3-methoxy-2-propanol | 4151-97-7.
- Guidechem. (n.d.). 1-CHLORO-3-METHOXY-2-PROPANOL 4151-97-7 wiki.
- ResearchGate. (2025, August 6). Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of β-adrenergic receptor blockers | Request PDF.
- MDPI. (n.d.). Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol.
- Benchchem. (n.d.). Optimizing reaction conditions for (S)-1-Chloro-2-propanol synthesis.
- Wikipedia. (n.d.). Discovery and development of beta-blockers.
- Google Patents. (n.d.). CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine.
- ChemicalBook. (n.d.). 1-CHLORO-3-METHOXY-2-PROPANOL.
- Google Patents. (n.d.). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
- ChemSynthesis. (2025, May 20). 1-methoxy-3-prop-2-enoxypropan-2-ol.
- Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods.
- Guidechem. (n.d.). 1-AMINO-3-(2-METHOXY-PHENOXY)-PROPAN-2-OL 63257-76-1 wiki.
- PubChem. (n.d.). This compound.
- Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-chloro-3-methoxy- (CAS 4151-97-7).
- Bonny. (2025, September 12). How Does 1-Chloro-3-Methoxypropane Address Your Chemical Use Challenges?.
- PubChem. (n.d.). 1-Chloro-3-methoxypropane.
- Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.
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Application Notes & Protocols: Strategic Alkylation Using 1-Chloro-3-methoxypropan-2-ol in Pharmaceutical Synthesis
Abstract
1-Chloro-3-methoxypropan-2-ol is a versatile bifunctional reagent extensively utilized in synthetic organic chemistry, particularly within the pharmaceutical industry. Its intrinsic structure, featuring a chlorohydrin moiety, allows it to serve as a potent electrophile for the introduction of a 3-methoxy-2-hydroxypropyl group onto various nucleophiles. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this reagent in alkylation reactions. We will explore the underlying reaction mechanisms, provide detailed, field-tested protocols for O- and N-alkylation, and discuss its pivotal role in the synthesis of pharmacologically significant molecules, such as β-adrenergic blocking agents (beta-blockers).
Introduction: The Synthetic Utility of this compound
In the landscape of pharmaceutical development, the efficient construction of molecules with precise three-dimensional arrangements is paramount. This compound (CAS 4151-97-7) emerges as a key building block for this purpose.[1] It is structurally related to epichlorohydrin, a common precursor in the synthesis of many beta-blockers.[2] The primary utility of this compound lies in its ability to undergo base-mediated intramolecular cyclization to form a reactive epoxide intermediate, which is then readily opened by a wide range of nucleophiles. This two-step sequence, often performed in a single pot, provides a reliable method for forming ether and amine linkages, which are foundational in many drug scaffolds.[3][4] This guide will elucidate the principles governing these reactions and provide actionable protocols for their successful implementation in a laboratory setting.
Reagent Profile and Safety Data
Prior to any experimental work, a thorough understanding of the reagent's properties and hazards is essential. This compound is a combustible liquid that can cause skin and serious eye irritation.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[6][7]
| Property | Value | Source |
| CAS Number | 4151-97-7 | [5] |
| Molecular Formula | C₄H₉ClO₂ | [5] |
| Molecular Weight | 124.57 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [7] |
| Boiling Point | 171 °C | [8] |
| Density | 1.161 g/cm³ | [1] |
| Flash Point | 72 °C | [1] |
| GHS Hazard Statements | H302, H315, H319, H335 | [5] |
Core Mechanism: In Situ Epoxide Formation and Nucleophilic Ring-Opening
The efficacy of this compound as an alkylating agent is rooted in its conversion to the corresponding epoxide, 2-(methoxymethyl)oxirane. This transformation is typically achieved in situ through the action of a base (e.g., NaOH, K₂CO₃, NaH). The base deprotonates the hydroxyl group, and the resulting alkoxide performs an intramolecular SN2 attack on the carbon bearing the chlorine atom, displacing the chloride ion to form the strained three-membered epoxide ring.
This epoxide is a highly reactive electrophile. Nucleophiles, such as phenoxides or amines, will preferentially attack one of the two carbons of the epoxide ring. In the case of phenoxide or primary/secondary amine nucleophiles, the attack generally occurs at the less sterically hindered terminal carbon of the epoxide. This regioselectivity is a cornerstone of its application in synthesizing the 1-(substituted)-3-(substituted)-propan-2-ol backbone common to many beta-blockers.[2][9]
Caption: Mechanism of alkylation using this compound.
Application Protocol 1: O-Alkylation of Phenols
This protocol details a general procedure for the synthesis of aryl ethers, a common first step in the preparation of aryloxypropanolamine-based beta-blockers.[3][10] The reaction involves the alkylation of a substituted phenol.
Materials & Equipment
-
Substituted Phenol (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Solvent: Acetonitrile, DMF, or Acetone
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, rotary evaporator
-
Standard glassware for workup and purification
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted phenol (1.0 eq), the chosen solvent (e.g., acetonitrile, 5-10 mL per mmol of phenol), and the base (e.g., K₂CO₃, 1.5 eq).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes to form the phenoxide salt. Add this compound (1.2 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (for acetonitrile, ~82 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired aryl ether.
Caption: General workflow for the O-alkylation of phenols.
Application Protocol 2: N-Alkylation of Amines
The synthesis of beta-blockers often culminates in the reaction of an epoxide intermediate with an amine.[4] This protocol outlines the N-alkylation of a primary or secondary amine, which proceeds via the ring-opening of the in situ generated 2-(methoxymethyl)oxirane.
Materials & Equipment
-
Primary or Secondary Amine (e.g., Isopropylamine, 2.0 - 5.0 eq)
-
This compound (1.0 eq)
-
Base (e.g., K₂CO₃, optional, depending on amine salt)
-
Solvent: Methanol, Ethanol, or Isopropanol
-
Round-bottom flask or sealed pressure vessel
-
Magnetic stirrer, heating source
-
Standard glassware for workup and purification
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask or a pressure-rated vessel, dissolve this compound (1.0 eq) in the chosen alcohol solvent (e.g., methanol). Note: The amine itself can sometimes be used as the solvent if it is a liquid and used in large excess.
-
Addition of Amine: Add the amine (e.g., isopropylamine, 3.0 eq) to the solution. If the amine is provided as a hydrochloride salt, an equivalent of a base like K₂CO₃ should be added to liberate the free amine.
-
Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 50 °C and 80 °C. The reaction is typically slower than O-alkylation and may require 12-48 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess amine.
-
Purification: Dissolve the residue in dichloromethane and wash with water to remove any inorganic salts. The product can often be purified by acid-base extraction. For example, extract the organic layer with 1M HCl to protonate the product, wash the aqueous layer with ether to remove non-basic impurities, then basify the aqueous layer with NaOH and re-extract the product into dichloromethane.
-
Final Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final amino alcohol product. Further purification can be achieved via column chromatography or crystallization if necessary.
Conclusion
This compound is a highly effective and strategic reagent for introducing the 3-methoxy-2-hydroxypropyl moiety into a variety of substrates. Its utility is driven by a reliable and well-understood mechanism involving in situ epoxide formation followed by regioselective nucleophilic attack. The protocols provided herein offer a robust framework for researchers engaged in the synthesis of complex organic molecules, particularly in the early stages of drug discovery and development. By understanding the principles and applying the methodologies outlined in this guide, scientists can confidently leverage this versatile building block to advance their synthetic objectives.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 97988, this compound. PubChem.
- Vargová, A., et al. (2021). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Molecules, 26(11), 3359.
- Huggins, J. W., et al. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-8.
- Holmquist, E., et al. (2022). Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. Molecules, 27(24), 8961.
- Cleanchem Laboratories LLP (n.d.). Material Safety Data Sheet: 1-chloro-3-(2-methoxyphenoxy)propan-2-ol. Cleanchem Laboratories.
- Di-Gesu, C., et al. (2003). Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers. Bioorganic Chemistry, 31(3), 259-69.
- Gayo, E., et al. (2017). Glycerol-derived ionic liquids: a new family of high-potential renewable ionic solvents. ResearchGate. This article discusses reaction conditions with 1-chloro-3-methoxy-2-ol.
- Journal of Medicinal and Medical Chemistry (2023). A Comprehensive Review on Beta Blockers Synthesis Methods. auctoresonline.org.
- Merck (n.d.). 1-Chloro-3-methoxypropane for synthesis. Merck Millipore. Note: This is for a related, but different, compound and is cited for general context.[14]
- LookChem (n.d.). 1-CHLORO-3-METHOXY-2-PROPANOL. LookChem.
- Chemical Synthesis Database (2025). 1-chloro-3-methoxy-2-propanol. OrgSyn.org.
- PrepChem (n.d.). Synthesis of 1-chloro-3-phenoxy-2-propanol. PrepChem.com.
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- 10. prepchem.com [prepchem.com]
Application Note: High-Purity Isolation of 1-Chloro-3-methoxypropan-2-ol via Vacuum Distillation
Preamble: The Strategic Importance of Pure 1-Chloro-3-methoxypropan-2-ol
This compound (CMMP) is a pivotal chemical intermediate, recognized for its role in the synthesis of high-value pharmaceutical compounds.[1][2] Notably, it serves as a key building block in the preparation of O-Methylganciclovir, an analog of the potent antiviral agent Ganciclovir.[1] The stereochemistry and purity of CMMP are paramount, as they directly influence the efficacy and safety profile of the final active pharmaceutical ingredient (API). Impurities, such as regioisomers or residual starting materials from its synthesis (typically from epichlorohydrin and methanol), can lead to downstream reaction failures and the formation of undesired, potentially toxic byproducts.[1]
This document provides a comprehensive, field-proven protocol for the purification of this compound using vacuum distillation. The primary objective is to mitigate the risk of thermal decomposition associated with its relatively high atmospheric boiling point, thereby ensuring the isolation of a high-purity product suitable for demanding synthetic applications.
Physicochemical Profile and Rationale for Vacuum Distillation
Understanding the fundamental properties of CMMP is critical for designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 4151-97-7 | [1][3][4] |
| Molecular Formula | C₄H₉ClO₂ | [1][3] |
| Molecular Weight | 124.57 g/mol | [1][3] |
| Appearance | Clear, faintly yellow oily liquid | [1] |
| Atmospheric Boiling Point | 171 °C (at 760 mmHg) | [1][4] |
| Density | ~1.161 g/cm³ | [1][4] |
| Refractive Index (n²⁰/D) | ~1.4463 | [1][4] |
| Flash Point | 72 °C | [1] |
The atmospheric boiling point of 171 °C presents a significant challenge.[1][4] Heating an alcohol, particularly a halogenated one, to such temperatures can induce side reactions, including dehydration, elimination (forming unsaturated compounds), or other decomposition pathways. Vacuum distillation is the method of choice as it lowers the boiling point of the liquid, allowing for efficient vaporization and separation at a much lower temperature.[5] This technique is indispensable for preventing thermal degradation and preserving the integrity of the target molecule.[5]
Pre-Distillation Protocol: Ensuring a Validated Starting Point
A successful distillation begins with a thorough characterization of the crude material and meticulous preparation of the equipment.
Crude Material Analysis
Before charging the flask, it is essential to assess the impurity profile of the crude this compound.
-
Recommended Techniques: Gas Chromatography (GC) is the preferred method for quantifying the purity and identifying volatile impurities. Nuclear Magnetic Resonance (¹H NMR) spectroscopy can confirm the structure and detect non-volatile organic impurities.
-
Objective: This analysis establishes a baseline purity and informs the distillation strategy, specifically the number of theoretical plates required and the appropriate size of the forerun and tail fractions to be collected.
Equipment Selection and Integrity Check
The use of appropriate and sound equipment is a non-negotiable safety and performance requirement.
-
Essential Glassware:
-
Heavy-walled, round-bottom distillation flask
-
Claisen adapter (to prevent bumping into the condenser)
-
Distillation head with a thermometer port
-
Liebig or Graham condenser
-
"Cow"-type or fraction-collecting receiving adapter with multiple flasks
-
Thermometer with the appropriate temperature range
-
-
Ancillary Equipment:
-
Vacuum pump (mechanical or a high-efficiency water aspirator)
-
Manometer (for accurate pressure monitoring)
-
Heating mantle with a stirrer
-
Magnetic stir bar or boiling chips
-
Insulating material (glass wool, aluminum foil)
-
-
Integrity Check: All glassware must be meticulously inspected for star cracks, scratches, or any other defects that could compromise its integrity under vacuum, creating a severe implosion hazard.
Experimental Workflow: Step-by-Step Vacuum Distillation
The following protocol outlines the systematic procedure for the purification of this compound.
Visualized Workflow
Caption: Workflow for the purification of this compound.
Detailed Protocol
-
Apparatus Setup:
-
Assemble the distillation apparatus inside a fume hood. Ensure all ground glass joints are lightly and evenly greased with a suitable vacuum grease to prevent leaks.
-
Place a magnetic stir bar into the distillation flask. Charge the flask with the crude CMMP, filling it to no more than half its volume.
-
Position the thermometer bulb so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature.
-
Connect the condenser to a chilled water source, with water flowing in at the bottom and out at the top.
-
Connect the vacuum takeoff on the receiving adapter to a vacuum trap and then to the vacuum pump. Connect the manometer to the system to monitor the pressure.
-
Wrap the distillation head and Claisen adapter with glass wool and/or aluminum foil to minimize heat loss and ensure a stable distillation temperature.[6]
-
-
Distillation Procedure:
-
Turn on the condenser cooling water and begin stirring the contents of the flask.
-
Slowly and carefully apply the vacuum. A rapid pressure drop can cause violent bumping.
-
Once the desired pressure is reached and stable (e.g., 10-20 mmHg), begin to gently heat the distillation flask with the heating mantle.
-
Forerun Collection: The first condensate to appear will be low-boiling impurities. Collect this "forerun" in the first receiving flask until the temperature at the distillation head rises and stabilizes.
-
Main Fraction Collection: When the head temperature is constant at the expected boiling point for the measured pressure, rotate the receiving adapter to a clean flask and collect the main fraction of pure this compound.
-
Tail Collection: If the temperature begins to drop or rise significantly, it indicates the main fraction is finished. Rotate to a final receiving flask to collect the "tail" fraction, which contains higher-boiling impurities.
-
Shutdown: Stop heating and allow the entire apparatus to cool to room temperature while still under vacuum.
-
Once cooled, slowly and carefully vent the system to atmospheric pressure. Venting a hot system can cause a dangerous rush of air.
-
-
Post-Distillation Analysis:
-
Analyze the collected main fraction using GC and/or refractive index to confirm its purity.
-
Critical Safety Mandates
The distillation of chlorinated compounds under vacuum requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): A lab coat, chemical splash goggles over safety glasses, and appropriate chemical-resistant gloves are mandatory at all times.[7]
-
Chemical Hazards: this compound is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[3] It is also a combustible liquid. Handle exclusively within a certified fume hood.
-
Implosion Hazard: Always assume the potential for implosion. Use a blast shield around the apparatus. Never use glassware that has visible cracks or flaws.
-
Peroxide Formation: While less common than with unfunctionalized ethers, it is good practice to never distill the flask to dryness.[8] Overheating the residue can concentrate potentially explosive peroxides.
-
Inert Atmosphere: For highly sensitive substrates, the distillation can be performed under an inert atmosphere (e.g., Nitrogen or Argon) before applying the vacuum.
-
Waste Disposal: All chlorinated residues and waste must be disposed of according to institutional and local environmental regulations.
Troubleshooting Common Distillation Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Bumping / Unstable Boiling | - Inefficient stirring or lack of boiling chips.- Heating too rapidly. | - Ensure vigorous stirring.- Reduce the heating rate. |
| Pressure Fluctuations | - Leak in the system.- Inconsistent vacuum source. | - Check all joints and connections for leaks.- Ensure the vacuum pump is functioning correctly. |
| No Distillate at Expected Temp | - Vacuum is not low enough.- Thermometer placed incorrectly.- Insufficient heating. | - Check for leaks and improve vacuum.- Verify correct thermometer bulb placement.- Gradually increase the heating mantle temperature. |
| Product Solidifies in Condenser | - Product melting point is too high for the coolant temperature. | - Use a coolant at a higher temperature (e.g., room temperature water instead of chilled water). |
References
- 1-CHLORO-3-METHOXY-2-PROPANOL | lookchem.
- This compound | C4H9ClO2 | CID 97988 - PubChem.
- 1-chloro-3-methoxy-2-propanol - Chemical Synthesis Database.
- Vacuum distillation - Wikipedia.
- Vacuum Distillation - Oregon State University.
- Distillations | Environmental Health & Safety - Georgia Tech.
- Safety & Precautions in Distillation - Arishtam India.
- Safety Rules Of Distilling : How To Stay Safe : New Distillers 101 - YouTube.
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Application and Protocol for the Definitive Structural Elucidation of 1-Chloro-3-methoxypropan-2-ol using ¹H and ¹³C NMR Spectroscopy
Introduction: The Imperative for Rigorous Structural Verification in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of safety, efficacy, and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent analytical technique for the structural elucidation of small organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms.[1][2] This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of 1-chloro-3-methoxypropan-2-ol, a key intermediate in the synthesis of various pharmaceutical compounds.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol for acquiring high-quality NMR spectra and a thorough analysis of the spectral data for unequivocal structural confirmation and impurity profiling.[3][4]
Understanding the Molecular Landscape: The Significance of this compound
This compound is a versatile building block in organic synthesis. Its trifunctional nature, possessing a chloro, a methoxy, and a hydroxyl group, makes it a valuable precursor for a range of more complex molecules, including active pharmaceutical ingredients (APIs). Given its role as a synthetic intermediate, ensuring its structural integrity and purity is paramount to the quality of the final drug product.
The workflow for the NMR analysis of this compound is outlined below:
Caption: Workflow for NMR analysis of this compound.
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
The following protocol outlines the steps for preparing a sample of this compound and acquiring high-quality ¹H and ¹³C NMR spectra.
Materials and Equipment
-
This compound (purity >98%)
-
Deuterated chloroform (CDCl₃, 99.8% D)
-
High-precision 5 mm NMR tubes
-
Analytical balance (± 0.1 mg)
-
Volumetric glassware
-
NMR spectrometer (e.g., 400 MHz or higher)
Protocol 1: Sample Preparation
-
Weighing the Analyte: Accurately weigh approximately 20-30 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. The choice of CDCl₃ is predicated on its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak, which can be used for chemical shift referencing.
-
Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. Ensure the liquid column height is sufficient for the instrument's detector (typically 4-5 cm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: ¹H NMR Spectrum Acquisition
| Parameter | Recommended Value | Justification |
| Spectrometer Frequency | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution. |
| Pulse Program | Standard single-pulse (e.g., zg30) | A robust and simple pulse sequence for routine ¹H NMR. |
| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise on a moderately concentrated sample. |
| Relaxation Delay (D1) | 5 seconds | Ensures full relaxation of protons, crucial for accurate integration. |
| Acquisition Time (AQ) | ~4 seconds | Provides adequate digital resolution. |
| Spectral Width (SW) | 0-10 ppm | Covers the typical chemical shift range for organic molecules. |
| Temperature | 298 K | Standard ambient temperature for routine analysis. |
Protocol 3: ¹³C NMR Spectrum Acquisition
| Parameter | Recommended Value | Justification |
| Spectrometer Frequency | 100 MHz (for a 400 MHz ¹H) | Standard corresponding frequency. |
| Pulse Program | Proton-decoupled (e.g., zgpg30) | Simplifies the spectrum to single lines for each carbon and enhances sensitivity via the Nuclear Overhauser Effect (NOE). |
| Number of Scans (NS) | 1024 or more | Required due to the low natural abundance (1.1%) of the ¹³C isotope. |
| Relaxation Delay (D1) | 2 seconds | A standard delay for most carbon environments. |
| Acquisition Time (AQ) | ~1-2 seconds | Provides sufficient resolution for most applications. |
| Spectral Width (SW) | 0-100 ppm | Appropriate for the expected chemical shifts in the analyte. |
| Temperature | 298 K | Standard ambient temperature. |
Spectral Analysis and Structural Elucidation
The following sections detail the interpretation of the ¹H and ¹³C NMR spectra of this compound, with data referenced from the Spectral Database for Organic Compounds (SDBS). [SDBS-1, SDBS-2]
¹H NMR Spectral Data
The proton NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.95 | m | 1H | CH (C2) |
| ~3.55 | m | 2H | CH₂ (C1) |
| ~3.45 | m | 2H | CH₂ (C3) |
| ~3.35 | s | 3H | OCH₃ |
| ~2.5 | br s | 1H | OH |
Note: The chemical shift of the hydroxyl proton (OH) can vary depending on concentration and temperature, and it may appear as a broad singlet.
Interpretation:
-
The methoxy group (OCH₃) appears as a sharp singlet at approximately 3.35 ppm, integrating to three protons.
-
The protons on the carbon bearing the chlorine (C1) and the carbon adjacent to the methoxy group (C3) appear as multiplets around 3.55 and 3.45 ppm, respectively, each integrating to two protons.
-
The proton on the carbon with the hydroxyl group (C2) is a multiplet around 3.95 ppm, integrating to one proton. The multiplicity arises from coupling to the protons on C1 and C3.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~72.0 | CH₂ (C3) |
| ~70.0 | CH (C2) |
| ~59.0 | OCH₃ |
| ~46.0 | CH₂ (C1) |
Interpretation:
-
The carbon of the methoxy group (OCH₃) resonates at approximately 59.0 ppm.
-
The carbon atom bonded to the chlorine (C1) is found at around 46.0 ppm.
-
The carbon bearing the hydroxyl group (C2) appears at approximately 70.0 ppm.
-
The carbon atom adjacent to the methoxy group (C3) is observed at roughly 72.0 ppm.
The relationship between the molecular structure and the NMR signals can be visualized as follows:
Caption: Correlation of the structure with its NMR signals.
Applications in Pharmaceutical Quality Control and Drug Development
The detailed ¹H and ¹³C NMR analysis of this compound is critical in several aspects of the pharmaceutical industry:
-
Structural Confirmation: As a fundamental quality control step, NMR provides definitive proof of the molecule's identity, ensuring that the correct starting material is used in a synthetic pathway.[5]
-
Impurity Profiling: NMR is a powerful tool for identifying and quantifying impurities in pharmaceutical intermediates and final products.[6] By comparing the acquired spectra to a reference spectrum of the pure compound, any additional signals can be attributed to impurities, aiding in their structural elucidation.
-
Quantitative NMR (qNMR): With the inclusion of an internal standard, NMR can be used for the quantitative determination of the purity of this compound.[7][8] This is crucial for ensuring the correct stoichiometry in subsequent reactions and for meeting regulatory requirements.
Conclusion: The Power of Precision in Pharmaceutical Analysis
The application of ¹H and ¹³C NMR spectroscopy provides an unambiguous and detailed structural characterization of this compound. The protocols and spectral interpretations presented in this application note serve as a robust framework for researchers and professionals in the pharmaceutical industry to ensure the quality and integrity of this vital synthetic intermediate. The precision and depth of information offered by NMR underscore its indispensable role in modern drug discovery and development, from initial synthesis to final product quality control.
References
- Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- Toref-Standards. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling.
- Di Masi, A., & Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 99, 149-173.
- ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
- Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of pharmaceutical and biomedical analysis, 99, 149-173.
- PubChem. (n.d.). This compound.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- MDPI. (2025, April 12). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.
- University of Oxford. (n.d.). Quantitative NMR Spectroscopy.
- Bioregistry. (n.d.). Spectral Database for Organic Compounds.
- ResearchGate. (2025, April 12). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.
- AIST. (n.d.). Spectral Database for Organic Compounds, SDBS.
- Chemical Synthesis Database. (2025, May 20). 1-chloro-3-methoxy-2-propanol.
- researchmap. (n.d.). Application of NMR in drug discovery.
- ResolveMass Laboratories Inc. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025.
- PubChemLite. (n.d.). This compound (C4H9ClO2).
- PMC. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery.
- Spectral Database for Organic Compounds (SDBS). (n.d.). ¹H NMR spectrum of 1-chloro-3-methoxy-2-propanol. National Institute of Advanced Industrial Science and Technology (AIST), Japan.
- Spectral Database for Organic Compounds (SDBS). (n.d.). ¹³C NMR spectrum of 1-chloro-3-methoxy-2-propanol. National Institute of Advanced Industrial Science and Technology (AIST), Japan.
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Application Note: FT-IR Spectrum Interpretation of 1-Chloro-3-methoxypropan-2-ol
Abstract
This application note provides a detailed guide for the acquisition and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 1-Chloro-3-methoxypropan-2-ol. This compound possesses multiple functional groups, including a hydroxyl, a chloroalkane, and an ether linkage, making its spectral analysis a valuable case study for researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines a comprehensive protocol for sample handling and spectral acquisition, followed by an in-depth analysis of the characteristic vibrational modes. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and reproducibility.
Introduction
This compound is a key chemical intermediate in various synthetic pathways, including the development of pharmaceutical agents.[1] Its molecular structure comprises a secondary alcohol, a primary alkyl chloride, and a methyl ether. This unique combination of functional groups gives rise to a distinctive infrared spectrum, which can be used for identification, purity assessment, and reaction monitoring. FT-IR spectroscopy is a rapid, non-destructive analytical technique that probes the vibrational modes of molecules.[2][3] By identifying the characteristic absorption bands, one can confirm the presence and structural arrangement of the key functional groups. This note serves as a practical guide to understanding the FT-IR spectrum of this trifunctional molecule.
Principles of FT-IR Spectroscopy
Infrared radiation causes the bonds within a molecule to vibrate in specific ways, such as stretching and bending.[3] For a vibration to be IR-active, it must result in a change in the molecule's dipole moment.[4] The frequency of the absorbed radiation is dependent on the bond strength and the masses of the bonded atoms.[4] Functional groups, which are specific arrangements of atoms, have characteristic vibrational frequencies, allowing for their identification in an unknown sample.[5] The FT-IR spectrometer measures the absorption of infrared radiation across a range of wavenumbers (typically 4000 to 400 cm⁻¹) and presents this as a spectrum of transmittance or absorbance versus wavenumber.[6]
Experimental Protocol: FT-IR Analysis of a Liquid Sample
The following protocol details the steps for acquiring a high-quality FT-IR spectrum of this compound, which is a liquid at room temperature.[1]
Sample Preparation
Given that this compound is a liquid, a neat (undiluted) sample can be analyzed directly. Two common methods for liquid sample analysis are the use of a liquid cell or Attenuated Total Reflectance (ATR).[7][8] The ATR method is often preferred due to its simplicity and minimal sample preparation.[7]
Method 1: Attenuated Total Reflectance (ATR)
ATR is a popular sampling technique for liquid and solid samples as it requires little to no sample preparation.[7]
-
Step 1: Clean the ATR Crystal: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol. Allow the solvent to fully evaporate.
-
Step 2: Acquire a Background Spectrum: With the clean, empty ATR accessory in place, acquire a background spectrum. This will subtract the absorbance from atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal.
-
Step 3: Apply the Sample: Place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[9][10]
-
Step 4: Acquire the Sample Spectrum: Collect the FT-IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Step 5: Clean Up: After analysis, thoroughly clean the ATR crystal with a solvent-dampened tissue to remove all traces of the sample.[9]
Method 2: Liquid Transmission Cell (Salt Plates)
This traditional method involves sandwiching a thin film of the liquid between two infrared-transparent salt plates (e.g., KBr or NaCl).[9][11]
-
Step 1: Prepare the Salt Plates: Ensure the salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture from your fingers.
-
Step 2: Apply the Sample: Place a small drop of this compound onto the surface of one salt plate.[11]
-
Step 3: Assemble the Cell: Place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film.[11]
-
Step 4: Acquire the Spectrum: Mount the assembled plates in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty beam path should be taken beforehand.
-
Step 5: Clean Up: Disassemble the plates and clean them thoroughly with a suitable dry solvent. Store the plates in a desiccator to prevent damage from atmospheric moisture.
Instrument Parameters
For a typical FT-IR analysis, the following parameters are recommended:
| Parameter | Recommended Setting | Rationale |
| Spectral Range | 4000 - 400 cm⁻¹ | Covers the mid-infrared region where most fundamental molecular vibrations occur. |
| Resolution | 4 cm⁻¹ | Provides sufficient detail for identifying functional groups without excessive noise. |
| Number of Scans | 16-32 | Improves the signal-to-noise ratio for a clearer spectrum. |
| Apodization | Happ-Genzel | A common function that processes the raw interferogram to produce the final spectrum. |
FT-IR Spectrum Interpretation of this compound
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its alcohol, ether, and alkyl chloride functional groups. A representative spectrum can be found in public databases such as SpectraBase.[12]
Diagram of Molecular Structure and Key Vibrational Modes
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Advanced Chromatographic Strategies for the Analysis of 1-Chloro-3-methoxypropan-2-ol
This comprehensive technical guide provides detailed application notes and protocols for the analysis of 1-Chloro-3-methoxypropan-2-ol, a compound of interest in pharmaceutical development and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical methods for the characterization and quantification of this analyte. We will explore both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies, offering in-depth insights into the rationale behind experimental choices and providing step-by-step protocols for immediate application.
Introduction to this compound
This compound (CAS No. 4151-97-7) is a halogenated ether alcohol with the molecular formula C4H9ClO2.[1][2] Its structure, featuring a secondary alcohol and a primary chloride, makes it a versatile intermediate in organic synthesis.[3] Accurate and precise analytical methods are crucial for monitoring its purity, quantifying its presence in reaction mixtures, and ensuring the quality of final products. Due to its polar nature and potential for thermal lability, both HPLC and GC techniques present unique advantages and challenges that will be addressed in this guide.
Section 1: High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique for the analysis of polar and non-volatile compounds. For an analyte like this compound, which lacks a strong chromophore, derivatization is a key strategy to enhance detection sensitivity, particularly for trace-level analysis.
Principle and Rationale
Direct HPLC analysis of this compound with UV detection is challenging due to the absence of a significant UV-absorbing moiety. To overcome this limitation, a pre-column derivatization step is employed to introduce a fluorescent or UV-active tag to the molecule. This approach is inspired by methodologies developed for other chloropropanols, where derivatization significantly improves detection limits.[4] In this protocol, we will adapt a method using a fluorescent tagging agent that reacts with the hydroxyl group of the analyte.
Experimental Workflow: HPLC with Pre-Column Derivatization
Caption: HPLC analysis workflow with pre-column derivatization.
Detailed Protocol: HPLC Analysis
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile (e.g., 1 mg/mL). Create a series of calibration standards by diluting the stock solution.
-
Derivatization Reaction:
-
To 100 µL of the standard or sample solution in a clean vial, add an excess of a fluorescent derivatizing agent (e.g., 9,N-carbazole acetic acid) and a catalyst.
-
Seal the vial and heat the mixture at an optimized temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to ensure complete reaction.[4]
-
After cooling to room temperature, the sample is ready for HPLC analysis.
-
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a gradient pump and fluorescence detector. |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Optimized to separate the derivatized analyte from reagent peaks and other matrix components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | Fluorescence Detector |
| Excitation λ | To be set based on the fluorescent tag used. |
| Emission λ | To be set based on the fluorescent tag used. |
3. Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time, confirmed by injecting a derivatized standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Section 2: Gas Chromatography (GC) Method
GC is an ideal technique for the analysis of volatile and thermally stable compounds. However, the presence of a polar hydroxyl group in this compound can lead to poor peak shape (tailing) and potential adsorption on the analytical column.[5] Derivatization to a more volatile and less polar form is therefore highly recommended for robust and sensitive GC analysis.
Principle and Rationale
Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as alcohols.[5] This process involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, resulting in a less polar and more volatile TMS ether. This derivatized analyte exhibits improved chromatographic behavior and can be readily analyzed by GC, often coupled with a mass spectrometer (MS) for definitive identification. The formation of the O-trimethylsilyl derivative of this compound has been documented, confirming the feasibility of this approach.[6]
Experimental Workflow: GC-MS with Silylation
Caption: GC-MS analysis workflow with silylation derivatization.
Detailed Protocol: GC-MS Analysis
1. Sample Preparation and Silylation:
-
Standard Preparation: Prepare a stock solution of this compound in an anhydrous solvent such as pyridine or acetonitrile (e.g., 1 mg/mL). Prepare a series of calibration standards by dilution.
-
Silylation Reaction:
-
In a clean, dry GC vial, add 100 µL of the standard or sample solution.
-
Add 100 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Tightly cap the vial and heat at 60-70°C for 30-60 minutes.[5]
-
After cooling to room temperature, the sample is ready for GC-MS injection.
-
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | A standard GC system coupled to a Mass Spectrometer. |
| Column | A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm). |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min). |
| Inlet Temperature | 250°C |
| Injection Mode | Split or splitless, depending on the concentration. |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min). |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification. |
3. Data Analysis:
-
The TMS derivative of this compound will have a characteristic retention time and mass spectrum. The mass spectrum of the underivatized compound shows a top peak at m/z 45.[1] The TMS derivative will show characteristic fragments, including a prominent peak at m/z 73, corresponding to the trimethylsilyl group.[6]
-
For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized analyte to enhance sensitivity and selectivity.
-
Construct a calibration curve and perform quantification as described for the HPLC method.
Data Presentation: A Comparative Overview
The choice between HPLC and GC-MS often depends on the specific analytical requirements, such as sensitivity and the complexity of the sample matrix. Below is a comparative table of typical validation parameters for the analysis of related chloropropanols using these techniques, which can serve as a benchmark for method development for this compound.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) for Dichloropropanols | High-Performance Liquid Chromatography (HPLC) for Derivatives of 1-bromo-3-chloro-2-propanol |
| Linearity (R²) | >0.999 | > 0.997[7] |
| Accuracy (% Recovery) | 91 - 105%[8] | 98.26 - 101.02%[7] |
| Precision (%RSD) | 1.9 - 10%[8] | ≤ 3.0%[7] |
| Limit of Detection (LOD) | 0.3 - 3.2 ng/mL[9] | 0.006 µg/mL[7] |
| Limit of Quantification (LOQ) | 0.1 µg/L (in water)[9] | 0.020 µg/mL[7] |
Note: Data for closely related isomers are used as surrogates due to the limited availability of specific public data for this compound.[8]
Conclusion
This guide provides a comprehensive framework for the development and implementation of robust HPLC and GC-MS methods for the analysis of this compound. By employing appropriate derivatization strategies, the challenges associated with the analysis of this polar and non-chromophoric analyte can be effectively overcome. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers and scientists in ensuring the quality and purity of this important chemical intermediate.
References
- APPLICATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) FOR DETERMINATION OF 1,3-DICHLOROPROPANE-2-OL IN FOOD MATRICES. (n.d.).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound, O-trimethylsilyl-. National Center for Biotechnology Information.
- Jędrkiewicz, R., Głowacz, A., Kupska, M., Gromadzka, J., & Namieśnik, J. (2016). Application of modern sample-preparation techniques to the determination of chloropropanols in food samples. TrAC Trends in Analytical Chemistry, 76, 1-13.
- Micro-Tech Scientific. (n.d.). HPLC Application Notes.
- Kulkarni, A. A., Ghadge, M. R., & Patil, S. S. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate.
- MDPI. (2024). Chloropropanols and Their Esters in Food: An Updated Review.
- ACS Publications. (n.d.). In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis.
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
- Government of Canada. (2023). Compendium of Methods for Chemical Analysis of Foods.
- U.S. Food and Drug Administration. (2021). Laboratory Methods (Food).
- Grasas y Aceites. (2017). Direct determination of 3-chloropropanol esters in edible vegetable oils using high resolution mass spectrometry (HRMS-Orbitrap).
- LookChem. (n.d.). 1-chloro-3-methoxy-2-propanol.
- LookChem. (n.d.). Cas 4151-97-7,1-CHLORO-3-METHOXY-2-PROPANOL.
- ResearchGate. (n.d.). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents.
- PubMed. (2013). Determination of trace ethylene glycol in industrial solvents and lubricants using phenyl boronic acid derivatization and multidimensional gas chromatography.
- ResearchGate. (n.d.). Determination of trace ethylene glycol in industrial solvents and lubricants using phenyl boronic acid derivatization and multidimensional gas chromatography.
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Application Notes and Protocols: 1-Chloro-3-methoxypropan-2-ol in Modern Organic Synthesis
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction: The Versatility of a Propanol Backbone
1-Chloro-3-methoxypropan-2-ol (CMMP), with CAS Registry Number 4151-97-7, is a trifunctional organic compound that has emerged as a crucial C3 building block in advanced organic synthesis.[1][2] Its structure, featuring a primary chloride, a secondary alcohol, and a methyl ether, offers a unique combination of reactive sites. The chlorine atom serves as a proficient leaving group for nucleophilic substitution, the hydroxyl group allows for esterification or etherification, and the methoxy group provides stability and influences the molecule's polarity. This versatility makes it an invaluable intermediate in the synthesis of a wide array of high-value chemicals, particularly in the pharmaceutical and specialty chemical industries.[1]
This guide provides an in-depth exploration of the key applications of this compound, focusing on the causality behind its use in specific synthetic strategies and providing detailed, field-proven protocols for its implementation.
| Physicochemical Properties of this compound | |
| CAS Number | 4151-97-7[3] |
| Molecular Formula | C₄H₉ClO₂[2] |
| Molecular Weight | 124.57 g/mol [2] |
| Appearance | Clear, faintly yellow oily liquid[2][4] |
| Boiling Point | 171 °C[2][5] |
| Density | 1.161 g/cm³[2][5] |
| Flash Point | 72 °C[2][4] |
| Refractive Index | 1.4463[2][5] |
| Solubility | Sparingly soluble in DMSO and Chloroform, slightly soluble in Methanol[2][4] |
Core Application I: Synthesis of Chiral Pharmaceuticals (β-Blockers)
Scientific Rationale: Chirality and Pharmacological Efficacy
The 1-aryloxy-3-amino-2-propanol core is the defining structural motif for a major class of cardiovascular drugs known as beta-blockers (β-adrenergic blocking agents).[6] These drugs manage conditions like hypertension and angina by blocking adrenaline and noradrenaline from binding to β-adrenergic receptors.[6] The secondary alcohol on the propanol chain is a chiral center, and it is well-established that the pharmacological activity of most beta-blockers resides almost exclusively in the (S)-enantiomer.[7] Consequently, the enantioselective synthesis of these compounds is of paramount importance to maximize therapeutic effects and minimize potential side effects from the inactive (R)-enantiomer (the distomer).
1-Chloro-3-aryloxypropan-2-ol derivatives are pivotal intermediates in this field. They are often synthesized as a racemic mixture and then resolved to isolate the desired enantiomer, which is subsequently converted into the target drug.
General Synthetic Workflow for (S)-β-Blockers
The most common pathway begins with a substituted phenol, which is reacted with an epoxide (typically epichlorohydrin) to form a racemic chlorohydrin. This mixture is then subjected to a resolution step, followed by amination to yield the final, enantiomerically pure drug.
Caption: General workflow for the chemoenzymatic synthesis of (S)-β-blockers.
Detailed Application Protocol: Chemoenzymatic Synthesis of (S)-Bisoprolol
This protocol is adapted from methodologies reported for the synthesis of (S)-Bisoprolol, a selective β1 receptor blocker.[8]
Part A: Synthesis of Racemic 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol
-
Causality: This step involves a base-catalyzed nucleophilic attack of the phenoxide ion on the least substituted carbon of epichlorohydrin's epoxide ring. This reaction typically yields a mixture of the desired chlorohydrin and a cyclized epoxide product. A subsequent ring-opening of the undesired epoxide with a chloride source (like lithium chloride) can be used to maximize the yield of the target chlorohydrin.[8]
-
Protocol:
-
To a solution of 4-((2-isopropoxyethoxy)methyl)phenol (1.0 eq) in a suitable solvent like methanol, add a base such as sodium hydroxide (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide salt.
-
Add epichlorohydrin (1.5 eq) dropwise to the reaction mixture, maintaining the temperature below 40 °C.
-
Stir the reaction for 12-24 hours at room temperature, monitoring by TLC or GC-MS for the consumption of the starting phenol.
-
Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the racemic chlorohydrin.
-
Part B: Enzymatic Kinetic Resolution of the Racemic Chlorohydrin
-
Causality: Lipases are highly enantioselective enzymes. In a non-aqueous medium, Lipase B from Candida antarctica (CALB) preferentially catalyzes the acylation of the (S)-enantiomer of the chlorohydrin, leaving the (R)-enantiomer largely unreacted.[7][8] This difference in reaction rates allows for the separation of the two enantiomers, with the unreacted (R)-chlorohydrin being the desired precursor for the subsequent step.
-
Protocol:
-
Dissolve the racemic chlorohydrin (1.0 eq) in an organic solvent such as toluene or n-pentane.
-
Add an acyl donor, for example, vinyl butanoate (0.6 eq).
-
Add immobilized CALB (e.g., Novozym 435) to the mixture (typically 10-20% by weight of the substrate).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress using chiral HPLC to track the formation of the (S)-ester and the consumption of the (R)-chlorohydrin. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess (ee) for both the product and the remaining starting material.
-
Once the desired conversion is reached, filter off the enzyme.
-
Remove the solvent under reduced pressure.
-
Separate the unreacted (R)-chlorohydrin from the (S)-ester by flash chromatography.
-
| Representative Data for Enzymatic Resolution | |
| Substrate | Racemic 1-chloro-3-(aryloxy)propan-2-ol |
| Enzyme | Candida antarctica Lipase B (CALB)[8] |
| Acyl Donor | Vinyl Acetate / Vinyl Butanoate[7][8] |
| Typical Yield of (R)-Chlorohydrin | 38-44%[7][8] |
| Typical Enantiomeric Excess (ee) of (R)-Chlorohydrin | >99%[7][8] |
Part C: Synthesis of (S)-Bisoprolol via Amination
-
Causality: The final step is a classic S_N2 reaction. The nitrogen atom of isopropylamine acts as a nucleophile, attacking the primary carbon bearing the chlorine atom. This reaction proceeds with inversion of configuration at the carbon being attacked, but since the chiral center is untouched, the stereochemistry of the alcohol is retained. The reaction of the (R)-chlorohydrin yields the desired (S)-β-blocker.[7][8]
-
Protocol:
-
Dissolve the enantiopure (R)-chlorohydrin (1.0 eq) in a solvent like methanol.
-
Add an excess of isopropylamine (e.g., 5-10 eq).
-
Heat the reaction mixture in a sealed vessel or under reflux for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the mixture and remove the solvent and excess amine under reduced pressure.
-
Dissolve the residue in an appropriate solvent and wash with water to remove any salts.
-
Purify the crude (S)-Bisoprolol by chromatography or crystallization to yield the final API.
-
Core Application II: Synthesis of Antiviral Drug Analogues
Scientific Rationale: A Scaffold for Nucleoside Analogues
This compound is a key intermediate in the synthesis of O-Methylganciclovir, an analogue of the potent antiviral drug Ganciclovir.[2][9] Ganciclovir is used to treat infections caused by herpes simplex virus (HSV).[2][9] In this context, the chlorohydrin acts as an alkylating agent to introduce the acyclic side chain onto a guanine derivative, mimicking the natural deoxyguanosine substrate of viral DNA polymerase.
Caption: Synthetic pathway to O-Methylganciclovir.
Protocol: Synthesis of an O-Methylganciclovir Intermediate
-
Causality: This protocol involves the N-alkylation of a protected guanine base. The base (e.g., potassium carbonate) deprotonates the N9 position of the guanine ring, creating a potent nucleophile that attacks the primary carbon of this compound, displacing the chloride ion.
-
Protocol:
-
Suspend a protected guanine derivative (e.g., diacetylguanine) (1.0 eq) and a base like anhydrous potassium carbonate (K₂CO₃) (2.0 eq) in a polar aprotic solvent such as DMF.
-
Add this compound (1.2 eq) to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts.
-
Remove the solvent from the filtrate under high vacuum.
-
The resulting crude product can be purified by column chromatography or used directly in the next deprotection step to yield O-Methylganciclovir.
-
Core Application III: Precursor for Glycerol-Derived Ionic Liquids
Scientific Rationale: Towards Greener Solvents
Ionic liquids (ILs) are salts with low melting points that are explored as "green" alternatives to volatile organic solvents. This compound, being derivable from glycerol (a biodiesel byproduct), is an attractive starting material for synthesizing bio-based ILs.[10] The synthesis involves a quaternization reaction where the chloride atom is displaced by a tertiary amine, forming a quaternary ammonium salt.
Caption: Synthesis of a glycerol-derived ionic liquid.
Protocol & Optimization: Synthesis of a [N₂₂₂₀]-based Ionic Liquid
-
Causality: This is a direct nucleophilic substitution where the lone pair of electrons on the nitrogen of triethylamine attacks the electrophilic primary carbon of this compound, forming a new C-N bond and displacing the chloride anion. The efficiency of this reaction is highly dependent on temperature and reaction time.[10]
-
General Protocol:
-
In a sealed reaction vessel, combine this compound (1.0 eq) and triethylamine (1.0-1.2 eq).
-
The reaction can be performed neat (solvent-free) or with a co-solvent like acetonitrile.[10]
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Maintain the reaction for an extended period (24-168 hours) to drive it to completion.
-
After cooling, the resulting ionic liquid can be washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials and then dried under vacuum.
-
| Optimization of Ionic Liquid Synthesis with Triethylamine [10] | |||
| Temperature (°C) | Time (h) | Solvent | Yield (%) |
| 80 | 24 | None | Low (data not specified) |
| 100 | 24 | None | 57 |
| 100 | 72 | None | 75 |
| 100 | 168 | None | 92 |
| 100 | 168 | Acetonitrile | 70 |
-
Insight: The data clearly demonstrates that higher temperatures and longer reaction times significantly improve the yield.[10] Furthermore, performing the reaction solvent-free provides a notably higher yield compared to using acetonitrile as a co-solvent, highlighting a more efficient and atom-economical process.[10]
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3][11]
-
Handling: Always handle this chemical in a well-ventilated area or a fume hood.[11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[11]
-
Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources. Keep containers tightly closed.[2][11]
This compound is a highly valuable and versatile intermediate in organic chemistry. Its trifunctional nature allows for its strategic incorporation into complex molecules, most notably in the pharmaceutical industry for the enantioselective synthesis of β-blockers and antiviral agents. Furthermore, its role as a precursor to bio-based ionic liquids showcases its utility in the development of more sustainable chemical processes. The protocols and principles outlined in this guide demonstrate the compound's broad applicability and provide a robust framework for its use in research and development.
References
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- PubMed. (1979). Synthesis and pharmacology of potential beta-blockers. J Pharm Sci, 68(10), 1236-8.
- MDPI. (2022). Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol.
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Application Note & Protocol Guide: 1-Chloro-3-methoxypropan-2-ol as a Versatile Building Block for Heterocyclic Synthesis
Abstract
This guide provides an in-depth exploration of 1-chloro-3-methoxypropan-2-ol (CMMP), a highly functionalized and versatile building block in modern organic synthesis. We delve into its core reactivity, focusing on its role as a stable precursor to a reactive epoxide intermediate, and detail its application in the synthesis of medicinally relevant heterocyclic compounds, including substituted morpholines and oxazolidinones. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the efficient construction of complex molecular architectures. Detailed, field-tested protocols, mechanistic insights, and safety information are provided to ensure robust and reproducible experimental outcomes.
Introduction: The Strategic Value of this compound (CMMP)
In the landscape of pharmaceutical and materials science, the demand for novel heterocyclic scaffolds is perpetual.[1][2] These cyclic structures form the core of a vast number of therapeutic agents and functional materials. This compound (CAS No. 4151-97-7), hereafter referred to as CMMP, has emerged as a key intermediate due to its unique trifunctional nature.[3] It possesses a primary chloride, a secondary alcohol, and a methoxy ether group, offering multiple avenues for chemical transformation.
The primary utility of CMMP stems from its ability to act as a stable, easy-to-handle precursor for in situ generation of 2-(methoxymethyl)oxirane. Under basic conditions, the hydroxyl group is deprotonated, leading to a rapid intramolecular SN2 reaction where the resulting alkoxide displaces the primary chloride to form a reactive epoxide ring. This transient intermediate is then readily attacked by a wide range of nucleophiles, providing a controlled and efficient method for introducing a 3-methoxy-2-hydroxypropyl moiety into a target molecule. This guide will elucidate the principles of this reactivity and provide actionable protocols for its application.
Physicochemical Properties and Handling
CMMP is a clear, faintly yellow, oily liquid with a boiling point of approximately 171°C.[3][4] Its properties make it a convenient liquid reagent for a variety of reaction setups.
| Property | Value | Source(s) |
| CAS Number | 4151-97-7 | [3][4][5] |
| Molecular Formula | C4H9ClO2 | [3][5] |
| Molecular Weight | 124.57 g/mol | [3][5] |
| Appearance | Clear, faintly yellow oily liquid | [3] |
| Boiling Point | 171°C | [3][4] |
| Density | 1.161 g/cm³ | [3][4] |
| Flash Point | 72°C | [3] |
| Refractive Index | ~1.4463 | [3][4] |
| Storage | Store below +30°C | [3] |
Safety & Hazard Information
As with any halogenated organic compound, proper safety precautions are mandatory. CMMP is classified as an irritant and can be harmful if inhaled, swallowed, or absorbed through the skin.[5][6]
| Hazard Class | GHS Statement | Pictogram |
| Skin Irritation | H315: Causes skin irritation | Warning |
| Eye Irritation | H319: Causes serious eye irritation | Warning |
| Respiratory Irritation | H335: May cause respiratory irritation | Warning |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Warning |
Handling Recommendations: Always handle CMMP in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (P280), safety goggles (P280), and a lab coat.[6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6]
Core Reactivity and Mechanistic Principles
The synthetic power of CMMP is unlocked by understanding its dual reactivity. It can act as an electrophile directly via SN2 displacement of the chloride, or it can be converted in situ to a more reactive epoxide intermediate. The choice of reaction conditions, particularly the presence and strength of a base, dictates the operative pathway.
Base-Mediated Epoxide Formation
The most common and synthetically useful pathway involves the addition of a base (e.g., NaOH, KOH, K2CO3, or an amine base). This deprotonates the C2 hydroxyl group, forming an alkoxide that intramolecularly displaces the C1 chloride. This efficient cyclization yields 2-(methoxymethyl)oxirane. This epoxide is not isolated but is immediately consumed by a nucleophile present in the reaction mixture.
Causality Insight: Why is this two-step, one-pot process advantageous? Using CMMP instead of isolating the potentially volatile and reactive 2-(methoxymethyl)oxirane improves handling safety and procedural simplicity. The slow, controlled generation of the epoxide in situ can also minimize side reactions, such as polymerization, that can occur with high concentrations of neat epoxide.
Caption: Base-catalyzed conversion of CMMP to an epoxide intermediate.
Application I: Synthesis of Substituted Morpholines
Morpholines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.[1] CMMP provides an excellent entry point for synthesizing N-aryl or N-alkyl morpholines substituted with a methoxymethyl group at the C2 position. The general strategy involves the reaction of a primary amine with two equivalents of CMMP or a related synthon, though a more controlled approach involves reacting an amino alcohol with CMMP.
Workflow for Morpholine Synthesis
The synthesis of a 2-(methoxymethyl)morpholine derivative from an amino alcohol is a robust and reliable transformation. The amino alcohol provides three atoms of the final ring, while CMMP provides the remaining three atoms and the key substituent.
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Application Notes and Protocols: Catalytic Methods for 1-Chloro-3-methoxypropan-2-ol Synthesis
Abstract
This document provides a comprehensive technical guide for the synthesis of 1-Chloro-3-methoxypropan-2-ol, a pivotal intermediate in the pharmaceutical industry.[1][2] It is notably used in the synthesis of antiviral agents like O-Methylganciclovir, which has shown significant activity against herpes simplex virus type 1.[2][3] This guide details various catalytic methodologies, moving beyond simple procedural lists to explain the underlying chemical principles and rationale behind experimental choices. We will explore acid-catalyzed, base-catalyzed, and phase-transfer catalysis (PTC) methods for the primary synthesis from epichlorohydrin and methanol. Furthermore, we address the critical need for enantiomerically pure compounds in drug development by detailing protocols for enzymatic kinetic resolution. Each section includes validated, step-by-step protocols, comparative data, and mechanistic diagrams to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Critical Safety Considerations: Handling Epichlorohydrin and Halohydrins
WARNING: The primary starting material, epichlorohydrin (1-chloro-2,3-epoxypropane), is a highly hazardous substance. It is a flammable liquid and is classified as toxic if swallowed, in contact with skin, or if inhaled.[4] It is a probable human carcinogen (Group B2) and can cause severe skin burns, eye damage, and allergic skin reactions.[5] The target product, this compound, is also hazardous and may cause skin and eye irritation.[6][7]
Mandatory Safety Protocols:
-
Engineering Controls: All manipulations involving epichlorohydrin and its derivatives must be performed within a certified chemical fume hood with adequate ventilation.[4][6] Ensure that an eyewash station and safety shower are immediately accessible.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (nitrile or neoprene are insufficient; butyl rubber or Viton are recommended), a flame-retardant lab coat, and splash-proof chemical safety goggles.[6]
-
Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in designated, sealed hazardous waste containers according to institutional and local regulations.[6]
-
Spill Response: Have a spill kit rated for flammable and toxic liquids readily available. In case of a spill, evacuate the area, and if safe to do so, contain the spill with inert absorbent material.[4] Do not use combustible materials like paper towels.
Foundational Synthesis: The Alcoholysis of Epichlorohydrin
The most common and industrially viable route to this compound is the ring-opening of epichlorohydrin with methanol. This reaction is an alcoholysis of an epoxide, which can be catalyzed by either an acid or a base. The choice of catalyst is critical as it dictates the regioselectivity of the reaction.
The reaction involves the nucleophilic attack of methanol on one of the two electrophilic carbons of the epoxide ring. This can lead to two potential regioisomers:
-
Product A (Desired): this compound, resulting from attack at the terminal C3 carbon.
-
Product B (Isomeric Impurity): 2-Chloro-3-methoxypropan-1-ol, resulting from attack at the C2 carbon.
Controlling the reaction to favor Product A is the primary challenge and the main differentiator between the catalytic methods.
Caption: General reaction scheme for the synthesis of this compound.
Acid-Catalyzed Synthesis Protocol
Principle and Mechanistic Insight: Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophile (methanol) then attacks the carbon atom that can best stabilize the developing positive charge (the more substituted carbon, C2, via an SN1-like transition state) or the less sterically hindered carbon (the terminal carbon, C3, via an SN2-like transition state). For terminal epoxides like epichlorohydrin, the SN2 pathway at the less hindered carbon (C3) typically predominates, leading to the desired this compound. A tandem process combining an acid catalyst for the initial ring-opening followed by a base for subsequent reactions has been described as a useful methodology.[2]
Caption: Logical flow of the acid-catalyzed ring-opening of epichlorohydrin.
Experimental Protocol:
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
Reagent Charging: Charge the flask with methanol (80 mL, ~2.0 mol). Begin stirring and cool the methanol to 0-5 °C.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.5 mL) to the cooled methanol.
-
Substrate Addition: Add epichlorohydrin (18.5 g, 0.2 mol) to the dropping funnel. Add the epichlorohydrin dropwise to the methanol/acid mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 4-6 hours. Monitor the reaction progress by GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add a saturated solution of sodium bicarbonate until the pH is neutral (pH ~7).
-
Work-up: Remove the precipitated salts by filtration. Concentrate the filtrate under reduced pressure to remove the excess methanol.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.
Phase-Transfer Catalysis (PTC) for Enhanced Synthesis
Principle and Mechanistic Insight: Phase-Transfer Catalysis (PTC) is an effective technique for reactions where reactants are in different, immiscible phases, such as an aqueous phase containing the nucleophile and an organic phase containing the substrate.[8] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of the nucleophile from the aqueous to the organic phase where the reaction can occur.[9] This method can enhance reaction rates, improve yields, and allow for milder reaction conditions.[10] For this synthesis, PTC can be employed in a solid-liquid system where solid sodium methoxide is the nucleophilic source.
Caption: Experimental workflow for PTC-mediated synthesis.
Experimental Protocol (Based on a similar synthesis[11]):
-
Reactor Setup: Equip a 500 mL flask with a mechanical stirrer, reflux condenser, and thermometer.
-
Reagent Charging: Charge the flask with 1,3-bromochloropropane (as a model substrate, 157.5 g, 1.0 mol), an inert solvent like toluene (400 mL), and a phase-transfer catalyst such as benzyltrimethylammonium chloride (0.5 g).[11]
-
Nucleophile Preparation: Separately, prepare a dispersion of sodium methoxide (54 g, 1.0 mol) in toluene (200 mL).
-
Reaction: Heat the flask contents to 60 °C. Slowly add the sodium methoxide dispersion to the reaction flask over 1 hour, maintaining the temperature between 60-70 °C.[11]
-
Completion: After the addition, maintain the reaction at 70 °C for 3-4 hours until the starting material is consumed (monitored by GC).
-
Work-up: Cool the reaction mixture to room temperature. Filter the solid sodium bromide precipitate and wash the filter cake with toluene.[11]
-
Purification: Combine the organic filtrates and wash with water until the aqueous layer is neutral (pH 5-7).[11] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by vacuum distillation.
Enzymatic Kinetic Resolution for Chiral Synthesis
Principle and Mechanistic Insight: Many pharmaceuticals are chiral, with often only one enantiomer providing the therapeutic effect. (R)- and (S)-1-chloro-3-alkoxy-2-propanols are key intermediates for β-blockers like propranolol.[12][13] Enzymatic kinetic resolution is a powerful green chemistry tool to separate a racemic mixture. This process utilizes an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer at a much faster rate than the other. In the case of racemic this compound, a lipase can be used to selectively acylate one enantiomer (e.g., the S-enantiomer) using an acyl donor like vinyl acetate. This results in a mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer, which can then be separated by standard chromatographic methods.[14][15]
Caption: Principle of enzymatic kinetic resolution of a racemic alcohol.
Experimental Protocol (Adapted from[14]):
-
Reaction Mixture: In a 50 mL flask, combine racemic this compound (1.25 g, 10 mmol) and an organic solvent mixture (e.g., 28 mL toluene and 12 mL of an ionic liquid like [BMIM][BF4]).[14]
-
Acyl Donor: Add vinyl acetate (2.6 g, 30 mmol) as the acyl donor.
-
Enzyme Addition: Add a lipase, such as Pseudomonas aeruginosa lipase (PAL) (30 mg/mL of solvent).[14]
-
Incubation: Seal the flask and place it in an orbital shaker at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 180 rpm).[14]
-
Monitoring: Monitor the reaction for conversion and enantiomeric excess (ee) of the substrate and product using chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to maximize the ee of both components.[14]
-
Enzyme Removal: Once the desired conversion is reached (e.g., after 18 hours), remove the enzyme by filtration.[14]
-
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted (R)-alcohol and the (S)-acetate can be separated using flash column chromatography on silica gel.
Summary of Catalytic Methods
| Parameter | Acid-Catalyzed | Phase-Transfer Catalysis (PTC) | Enzymatic Kinetic Resolution |
| Catalyst Type | Strong Protic Acid (H₂SO₄) or Heterogeneous Acid | Quaternary Ammonium Salt (e.g., TBAB, BTMACl) | Lipase (e.g., from Pseudomonas sp.) |
| Primary Goal | Primary synthesis of racemic mixture | Primary synthesis of racemic mixture | Separation of racemic mixture |
| Typical Temp. | 0 °C to Room Temp. | 50 - 80 °C | 30 - 45 °C |
| Selectivity | Good regioselectivity for terminal attack (SN2-like) | High regioselectivity, reaction at interface | High enantioselectivity (E > 50) |
| Advantages | Inexpensive catalyst, simple setup | High yields, mild conditions, suitable for multiphase systems | Produces enantiomerically pure compounds, green chemistry |
| Disadvantages | Strong acid requires neutralization, potential side reactions | Catalyst can be expensive, requires separation | Produces max 50% yield of desired enantiomer, requires separation |
Conclusion
The synthesis of this compound can be effectively achieved through several catalytic routes, primarily via the ring-opening of epichlorohydrin. While simple acid catalysis provides a straightforward method for producing the racemic mixture, phase-transfer catalysis offers a more controlled and potentially higher-yielding alternative suitable for industrial scale-up. For applications in modern drug development where stereochemistry is paramount, enzymatic kinetic resolution stands out as an indispensable tool for accessing the enantiomerically pure forms of this valuable intermediate. The choice of method will ultimately depend on the specific requirements of the researcher regarding scale, cost, and the need for stereochemical purity. In all cases, a rigorous adherence to safety protocols is non-negotiable due to the hazardous nature of the reagents involved.
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Application Note: A Scalable and Efficient Synthesis of 1-Chloro-3-methoxypropan-2-ol
Abstract
1-Chloro-3-methoxypropan-2-ol is a critical building block in the synthesis of numerous pharmaceutical and specialty chemical products, notably as a key intermediate for antiviral agents like O-Methylganciclovir[1]. This application note provides a comprehensive, in-depth guide for the scale-up synthesis of this compound via the catalyzed ring-opening of epichlorohydrin with methanol. The protocol herein is designed for researchers, scientists, and drug development professionals, focusing on process safety, scalability, and high-yield production. We will delve into the mechanistic rationale behind the chosen synthetic route, offer a detailed, step-by-step protocol suitable for kilogram-scale production, and address critical safety and handling considerations.
Introduction and Strategic Importance
The vicinal halohydrin moiety in this compound makes it a versatile bifunctional molecule. Its strategic importance lies in its ability to undergo various chemical transformations, making it an essential intermediate in complex organic syntheses[1]. The primary industrial route to this compound is the reaction of epichlorohydrin, a readily available bulk chemical, with methanol[2][3].
The reaction involves the nucleophilic attack of methanol on one of the electrophilic carbons of the epoxide ring of epichlorohydrin. While this reaction can proceed without a catalyst, the use of a mild acid or Lewis acid catalyst is crucial for achieving high regioselectivity and reaction rates, especially on a larger scale[4][5]. This guide focuses on a catalyzed approach to ensure a robust and reproducible process.
Reaction Chemistry and Mechanistic Insights
The core transformation is the acid-catalyzed ring-opening of an epoxide. The mechanism proceeds via two key steps[5]:
-
Protonation of the Epoxide: The catalyst protonates the epoxide oxygen, significantly increasing the electrophilicity of the ring carbons and making it a better leaving group.
-
Nucleophilic Attack: Methanol, acting as the nucleophile, attacks one of the ring carbons. In the case of epichlorohydrin, the attack can occur at either C1 or C2. The presence of the electron-withdrawing chloromethyl group typically directs the nucleophilic attack to the less substituted carbon (C2), leading to the desired product, this compound.
Controlling the regioselectivity is paramount to avoid the formation of the isomeric byproduct, 2-chloro-1-methoxypropan-3-ol. Lewis acid catalysts, such as Sn-Beta zeolites, have been shown to be highly active and regioselective for this transformation[4]. For this protocol, we will utilize a common and effective acidic catalyst to ensure high conversion and selectivity.
Process Safety Assessment: A Critical Prerequisite
A rigorous safety assessment is non-negotiable due to the hazardous nature of the primary reactant, epichlorohydrin.
Epichlorohydrin (CAS: 106-89-8):
-
Hazards: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction and is a suspected carcinogen[6][7][8][9]. It is also a highly reactive compound that can polymerize violently if exposed to heat or certain contaminants[10].
-
Handling Precautions:
-
All operations must be conducted within a certified, ducted chemical fume hood with explosion-proof equipment[6][8][11].
-
Personal Protective Equipment (PPE) is mandatory: This includes a flame-resistant lab coat, a chemical-resistant apron, and specialized gloves (polyvinyl alcohol or butyl gloves are recommended; do not use nitrile)[6]. ANSI Z87.1-compliant safety goggles and a face shield are required[6].
-
Store epichlorohydrin in a tightly closed container under an inert atmosphere, in a well-ventilated, designated flammable storage cabinet, away from heat and ignition sources[7][11].
-
Incompatible with acids, bases, amines, and various metals[6].
-
Methanol (CAS: 67-56-1):
-
Hazards: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).
-
Handling Precautions: Handle in a well-ventilated area, away from ignition sources. Use appropriate PPE, including gloves and safety glasses.
The Reaction:
-
Exothermicity: The ring-opening of epoxides is an exothermic reaction. On a large scale, the rate of addition of reagents and efficient heat dissipation are critical to prevent a thermal runaway. The reaction vessel must be equipped with an efficient cooling system and continuous temperature monitoring.
Detailed Experimental Protocol (1.0 kg Scale)
This protocol is designed to be self-validating through in-process controls (IPCs) to monitor reaction completion.
4.1. Equipment and Reagents:
-
Equipment:
-
10 L jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and a dropping funnel.
-
Cooling/heating circulator connected to the reactor jacket.
-
Rotary evaporator with a vacuum pump and trap.
-
Standard laboratory glassware.
-
Appropriate PPE (see Section 3).
-
-
Reagents:
-
Epichlorohydrin (≥99%, ~10.8 moles, 1.00 kg)
-
Methanol (anhydrous, ≥99.8%, ~81.1 moles, ~2.60 kg or 3.28 L)
-
Sulfuric Acid (98%, concentrated, ~0.11 moles, ~6.0 mL) - Catalyst
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Sulfate (Na₂SO₄, anhydrous)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
4.2. Step-by-Step Procedure:
-
Reactor Setup: Assemble the 10 L jacketed reactor system in a fume hood. Ensure all joints are properly sealed and the system is inerted with nitrogen.
-
Reagent Charging: Charge anhydrous methanol (3.28 L) to the reactor. Begin stirring at ~200 RPM.
-
Catalyst Addition & Temperature Control: Cool the methanol to 0-5 °C using the circulator. Slowly and carefully add concentrated sulfuric acid (6.0 mL) to the stirred methanol. Causality: This pre-dissolves the catalyst and dissipates the heat of solution before the reactive substrate is introduced.
-
Epichlorohydrin Addition (Controlled Feed): Once the temperature of the acidic methanol solution is stable at 0-5 °C, begin the dropwise addition of epichlorohydrin (1.00 kg) from the dropping funnel over a period of 2-3 hours. Maintain the internal temperature of the reactor strictly between 0-10 °C throughout the addition. Causality: Slow, controlled addition is the primary method for managing the reaction exotherm and preventing a dangerous temperature spike.
-
Reaction Monitoring (IPC): After the addition is complete, allow the reaction to stir at 10 °C. Monitor the reaction progress every hour by taking a small aliquot and analyzing it by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is considered complete when the epichlorohydrin peak has been consumed (typically 4-6 hours).
-
Quenching: Once the reaction is complete, slowly add solid sodium bicarbonate in small portions to the cold reaction mixture until the pH is neutral (pH ~7). Be cautious as CO₂ evolution will cause foaming. Causality: Quenching neutralizes the acid catalyst, preventing unwanted side reactions during work-up and distillation.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator. The bath temperature should not exceed 40 °C.
-
Aqueous Work-up: Transfer the resulting crude oil to a large separatory funnel. Add deionized water (2 L) and mix gently. Allow the layers to separate and discard the aqueous layer. Wash the organic layer with brine (1 L) to help remove residual water[12].
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Purification (Vacuum Distillation): Purify the crude product by fractional vacuum distillation. Collect the fraction boiling at the appropriate temperature for this compound (Boiling point: 171 °C at atmospheric pressure, will be lower under vacuum)[1][13]. A stable boiling point indicates a pure fraction[12].
Data Presentation
| Parameter | Value | Rationale/Comment |
| Epichlorohydrin | 1.00 kg (10.8 mol) | Limiting Reagent |
| Methanol | 3.28 L (81.1 mol) | Used in large excess to act as both reactant and solvent. |
| Molar Ratio (MeOH:Epi) | ~7.5 : 1 | High excess of methanol drives the reaction to completion. |
| Catalyst (H₂SO₄) | 6.0 mL (~0.11 mol) | ~1 mol% relative to epichlorohydrin. |
| Reaction Temperature | 0-10 °C | Critical for controlling exotherm and minimizing side reactions. |
| Addition Time | 2-3 hours | Ensures effective heat removal during the exothermic phase. |
| Expected Yield | 85-95% | Dependent on efficient work-up and distillation. |
| Product Purity (Post-Distillation) | >98% (by GC) | Target purity for use as a pharmaceutical intermediate[14][15]. |
| Product Appearance | Colorless to light yellow liquid | [1][14][15] |
Experimental Workflow Visualization
Caption: Workflow for the scale-up synthesis of this compound.
Conclusion
This application note provides a robust, scalable, and safety-conscious protocol for the synthesis of this compound. By implementing strict temperature control, controlled reagent addition, and appropriate safety measures, high yields of the desired product can be reliably achieved. The detailed mechanistic insights and step-by-step guide are intended to empower researchers and process chemists to successfully scale this important transformation from the laboratory bench to pilot-scale production, facilitating the development of advanced chemical and pharmaceutical products.
References
- Vanderbilt University. (n.d.). Epichlorohydrin Safety Protocol. Retrieved from Vanderbilt University Environmental Health & Safety. [Link]
- Penta Manufacturing Company. (2023). Epichlorohydrin - SAFETY DATA SHEET.
- Notestein, J. M., & Brunelli, N. A. (2020). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism. ChemRxiv. [Link]
- New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Epichlorohydrin.
- Li, Z., et al. (2022). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 27(4), 1419. [Link]
- Azizi, N., & Saidi, M. R. (2003). Epoxide ring opening with methanol in nitromethane at room temperature.
- Chemical Synthesis Database. (n.d.). 1-chloro-3-methoxy-2-propanol.
- LookChem. (n.d.). 1-CHLORO-3-METHOXY-2-PROPANOL.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ResearchGate. (n.d.). General reaction scheme of epichlorohydrin with alcohol.
- ChemicalLand21. (n.d.). Epichlorohydrin.
- Google Patents. (n.d.). CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane.
- Google Patents. (n.d.). CA2268226A1 - Process for preparing 3-methoxy-1-propanol.
- ResearchGate. (n.d.). Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects of the Process.
- Google Patents. (n.d.). WO2008101866A2 - Process for manufacturing epichlorohydrin.
- National Center for Biotechnology Information. (n.d.). Epichlorohydrin. PubChem Compound Database.
- Google Patents. (n.d.). US20130102798A1 - Method for preparing chlorohydrins.
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- 15. 1-Chloro-3-methoxy-2-propanol | CymitQuimica [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-3-methoxypropan-2-ol
Welcome to the technical support center for the synthesis of 1-Chloro-3-methoxypropan-2-ol (CMMP). This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis, thereby improving your reaction yield, purity, and overall efficiency. This document provides field-tested insights into the reaction's nuances, from catalyst selection to final purification.
Core Synthesis Pathway: Ring-Opening of Epichlorohydrin
The most prevalent and industrially significant route to this compound is the catalyzed ring-opening of epichlorohydrin with methanol.[1] Epichlorohydrin is a highly reactive epoxide, and its reaction with an alcohol like methanol can yield two primary regioisomers.[2][3] The desired product, this compound, results from the nucleophilic attack of methanol on the terminal, less-hindered carbon of the epoxide ring. However, a competing reaction can lead to the formation of the undesired isomer, 2-Chloro-1-methoxypropan-3-ol.
The choice of catalyst is paramount in directing the regioselectivity of this reaction. Lewis acids are known to effectively catalyze this transformation, promoting attack at the terminal carbon and thus favoring the formation of the desired product.[4]
Caption: Synthesis of this compound via catalyzed epoxide ring-opening.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yield is a multifaceted issue that can stem from incomplete conversion, competing side reactions, or losses during workup.[5]
-
Incomplete Conversion: The reaction may not have reached equilibrium or completion.
-
Solution: Monitor the reaction progress by periodically taking aliquots and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[6] If the starting material (epichlorohydrin) is still present after the expected reaction time, consider extending the duration. Increasing the reaction temperature can also enhance the rate, but must be done cautiously to avoid side reactions.[7]
-
-
Catalyst Inactivity: The catalyst may be poisoned, deactivated, or used in insufficient quantity.
-
Solution: For heterogeneous catalysts like Sn-Beta, ensure it is properly activated and dry before use.[4] Consider increasing the catalyst loading (e.g., from 0.4 mol% to 1 mol%) to see if the reaction rate improves. If using a homogeneous Lewis acid, ensure it is not quenched by water in the reactants.
-
-
Side Reactions: The formation of byproducts, particularly the undesired regioisomer or polymeric materials, will directly reduce the yield of the target molecule.
Q2: I am observing a significant amount of the undesired regioisomer, 2-chloro-1-methoxypropan-3-ol. How can I improve selectivity?
A2: Regioselectivity is a critical challenge in this synthesis. The formation of the undesired isomer occurs when methanol attacks the more sterically hindered internal carbon of the epoxide.
-
Mechanism & Cause: This pathway is more likely under reaction conditions that favor an SN1-like mechanism, where a partial positive charge develops on the internal carbon. This can be influenced by the catalyst and solvent.
-
Catalyst Selection: The choice of catalyst is the most critical factor for controlling regioselectivity. Strong Lewis acids can sometimes over-activate the epoxide, leading to a loss of selectivity. Heterogeneous catalysts like Sn-Beta have been shown to be highly regioselective for the ring-opening of epichlorohydrin with methanol, favoring the desired product.[4]
-
Temperature Control: High temperatures can decrease selectivity. Running the reaction at a moderate temperature (e.g., 60°C) is often a good balance between reaction rate and selectivity.[4]
Q3: The reaction mixture is turning dark or forming a sludge. What is happening?
A3: Darkening or polymerization often indicates decomposition or undesired side reactions. Epichlorohydrin is highly reactive and can polymerize under certain conditions, especially in the presence of strong acids or bases at elevated temperatures.
-
Cause: This is often due to excessive heat or the use of a non-selective catalyst that promotes polymerization pathways. Trace impurities in the starting materials can also initiate polymerization.
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range. Use a temperature-controlled reaction vessel.
-
Reagent Purity: Use high-purity epichlorohydrin and anhydrous methanol. Water can interfere with many catalysts and promote hydrolysis side reactions.[3]
-
Controlled Addition: Add the epichlorohydrin dropwise to the mixture of methanol and catalyst.[8] This helps to control the reaction exotherm and maintain a low instantaneous concentration of the epoxide, reducing the likelihood of polymerization.
-
Q4: How can I effectively monitor the progress of the reaction?
A4: Real-time reaction monitoring is crucial for optimization and determining the endpoint.
-
Gas Chromatography (GC): This is the most common and effective method. A small aliquot of the reaction mixture can be withdrawn, quenched, and injected into a GC. This allows for the quantification of starting material consumption and product formation over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used to monitor the reaction.[6] The disappearance of the characteristic epoxide protons of epichlorohydrin and the appearance of new signals corresponding to the product can be tracked.
-
Mass Spectrometry (MS): Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can provide real-time information on the presence of reactants, intermediates, and products.[6]
Q5: What is the best method for purifying the final product?
A5: Purification is essential to remove unreacted starting materials, the catalyst, and any byproducts.
-
Aqueous Workup: A preliminary wash can help remove water-soluble impurities and residual catalyst. A wash with a mild base solution (e.g., sodium bicarbonate) can neutralize any acidic components, followed by a brine wash to aid in separating the organic and aqueous layers.[9]
-
Fractional Distillation: This is the primary method for purifying this compound, which is a liquid with a boiling point of approximately 171°C.[1][10] Given its relatively high boiling point, vacuum distillation is highly recommended to prevent thermal decomposition. The two regioisomers have slightly different boiling points, and careful fractional distillation can be used to separate them.
Data Presentation
The choice of catalyst significantly impacts the efficiency of the synthesis. Below is a summary of how different catalytic systems can influence the reaction outcome.
| Catalyst Type | Example(s) | Typical Conditions | Key Advantages | Potential Issues |
| Heterogeneous Lewis Acid | Sn-Beta, Zr-Beta | 60°C, 0.4 mol% catalyst | High activity and regioselectivity, reusable, easy to separate from product.[4] | Requires hydrothermal synthesis, potential for pore blockage. |
| Homogeneous Lewis Acid | AlCl₃, SnCl₄ | 0-25°C | High activity at low temperatures. | Difficult to remove from product, can be moisture-sensitive, may cause polymerization. |
| Basic Catalyst | NaOH, KOH | 50-70°C | Inexpensive. | Generally leads to lower regioselectivity, risk of forming glycidyl methyl ether via dehydrochlorination. |
| Solvent as Catalyst | None (Autocatalytic) | High Temperature (>100°C) | Simple, no catalyst cost. | Very slow reaction rate, poor selectivity, significant byproduct formation.[11] |
Experimental Protocols
Protocol 1: Synthesis of this compound using a Heterogeneous Catalyst
This protocol describes a general procedure for the synthesis using a reusable solid acid catalyst.
-
Catalyst Preparation: Activate the Sn-Beta catalyst by heating it under vacuum or a flow of inert gas at 120°C for 4 hours to remove adsorbed water.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and temperature probe, add anhydrous methanol (e.g., 5 molar equivalents based on epichlorohydrin).
-
Catalyst Addition: Add the activated Sn-Beta catalyst (e.g., 0.4 mol% relative to epichlorohydrin) to the methanol and stir to create a suspension.
-
Reactant Addition: Heat the suspension to 60°C. Once the temperature is stable, add epichlorohydrin (1 equivalent) dropwise over 30 minutes using an addition funnel.
-
Reaction: Maintain the reaction mixture at 60°C with vigorous stirring. Monitor the reaction's progress every hour using GC analysis. The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the epichlorohydrin peak.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the heterogeneous catalyst by filtration, washing it with a small amount of fresh methanol.
-
Purification: Combine the filtrate and washings. Remove the excess methanol under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum fractional distillation to yield pure this compound.
Protocol 2: Purification by Vacuum Fractional Distillation
This protocol is for the purification of the crude product obtained from the synthesis.
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short, insulated fractionating column (e.g., Vigreux) to ensure good separation.
-
Drying: Ensure the crude product is dry before distillation. If an aqueous workup was performed, dry the organic layer with a suitable drying agent like anhydrous magnesium sulfate, then filter.[9]
-
Distillation: Transfer the crude product to the distillation flask. Begin heating the flask gently using a heating mantle.
-
Fraction Collection:
-
Slowly apply vacuum to the system.
-
Collect any low-boiling forerun, which may contain residual methanol or other volatile impurities.
-
Carefully collect the main fraction corresponding to the boiling point of this compound at the operating pressure. A stable temperature at the still head indicates a pure fraction.
-
Collect any higher-boiling fractions separately; these may contain the undesired isomer or polymeric byproducts.
-
-
Completion: Stop the distillation before the flask distills to dryness to avoid overheating the residue.
Visualization of Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yield in the synthesis.
References
- Notter, S. J., & Brunelli, N. A. (2018). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism.
- Chemical Synthesis Database. (2025). 1-chloro-3-methoxy-2-propanol.
- LookChem. (n.d.). Cas 4151-97-7, 1-CHLORO-3-METHOXY-2-PROPANOL.
- ResearchGate. (n.d.). Conditions and yields for the reaction of this compound....
- ResearchGate. (n.d.). Epoxide ring opening with methanol in nitromethane at room temperature.
- McMaster University. (2021).
- BenchChem. (2025).
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). This compound | C4H9ClO2 | CID 97988.
- BenchChem. (2025). Optimizing reaction conditions for (S)-1-Chloro-2-propanol synthesis.
- ResearchGate. (n.d.). General reaction scheme of epichlorohydrin with alcohol.
- ACS Publications. (1998). Lewis acid promoted ring-opening allylation of epichlorohydrin.... The Journal of Organic Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols: Ring-Opening Reactions of (S)-(+)-Epichlorohydrin with Amines.
- ResearchGate. (2025). New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol.
- Google Patents. (n.d.). US8399692B2 - Epichlorohydrin, manufacturing process and use.
- Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.
- Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-chloro-3-methoxy- (CAS 4151-97-7).
- Google Patents. (n.d.). CA2268226A1 - Process for preparing 3-methoxy-1-propanol.
- Google Patents. (n.d.). US3081354A - Method of preparing adducts of ethenoxy-substituted glycidyl ethers and alcohols or mercaptans.
- U.S. Environmental Protection Agency. (n.d.). Epichlorohydrin (1-Chloro-2,3- Epoxypropane).
- Medium. (2025). How Does 1-Chloro-3-Methoxypropane Address Your Chemical Use Challenges?.
- Organic Syntheses. (n.d.). Glutaronitrile, 3-hydroxy-.
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Chloro-3-methoxypropan-2-ol
Welcome to the technical support guide for the synthesis of 1-Chloro-3-methoxypropan-2-ol (CMMP). This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this versatile chemical intermediate. Here, we provide in-depth, experience-driven insights, troubleshooting guides in a direct Q&A format, and validated protocols to enhance the yield, purity, and safety of your synthesis.
Section 1: Core Synthesis and Mechanistic Overview
The most prevalent industrial and laboratory-scale synthesis of this compound involves the ring-opening reaction of epichlorohydrin with methanol.[1][2][3] This reaction's outcome is highly dependent on the catalytic conditions, as the regioselectivity of the nucleophilic attack by methanol on the asymmetric epoxide ring dictates the product distribution.[4][5]
The Competing Pathways
The reaction can be catalyzed by either an acid or a base, leading to different mechanistic pathways and, consequently, different ratios of the desired product to its primary isomeric side product.
-
Base-Catalyzed Pathway (SN2): Under basic conditions, the methoxide ion, a potent nucleophile, attacks the less sterically hindered carbon of the epoxide ring.[4][6][7] This concerted SN2 mechanism predominantly yields the desired product, this compound.
-
Acid-Catalyzed Pathway (SN1/SN2 Hybrid): In the presence of an acid, the epoxide oxygen is first protonated, activating the ring.[5][6][8] The reaction then proceeds through a mechanism with mixed SN1 and SN2 characteristics.[5][6] The nucleophile (methanol) can attack either the primary or the secondary carbon. Attack at the more substituted carbon is often favored because it can better stabilize the partial positive charge that develops in the transition state, leading to a higher proportion of the undesired regioisomer, 2-Chloro-1-methoxypropan-3-ol.[4][5]
Below is a diagram illustrating these competitive reaction mechanisms.
Caption: Competing pathways in the synthesis of this compound.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Q1: What are the primary side products I should expect in my reaction mixture?
A1: The most common side products are the regioisomeric impurity and oligomers. The specific impurities depend heavily on your reaction conditions.
| Impurity Name | Structure | Formation Mechanism | Typical Analytical Signature (GC-MS) |
| 2-Chloro-1-methoxypropan-3-ol | Cl-CH₂-CH(OCH₃)-CH₂-OH | Regioisomeric Attack: Nucleophilic attack of methanol on the central carbon of the epichlorohydrin ring, favored under acidic conditions.[4][5] | Similar fragmentation pattern to the main product, but with a different retention time. |
| Glycerol dimethylethers | e.g., CH₃O-CH₂-CH(OCH₃)-CH₂-OH | Further Reaction: Reaction of the primary product with excess methanol, especially under forcing conditions (high temperature, strong catalyst). | Higher molecular weight peaks with characteristic methoxy group fragments. |
| Oligomers/Polymers | High MW species | Polymerization: Unreacted epichlorohydrin can be opened by the hydroxyl group of a product molecule, leading to chain growth. This is exacerbated by high temperatures and concentrated conditions.[9] | Broad, unresolved peaks at high retention times in GC analysis; better characterized by techniques like GPC. |
| Glycerol | HO-CH₂-CH(OH)-CH₂-OH | Hydrolysis: Reaction of epichlorohydrin with residual water in the solvent or reagents.[2][3] | A distinct, more polar peak in the chromatogram. |
Q2: My reaction yields a significant amount of the 2-Chloro isomer. How can I improve the regioselectivity for the desired 1-Chloro product?
A2: Poor regioselectivity is a classic problem that points directly to your catalytic conditions. To favor the formation of this compound, you must promote the SN2 pathway.
-
Explanation: The SN2 mechanism involves a nucleophilic attack on the sterically least hindered carbon atom of the epoxide.[4][6] Acidic conditions protonate the epoxide oxygen, creating a partial positive charge on the more substituted carbon, which encourages SN1-like attack at that site.[5][6]
-
Solution:
-
Use a Base Catalyst: Employ a basic catalyst like sodium methoxide or potassium hydroxide. This generates the methoxide anion, a strong nucleophile that will preferentially attack the less substituted primary carbon.[7]
-
Avoid Acidic Catalysts: Steer clear of strong Brønsted or Lewis acids (e.g., H₂SO₄, Sn-Beta zeolites) if high regioselectivity for the 1-chloro isomer is your primary goal.[10] While some solid acid catalysts can offer good selectivity, they require careful optimization.[10][11]
-
Control Temperature: Run the reaction at a lower temperature. Higher temperatures can sometimes reduce selectivity by providing enough energy to overcome the activation barrier for the less favored pathway.
-
Q3: My final product is viscous and turns dark upon distillation, suggesting polymerization. What causes this and how can it be prevented?
A3: Viscosity and darkening are strong indicators of oligomerization or polymerization. This occurs when the hydroxyl group of a formed product molecule attacks the epoxide ring of an unreacted epichlorohydrin molecule.
-
Explanation: This side reaction is essentially an etherification that propagates, creating dimers, trimers, and larger oligomers. It is highly exothermic and can be accelerated by excessive heat or high concentrations of reactants.[9][12]
-
Solution:
-
Control Reagent Addition: Add the epichlorohydrin slowly to a solution of methanol and the catalyst. This maintains a low concentration of the epoxide at any given time, favoring the reaction with the vast excess of methanol over reaction with other product molecules.
-
Maintain Strict Temperature Control: Use an ice bath or a cooling jacket to manage the reaction exotherm. Overheating significantly increases the rate of polymerization.[13]
-
Use Methanol as Solvent: Running the reaction with a large excess of methanol not only drives the primary reaction forward but also ensures that epichlorohydrin is more likely to encounter a methanol molecule than a product molecule.
-
Purification: Consider vacuum distillation for purification. The lower boiling point under vacuum reduces the thermal stress on the product, minimizing degradation and polymerization.[14]
-
Section 3: Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is optimized for high regioselectivity and yield by promoting the base-catalyzed SN2 pathway.
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen). Place the flask in a cooling bath.
-
Reagents: To the flask, add a solution of sodium methoxide (0.05 eq.) in anhydrous methanol (5-10 eq.).
-
Addition: Slowly add epichlorohydrin (1.0 eq.) dropwise from the dropping funnel over 1-2 hours. Maintain the internal temperature between 10-20°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Workup:
-
Neutralize the reaction mixture by adding a weak acid (e.g., acetic acid) until the pH is ~7.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove salts and any remaining water-soluble impurities.[14]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[14]
Protocol 2: GC-MS Analysis for Product and Side Product Identification
This protocol outlines a general method for analyzing the product mixture to assess purity and identify side products.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
GC Conditions (Example):
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum (key fragments at m/z 45, 75).[15]
-
Look for isomeric peaks with similar mass spectra but different retention times.
-
Search for higher molecular weight peaks that could correspond to dimers or other side products.
-
Troubleshooting Flowchart
The following diagram provides a logical workflow for troubleshooting common synthesis issues.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
- Angewandte Chemie - International Edition. (2025). In Situ NMR and Kinetics Reveal Origins of Regioselectivity Differences for Epichlorohydrin Ring-Opening in Lewis and Brønsted Acid Zeolites.
- Brunelli, N. A. et al. (n.d.). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism. Ohio State University & University of California Davis.
- ResearchGate. (2025). Regioselective ring opening reaction of epichlorohydrin with acetic acid to 3-chloro-2-hydroxypropyl acetate over cesium modified heteropolyacid on clay support.
- Benchchem. (n.d.). Theoretical Insights into the Ring-Opening of Epibromohydrin: A Technical Guide.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). pH-controlled regioselective nucleophilic ring-opening of epoxide: an improved process for the preparation of (R)-(−)- or (S)-(+)-3-hydroxytetrahydrofuran.
- BYJU'S. (n.d.). Epoxide Reactions.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
- Chemistry LibreTexts. (2024). 18.6 Reactions of Epoxides: Ring-opening.
- PubChem. (n.d.). This compound, O-trimethylsilyl-.
- YouTube. (2023). Epichlorohydrin Opening Mechanism.
- MDPI. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System.
- Benchchem. (n.d.). Technical Support Center: Purification of 1-Chloro-2-methyl-2-propanol.
- YouTube. (2020). Base Catalyzed Epoxide Opening.
- Google Patents. (n.d.). US2659710A - Phenol alcohol-epichlorohydrin reaction products.
- ResearchGate. (n.d.). General reaction scheme of epichlorohydrin with alcohol.
- Ataman Kimya. (n.d.). EPICHLOROHYDRIN (Glycidyl chloride).
- Wikipedia. (n.d.). Epichlorohydrin.
- Eurochem Engineering. (n.d.). Dehydroclorination of chlorohydrins to epichlorohydrin.
- Ataman Kimya. (n.d.). EPICHLOROHYDRIN (Glycidyl chloride).
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1-Chloro-3-methoxy-2-propanol 4151-97-7.
- NIST WebBook. (n.d.). 2-Propanol, 1-chloro-3-methoxy-.
- RSC Publishing. (n.d.). Green Chemistry.
- Chemical Synthesis Database. (2025). 1-chloro-3-methoxy-2-propanol.
- LookChem. (n.d.). Cas 4151-97-7, 1-CHLORO-3-METHOXY-2-PROPANOL.
- ResearchGate. (2025). Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects of the Process.
- Google Patents. (n.d.). WO2008101866A2 - Process for manufacturing epichlorohydrin.
- PubChem - NIH. (n.d.). Epichlorohydrin.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Epichlorohydrin (1-chloro-2,3-epoxypropane, γ-chloropropylene oxide, glycidyl chloride, Chloromethyloxirane) CAS#106-89-8 [kangmei.com]
- 3. Epichlorohydrin - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. atamankimya.com [atamankimya.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. US2659710A - Phenol alcohol-epichlorohydrin reaction products - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. This compound | C4H9ClO2 | CID 97988 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Chloro-3-methoxypropan-2-ol
Welcome to the technical support guide for the purification of 1-Chloro-3-methoxypropan-2-ol (CAS: 4151-97-7). This document provides researchers, scientists, and drug development professionals with in-depth, field-proven answers to common challenges encountered during the purification of this critical chemical intermediate. Our focus is on explaining the causality behind experimental choices to ensure you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and purification of crude this compound.
Q1: What are the most common impurities I should expect in my crude product?
The impurity profile of this compound is heavily dependent on its synthesis route, which typically involves the ring-opening of epichlorohydrin with methanol.[1] Understanding these potential contaminants is the first step in designing a robust purification strategy.
Table 1: Potential Impurities and Key Physical Properties
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Rationale for Presence |
|---|---|---|---|---|
| This compound (Product) | COCC(O)CCl | 124.57 | ~171[1][2] | Target Molecule |
| Methanol | CO | 32.04 | 64.7 | Unreacted starting material.[1] |
| Epichlorohydrin | ClCC1CO1 | 92.52 | 117.9[3] | Unreacted starting material.[1] |
| Dichloropropanols (isomers) | C3H6Cl2O | 128.98 | 174-188 | Byproducts from glycerol-based epichlorohydrin synthesis or side reactions.[4][5] |
| Water | H2O | 18.02 | 100 | Present from reaction conditions or aqueous workup. |
| Reaction Solvents | - | Variable | Variable | e.g., Toluene, THF, if used in synthesis. |
The significant differences in boiling points between the target compound and the common starting materials form the basis for purification by distillation.
Q2: What is the most effective overall strategy for purifying crude this compound?
A multi-step approach combining an aqueous workup with fractional vacuum distillation is the most reliable and scalable method. This strategy first removes highly polar and ionic impurities before separating the target compound from other organic components.
Sources
- 1. Cas 4151-97-7,1-CHLORO-3-METHOXY-2-PROPANOL | lookchem [lookchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Epichlorohydrin - Wikipedia [en.wikipedia.org]
- 4. The present status and contrast of epichlorohydrin production process_Zibo Feiran Chemical Co., Ltd.-dichloromethane|epichlorohydrin|epoxy resin|titanium dioxide [feiranchemical.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in 1-Chloro-3-methoxypropan-2-ol Synthesis
Welcome to the technical support center for the synthesis of 1-Chloro-3-methoxypropan-2-ol (CMMP). This guide is designed for researchers, chemists, and process development professionals to diagnose and resolve common issues, particularly low conversion and poor selectivity, encountered during the synthesis of this valuable chemical intermediate. As a key building block in pharmaceuticals, such as antiviral agents, achieving high yield and purity is paramount.[1]
This document provides in-depth troubleshooting advice, detailed experimental protocols, and an exploration of the reaction mechanisms to empower you to optimize your synthetic outcomes.
Section 1: Reaction Fundamentals & Mechanism
The most common and industrially relevant synthesis of this compound involves the ring-opening of epichlorohydrin with methanol.[1] This reaction appears straightforward but is governed by nuanced mechanistic factors that dictate product distribution and overall yield. The key challenge is controlling the regioselectivity of the methanol nucleophile's attack on the epoxide ring.
The reaction can produce two regioisomers:
-
Desired Product: this compound (attack at the C3 position)
-
Isomeric Impurity: 2-Chloro-1-methoxypropan-2-ol (attack at the C2 position)
The choice of catalyst—acidic or basic—is the primary determinant of regioselectivity.
-
Lewis Acid or Brønsted Acid Catalysis: In the presence of an acid, the epoxide oxygen is protonated (or coordinated), which facilitates ring-opening. The reaction proceeds via a pathway with SN1 character, where the nucleophilic attack occurs at the more substituted carbon (C2), which can better stabilize the partial positive charge. However, the strong electron-withdrawing effect of the adjacent chloromethyl group destabilizes carbocation formation at C2, leading many Lewis acid catalysts (like Sn-Beta) to favor an SN2-type attack at the sterically less hindered C3 position, resulting in high selectivity for the desired this compound.[2][3]
-
Base Catalysis: Under basic conditions, the methanol is deprotonated to form the more potent methoxide nucleophile. This promotes a classic SN2 attack at the least sterically hindered carbon (C3), yielding a high proportion of the desired this compound.
Caption: Reaction pathways for methanolysis of epichlorohydrin.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a typical conversion and selectivity for this reaction? A1: With an optimized protocol, conversions can exceed 95%. When using specific Lewis acid catalysts like Sn-Beta or under base-catalyzed conditions, selectivity for the desired this compound isomer can be as high as 97%.[2]
Q2: My conversion is high, but I have a nearly 1:1 mixture of the two regioisomers. What's wrong? A2: A lack of regioselectivity often points to issues with catalyst choice or reaction conditions. Using certain Brønsted acids or inappropriate Lewis acids can lead to a mix of SN1 and SN2 pathways, resulting in poor selectivity.[3] Ensure your catalyst system is designed to favor attack at the C3 position.
Q3: The reaction starts but then stalls, leaving significant unreacted epichlorohydrin. Why? A3: Reaction stalling can be due to several factors:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities (especially water) or may not be robust under the reaction conditions.
-
Insufficient Temperature: The activation energy for the reaction may not be overcome if the temperature is too low.[2]
-
Reagent Limitation: Ensure methanol is used in sufficient excess to act as both reactant and solvent.
Q4: How can I monitor the reaction progress and differentiate between the products? A4: Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective methods for monitoring the disappearance of starting materials and the appearance of products.[4][5] These techniques can readily separate and quantify epichlorohydrin and the two isomeric products. ¹H NMR spectroscopy is also excellent for structural confirmation of the final product.
Section 3: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems.
Caption: Troubleshooting workflow for CMMP synthesis.
Issue 1: Low Overall Conversion
Low conversion is a common hurdle resulting from suboptimal reaction parameters or reagent quality.
Potential Cause A: Poor Reagent Quality or Presence of Water
-
Explanation: Water is detrimental. It can hydrolyze epichlorohydrin to form glycerol dichlorohydrin or 3-chloro-1,2-propanediol, consuming the starting material.[6][7] It can also deactivate many Lewis acid catalysts. Methanol should be of high purity and anhydrous.
-
Validation Protocol:
-
Karl Fischer Titration: Use this method to determine the water content of your methanol. It should be < 0.05%.
-
Reagent Purification: If water content is high, distill methanol from a suitable drying agent (e.g., magnesium methoxide) or use molecular sieves (3Å or 4Å). Ensure epichlorohydrin is from a sealed, fresh container.
-
Potential Cause B: Ineffective Catalyst or Incorrect Loading
-
Explanation: The catalyst is the engine of the reaction. For heterogeneous catalysts like Sn-Beta, activity depends on proper synthesis and activation. For homogeneous catalysts, concentration is key. Too little catalyst results in a slow reaction, while too much can sometimes promote side reactions.
-
Optimization Protocol:
-
Catalyst Screening: If using a Lewis acid, consider alternatives. Sn-Beta zeolites have shown high activity and selectivity.[2] For a simpler setup, a base-catalyzed approach with NaOH or KOH can be effective.
-
Loading Study: Perform a series of small-scale reactions varying the catalyst loading (e.g., 0.1 mol%, 0.5 mol%, 1.0 mol%) to find the optimal concentration for your specific conditions.
-
Potential Cause C: Suboptimal Temperature and Reaction Time
-
Explanation: The ring-opening of epichlorohydrin is an exothermic process, but still requires sufficient thermal energy to proceed at a reasonable rate.[8] The activation energy for the reaction using Sn-Beta catalyst is approximately 53 kJ/mol.[2] Reactions run at too low a temperature will be sluggish, while excessively high temperatures can promote side reactions and polymerization.
-
Optimization Protocol:
-
Temperature Study: Monitor a reaction at a baseline temperature (e.g., 60 °C). If conversion is low, incrementally increase the temperature in subsequent experiments (e.g., to 70 °C or 80 °C) while carefully monitoring for byproduct formation via GC.
-
Time Course Study: Run a reaction and take aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyze by GC to determine the point at which the reaction plateaus.
-
| Catalyst System | Temperature (°C) | Time (h) | Typical Conversion (%) | Selectivity (for CMMP, %) | Reference |
| Sn-Beta (Lewis Acid) | 60 | 24 | ~60 | >97 | [2] |
| NaOH (Base) | 70 | 10 | >95 | High (SN2 driven) | [9] |
| Amberlyst-15 (Acid Resin) | 50 | 6 | Variable | Moderate to Good | General Knowledge |
Issue 2: Poor Regioselectivity
This is a critical issue where a significant amount of the undesired 2-chloro-1-methoxypropan-2-ol isomer is formed.
Potential Cause: Incorrect Catalyst System for Desired Outcome
-
Explanation: As detailed in Section 1, the catalyst fundamentally dictates the reaction mechanism. While many Lewis acids favor the desired isomer, some Brønsted acids can promote the SN1 pathway, leading to the undesired isomer. Base catalysis almost exclusively proceeds via an SN2 mechanism, providing high selectivity for the desired product.
-
Corrective Protocol: Base-Catalyzed Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous methanol (e.g., 10 molar equivalents relative to epichlorohydrin).
-
Catalyst Addition: Add a catalytic amount of sodium hydroxide (e.g., 0.05 equivalents). Stir until dissolved.
-
Substrate Addition: Slowly add epichlorohydrin (1 equivalent) dropwise to the methanol solution. The reaction is exothermic; maintain control by using an ice bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to a controlled temperature (e.g., 60-65 °C) and monitor by GC until the epichlorohydrin is consumed.
-
Workup: Cool the reaction, neutralize the catalyst with a weak acid (e.g., acetic acid), and remove the excess methanol under reduced pressure. The crude product can then be purified.[10]
-
Section 4: Recommended Analytical & Purification Protocols
Protocol 1: GC-MS Monitoring
-
Column: A standard non-polar column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injection: 1 µL of a diluted aliquot (e.g., in dichloromethane or ethyl acetate).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.
-
Expected Elution Order: Epichlorohydrin (lowest boiling point) will elute first, followed by the two isomeric products. Mass spectrometry will confirm the identity of each peak.
Protocol 2: Purification by Vacuum Distillation
-
Rationale: The desired product, this compound, has a boiling point of approximately 171 °C at atmospheric pressure.[11] Distillation at reduced pressure is recommended to prevent thermal decomposition.
-
Procedure:
-
After workup and removal of solvent, transfer the crude oil to a distillation flask.
-
Set up a vacuum distillation apparatus.
-
Apply vacuum and gently heat the flask.
-
Collect the fraction that distills at the appropriate temperature for your vacuum level. A stable boiling point indicates a pure fraction.[10]
-
Section 5: Safety Considerations
-
Epichlorohydrin: This reagent is highly toxic, a suspected carcinogen, and a skin and respiratory irritant.[7][12] Always handle epichlorohydrin in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves (nitrile is insufficient; use appropriate chemical-resistant gloves), safety goggles, and a lab coat.
-
Exothermic Reaction: The ring-opening reaction is exothermic. Adding epichlorohydrin too quickly or without adequate cooling can lead to a dangerous temperature runaway. Always add the reagent slowly and monitor the reaction temperature.
References
- Brunelli, N. A., et al. (n.d.). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism.
- Gounder, R., et al. (2020). In Situ NMR and Kinetics Reveal Origins of Regioselectivity Differences for Epichlorohydrin Ring-Opening in Lewis and Brønsted Acid Zeolites.
- BenchChem. (n.d.).
- Unknown Author. (2021).
- BenchChem. (n.d.). Technical Support Center: Purification of 1-Chloro-2-methyl-2-propanol. BenchChem.
- LookChem. (n.d.). Cas 4151-97-7, 1-CHLORO-3-METHOXY-2-PROPANOL. LookChem.
- Chemical Synthesis Database. (n.d.). 1-chloro-3-methoxy-2-propanol.
- BenchChem. (n.d.). Optimizing reaction conditions for (S)-1-Chloro-2-propanol synthesis. BenchChem.
- Unknown Author. (n.d.). Conditions and yields for the reaction of this compound....
- ChemicalLand21. (n.d.). Epichlorohydrin.
- Fache, M., et al. (2013). Vanillin, a promising biobased building-block for monomer synthesis. Green Chemistry.
- Unknown Author. (n.d.). Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects of the Process.
- Unknown Author. (n.d.).
- National Center for Biotechnology Inform
Sources
- 1. Cas 4151-97-7,1-CHLORO-3-METHOXY-2-PROPANOL | lookchem [lookchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. In Situ NMR and Kinetics Reveal Origins of Regioselectivity Differences for Epichlorohydrin Ring‐Opening in Lewis and Brønsted Acid Zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 5. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Epichlorohydrin (1-chloro-2,3-epoxypropane, γ-chloropropylene oxide, glycidyl chloride, Chloromethyloxirane) CAS#106-89-8 [kangmei.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. Epichlorohydrin | C3H5ClO | CID 7835 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Temperature for 1-Chloro-3-methoxypropan-2-ol Synthesis
Welcome to the technical support center for the synthesis of 1-Chloro-3-methoxypropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the reaction temperature for this crucial synthesis. The following information is structured to address common questions and troubleshoot specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and what is the reaction mechanism?
The most common and direct synthesis of this compound involves the ring-opening of epichlorohydrin with methanol.[1][2] This reaction is typically catalyzed by an acid or a base, although it can also proceed under neutral conditions, especially at elevated temperatures.
The reaction mechanism involves the nucleophilic attack of methanol on one of the carbon atoms of the epoxide ring of epichlorohydrin. The epoxide ring is highly strained and therefore susceptible to ring-opening.[2] The reaction can proceed via two main pathways, leading to two regioisomers. The desired product, this compound, is formed when methanol attacks the C3 carbon of epichlorohydrin.
Caption: Figure 1. Synthesis of this compound.
Q2: How does reaction temperature generally influence the synthesis of this compound?
Reaction temperature is a critical parameter in this synthesis, directly impacting reaction rate, yield, and selectivity. As with most chemical reactions, increasing the temperature generally increases the reaction rate.[3] However, excessively high temperatures can lead to the formation of undesirable byproducts and potentially the polymerization of epichlorohydrin. Therefore, optimization is key to finding a balance between a reasonable reaction time and high product purity.
Q3: What are the potential side reactions to consider when optimizing the temperature?
The primary side reaction of concern is the formation of the regioisomer, 2-chloro-1-methoxypropan-3-ol. This occurs if the methanol nucleophile attacks the C2 carbon of the epichlorohydrin ring instead of the C3 carbon. The selectivity of this reaction is highly dependent on the reaction conditions, including the type of catalyst used and the temperature. Higher temperatures can sometimes decrease the regioselectivity of the reaction. Other potential side reactions include the reaction of the product with another molecule of epichlorohydrin, leading to oligomers, especially if the concentration of epichlorohydrin is high.
Caption: Figure 2. Influence of temperature on reaction pathways.
Q4: What is a good starting point for temperature optimization studies?
A recommended starting point for optimizing the reaction temperature would be in the range of 40-60°C. This range is often sufficient to achieve a reasonable reaction rate without promoting significant side product formation. It is advisable to monitor the reaction progress closely using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product and any impurities. Based on these initial results, the temperature can be adjusted upwards or downwards in small increments (e.g., 5-10°C) to fine-tune the conditions.
| Parameter | Recommended Range | Rationale |
| Initial Temperature | 40 - 60°C | Balances reaction rate and selectivity. |
| Monitoring Interval | 1 - 2 hours | Allows for timely assessment of reaction progress. |
| Temperature Increment | 5 - 10°C | Enables systematic optimization. |
Troubleshooting Guide
Problem 1: The reaction is very slow, with low conversion of starting materials.
Possible Cause: The reaction temperature is likely too low. The activation energy for the ring-opening of epichlorohydrin by methanol may not be sufficiently overcome at the current temperature, leading to a slow reaction rate.
Solutions:
-
Gradually Increase Temperature: Increase the reaction temperature in 10°C increments and monitor the reaction progress at each new setpoint.
-
Check Catalyst Activity: If a catalyst is being used, ensure it is active and present in the correct concentration. An inactive or insufficient amount of catalyst will necessitate higher temperatures to drive the reaction.
-
Solvent Effects: Ensure that the chosen solvent (if any) is appropriate for the reaction and the chosen temperature.
Problem 2: I am observing significant amounts of an unknown impurity with the same mass as my product.
Possible Cause: This is likely the formation of the regioisomer, 2-chloro-1-methoxypropan-3-ol. This can be exacerbated by an excessively high reaction temperature, which can reduce the regioselectivity of the nucleophilic attack.
Solutions:
-
Lower the Reaction Temperature: Reduce the temperature to the lower end of the optimal range (e.g., 40-50°C) and extend the reaction time. A longer reaction at a lower temperature is often preferable to a fast reaction with poor selectivity.[4]
-
Catalyst Choice: The choice of acid or base catalyst can significantly influence regioselectivity. Consider screening different catalysts to find one that favors the formation of the desired isomer.
-
Controlled Addition: Instead of adding all the methanol at once, consider a slow, controlled addition to the epichlorohydrin. This can help to manage the reaction exotherm and improve selectivity.
Problem 3: The reaction mixture has darkened, and I am seeing broad peaks in my analytical data.
Possible Cause: Darkening of the reaction mixture and the appearance of broad peaks (especially in HPLC or NMR) are often indicative of polymerization or decomposition. This is a common issue when working with epoxides at high temperatures.
Solutions:
-
Immediately Reduce Temperature: Lower the reaction temperature significantly. It is crucial to prevent further degradation of the product and starting materials.
-
Dilution: If the reaction is being run neat, consider using a suitable, inert solvent to dilute the reactants. This can help to dissipate heat more effectively and reduce the likelihood of polymerization.
-
Purge with Inert Gas: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). This can prevent oxidative side reactions that may contribute to discoloration and decomposition.
Caption: Figure 3. A workflow for temperature optimization.
Experimental Protocol: Temperature Optimization
This protocol provides a general framework for optimizing the reaction temperature for the synthesis of this compound.
Materials:
-
Epichlorohydrin
-
Methanol
-
Reaction vessel with temperature control (e.g., jacketed reactor) and magnetic stirring
-
Inert gas supply (Nitrogen or Argon)
-
Analytical equipment (GC or HPLC)
Procedure:
-
Setup: Assemble the reaction vessel and ensure it is clean and dry. Equip it with a condenser and an inlet for inert gas.
-
Charging Reactants: Charge the reaction vessel with epichlorohydrin. Begin stirring and purge the vessel with an inert gas.
-
Initial Temperature: Set the temperature controller to the starting temperature (e.g., 40°C).
-
Methanol Addition: Slowly add methanol to the stirred epichlorohydrin.
-
Monitoring: After the addition is complete, take an initial sample (t=0) for analysis. Continue to take samples at regular intervals (e.g., every hour).
-
Analysis: Analyze the samples by GC or HPLC to determine the conversion of epichlorohydrin and the formation of this compound and any byproducts.
-
Temperature Adjustment: Based on the analytical data, decide whether to increase, decrease, or maintain the temperature for the next experiment.
-
Repeat: Repeat the experiment with the adjusted temperature until the optimal conditions for yield and purity are achieved.
References
- Conditions and yields for the reaction of this compound... - ResearchGate.
- 1-chloro-3-methoxy-2-propanol - Chemical Synthesis Database.
- Cas 4151-97-7,1-CHLORO-3-METHOXY-2-PROPANOL | lookchem.
- General reaction scheme of epichlorohydrin with alcohol - ResearchGate.
- This compound | C4H9ClO2 | CID 97988 - PubChem.
- Dehydroclorination of chlorohydrins to epichlorohydrin - Eurochem Engineering.
Sources
Technical Support Center: Synthesis of 1-Chloro-3-methoxypropan-2-ol
Welcome to the technical support center for the synthesis of 1-chloro-3-methoxypropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the catalytic synthesis of this important chemical intermediate. The primary synthetic route involves the ring-opening of epichlorohydrin with methanol, a reaction where the choice of catalyst is paramount to achieving high yield and regioselectivity.
Frequently Asked Questions (FAQs)
Q1: My reaction is resulting in a low yield of this compound. What are the common causes?
A1: Low yields are typically traced back to three main issues:
-
Suboptimal Catalyst Activity: The chosen catalyst may not be efficient under your reaction conditions. Both Lewis and Brønsted acids can catalyze the reaction, but their activities vary significantly. For instance, heterogeneous Lewis acid catalysts like tin-beta (Sn-Beta) zeolites have shown high activity.[1][2]
-
Epichlorohydrin Polymerization: Epichlorohydrin has a tendency to polymerize, especially under harsh conditions or in the presence of certain catalysts.[1] This side reaction consumes the starting material, directly reducing the yield of the desired product. Careful temperature control is crucial to minimize this.
-
Formation of Byproducts: Besides polymerization, the formation of the undesired regioisomer, 2-chloro-1-methoxypropan-2-ol, can also lower the yield of the target compound. Catalyst choice and reaction conditions are key to controlling regioselectivity.
Q2: I am observing significant amounts of the 2-chloro-1-methoxypropan-2-ol isomer. How can I improve the selectivity for the desired this compound?
A2: Achieving high regioselectivity is a primary challenge in this synthesis. The key is to favor nucleophilic attack at the terminal carbon of the epoxide. Here's how you can influence this:
-
Catalyst Selection: Lewis acid catalysts, particularly heterogeneous ones like Sn-Beta, are known to provide higher regioselectivity towards the desired this compound compared to strong Brønsted acids.[1][2]
-
Reaction Mechanism: The reaction can proceed through SN1-like or SN2-like pathways. Basic conditions, using a catalyst like sodium methoxide, strongly favor an SN2 mechanism, where the methoxide ion attacks the less sterically hindered terminal carbon, leading to high selectivity for the desired product.
-
Temperature Control: Lower reaction temperatures generally favor the desired kinetic product and can help improve selectivity by minimizing side reactions.
Q3: My heterogeneous catalyst's activity is decreasing upon reuse. What is happening and how can I address it?
A3: Catalyst deactivation is a common issue with heterogeneous catalysts and can be caused by several factors:
-
Leaching of Active Sites: The active metal species (e.g., tin in Sn-Beta) can leach from the support into the reaction mixture, reducing the number of active sites for subsequent runs.
-
Fouling or Coking: The catalyst surface can be blocked by polymer byproducts or other organic residues from the reaction.
-
Poisoning: Impurities in the reactants or solvent can irreversibly bind to the active sites, rendering them inactive.
Solutions:
-
Regeneration: Fouling can often be reversed by calcination (heating the catalyst to a high temperature in air or an inert atmosphere) to burn off organic deposits.
-
Washing: Washing the catalyst with a suitable solvent after each run can remove adsorbed impurities and byproducts.
-
Check for Leaching: Analyze the reaction mixture for traces of the catalyst's active metal to determine if leaching is a significant problem. If so, a different catalyst or support may be necessary.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive or insufficient catalyst. | Verify catalyst activity. Increase catalyst loading incrementally. Ensure proper activation of the catalyst if required. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for byproduct formation. | |
| Impurities in starting materials. | Use high-purity epichlorohydrin and anhydrous methanol. | |
| Formation of a Viscous, Gummy Solid (Polymerization) | Reaction temperature is too high. | Lower the reaction temperature. Consider a more controlled, dropwise addition of a reactant to manage the exotherm. |
| Inappropriate catalyst choice. | Some strong acids can aggressively promote polymerization. Switch to a milder, more selective catalyst like a heterogeneous Lewis acid. | |
| Poor Selectivity (Mixture of Isomers) | Use of a non-selective catalyst (e.g., strong Brønsted acid). | Switch to a more regioselective catalyst, such as a heterogeneous Lewis acid (e.g., Sn-Beta) or a base catalyst (e.g., sodium methoxide). |
| Reaction conditions favoring SN1 character. | Employ conditions that favor an SN2 pathway, such as basic catalysis, to direct the nucleophilic attack to the less substituted carbon. | |
| Difficulty in Product Purification | Close boiling points of product and byproducts. | Utilize fractional distillation, potentially under reduced pressure, to improve separation.[3][4] |
| Residual catalyst in the product. | For homogeneous catalysts, perform an aqueous wash to remove them. For heterogeneous catalysts, ensure complete filtration. |
Experimental Protocols
Protocol 1: Lewis Acid Catalyzed Synthesis using Heterogeneous Sn-Beta Catalyst
This protocol is designed to maximize regioselectivity and allows for catalyst recycling.
Materials:
-
Epichlorohydrin (99%)
-
Methanol (anhydrous, 99.8%)
-
Sn-Beta zeolite catalyst
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature controller
Procedure:
-
Catalyst Activation: If necessary, activate the Sn-Beta catalyst by heating at 120 °C under vacuum for 4 hours to remove adsorbed water.
-
Reaction Setup: To a round-bottom flask, add the Sn-Beta catalyst (e.g., 0.5 mol% relative to epichlorohydrin).
-
Reagent Addition: Add anhydrous methanol to the flask, followed by epichlorohydrin. A typical molar ratio of methanol to epichlorohydrin is 10:1 to ensure methanol acts as both reactant and solvent.
-
Reaction: Heat the mixture to a controlled temperature (e.g., 60 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Catalyst Recovery: Separate the heterogeneous catalyst by filtration. Wash the recovered catalyst with fresh methanol and dry it for reuse.
-
Purification: Remove the excess methanol from the filtrate by rotary evaporation. The crude product can then be purified by fractional distillation under reduced pressure to obtain pure this compound.
Protocol 2: Base-Catalyzed Synthesis using Sodium Methoxide
This protocol leverages a strong nucleophile to ensure high regioselectivity via an SN2 mechanism.
Materials:
-
Epichlorohydrin (99%)
-
Sodium methoxide (solid or as a solution in methanol)
-
Methanol (anhydrous, 99.8%)
-
Round-bottom flask with a dropping funnel, reflux condenser, and magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a solution of sodium methoxide in anhydrous methanol (e.g., 0.1 equivalents relative to epichlorohydrin).
-
Controlled Addition: Cool the flask in an ice bath. Add epichlorohydrin dropwise from the dropping funnel to the stirred sodium methoxide solution. This controlled addition is crucial to manage the reaction exotherm.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically much faster than acid-catalyzed routes.
-
Monitoring: Monitor the reaction for the complete consumption of epichlorohydrin using GC or TLC.
-
Quenching and Work-up: Once the reaction is complete, neutralize the mixture by adding a weak acid (e.g., ammonium chloride solution).
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation.
Data Summary and Catalyst Comparison
| Catalyst Type | Example | Typical Yield | Selectivity for this compound | Advantages | Disadvantages |
| Heterogeneous Lewis Acid | Sn-Beta Zeolite | Good to Excellent | >90%[2] | High regioselectivity, reusable, easy to separate.[1] | Higher initial cost, potential for deactivation. |
| Homogeneous Lewis Acid | Aluminum Triflate | Good | Moderate to Good | High activity. | Difficult to remove from the product, not reusable, can promote side reactions. |
| Homogeneous Brønsted Acid | Sulfuric Acid | Variable | Low to Moderate | Low cost, readily available. | Low regioselectivity, promotes polymerization, corrosive.[1] |
| Homogeneous Base | Sodium Methoxide | Good to Excellent | High | High regioselectivity, fast reaction rates. | Requires stoichiometric amounts, requires neutralization step. |
Visualizations
Reaction Mechanism Overview
Caption: Comparison of acid-catalyzed vs. base-catalyzed ring-opening of epichlorohydrin.
Experimental Workflow for Heterogeneous Catalysis
Caption: Step-by-step workflow for synthesis using a heterogeneous catalyst.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis problems.
References
- Troubleshooting of Catalytic Reactors. (n.d.). SlideShare.
- Regioselective Epoxide Ring Opening with Alcohols Using Heterogeneous Lewis Acid Catalysts. (n.d.).
- Deshpande, N., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: regioselectivity and mechanism. OSTI.GOV.
- Deshpande, N., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. ResearchGate.
- Klusacek, H., et al. (2007). Activation and reactivity of epoxides on solid acid catalysts. ResearchGate.
- Organic Syntheses Procedure. (n.d.).
- Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. (2020). MDPI.
- Fractional distillation. (n.d.). Wikipedia.
- This compound. (n.d.). PubChem.
- Ring Opening of Epoxides. (2021). YouTube.
- Heterogeneous catalysis principles. (2024). Fiveable.
- Practical Considerations for Understanding Surface Reaction Mechanisms Involved in Heterogeneous Catalysis. (2021). ACS Publications.
- How to Model Heterogeneous Catalytic Reactions using ASPEN HYSYS. (2023). YouTube.
- PROCESSES IN HETEROGENEOUS CATALYSIS. (n.d.).
- Purification: Distillation at Reduced Pressures. (n.d.). University of Rochester.
- Process for making an epoxide. (1998). Google Patents.
- Fractional Distillation, Distillation under reduced pressure- Methods of Purification. (2021). YouTube.
- Deshpande, N., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism. Ohio State University.
- Uga Orgo 2 Lab 4 Pre Lab. (2024). Scribd.
- Process for preparing 3-methoxy-1-propanol. (1998). Google Patents.
- Acid Catalyzed Epoxide Openings - How do I know which product forms?. (2020). YouTube.
- 1-CHLORO-3-METHOXY-2-PROPANOL. (n.d.). LookChem.
- Synthetic method of 1-chlorine-3-methoxy propane. (2007). Google Patents.
- IR spectroscopic study based on kinetic data (a) epichlorohydrin, (b)... (n.d.). ResearchGate.
- Alcoholysis of ester and epoxide catalyzed by solid base. (2006). ResearchGate.
- This compound, O-trimethylsilyl-. (n.d.). PubChem.
- Highly efficient synthesis of 1-methoxy-2-propanol using ionic liquid catalysts in a micro-tubular circulating reactor. (2019). ResearchGate.
- Behavior of epichlorohydrin catalytic acidolysis reaction with the variation of solvent polarity. (2020). ResearchGate.
- Distillation Under Reduced Pressure – Definition, Principle and Advantage. (2019). YouTube.
- Everything about Distillation Under Reduced Pressure. (n.d.). Unacademy.
- Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. (n.d.). Shimadzu.
Sources
preventing byproduct formation in 1-Chloro-3-methoxypropan-2-ol alkylation
Welcome to the technical support center for the alkylation of 1-Chloro-3-methoxypropan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this reaction and effectively prevent the formation of unwanted byproducts. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies necessary to ensure the integrity and success of your synthesis.
Introduction: The Target Reaction and Its Challenges
The alkylation of this compound is a versatile reaction, frequently employed in the synthesis of pharmaceutical intermediates and other fine chemicals.[1][2] The primary objective is typically to achieve a nucleophilic substitution at the C1 position, displacing the chloride ion to form a new carbon-oxygen, carbon-nitrogen, or other carbon-heteroatom bond. This reaction generally proceeds via an S(_N)2 mechanism.[3][4]
However, the inherent structure of this compound, possessing a vicinal chloro and hydroxyl group, presents a significant challenge: the propensity for intramolecular side reactions. This guide will focus on the most common byproduct, glycidyl methyl ether, and provide strategies to mitigate its formation, along with general troubleshooting for optimizing your alkylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct I should expect during the alkylation of this compound?
The most prevalent and often most challenging byproduct is glycidyl methyl ether .[5][6] This occurs through an intramolecular Williamson ether synthesis, where the hydroxyl group, under basic conditions, deprotonates to form an alkoxide. This internal nucleophile then attacks the adjacent carbon bearing the chlorine atom, leading to the formation of a cyclic ether (an epoxide).
Q2: What reaction conditions favor the formation of glycidyl methyl ether?
The formation of glycidyl methyl ether is primarily favored by:
-
Strong Bases: The use of strong bases (e.g., sodium hydroxide, potassium hydroxide, sodium hydride) readily deprotonates the hydroxyl group, increasing the concentration of the reactive alkoxide intermediate.[5]
-
High Temperatures: Increased temperatures can accelerate the rate of the intramolecular cyclization.
-
Polar Aprotic Solvents: Solvents like DMF or DMSO can enhance the nucleophilicity of the alkoxide, potentially favoring the intramolecular reaction.
Q3: How can I minimize the formation of glycidyl methyl ether?
Minimizing the formation of this byproduct hinges on controlling the reaction conditions to favor the intermolecular S(_N)2 reaction over the intramolecular cyclization. Key strategies include:
-
Choice of Base: Employing a weaker base or a hindered non-nucleophilic base can help to minimize the deprotonation of the hydroxyl group.
-
Protecting Group Strategy: Protection of the hydroxyl group as an ether or ester prior to the alkylation step is a highly effective, albeit multi-step, approach.
-
Phase Transfer Catalysis (PTC): This is a powerful technique to enhance the rate of the desired intermolecular reaction, often allowing for the use of milder reaction conditions and reducing the incidence of side reactions.[7][8][9][10]
Troubleshooting Guide: Low Yield and Impurity Formation
This section provides a structured approach to troubleshooting common issues encountered during the alkylation of this compound.
Issue 1: High Levels of Glycidyl Methyl Ether Detected
-
Root Cause Analysis: The reaction conditions are likely too harsh, promoting the intramolecular cyclization. This is often due to the selection of a strong base and/or elevated temperatures.
-
Corrective Actions:
-
Re-evaluate Base Selection:
-
Option A: Weaker Base: Consider using a milder inorganic base such as potassium carbonate or cesium carbonate.
-
Option B: Hindered Base: For base-sensitive substrates, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) can be effective.
-
-
Temperature Optimization:
-
Perform the reaction at a lower temperature. It is advisable to start at room temperature or even 0 °C and slowly increase if the reaction rate is too slow.
-
-
Implement Phase Transfer Catalysis (PTC):
-
The use of a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly accelerate the desired intermolecular alkylation, allowing it to outcompete the intramolecular cyclization.[7][8][9] This is often the most effective single change to improve selectivity.
-
-
Issue 2: Low Overall Conversion and Unreacted Starting Material
-
Root Cause Analysis: Insufficient reactivity of the nucleophile or alkylating agent, or suboptimal reaction conditions leading to a sluggish reaction.
-
Corrective Actions:
-
Solvent Selection:
-
Ensure the use of an appropriate solvent that can dissolve both reactants. For S(_N)2 reactions, polar aprotic solvents like acetonitrile or DMF are often effective. However, with PTC, less polar solvents like toluene can also be employed.[8]
-
-
Concentration Effects:
-
Increasing the concentration of the reactants may improve the reaction rate.
-
-
Catalyst Loading (if using PTC):
-
Ensure an adequate loading of the phase transfer catalyst, typically in the range of 1-10 mol%.
-
-
Issue 3: Formation of Unidentified Byproducts
-
Root Cause Analysis: While glycidyl methyl ether is the most common, other side reactions such as elimination or dimerization can occur, particularly at higher temperatures. The Williamson ether synthesis can compete with base-catalyzed elimination of the alkylating agent.[3]
-
Corrective Actions:
-
Thorough Product Characterization:
-
Utilize analytical techniques such as GC-MS, LC-MS, and NMR to identify the structure of the byproducts. Understanding the nature of the impurity is crucial for targeted troubleshooting.
-
-
Control of Stoichiometry:
-
Ensure precise control over the stoichiometry of your reactants. An excess of the base or the alkylating agent can sometimes lead to undesired follow-on reactions.
-
-
Experimental Protocols
Protocol 1: General Procedure for Alkylation of this compound with Minimized Byproduct Formation
This protocol provides a starting point for optimizing your reaction to favor the desired O-alkylation product.
| Parameter | Recommended Condition | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | A mild base to minimize deprotonation of the secondary alcohol. |
| Solvent | Acetonitrile (CH₃CN) | A polar aprotic solvent that facilitates S(_N)2 reactions. |
| Temperature | Room Temperature to 50 °C | Start at a lower temperature to disfavor the intramolecular cyclization. |
| Additive | Potassium Iodide (KI) (catalytic) | To facilitate the S(_N)2 reaction via the Finkelstein reaction. |
Step-by-Step Procedure:
-
To a stirred solution of this compound (1.0 eq) in acetonitrile, add the nucleophile (1.1 eq), potassium carbonate (1.5 eq), and a catalytic amount of potassium iodide (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.
-
If the reaction is sluggish, gradually increase the temperature to 50 °C.
-
Upon completion, filter the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Alkylation using Phase Transfer Catalysis (PTC)
This protocol is recommended for challenging alkylations where byproduct formation is a significant issue.
| Parameter | Recommended Condition | Rationale |
| Base | 50% Aqueous Sodium Hydroxide (NaOH) | A strong base, but its reactivity is controlled by the phase transfer process. |
| Solvent | Toluene | A non-polar organic solvent. |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | A common and effective phase transfer catalyst. |
| Temperature | 40-60 °C | Mild heating is often sufficient under PTC conditions. |
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, combine this compound (1.0 eq), the nucleophile (1.1 eq), toluene, and tetrabutylammonium bromide (0.05 eq).
-
With vigorous stirring, add 50% aqueous sodium hydroxide (2.0 eq) dropwise.
-
Heat the reaction mixture to 40-60 °C and monitor by TLC or GC.
-
After completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by column chromatography or distillation.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired alkylation pathway and the formation of the primary byproduct, glycidyl methyl ether.
Caption: Competing reaction pathways in the alkylation of this compound.
Caption: Mechanism of Phase Transfer Catalysis in the alkylation reaction.
Conclusion
The successful alkylation of this compound with minimal byproduct formation is achievable through a careful consideration of reaction conditions. By understanding the underlying mechanisms of both the desired S(_N)2 reaction and the competing intramolecular cyclization, researchers can make informed decisions regarding the choice of base, solvent, and temperature. The implementation of phase transfer catalysis offers a robust and often superior strategy for achieving high yields and purity. We encourage you to use this guide as a starting point for your process optimization and to contact our technical support team for any further assistance.
References
- Dalal Institute.
- Wikipedia. Williamson ether synthesis. [Link]
- ACS GCI Pharmaceutical Roundtable.
- eGyanKosh.
- Biomedres.
- CRDEEP Journals.
- LookChem. Cas 4151-97-7, 1-CHLORO-3-METHOXY-2-PROPANOL. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Scribd. Williamson Ether Synthesis & Epoxide Reactions. [Link]
- Chemistry LibreTexts. Synthesis of Epoxides. [Link]
- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- PubChem. This compound. [Link]
- Cheméo. Chemical Properties of 2-Propanol, 1-chloro-3-methoxy- (CAS 4151-97-7). [Link]
- PubMed. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. [Link]
- BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 1-CHLORO-3-METHOXY-2-PROPANOL | 4151-97-7 [m.chemicalbook.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. biomedres.us [biomedres.us]
- 10. crdeepjournal.org [crdeepjournal.org]
Technical Support Center: Synthesis and Purification of 1-Chloro-3-methoxypropan-2-ol
Welcome to the technical support resource for the synthesis of 1-Chloro-3-methoxypropan-2-ol (CAS 4151-97-7). This guide is designed for chemistry professionals in research and drug development. Here, we address common challenges encountered during the post-reaction workup and purification phases, providing detailed, field-proven solutions and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and how does it influence the workup strategy?
A1: The most prevalent laboratory and industrial synthesis involves the ring-opening of epichlorohydrin with methanol.[1] This reaction is typically catalyzed by an acid or a base. The choice of catalyst is a critical factor that dictates the workup procedure. An acid-catalyzed reaction will require a neutralization step with a mild base, whereas a base-catalyzed reaction may require quenching with a mild acid. The primary goal of the workup is to remove the catalyst, unreacted starting materials, and any side products.
Q2: What are the key physical properties of this compound that are critical for its purification?
A2: Understanding the physical properties of the target compound is fundamental to designing an effective purification strategy. Key data is summarized in the table below. The compound's boiling point makes it a prime candidate for vacuum distillation, which helps prevent thermal decomposition. Its density, greater than that of water, means it will constitute the lower layer during an aqueous extraction with a less dense organic solvent, but this can be solvent-dependent. Its moderate water solubility necessitates specific techniques to maximize yield during aqueous washes.[2][3]
| Property | Value | Source |
| CAS Number | 4151-97-7 | [4] |
| Molecular Formula | C4H9ClO2 | [5] |
| Molecular Weight | 124.57 g/mol | [5] |
| Boiling Point | 171 °C (at 760 mmHg) | [1][6] |
| Density | 1.161 g/mL at 25 °C | [1][6] |
| Solubility | Soluble in water, chloroform, DMSO (sparingly), and methanol (slightly).[1][2] |
Q3: Which analytical techniques are recommended for assessing the purity of the final product?
A3: Gas Chromatography (GC) is the most effective and widely used method for determining the purity of this compound, due to its volatility.[7] A GC analysis can effectively separate the desired product from residual solvents, starting materials, and the isomeric byproduct (3-chloro-1-methoxypropan-2-ol). For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable.[8]
Troubleshooting and Optimization Guide
This section addresses specific problems that may arise during the workup and purification process in a question-and-answer format.
Issue 1: Low Yield After Aqueous Extraction
-
Question: My yield has significantly dropped after performing the aqueous washes. What could be the cause and how can I prevent this?
-
Answer: The hydroxyl group in this compound imparts some water solubility, leading to product loss in the aqueous phase.
-
Causality: Each wash with water or an aqueous solution can partition a fraction of your product out of the organic layer. This effect is compounded over multiple washes.
-
Solution:
-
Use Saturated Sodium Chloride (Brine): For the final wash, use a saturated NaCl solution (brine) instead of deionized water.[9] The high ionic strength of the brine solution decreases the solubility of the organic product in the aqueous layer, a phenomenon known as the "salting out" effect, thus maximizing its retention in the organic phase.
-
Back-Extraction: After separating the organic layer, perform a "back-extraction" of the combined aqueous layers with a fresh portion of your extraction solvent (e.g., dichloromethane, ethyl acetate) to recover any dissolved product.
-
Limit Wash Volume: Use the minimum volume of aqueous solution necessary for each wash while ensuring effective removal of impurities.
-
-
Issue 2: Persistent Emulsion During Extraction
-
Question: I'm observing a stable emulsion at the interface between the organic and aqueous layers in my separatory funnel that won't separate. How can I resolve this?
-
Answer: Emulsion formation is common when basic solutions are used or when the mixture is agitated too vigorously.
-
Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by compounds acting as surfactants. Vigorous shaking increases the surface area between the two phases, promoting emulsion formation.
-
Solution:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Break the Emulsion: If an emulsion has already formed, add a small amount of brine and swirl gently. The increased ionic strength of the aqueous layer often helps to break the emulsion. In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can be effective.
-
Allow Time: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (15-30 minutes) is sufficient for the layers to separate.
-
-
Issue 3: Product Fails to Solidify or Appears Oily After Purification
-
Question: The literature describes my compound as a liquid, but my final product seems impure and oily. Distillation is not improving the purity significantly. What's wrong?
-
Answer: This issue often points to the presence of residual water or isomeric impurities. This compound is a clear, faintly yellow oily liquid at room temperature.[1]
-
Causality:
-
Water Contamination: Inadequate drying of the organic phase before distillation will lead to water co-distilling with the product, resulting in a cloudy or "oily" appearance.
-
Isomeric Impurities: The ring-opening of epichlorohydrin can produce two regioisomers: the desired this compound and 3-chloro-1-methoxypropan-2-ol. These isomers often have very close boiling points, making them difficult to separate by simple distillation.
-
-
Solution:
-
Thorough Drying: Ensure the organic extract is thoroughly dried before distillation. Use a sufficient amount of a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[10] MgSO₄ is generally more efficient as it works faster and has a higher capacity for water.
-
Fractional Distillation: To separate compounds with close boiling points, fractional distillation is superior to simple distillation.[9][11] Use a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser.
-
Vacuum Distillation: Distilling under reduced pressure lowers the boiling point, which can prevent thermal decomposition of the product and often improves the separation efficiency between isomers.
-
-
Visualized Workflow: Workup & Purification
The following diagram illustrates a standard, robust workflow for the workup and purification of this compound following its synthesis from epichlorohydrin and methanol.
Caption: Standard workflow for the workup and purification of this compound.
Detailed Experimental Protocol: Standard Aqueous Workup
This protocol assumes the reaction was acid-catalyzed and performed in a solvent like methanol, which will be largely removed during the workup.
-
Neutralization:
-
Cool the crude reaction mixture to room temperature in an ice bath.
-
Slowly and carefully add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) with stirring. Continue adding until gas evolution (CO₂) ceases, indicating that the acid catalyst has been neutralized. Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic (pH 7-8).[9]
-
-
Extraction:
-
Transfer the neutralized mixture to a separatory funnel of appropriate size.
-
If the product is not already in a water-immiscible solvent, add an equal volume of an extraction solvent such as dichloromethane or ethyl acetate.
-
Stopper the funnel and invert it gently 10-15 times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate completely. Drain the organic layer (the bottom layer if using dichloromethane) into a clean Erlenmeyer flask.
-
-
Washing:
-
Return the organic layer to the separatory funnel. Add a volume of saturated sodium chloride (brine) solution equal to about 20-25% of the organic layer's volume.
-
Invert gently several times and allow the layers to separate.
-
Drain the organic layer into a clean, dry Erlenmeyer flask. Discard the aqueous layer.
-
-
Drying:
-
Add anhydrous magnesium sulfate (MgSO₄) to the collected organic layer in small portions, swirling the flask after each addition. Add enough so that some of the drying agent remains free-flowing and does not clump together.[10]
-
Allow the mixture to stand for 15-20 minutes to ensure all residual water is absorbed.
-
-
Filtration and Solvent Removal:
-
Filter the dried solution through a fluted filter paper or a cotton plug in a funnel to remove the MgSO₄, collecting the clear filtrate in a round-bottom flask suitable for distillation.
-
Remove the bulk of the extraction solvent using a rotary evaporator.
-
-
Final Purification:
-
Purify the remaining crude oil via fractional distillation under reduced pressure.[11]
-
Set up a fractional distillation apparatus and apply vacuum.
-
Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. A stable temperature at the still head indicates a pure fraction.
-
References
- Chemical Synthesis Database.1-chloro-3-methoxy-2-propanol. [Link]
- LookChem.Cas 4151-97-7, 1-CHLORO-3-METHOXY-2-PROPANOL. [Link]
- PubChem.this compound. [Link]
- PrepChem.Synthesis of 1-chloro-3-phenoxy-2-propanol. [Link]
- Google Patents.CN102229522B - Method for preparing 1-chloro-2-methyl-2-propanol.
- Cheméo.Chemical Properties of 2-Propanol, 1-chloro-3-methoxy- (CAS 4151-97-7). [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Propanol, 1-chloro-3-methoxy- (CAS 4151-97-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound | C4H9ClO2 | CID 97988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-CHLORO-3-METHOXY-2-PROPANOL | 4151-97-7 [m.chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 1-Chloro-3-methoxy-2-propanol | 4151-97-7 | TCI EUROPE N.V. [tcichemicals.com]
- 8. 4151-97-7|this compound|BLD Pharm [bldpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN102229522B - Method for preparing 1-chloro-2-methyl-2-propanol - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Stability Challenges of 1-Chloro-3-methoxypropan-2-ol in Synthetic Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 1-Chloro-3-methoxypropan-2-ol during chemical reactions. Our goal is to equip you with the scientific understanding and practical solutions to mitigate common challenges and ensure the success of your experiments.
Introduction: The Dual Nature of this compound
This compound is a valuable bifunctional molecule, possessing both a chlorohydrin and a methyl ether moiety. This structure makes it a key intermediate in the synthesis of various pharmaceuticals, including the antiviral agent O-Methylganciclovir.[1][2] However, the very features that make it a versatile reagent also render it susceptible to degradation under common reaction conditions. Understanding the kinetics and mechanisms of its decomposition is paramount to achieving high yields and product purity.
The primary stability concern with this compound is its propensity to undergo intramolecular cyclization to form the epoxide, glycidyl methyl ether, particularly under basic conditions. This is a classic example of the Williamson ether synthesis occurring within the same molecule. Additionally, under certain conditions, other side reactions can occur. This guide will delve into the factors influencing its stability and provide actionable protocols to minimize unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most significant stability issue is its base-catalyzed intramolecular cyclization to form glycidyl methyl ether.[3][4] In the presence of a base, the hydroxyl group is deprotonated to form a more nucleophilic alkoxide. This alkoxide then readily attacks the adjacent carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride ion and forming a stable three-membered epoxide ring.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent.
-
Basic Conditions (pH > 8): The compound is highly unstable in basic solutions. The rate of intramolecular cyclization to glycidyl methyl ether increases significantly with increasing pH due to the increased concentration of the reactive alkoxide species.[5][6]
-
Neutral Conditions (pH ≈ 7): It is relatively stable at neutral pH and ambient temperature.
-
Acidic Conditions (pH < 5): While more stable than in basic conditions, prolonged exposure to strong acids, especially at elevated temperatures, can lead to side reactions. Acid-catalyzed hydrolysis of the ether linkage is a possibility, though less common under typical reaction conditions. More significantly, acidic conditions can catalyze the ring-opening of any formed epoxide, leading to further byproducts.[7]
Q3: What is the impact of temperature on the stability of this compound?
A3: Elevated temperatures accelerate the rate of decomposition, regardless of the pH. The intramolecular cyclization is kinetically favored at higher temperatures. It is recommended to store this compound at or below room temperature, and ideally refrigerated (+4°C), to prolong its shelf life.[4][8] During reactions, it is crucial to maintain the lowest practical temperature to minimize the formation of glycidyl methyl ether.
Q4: Can you provide a summary of the key chemical properties of this compound?
A4: Certainly. Here is a table summarizing its important physical and chemical properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉ClO₂ | [9] |
| Molecular Weight | 124.57 g/mol | [9] |
| Appearance | Clear, faintly yellow oily liquid | [2] |
| Boiling Point | 171 °C | |
| Density | 1.161 g/cm³ | |
| Flash Point | 72 °C | [9] |
| Solubility | Sparingly soluble in DMSO and Methanol, soluble in Chloroform. | [2] |
| Storage Temperature | Store below +30°C, ideally at +4°C. | [4][8] |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides step-by-step guidance for their resolution.
Issue 1: Low Yield of Desired Product and Presence of a Lower Boiling Point Impurity
Symptoms:
-
Your reaction yield is significantly lower than expected.
-
GC-MS or NMR analysis of the crude product shows a significant peak corresponding to a compound with a molecular weight of 88.11 g/mol .
-
The impurity has a lower boiling point than the starting material.
Probable Cause: You are likely observing the formation of glycidyl methyl ether (MW = 88.11 g/mol ) due to the base-catalyzed intramolecular cyclization of this compound. This is especially common if your reaction is run in the presence of a base, even a weak one, or if your workup procedure involves a basic wash.
Solutions:
-
Re-evaluate Your Reaction Conditions:
-
Choice of Base: If a base is required for your transformation, consider using a non-nucleophilic, sterically hindered base. These bases are less likely to deprotonate the hydroxyl group of the chlorohydrin.
-
Temperature Control: Maintain the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider running reactions at 0°C or even lower if the kinetics permit.
-
Order of Addition: If possible, add the this compound slowly to the reaction mixture, especially if a base is present. This will keep its instantaneous concentration low and minimize the rate of the side reaction.
-
-
Optimize Your Workup Procedure:
-
Avoid Basic Washes: Do not use basic aqueous solutions (e.g., sodium bicarbonate, sodium carbonate) to wash the organic layer if unreacted this compound is present.
-
Neutral Quenching: Quench the reaction with a neutral or slightly acidic solution. A saturated aqueous solution of ammonium chloride (NH₄Cl) is often a good choice.
-
Prompt Extraction and Isolation: After quenching, proceed with extraction and isolation of the product as quickly as possible to minimize the time the compound is in a potentially reactive environment.
-
Issue 2: Complex Mixture of Byproducts Observed in Mass Spectrometry
Symptoms:
-
Your crude reaction mixture shows multiple unexpected peaks in the GC-MS analysis.
-
You observe products corresponding to the addition of water or other nucleophiles.
Probable Cause: This often indicates that glycidyl methyl ether was formed as an intermediate and subsequently reacted with nucleophiles present in the reaction mixture. The epoxide ring is susceptible to ring-opening under both acidic and basic conditions, leading to a variety of diol and ether-alcohol byproducts.
Solutions:
-
Strictly Anhydrous Conditions: If your reaction is sensitive to water, ensure all solvents and reagents are rigorously dried. Any moisture can act as a nucleophile to open the epoxide ring.
-
Control of Nucleophiles: Be mindful of all nucleophiles in your reaction. If your desired reaction involves a specific nucleophile, consider using it in a slight excess to outcompete any unintended nucleophiles.
-
Careful pH Control During Workup: As with Issue 1, avoid harsh pH conditions during the workup. Both strong acids and strong bases can catalyze the ring-opening of the epoxide.
Experimental Protocols
Protocol 1: Recommended General Reaction Quenching and Workup
This protocol is designed to minimize the degradation of this compound during the workup of a reaction.
-
Cool the Reaction Mixture: Before quenching, cool the reaction vessel to 0°C in an ice-water bath. This will slow down all reaction rates, including the potential decomposition of the chlorohydrin.
-
Quench with a Mildly Acidic or Neutral Solution: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture with vigorous stirring. Monitor for any gas evolution or temperature changes.
-
Extraction: Once the quench is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to help remove residual water. Avoid washing with basic solutions like sodium bicarbonate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Ensure the bath temperature is kept as low as possible (ideally below 40°C).
Protocol 2: Analytical Method for Monitoring Stability by GC-MS
This protocol provides a starting point for developing a GC-MS method to analyze the purity of this compound and detect the presence of its primary degradation product, glycidyl methyl ether.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A mid-polarity column such as an Rtx-624 or equivalent is recommended.
-
Carrier Gas: Helium.
-
Injection: Split injection is suitable for routine analysis.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
MS Detection: Electron ionization (EI) in full scan mode for initial identification. For quantitative analysis, selected ion monitoring (SIM) can be used for higher sensitivity.
-
This compound (m/z): Look for characteristic fragments.
-
Glycidyl methyl ether (m/z): Key fragments include 58, 45, and 29.
-
Note: This is a general method. Optimization of the temperature program and other parameters may be necessary depending on the specific instrument and the complexity of the sample matrix.[10][11][12]
Visualizing the Degradation Pathway and Troubleshooting Logic
To further clarify the concepts discussed, the following diagrams illustrate the key chemical transformation and the logical flow of troubleshooting.
Caption: Base-catalyzed intramolecular cyclization of this compound.
Caption: Troubleshooting flowchart for reactions involving this compound.
Concluding Remarks
The stability of this compound is a critical factor that must be carefully managed to ensure successful and reproducible synthetic outcomes. By understanding its primary degradation pathway—base-catalyzed intramolecular cyclization—and the influence of pH and temperature, researchers can proactively design experiments that minimize the formation of unwanted byproducts. The troubleshooting guide and protocols provided herein offer a comprehensive resource for addressing the common challenges associated with this versatile reagent. We encourage you to contact our technical support team for any further questions or for assistance with your specific applications.
References
- Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol.
- The kinetics and mechanisms of chlorohydrin form
- What is the decomposition temper
- CHEM 222: Synthesis of Epoxides: Base-promoted Cycliz
- Kinetics of Glycerol Chlorination with Hydrochloric Acid: A New Route to α,γ-Dichlorohydrin.
- 1-Chloro-3-methoxy-2-propanol | LGC Standards.
- Kinetics of Epichlorohydrin syntesis using Dichloropropanol and Sodium Hydroxide.
- Reaction Chemistry & Engineering.
- Solved Part A Base-promoted cycliz
- Tuning the degradation activity and pathways of chlorinated organic pollutants over CeO2 catalyst with acid sites: synergistic effect of Lewis and Brønsted acid sites.
- 124 CHM2211 Epoxide Synthesis via Base Promoted Halohydrin Cycliz
- Sustainable Synthesis of Epoxides from Halohydrin Cyclization by Composite Solid-Based C
- Thermal Decomposition Kinetics of Clinochlore at High Temperature and Its Implic
- New pathways for chlorine dioxide decomposition in basic solution.
- Solved Base-promoted cyclization of halohydrins is one of | Chegg.com.
- Synthesizer common question and troubleshooting.
- Kinetic Study of the Thermal Decomposition of Potassium Chlorate Using the Non-isothermal TG/DSC Technique.
- (PDF) Thermal Decomposition of Chloropicrin.
- AN003894: Trace analysis of epichlorohydrin in drinking water using GC-MS coupled with purge and trap.
- Analysis of Epichlorohydrin in Drinking W
- 09-SSK-019-EN Analysis of Epichlorohydrin in W
- Dehydrochlorination of β-chlorohydrin in continuous microflow system: Reaction kinetics and process intensific
- This compound | C4H9ClO2 | CID 97988.
- 1-CHLORO-3-METHOXY-2-PROPANOL | 4151-97-7.
- Cas 4151-97-7,1-CHLORO-3-METHOXY-2-PROPANOL | lookchem.
- Low-Level Analysis of Epichlorohydrin in Drinking W
- New Pathways for Chlorine Dioxide Decomposition in Basic Solution.
- Epichlorohydrin by GC/MS: Does somebody have any useful hints?
- Lewis acid-catalyzed hydrogenation: B(C6F5)3-mediated reduction of imines and nitriles with H2.
- Chemical Properties of 2-Propanol, 1-chloro-3-methoxy- (CAS 4151-97-7).
- Gene Synthesis and Mutagenesis Support - Troubleshooting | Thermo Fisher Scientific - US.
- Reactions and Mechanisms.
- Synthesis of Nucleic Acids.
- The kinetics of chlorohydrin formation. Part VI.
- Photochemical degradation of 1,3-dichloro-2-propanol aqueous solutions.
- 1-Chloro-3-methoxypropane | C4H9ClO | CID 118927.
- PCR Troubleshooting Guide | Thermo Fisher Scientific - US.
- 1-Methoxy-2-propanol | C4H10O2 | CID 7900.
Sources
- 1. Solved Base-promoted cyclization of halohydrins is one of | Chegg.com [chegg.com]
- 2. lookchem.com [lookchem.com]
- 3. Solved ▼ Part A Base-promoted cyclization of halohydrins is | Chegg.com [chegg.com]
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- 5. New pathways for chlorine dioxide decomposition in basic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. 99. The kinetics of chlorohydrin formation. Part III. The reaction between hypochlorous acid and crotonic acid at constant pH - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. 1-CHLORO-3-METHOXY-2-PROPANOL | 4151-97-7 [m.chemicalbook.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. gcms.cz [gcms.cz]
- 12. shimadzu.com [shimadzu.com]
Technical Support Center: Navigating Emulsion Challenges in 1-Chloro-3-methoxypropan-2-ol Extraction
Welcome to the technical support center for professionals engaged in the synthesis and purification of 1-Chloro-3-methoxypropan-2-ol. This guide is designed to provide expert-level insights and practical, field-proven solutions to a common and often frustrating challenge in the liquid-liquid extraction of this compound: the formation of stable emulsions. Our goal is to equip you with the knowledge to not only troubleshoot existing emulsions but also to prevent their formation in the first place, ensuring the integrity and efficiency of your downstream processes.
Understanding the Challenge: Why Do Emulsions Form with this compound?
This compound possesses both polar (hydroxyl and ether groups) and non-polar (chlorinated alkyl chain) characteristics. This amphiphilic nature, combined with the presence of surfactants or other surface-active impurities, can lead to the formation of a stable dispersion of one immiscible liquid within another during the vigorous mixing of a liquid-liquid extraction.[1][2] This stable mixture, known as an emulsion, can be notoriously difficult to separate, leading to product loss and significant delays in your workflow.[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm consistently getting a thick, creamy layer between my aqueous and organic phases. What is it, and why is it happening?
A1: That creamy layer is an emulsion. It forms when vigorous shaking or mixing creates tiny droplets of one liquid suspended in the other.[1] The stability of this emulsion is often enhanced by the presence of impurities that act as surfactants.[2][4] For this compound, these could be residual starting materials, byproducts, or even certain salts from a reaction quench.
Q2: What is the first and simplest thing I should try to break a stubborn emulsion?
A2: Patience and gravity. Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (from 30 minutes to a few hours) can be enough for the phases to separate on their own.[5][6][7] Gentle tapping or swirling of the funnel can also encourage the droplets to coalesce.[6][7]
Q3: I've waited, and the emulsion is still there. What's my next move?
A3: The next step involves altering the physical and chemical properties of your biphasic system. Here's a systematic approach:
1. "Salting Out": Increase the Ionic Strength of the Aqueous Phase
-
What to do: Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel and gently mix.[4][5][8][9]
-
Why it works: Increasing the ionic strength of the aqueous layer makes it more polar. This reduces the solubility of your organic product in the aqueous phase and can help to disrupt the stabilizing effect of any surfactant-like impurities, forcing them into one of the layers and allowing the emulsion to break.[1][4][9]
2. Change the Solvent Polarity
-
What to do: Add a small amount of a different organic solvent to the separatory funnel.[1][4] The choice of solvent depends on your primary extraction solvent. For example, if you are using a non-polar solvent like hexane, adding a slightly more polar solvent like ethyl acetate can help.
-
Why it works: This technique alters the overall polarity of the organic phase, which can improve the solubility of the emulsifying agent in one of the layers, thereby breaking the emulsion.[4]
3. Gentle Heating
-
What to do: If your compound is thermally stable, gently warming the separatory funnel in a warm water bath can sometimes help.
-
Why it works: Heat can decrease the viscosity of the liquids and increase the kinetic energy of the droplets, promoting coalescence.
4. Filtration
-
What to do: Pass the entire mixture through a plug of glass wool or Celite®.[1][5]
-
Why it works: The fine pores of the filter medium can help to physically break up the emulsified droplets, allowing the two phases to separate upon collection.[5]
5. Centrifugation
-
What to do: If you have access to a centrifuge, spinning the emulsion can be a very effective method.[1][6][7]
-
Why it works: The centrifugal force accelerates the separation of the two phases by forcing the denser liquid to the bottom and the less dense liquid to the top.[1]
6. pH Adjustment
-
What to do: If you suspect the presence of acidic or basic impurities that could be acting as surfactants, adjusting the pH of the aqueous layer can be effective.[6][7][10] For acidic impurities, adding a dilute base (like sodium bicarbonate) might help. For basic impurities, a dilute acid (like hydrochloric acid) could be the solution.
-
Why it works: Changing the pH can alter the charge of the surfactant-like molecules, making them more soluble in the aqueous phase and breaking the emulsion.[6][7]
Q4: How can I prevent emulsions from forming in the first place?
A4: Prevention is always the best strategy.[1][4] Here are some proactive steps you can take:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to allow for extraction with minimal agitation.[2][4]
-
Pre-Extraction Salting Out: Add brine to the aqueous layer before adding your organic solvent.[2]
-
Solvent Choice: Consider the polarity of your extraction solvent. Sometimes, switching to a less polar or more polar solvent can prevent emulsion formation.[11][12][13]
-
Solid-Phase Extraction (SPE): For particularly challenging mixtures, SPE can be an alternative to liquid-liquid extraction that avoids the formation of emulsions altogether.[1][4]
Troubleshooting Workflow
Here is a visual guide to help you systematically address emulsion issues during the extraction of this compound.
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. azom.com [azom.com]
- 7. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 8. columbia.edu [columbia.edu]
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- 10. pH Control in Solvent Extraction Circuits - 911Metallurgist [911metallurgist.com]
- 11. mdpi.com [mdpi.com]
- 12. Effect of solvent polarity on the extraction of bioactive compounds from Heracleum persicum fruits [pharmacia.pensoft.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Choice for 1-Chloro-3-methoxypropan-2-ol Reactions
Welcome to the technical support center for reactions involving 1-Chloro-3-methoxypropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection and reaction optimization. Here, we address common challenges and provide in-depth, field-proven insights to enhance the efficiency and yield of your synthetic routes.
Introduction: The Dual Reactivity of this compound
This compound is a versatile bifunctional molecule. Its reactivity is primarily dictated by two key transformations, both of which are highly dependent on the reaction conditions, especially the choice of solvent.
-
Intramolecular S(_{N})2 Reaction (Epoxidation): Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which then acts as an internal nucleophile, displacing the adjacent chloride to form the valuable epoxide, glycidyl methyl ether. This is a classic example of an intramolecular Williamson ether synthesis.[1][2][3]
-
Intermolecular S({N})2 Reaction: The primary carbon bearing the chlorine atom is susceptible to attack by external nucleophiles, leading to a variety of substituted products. This follows the general principles of the Williamson ether synthesis.[4]
The choice of solvent is critical as it influences the solubility of reactants, the reactivity of the nucleophile, and the rates of competing side reactions.[5][6]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My intramolecular cyclization to form glycidyl methyl ether is giving a low yield. What are the most likely causes and how can I optimize the reaction?
A1: Low yields in the synthesis of glycidyl methyl ether from this compound are a common issue and can typically be attributed to suboptimal solvent choice, inadequate base, or competing side reactions.
Causality Behind Experimental Choices:
The formation of the epoxide is an intramolecular S(_{N})2 reaction. For this reaction to proceed efficiently, the alkoxide intermediate must be readily formed and be a potent nucleophile. The solvent plays a crucial role in modulating the nucleophilicity of the alkoxide.
-
Polar Aprotic Solvents are Preferred: Solvents like Tetrahydrofuran (THF) , N,N-Dimethylformamide (DMF) , and Acetonitrile (MeCN) are excellent choices.[7][8] These solvents can dissolve the ionic alkoxide intermediate but do not solvate the anionic oxygen as strongly as protic solvents. This "naked" nucleophile is more reactive and readily participates in the intramolecular attack to form the epoxide.[5][6]
-
Protic Solvents hinder the reaction: Protic solvents like water or alcohols (e.g., methanol, ethanol) can form hydrogen bonds with the alkoxide, creating a solvent cage around it. This stabilization of the nucleophile reduces its reactivity and slows down the desired S({N})2 reaction.[9]
Troubleshooting Flowchart for Low Yield in Epoxidation:
Caption: Experimental workflow for the synthesis of glycidyl methyl ether.
References
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
- Scribd. Common Organic Solvents: Table of Properties. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- Organic Chemistry Portal. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
- Chemistry LibreTexts. (2014, August 7). 8.2: Factors That Affect S({N})2 Reactions. [Link](McMurry)/08%3A_Reactions_of_Alkyl_Halides_-_Nucleophilic_Substitutions_and_Eliminations/8.
- Murov, S. Properties of Solvents Used in Organic Chemistry. [Link]
- University of Rochester. COMMON SOLVENT PROPERTIES. [Link]
- University of Wisconsin-Madison. The Williamson Ether Synthesis. [Link]
- Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the S({N})2 Reaction. [Link]
- Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the S({N})2 Reaction. [Link]
- University of Missouri–St. Louis. Experiment 06 Williamson Ether Synthesis. [Link]
- Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?. [Link]
- Reddit. (2017, September 28). What effect does the polarity of a solvent have on an Sn2 Reaction?. [Link]
- Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]
- University of North Georgia. 12. The Williamson Ether Synthesis. [Link]
- University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
- Chem-Station. (2014, April 13). Williamson Ether Synthesis. [Link]
- Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. [Link]
- AIChE. (2022). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. [Link]
- Chad's Prep. Synthesis of Epoxides. [Link]
- University of California, Irvine. Summary of Solvent Effects on Nucleophilic Substitution Reactions. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of Epoxides - Chad's Prep® [chadsprep.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. quora.com [quora.com]
Technical Support Center: Minimizing Dimer Formation from 1-Chloro-3-methoxypropan-2-ol
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common challenge in organic synthesis: the formation of unwanted dimers during the conversion of 1-Chloro-3-methoxypropan-2-ol to its corresponding epoxide, methyl glycidyl ether. Our goal is to equip you with the foundational knowledge and practical protocols to minimize this side reaction and maximize the yield of your desired product.
Understanding the Core Chemistry: A Tale of Two Reactions
The synthesis of methyl glycidyl ether from this compound is fundamentally an intramolecular Williamson ether synthesis.[1] In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the adjacent carbon atom bearing the chlorine in an intramolecular SN2 reaction to form the desired three-membered epoxide ring.[2]
However, a competing reaction can occur: an intermolecular Williamson ether synthesis. In this pathway, the alkoxide of one molecule attacks the electrophilic carbon of a second molecule of this compound. This results in the formation of a dimeric ether, which represents a loss of starting material and complicates the purification of the final product.
The balance between these two pathways is highly dependent on the reaction conditions. This guide will walk you through optimizing these conditions to favor the desired intramolecular cyclization.
Sources
Technical Support Center: Purification of 1-Chloro-3-methoxypropan-2-ol
Introduction: Welcome to the technical support center for 1-Chloro-3-methoxypropan-2-ol (CAS: 4151-97-7). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate and require the highest standards of purity for their work. As a key building block in the synthesis of various pharmaceutical compounds, including antiviral agents like O-Methylganciclovir, the purity of this compound is paramount to ensuring reaction specificity, maximizing yields, and maintaining the integrity of your final product.[1][2]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to overcome common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with crude this compound?
A1: The impurity profile is heavily dependent on the synthetic route. However, based on common synthetic pathways originating from epichlorohydrin and methanol, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual epichlorohydrin or methanol.
-
Isomeric Byproducts: The primary isomer is this compound, but the formation of 2-Chloro-3-methoxypropan-1-ol can occur.
-
Dimerization/Polymerization Products: Epichlorohydrin can self-react or react with the product to form higher molecular weight species, especially under non-optimized temperature or pH conditions.
-
Solvents and Reagents: Residual solvents used during synthesis and workup, as well as any catalysts or neutralizing agents (e.g., acids, bases).
Q2: What is the single most effective purification technique for this compound?
A2: Given its relatively high boiling point (approx. 171-173 °C at atmospheric pressure) and potential for thermal degradation, fractional vacuum distillation is the most robust and scalable method for purifying this compound.[1][3] It effectively separates the target compound from both lower-boiling impurities (like residual solvents and some starting materials) and higher-boiling contaminants (like dimers or polymers).
Q3: What are the critical safety precautions for handling this compound?
A3: This compound presents several hazards that demand careful handling in a well-ventilated fume hood.[4][5]
-
Health Hazards: It is harmful if swallowed, inhaled, or in contact with skin. It is known to cause serious eye irritation and skin irritation.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid breathing vapors or mist. Ensure containers are kept tightly closed when not in use. Store in a dry, well-ventilated place below +30°C.[1][2]
Physical & Chemical Properties Reference Table
For your convenience, here is a summary of the key physical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 4151-97-7 | [1][5] |
| Molecular Formula | C₄H₉ClO₂ | [1] |
| Molecular Weight | 124.57 g/mol | [1] |
| Appearance | Clear, faintly yellow oily liquid | [1] |
| Boiling Point | ~171 °C (at 760 mmHg) | [1][3] |
| Density | ~1.161 g/cm³ | [1][3] |
| Refractive Index | ~1.4463 | [1][3] |
| Solubility | Sparingly soluble in DMSO and slightly in methanol; soluble in chloroform. | [1] |
Troubleshooting & Purification Guides
This section provides detailed protocols and troubleshooting advice for the most common purification workflows.
Guide 1: High-Purity Isolation via Fractional Vacuum Distillation
Fractional vacuum distillation is the definitive method for achieving >98% purity. Lowering the pressure reduces the boiling point, which is crucial for preventing thermal decomposition of the heat-sensitive hydroxyl and chloro functional groups.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Bumping / Unstable Boiling | - Inefficient stirring.- Superheating of the liquid.- Vacuum leaks. | - Ensure vigorous and consistent stirring with a magnetic stir bar.- Add fresh boiling chips if not stirring.- Check all joints and seals for a tight fit. Re-grease joints if necessary. |
| Poor Separation / Broad Boiling Range | - Inefficient fractionating column.- Distillation rate is too fast.- Unstable vacuum. | - Use a packed column (e.g., Raschig rings or Vigreux) to increase the number of theoretical plates.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Use a high-quality vacuum pump and a pressure controller to maintain a stable vacuum. |
| Product Discoloration (Yellow to Brown) | - Thermal decomposition.- Presence of acidic or basic impurities. | - Lower the distillation temperature by pulling a deeper vacuum.- Perform a pre-purification aqueous workup (see Guide 2) to neutralize the crude material before distilling. |
-
Pre-Treatment (Optional but Recommended): If your crude product is suspected to contain acidic or basic residues, perform the aqueous workup described in Guide 2 . Ensure the resulting organic phase is thoroughly dried with a suitable agent like anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Apparatus Setup: Assemble a fractional vacuum distillation apparatus. Use a round-bottom flask of an appropriate size (ideally, half to two-thirds full). Connect a short, packed fractionating column to the flask, followed by a condenser and a receiving flask. Ensure all glass joints are properly sealed.
-
Initiate Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure. A pressure that reduces the boiling point to between 80-100 °C is ideal.
-
Heating: Begin heating the distillation flask using a heating mantle with continuous stirring.
-
Fraction Collection:
-
Forerun: Collect the initial, low-boiling fraction. This will contain residual solvents and other volatile impurities. The still-head temperature will be low and unstable.
-
Main Fraction: As the temperature at the still head stabilizes, switch to a clean receiving flask. Collect the pure this compound fraction. The temperature should remain constant throughout this collection period.
-
End Fraction: Stop the distillation when the temperature either begins to drop or rises sharply, or when only a small residue remains in the distillation flask. Never distill to dryness.
-
-
Shutdown: Turn off the heat and allow the apparatus to cool completely before slowly re-introducing air to the system.
Caption: Fractional vacuum distillation workflow.
Guide 2: Pre-Purification via Aqueous Workup
An aqueous workup is an essential first step to remove water-soluble impurities, such as salts, acids, or bases, before distillation.[6] This significantly improves the efficiency and outcome of the final distillation.
-
Dilution: Dilute the crude this compound with an equal volume of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Neutralization Wash: Transfer the solution to a separatory funnel. Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.[6] Stopper the funnel and invert gently, venting frequently to release any CO₂ gas produced. Drain the lower aqueous layer.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate. Separate the layers.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.[6]
-
Drying: Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent. The solution can then be concentrated on a rotary evaporator to remove the extraction solvent, yielding the pre-purified product ready for distillation.
Caption: Decision tree for performing an aqueous workup.
Purity Assessment Methods
Validating the purity of your final product is a critical final step. While multiple techniques can be used, Gas Chromatography-Mass Spectrometry (GC-MS) is considered the gold standard for this type of compound.[7]
-
Gas Chromatography (GC): This is the primary method for assessing purity. The area percent of the main peak in the chromatogram gives a quantitative measure of purity. It will also reveal the presence of any volatile impurities.
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation of the compound. The absence of unexpected peaks indicates high purity with respect to other proton-containing molecules. Integration of impurity peaks relative to the product peaks can also be used for quantification.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups (O-H stretch for the alcohol, C-O stretch for the ether, and C-Cl stretch).
References
- LookChem. (n.d.). Cas 4151-97-7, 1-CHLORO-3-METHOXY-2-PROPANOL.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chemical Synthesis Database. (n.d.). 1-chloro-3-methoxy-2-propanol.
- Organic Syntheses. (n.d.). Procedure.
- Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-chloro-3-methoxy- (CAS 4151-97-7).
- PubChem. (n.d.). This compound, O-trimethylsilyl-. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane.
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
Sources
- 1. lookchem.com [lookchem.com]
- 2. 1-CHLORO-3-METHOXY-2-PROPANOL | 4151-97-7 [m.chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C4H9ClO2 | CID 97988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring 1-Chloro-3-methoxypropan-2-ol Reactions by TLC
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 1-Chloro-3-methoxypropan-2-ol. As a small, polar alcohol, this compound presents unique challenges and opportunities for chromatographic analysis. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to not only follow steps but also to troubleshoot and optimize your analytical workflow effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why can't I see any spots on my TLC plate when using a UV lamp?
A: this compound and many of its likely reaction products lack a chromophore, which is a part of a molecule that absorbs ultraviolet (UV) light.[1] To be "UV-active," a compound typically needs a system of conjugated double bonds, such as those found in aromatic rings.[1] Since your compound of interest is a simple aliphatic alcohol, it will be invisible under UV light. You must use a chemical staining agent for visualization.
Q2: What is a good starting solvent system (mobile phase) for this analysis?
A: this compound is a polar molecule due to its hydroxyl (-OH) group. Therefore, a purely non-polar solvent like hexane will not move the compound from the baseline. You need a solvent mixture with moderate polarity. A good starting point is a 4:1 to 1:1 mixture of Hexane/Ethyl Acetate.[2] If the compound remains at the baseline, increase the proportion of the more polar solvent (Ethyl Acetate). If it shoots to the solvent front, decrease the ethyl acetate concentration.
Q3: Which chemical stain is best for visualizing this compound?
A: The best stains for alcohols are oxidizing agents or those that react with the hydroxyl group. The two most reliable choices are:
-
Potassium Permanganate (KMnO₄): This stain reacts with any oxidizable functional group, including alcohols. It produces distinct yellow-brown spots on a bright purple or pink background. The stain is highly sensitive and provides excellent contrast.[1][3]
-
p-Anisaldehyde Stain: This is another excellent choice for alcohols and other nucleophiles.[4] Upon heating, it reacts with the alcohol to form a colored spot, which can range from pink to blue or green, providing clear visualization.
Q4: How do I use TLC to determine if my reaction is complete?
A: Reaction monitoring is a primary application of TLC.[5][6] You will spot three lanes on your plate: your starting material (SM), your reaction mixture (RM), and a "co-spot" containing both the SM and RM. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture (RM) lane.[7]
Q5: What is a "co-spot," and why is it essential for reaction monitoring?
A: The co-spot is a lane where you apply a spot of your starting material reference and then, directly on top of it, a spot of your reaction mixture.[5] Its purpose is to unambiguously confirm the identity of the starting material spot in the reaction mixture lane. If the starting material is still present, the co-spot will appear as a single, elongated spot. If the starting material is consumed, you will see two distinct spots in the co-spot lane (the product from the RM and the reference SM). This prevents misinterpretation due to similar Rf values of different compounds.
Section 2: Detailed Experimental Protocol for Reaction Monitoring
This protocol is designed to be a self-validating system for reliably monitoring the progress of reactions involving this compound.
Materials Required:
-
Silica Gel TLC plates (e.g., Silica Gel 60 F₂₅₄, though the fluorescent indicator is not used here)
-
Developing chamber (a beaker with a watch glass or a dedicated tank)
-
Capillary spotters
-
Solvents: Hexane, Ethyl Acetate (ACS grade or higher)
-
Staining Solution: Potassium permanganate or p-anisaldehyde stain
-
Heat gun or hot plate
-
Forceps
Step-by-Step Methodology:
-
Plate Preparation:
-
Sample Preparation & Spotting:
-
Prepare dilute solutions (~1%) of your starting material and your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.[9]
-
Dip a clean capillary spotter into your starting material solution.
-
Gently and briefly touch the spotter to the "SM" tick mark on the origin line. The goal is a small, concentrated spot, 1-2 mm in diameter.[2]
-
For the "CO" lane, first spot the starting material, let it dry completely, and then spot the reaction mixture directly on top of the same spot.
-
Using a new, clean spotter, apply the reaction mixture to the "RM" lane.
-
-
Chamber Preparation & Development:
-
Prepare your mobile phase. Start with a 3:1 mixture of Hexane:Ethyl Acetate .
-
Pour the solvent into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your origin line on the TLC plate.[10][11]
-
To ensure the chamber atmosphere is saturated with solvent vapor (which leads to better and more reproducible results), you can line the inside of the chamber with a piece of filter paper that is wetted by the solvent.[10] Cover the chamber and let it equilibrate for 5 minutes.
-
Using forceps, carefully place the spotted TLC plate into the chamber and cover it. Do not disturb the chamber during development.[10]
-
-
Visualization:
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate with forceps and immediately mark the solvent front with a pencil.[2]
-
Allow the plate to dry completely in a fume hood.
-
Submerge the plate quickly and evenly into your chosen staining solution using forceps. Remove it and let the excess stain drip off onto a paper towel.
-
Gently heat the plate with a heat gun until colored spots appear. Be careful not to overheat, which can char the plate and obscure the results.
-
-
Interpretation & Calculation of Rf:
-
The Retention Factor (Rf) is a key parameter that helps identify compounds. It is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Rf = (Distance from origin to spot center) / (Distance from origin to solvent front)
-
Compare the Rf value of the spot in the "SM" lane to the spots in the "RM" lane. The disappearance of the SM spot in the RM lane indicates the reaction is progressing towards completion.
-
Section 3: Troubleshooting Guide
Problem: My spot is stuck on the baseline (Rf ≈ 0).
-
Causality: The mobile phase is not polar enough to displace your polar compound from the highly polar silica gel stationary phase.[12][13]
-
Solution: Increase the polarity of your eluent.
-
Systematically increase the proportion of ethyl acetate. Try a 1:1 Hexane:Ethyl Acetate mixture.
-
If that is still insufficient, add a small amount (1-5%) of an even more polar solvent like methanol to your mobile phase.
-
Problem: My spot is at the solvent front (Rf ≈ 1).
-
Causality: The mobile phase is too polar. It has such a high affinity for your compound that it carries it up the plate without sufficient interaction with the silica gel.[13]
-
Solution: Decrease the polarity of your eluent.
-
Increase the proportion of hexane. Try a 5:1 or 7:1 Hexane:Ethyl Acetate mixture.
-
Problem: My spots are streaking vertically.
-
Causality & Solutions:
-
Sample Overload: You have applied too much sample to the plate.[14][15] The solution is to dilute your sample further or apply less with the spotter.
-
Highly Acidic/Basic Compound: If your compound has a strongly acidic or basic functional group, it can interact too strongly with the silica gel.[15] For acidic compounds, add a few drops of acetic acid to your mobile phase. For basic compounds, add a few drops of triethylamine.[13]
-
Inappropriate Spotting Solvent: If you dissolve your sample in a very polar solvent (like methanol) and spot it, the solvent can interfere with the initial binding to the silica, causing a smear. Always use a solvent that is no more polar than your mobile phase if possible.
-
Problem: I don't see any spots after staining and heating.
-
Causality & Solutions:
-
Sample is Too Dilute: There may not be enough compound present to react with the stain.[11][13] Try re-running the TLC but spot the sample multiple times in the same location, allowing the solvent to fully evaporate between each application to concentrate it.
-
Stain is Old/Inactive: Staining solutions, especially potassium permanganate, have a limited shelf life.[1][3] Prepare a fresh batch of the stain.
-
Insufficient Heating: Some stains, like p-anisaldehyde, require significant heat to develop.[4] Apply more heat with the heat gun, being careful not to char the plate.
-
Problem: The Rf values are inconsistent between different runs.
-
Causality & Solutions:
-
Chamber Not Saturated: An unsaturated chamber atmosphere allows the more volatile components of the mobile phase to evaporate from the plate surface as it develops, changing the mobile phase composition and affecting Rf values. Always use a filter paper liner and allow the chamber to equilibrate.[9]
-
Solvent Composition Changed: Using solvents from different bottles or reusing an old mobile phase can lead to changes in composition. Always prepare the mobile phase fresh for each experiment.[9]
-
Temperature Changes: Significant temperature fluctuations can alter solvent viscosity and migration rates. Run your experiments in a stable temperature environment.[9]
-
Section 4: Data Presentation & Visualization
Table 1: Recommended Solvent Systems for Initial Screening
| Polarity | Solvent System (v/v) | Typical Use Case |
| Low | 9:1 Hexane / Ethyl Acetate | For separating very non-polar products from the starting material. |
| Medium | 3:1 Hexane / Ethyl Acetate | Recommended starting point for this compound. |
| High | 1:1 Hexane / Ethyl Acetate | When the starting material or product has a very low Rf. |
| Very High | 95:5 Dichloromethane / Methanol | For highly polar products (e.g., diols, amino-alcohols). |
Table 2: Common Staining Reagents for Alcohols
| Stain | Preparation | Visualization | Mechanism |
| Potassium Permanganate | 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water.[1][3] | Yellow-brown spots on a purple/pink background. No heating required. | Oxidation of the alcohol. |
| p-Anisaldehyde | 2.5mL conc. H₂SO₄, 15g p-anisaldehyde in 250mL ethanol. | Various colors (pinks, blues, greens) on a faint background. Requires heating. | Acetal formation with the alcohol under acidic conditions.[4] |
| Phosphomolybdic Acid (PMA) | 10g phosphomolybdic acid in 100mL ethanol.[1] | Dark green or blue spots on a yellow-green background. Requires heating. | Reduction of PMA by the organic compound.[4] |
Diagrams
Caption: Standard TLC workflow for reaction monitoring.
Caption: Troubleshooting logic for common TLC issues.
References
- Chemistry LibreTexts. (2022, April 7). 2.
- ResearchGate. (2017, June 20).
- University of California, Los Angeles. TLC Stains. [Link]
- Bajpai, A. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! Beacon BIN Science. [Link]
- University of Colorado Boulder, Department of Chemistry.
- University of Rochester, Department of Chemistry.
- LinkedIn. (2023, November 13).
- Bitesize Bio. (2025, June 3).
- ChemBAM. TLC troubleshooting. [Link]
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- Chemistry LibreTexts. (2022, August 23).
- University of Wisconsin-Madison, Department of Chemistry.
- LabXchange. 4.
- PubChem. This compound. [Link]
- Chemical Synthesis Database. 1-chloro-3-methoxy-2-propanol. [Link]
- MaChemGuy. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. [Link]
- LookChem. Cas 4151-97-7, 1-CHLORO-3-METHOXY-2-PROPANOL. [Link]
- PubChem. This compound, O-trimethylsilyl-. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. silicycle.com [silicycle.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. LabXchange [labxchange.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Chromatography [chem.rochester.edu]
- 13. silicycle.com [silicycle.com]
- 14. microbiozindia.com [microbiozindia.com]
- 15. chembam.com [chembam.com]
Technical Support Center: Strategies to Enhance the Regioselectivity of 1-Chloro-3-methoxypropan-2-ol Reactions
Welcome to the technical support center for reactions involving 1-Chloro-3-methoxypropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during experimentation. Our focus is to empower you with the knowledge to control and enhance the regioselectivity of your reactions, leading to higher yields and purer products.
Introduction: The Challenge of Regioselectivity with this compound
This compound is a versatile bifunctional molecule, featuring a nucleophilic hydroxyl group and an electrophilic carbon bearing a chlorine atom. This structure allows for a variety of transformations, most notably intramolecular SN2 reactions to form methyl glycidyl ether and intermolecular Williamson ether syntheses. However, this dual reactivity is also the source of potential regioselectivity issues. Controlling which part of the molecule reacts and in what manner is crucial for achieving the desired synthetic outcome. This guide will walk you through common challenges and provide actionable strategies to steer your reactions toward the intended regioisomer.
Troubleshooting Guide
This section addresses specific problems you might be encountering in the lab.
Problem 1: Low yield of the desired epoxide (methyl glycidyl ether) due to side reactions.
Question: I am trying to synthesize methyl glycidyl ether from this compound using a strong base, but I'm getting a mixture of products and a low yield of the epoxide. What is going wrong?
Answer: This is a classic challenge of competing reactions. While the intramolecular SN2 reaction to form the epoxide is often the desired pathway, several side reactions can occur, especially with strong, unhindered bases.
Causality Behind the Issue:
-
Intermolecular Williamson Ether Synthesis: A strong, unhindered base can deprotonate the hydroxyl group of one molecule, which can then attack the chlorinated carbon of another molecule, leading to oligomerization or polymerization.
-
Elimination Reactions: While less common for a primary chloride, under harsh conditions, elimination reactions can occur.
-
Reaction with Solvent: If you are using a protic solvent, the base can react with the solvent, reducing its effectiveness for the desired reaction.
Troubleshooting Steps & Solutions:
-
Choice of Base: The choice of base is critical. A bulky, non-nucleophilic base is often preferred for deprotonation without promoting intermolecular reactions.
-
Reaction Conditions:
-
Concentration: Running the reaction at high dilution can favor the intramolecular reaction over the intermolecular one.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. It is advisable to start at a lower temperature (e.g., 0 °C) and slowly warm the reaction to room temperature. One study on a similar reaction with triethylamine showed that higher temperatures favored the reaction progress.[3] However, this needs to be optimized for each specific base and substrate combination.
-
Solvent: Use an aprotic solvent to avoid reaction of the base with the solvent.[2]
-
Recommended Solvents: Tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are excellent choices for reactions with NaH.[1]
-
-
Experimental Protocol for Optimized Epoxide Formation:
-
To a stirred solution of this compound (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl glycidyl ether.
-
Purify the product by distillation or column chromatography as needed.
Problem 2: My intermolecular Williamson ether synthesis is giving me the wrong regioisomer or a mixture of products.
Question: I am trying to react this compound with an alkoxide to form a new ether at the C1 position, but I am getting the epoxide and other byproducts instead. How can I favor the intermolecular reaction?
Answer: This is a common issue when the substrate itself contains a nucleophile (the hydroxyl group) that can compete with the external nucleophile. To favor the intermolecular reaction, you need to suppress the intramolecular pathway.
Causality Behind the Issue:
-
Intramolecular Cyclization: The deprotonated hydroxyl group of this compound can readily undergo an intramolecular SN2 reaction to form the more stable three-membered epoxide ring. This is often kinetically and thermodynamically favored.
-
Base-Mediated Deprotonation: The added alkoxide is a strong base and will deprotonate the most acidic proton, which is the hydroxyl proton of your starting material, leading to the intramolecular reaction.
Troubleshooting Steps & Solutions:
-
Protecting Group Strategy: The most effective way to prevent the intramolecular reaction is to protect the hydroxyl group. This temporarily masks the internal nucleophile, allowing the external nucleophile to react at the carbon bearing the chlorine.[4][5]
-
Choosing a Protecting Group: The choice of protecting group is crucial. It must be stable to the reaction conditions of the Williamson ether synthesis and easily removable afterward. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.[4]
-
Experimental Workflow with Protecting Group:
Caption: Workflow for regioselective Williamson ether synthesis.
Detailed Protocol for Intermolecular Williamson Ether Synthesis:
Step 1: Protection of the Hydroxyl Group
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the protected chlorohydrin by column chromatography.
Step 2: Williamson Ether Synthesis
-
Prepare the desired sodium alkoxide by reacting the corresponding alcohol with sodium hydride in anhydrous THF.
-
Add the purified protected chlorohydrin (1.0 eq) to the solution of the sodium alkoxide (1.1 eq) at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, quench with water, and extract the product.
-
Purify the protected ether product by column chromatography.
Step 3: Deprotection
-
Dissolve the purified protected ether in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.5 eq) in THF.
-
Stir at room temperature until the deprotection is complete (monitor by TLC).
-
Quench with water, extract the product, and purify by column chromatography to obtain the desired regioisomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor that determines the regioselectivity in reactions of this compound?
A1: The primary factor is the competition between intramolecular and intermolecular reactions. The inherent structure of the molecule, with a nucleophilic hydroxyl group and an electrophilic center in close proximity, predisposes it to intramolecular cyclization to form an epoxide. To achieve intermolecular substitution at the carbon bearing the chlorine, the intramolecular pathway must be suppressed, typically through the use of a protecting group for the hydroxyl function.[5]
Q2: How does the choice of solvent affect the regioselectivity?
A2: The solvent can significantly impact the reaction's outcome.[6]
-
Protic Solvents (e.g., alcohols, water): These should generally be avoided when using strong bases like NaH, as they will be deprotonated in preference to the substrate's hydroxyl group, quenching the base.
-
Aprotic Polar Solvents (e.g., THF, DMF, DMSO): These are ideal for Williamson ether synthesis as they solvate the cation of the base, leaving a more reactive "naked" anion, which enhances the rate of SN2 reactions.[1][2] They also do not interfere with the base.
-
Non-polar Solvents: While less common for these reactions, they can be used. However, the solubility of ionic reagents may be limited.
Q3: Can I perform a one-pot reaction to achieve intermolecular ether synthesis without isolating the protected intermediate?
A3: While a one-pot procedure is appealing for its efficiency, it can be challenging for this specific transformation. The reagents for the protection step (e.g., imidazole, silyl chloride) may interfere with the subsequent Williamson ether synthesis. It is generally recommended to isolate and purify the protected intermediate to ensure a clean reaction and higher yield of the desired product. However, for specific combinations of protecting groups and nucleophiles, a one-pot procedure might be developed through careful optimization of reaction conditions.
Q4: Are there any alternative strategies to protecting groups for controlling regioselectivity?
A4: While protecting groups are the most robust strategy, other methods can be explored, although they may be less general:
-
Lewis Acid Catalysis: In some cases, a Lewis acid can be used to activate the carbon-chlorine bond, potentially favoring attack by an external nucleophile. However, the Lewis acid could also coordinate to the hydroxyl group, complicating the reaction.
-
Phase-Transfer Catalysis: For certain Williamson ether syntheses, a phase-transfer catalyst can be employed to facilitate the reaction between an aqueous base and an organic-soluble substrate. This can sometimes influence the selectivity, but for this substrate, intramolecular cyclization is likely to remain a competitive pathway.
Data Summary
| Parameter | Recommendation for Epoxide Formation (Intramolecular) | Recommendation for Intermolecular Ether Synthesis | Rationale |
| Base | Bulky, non-nucleophilic (e.g., NaH, KOtBu) | Strong base for alkoxide formation (e.g., NaH) | To favor deprotonation without intermolecular attack. |
| Solvent | Aprotic (e.g., THF, DMF) | Aprotic (e.g., THF, DMF) | To avoid side reactions with the solvent and enhance SN2 reactivity.[1][2] |
| Concentration | High dilution | Standard concentration | High dilution favors intramolecular reactions. |
| Key Strategy | Promote intramolecular SN2 | Protect the hydroxyl group | To prevent intramolecular cyclization.[4] |
Reaction Mechanism Diagram
Caption: Competing reaction pathways for this compound.
References
- Conditions and yields for the reaction of this compound... - ResearchGate.
- Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing.
- Examine potential regioselectivity issues in Williamson ether synthesis... - Chegg.
- 1-chloro-3-methoxy-2-propanol - Chemical Synthesis Database.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- 1 Protecting Group Strategies in Carbohydrate Chemistry - Wiley-VCH.
- VI Protecting Groups and Orthogonal Protection Strategies.
- Cas 4151-97-7,1-CHLORO-3-METHOXY-2-PROPANOL | lookchem.
- The Williamson Ether Synthesis - Master Organic Chemistry.
- Williamson ether synthesis (video) - Khan Academy.
- Protecting Group Strategies in Natural Product Biosynthesis - PubMed.
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- 5. Protecting Group Strategies in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1-Chloro-3-methoxypropan-2-ol
This guide provides a comprehensive comparison of analytical methods for the validation of 1-Chloro-3-methoxypropan-2-ol (1-CMP), a key intermediate in pharmaceutical synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the critical aspects of method validation, ensuring data integrity and regulatory compliance. We will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering a comparative analysis grounded in established scientific principles and regulatory guidelines.
The validation of an analytical procedure is a critical process to demonstrate its fitness for a specific purpose.[2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide a framework for this process, ensuring that analytical methods are reliable, reproducible, and accurate.[3][4][5][6]
The Imperative of Method Validation
In pharmaceutical development, the quantitative determination of impurities and intermediates like 1-CMP is paramount for ensuring the safety and efficacy of the final drug product. A validated analytical method provides documented evidence that the procedure is suitable for its intended use.[7][8] This involves a thorough evaluation of several performance characteristics, which we will explore in the context of analyzing 1-CMP.
Comparative Analysis of Analytical Techniques: GC-MS vs. HPLC
The choice of an analytical technique is contingent on various factors, including the analyte's physicochemical properties, the required sensitivity and selectivity, and the sample matrix. For this compound, both GC-MS and HPLC present viable analytical options.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given 1-CMP's boiling point of 171°C, it is well-suited for GC analysis.[1][9] The mass spectrometric detector provides high selectivity and sensitivity, allowing for confident identification and quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile technique applicable to a wide range of compounds. While 1-CMP is not inherently chromophoric, derivatization can be employed to enhance its detection by UV or fluorescence detectors. Alternatively, detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used.
The following table summarizes the expected performance of GC-MS and HPLC for the analysis of chloropropanols, based on data from related compounds due to the limited publicly available information specifically for 1-CMP.[10]
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) for Dichloropropanols | High-Performance Liquid Chromatography (HPLC) for Derivatives of 1-bromo-3-chloro-2-propanol |
| Linearity (R²) | >0.999[10] | > 0.997[10] |
| Accuracy (% Recovery) | 91 - 105%[10] | 98.26 - 101.02%[10] |
| Precision (%RSD) | 1.9 - 10%[10] | ≤ 3.0%[10] |
| Limit of Detection (LOD) | 0.3 - 3.2 ng/mL[10] | 0.006 µg/mL[10] |
| Limit of Quantification (LOQ) | 0.1 µg/L (in water)[10] | 0.020 µg/mL[10] |
The Pillars of Analytical Method Validation
A robust validation protocol assesses several key parameters to ensure the method's performance. These parameters are defined by the ICH Q2(R2) guidelines and USP General Chapter <1225>.[2][4]
Sources
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purity assessment of 1-Chloro-3-methoxypropan-2-ol by qNMR
An Objective Comparison of Analytical Methodologies for the Purity Assessment of 1-Chloro-3-methoxypropan-2-ol
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible outcomes. This compound, a key building block in the synthesis of various pharmaceutical compounds, including the antiviral agent Ganciclovir, is no exception.[1][2] Its purity directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative chromatographic methods for the robust purity assessment of this critical intermediate.
The Primacy of qNMR in Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful, primary analytical technique for determining the purity of chemical substances.[3] Unlike traditional chromatographic methods that rely on comparing a sample's response to that of a reference standard of the same compound, qNMR provides an absolute measure of purity against a certified internal standard of a different, unrelated compound.[3][4]
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[4][5] By co-dissolving a precisely weighed amount of the analyte (this compound) with a precisely weighed amount of a high-purity, certified internal standard, the purity of the analyte can be calculated directly from the integral ratios of their respective NMR signals. This makes qNMR a primary ratio method, traceable to the International System of Units (SI) through certified reference materials provided by metrological institutes like NIST.[6][7][8]
For a molecule like this compound, which lacks a strong UV chromophore, qNMR offers a distinct advantage over HPLC-UV. Furthermore, its non-destructive nature allows the sample to be recovered and used for other analyses.[4]
The qNMR Experimental Workflow
The process of a qNMR measurement is a systematic procedure that can be broken down into four key stages: method planning, sample preparation, data acquisition, and data processing.[9] The accuracy of the final result is contingent upon meticulous execution at each step.
Caption: Logical workflow for purity determination by qNMR.
Detailed Experimental Protocol: qNMR
This protocol outlines a validated system for the purity determination of this compound.
1. Instrumentation & Materials:
-
NMR Spectrometer: 400 MHz or higher, equipped with a broadband probe.
-
Analyte: this compound.
-
Internal Standard (IS): Maleic acid (≥99% purity, certified). The choice is critical; maleic acid provides a sharp singlet in a region of the ¹H NMR spectrum (around 6.3 ppm in DMSO-d₆) that does not overlap with the analyte signals.[10] It is also stable and not volatile.[10][11]
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆). It effectively dissolves both the polar analyte and the internal standard.
-
Balance: An analytical balance capable of weighing to at least 0.01 mg is required for accuracy.[11]
2. Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean glass vial. Record the mass (m_analyte).
-
Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial. Record the mass (m_std).
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Causality Behind Parameter Choices: The goal is to acquire a spectrum where signal intensity is directly and uniformly proportional to the number of protons for all molecules in the sample.
-
Pulse Angle: Set to 90° to ensure maximum signal excitation for all nuclei.[9]
-
Relaxation Delay (D1): This is the most critical parameter for quantification. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and standard). A conservative value of 30-60 seconds is often used to ensure complete relaxation, preventing signal saturation which would lead to inaccurate integrals.
-
Number of Scans (NS): Typically 8 to 16 scans are sufficient to achieve an adequate signal-to-noise ratio (S/N > 250:1) for the signals used in the calculation.
-
Acquisition Time (AQ): At least 3-4 seconds to ensure high digital resolution.
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Manually and carefully phase correct the spectrum and apply a baseline correction. Automated routines can introduce errors.[9]
-
Integrate a well-resolved signal from the analyte (e.g., the methoxy protons -OCH₃) and the singlet from the internal standard (maleic acid vinyl protons).
-
Calculate the purity (P_analyte) using the following formula:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value of the signal.
-
N: Number of protons giving rise to the signal (e.g., N_analyte = 3 for -OCH₃; N_std = 2 for maleic acid).
-
M: Molar mass of the compound (Analyte: 124.57 g/mol [1]; Standard: 116.07 g/mol ).
-
m: Weighed mass of the compound.
-
P_std: Purity of the internal standard (e.g., 99.5%).
-
Alternative Methods for Purity Assessment
While qNMR is a superior method for absolute quantification, chromatographic techniques are widely used in quality control for routine analysis and impurity profiling.
Gas Chromatography (GC)
GC is well-suited for analyzing volatile compounds like this compound (Boiling Point: 171 °C).[12][13] It separates compounds based on their volatility and interaction with the column's stationary phase.
-
Principle: The sample is vaporized and carried by an inert gas through a column. Separation occurs based on the compound's boiling point and affinity for the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification, while a Mass Spectrometer (MS) can be used for identification of impurities.[14]
-
Self-Validation: System suitability tests, such as checking the resolution between the main peak and a known impurity and verifying injection repeatability, are crucial for ensuring the validity of each analytical run.
-
Limitations: GC requires an analyte-specific reference standard for purity calculation via the area percent method, which assumes all impurities have the same response factor as the main compound—a potential source of inaccuracy.[14] There is also a risk of thermal degradation of the analyte in the hot injector port.
Experimental Protocol (GC-FID):
-
Column: DB-5 or similar non-polar column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 220 °C.
-
Oven Program: 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Detector Temperature: 250 °C.
-
Purity Calculation: Typically determined by area percent normalization.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[15]
-
Principle: For a polar, aliphatic alcohol like this compound, traditional reversed-phase (e.g., C18) chromatography can be challenging due to poor retention.[16][17] Hydrophilic Interaction Liquid Chromatography (HILIC) or using a polar-embedded or polar-endcapped column is often more effective.[17]
-
Detection Challenges: The molecule lacks a significant UV chromophore, making detection by standard UV-Vis detectors inefficient. Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD) are more suitable alternatives.
-
Limitations: Like GC, HPLC requires a well-characterized reference standard of the analyte for accurate quantification. Method development can be complex, and achieving good peak shape and retention for highly polar molecules is often difficult.[16]
Experimental Protocol (HPLC-RI):
-
Column: HILIC column (e.g., silica-based).
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Refractive Index Detector.
Head-to-Head Comparison
The choice of analytical method depends on the specific requirements of the analysis, such as the need for absolute quantification versus routine quality control.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-RI/ELSD) |
| Quantification Principle | Primary ratio method; absolute quantification against an internal standard.[3][4] | Relative quantification based on area percent or external standard calibration. | Relative quantification based on external standard calibration. |
| Analyte Standard | Not required. Uses a certified internal standard of a different compound.[4] | Required for accurate quantification; area percent assumes equal response factors. | Required for accurate quantification. |
| Accuracy & Precision | High accuracy (typically <1% RSD) when performed correctly.[3] | Good precision, but accuracy depends on response factors of impurities. | Good precision; accuracy is dependent on the reference standard. |
| Information Provided | Absolute purity, structural confirmation, and impurity identification.[5] | Retention time (purity), and mass spectrum (identification with MS). | Retention time (purity). |
| Strengths | SI-traceable results, non-destructive, universal detector response.[4][18] | High resolution for volatile compounds, well-established for routine QC.[14] | Suitable for non-volatile or thermally labile compounds. |
| Limitations | Lower sensitivity than chromatographic methods, requires higher sample amount (5-10 mg), higher initial instrument cost.[4][11] | Potential for thermal degradation, assumes equal FID response for all compounds in area % mode. | Poor retention on standard columns, detection challenges (no UV chromophore), complex method development.[16] |
Conclusion and Authoritative Recommendation
For the definitive purity assessment of this compound, qNMR stands as the superior, authoritative method. Its ability to provide an absolute, SI-traceable purity value without requiring a specific reference standard of the analyte makes it an invaluable tool, particularly for certifying in-house reference materials and for critical applications in pharmaceutical development.[7][19]
A comprehensive quality control strategy should, however, employ an orthogonal approach. GC-MS is highly recommended as a complementary technique for routine quality control and for the identification and quantification of volatile impurities. Its high throughput and sensitivity are well-suited for a manufacturing environment. HPLC is the least suitable of the three methods for this specific analyte due to challenges with retention and detection, but it could be developed for specific non-volatile impurities if necessary.
By leveraging qNMR for primary characterization and GC-MS for routine analysis, researchers and drug development professionals can ensure the highest level of confidence in the purity of this compound, thereby safeguarding the integrity of their subsequent research and manufacturing processes.
References
- Vertex AI Search. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved January 9, 2026.
- Mestrelab Research. (n.d.). What is qNMR and why is it important? Retrieved January 9, 2026.
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved January 9, 2026.
- BIPM. (n.d.). qNMR.
- NIST. (2018, January 8). NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid).
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- Nelson, M. A., et al. (2018). A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). Analytical Chemistry.
- ECA Academy. (2022, July 13). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy.
- Ploch, M., et al. (2017). Comparison of the Retention of Aliphatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Modifiers of the Binary Eluent. Journal of AOAC International.
- Patsnap Eureka. (2023). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved January 9, 2026.
- Acanthus Research. (2022, June 24). Quantitative NMR Spectroscopy.
- USP. (2023). NMR General Chapters and Best Practices for Compliance. Retrieved January 9, 2026.
- University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved January 9, 2026.
- Chemical Synthesis Database. (2023). 1-chloro-3-methoxy-2-propanol.
- Jones, K. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?
- Sorensen, D., et al. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR. Semantic Scholar. Retrieved January 9, 2026.
- Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep.
- NIST. (2018, March 19). A Standard for Standards.
- US Pharmacopeia. (n.d.). Stimuli Article (qNMR).
- American Pharmaceutical Review. (2023, April 1). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR.
- Weber, M., et al. (2015). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. Analytical and Bioanalytical Chemistry.
- Ovid. (2023, July 5). Application of quantitative NMR in pharmaceutical analysis. Retrieved January 9, 2026.
- PubChem. (n.d.). This compound.
- ResearchGate. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers. Retrieved January 9, 2026.
- Lookchem. (n.d.). Cas 4151-97-7, 1-CHLORO-3-METHOXY-2-PROPANOL.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Waters. (n.d.). HPLC Separation Modes.
- ResearchGate. (2000).
- Chemguide. (n.d.). Replacing the -OH group in alcohols by a halogen.
- Benchchem. (n.d.). A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Boc-L-Ala-OH. Retrieved January 9, 2026.
- Benchchem. (n.d.). A Comparative Guide to Purity Validation of 1-Chloro-2-methyl-2-propanol: GC-MS vs. Alternative Methods. Retrieved January 9, 2026.
- Persia Kamandar Paitakht. (2024). Methods for detecting different types of alcohols. Retrieved January 9, 2026.
- ResearchGate. (n.d.). Modern Methods for the Determination of Optical Purity. Retrieved January 9, 2026.
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A Comparative Guide to the Synthesis of 1-Chloro-3-methoxypropan-2-ol for Researchers and Drug Development Professionals
Introduction: The Significance of 1-Chloro-3-methoxypropan-2-ol in Synthetic Chemistry
This compound (CMMP) is a versatile chemical intermediate of significant interest in the pharmaceutical and chemical industries.[1][2] Its bifunctional nature, possessing both a chlorohydrin and a methoxy ether moiety, makes it a valuable building block for the synthesis of a diverse range of more complex molecules.[2] Notably, it serves as a key precursor in the synthesis of O-Methylganciclovir, an analog of the antiviral drug Ganciclovir, which has demonstrated potent activity against herpes simplex virus type 1 in preclinical studies.[1][3] Given its importance, the efficient and selective synthesis of this compound is a critical consideration for researchers and process chemists. This guide provides an in-depth comparison of the primary synthetic routes to this compound, with a focus on reaction mechanisms, experimental data, and practical considerations to aid in the selection of the most appropriate method for a given application.
Primary Synthetic Routes: A Detailed Comparison
The most prevalent and direct method for the synthesis of this compound is the ring-opening of epichlorohydrin with methanol. This reaction can be performed under various catalytic conditions, including acid-catalyzed, base-catalyzed, and Lewis acid-catalyzed, each influencing the regioselectivity and reaction efficiency. An alternative, though less direct, approach involves the transformation of glycerol, a renewable feedstock.
Route 1: Ring-Opening of Epichlorohydrin with Methanol
The reaction between epichlorohydrin and methanol is the most common and industrially relevant method for producing this compound. The central challenge in this synthesis is controlling the regioselectivity of the nucleophilic attack of methanol on the three-membered epoxide ring. The two possible products are the desired this compound and its isomer, 2-Chloro-3-methoxypropan-1-ol.
Sources
A Senior Application Scientist's Guide: 1-Chloro-3-methoxypropan-2-ol vs. Glycidyl Methyl Ether in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the efficient and controlled introduction of a 2-hydroxy-3-methoxypropyl moiety is a frequent synthetic challenge. Two key reagents have emerged as primary solutions: 1-chloro-3-methoxypropan-2-ol and glycidyl methyl ether. While both can achieve the desired transformation, the choice between the chlorohydrin and the epoxide is far from arbitrary. This in-depth technical guide provides a comprehensive comparison of these two reagents, grounded in mechanistic principles and supported by experimental insights, to empower chemists to make the most informed decision for their specific synthetic applications.
Reagent Profiles: A Tale of Two Synthons
At first glance, this compound and glycidyl methyl ether are closely related, with the former being the conceptual precursor to the latter via intramolecular cyclization. However, their distinct chemical natures dictate their handling, reactivity, and suitability for different reaction conditions.
This compound is a stable, liquid chlorohydrin.[1][2][3][4] Its utility in synthesis relies on its in-situ conversion to the corresponding epoxide under basic conditions, which then reacts with a nucleophile.[5] This "generate-as-you-go" approach to the reactive epoxide can be advantageous in certain contexts, offering a degree of control over the concentration of the active electrophile.
Glycidyl methyl ether , on the other hand, is a pre-formed, cyclic ether (epoxide).[6] Its inherent ring strain makes it a highly reactive electrophile, readily undergoing ring-opening reactions with a wide range of nucleophiles.[5] This high reactivity can lead to rapid and efficient transformations but also necessitates careful control to avoid unwanted side reactions.
A summary of their key physicochemical properties is presented in Table 1.
| Property | This compound | Glycidyl Methyl Ether |
| CAS Number | 4151-97-7[1][3][4] | 930-37-0[6] |
| Molecular Formula | C4H9ClO2[1][3][4] | C4H8O2[6] |
| Molecular Weight | 124.57 g/mol [7] | 88.11 g/mol [6] |
| Boiling Point | 171 °C[2] | ~110-113 °C[6] |
| Density | 1.161 g/cm³[2] | 0.98 g/cm³ |
| Appearance | Clear, faintly yellow oily liquid[8] | Clear, colorless liquid[6] |
| Key Reactive Feature | Chlorohydrin | Epoxide Ring |
Mechanistic Considerations: In-Situ Generation vs. Direct Attack
The fundamental difference in the synthetic application of these two reagents lies in their reaction mechanisms with nucleophiles, such as phenoxides.
This compound: The Intramolecular Williamson Ether Synthesis Pathway
The reaction of this compound with a nucleophile under basic conditions is a two-step process that begins with an intramolecular Williamson ether synthesis.[5][9][10]
-
Deprotonation: A base deprotonates the hydroxyl group of the chlorohydrin to form an alkoxide.
-
Intramolecular SN2 Attack: The newly formed alkoxide then acts as an internal nucleophile, attacking the carbon atom bearing the chlorine in an intramolecular SN2 reaction. This results in the in-situ formation of glycidyl methyl ether.
-
Nucleophilic Ring-Opening: The generated glycidyl methyl ether is then immediately attacked by the external nucleophile (e.g., a phenoxide) present in the reaction mixture.
DOT Script for this compound Reaction Mechanism
Caption: Reaction pathway for this compound.
Glycidyl Methyl Ether: Direct SN2 Ring-Opening
In contrast, the reaction with glycidyl methyl ether is a more direct, single-step nucleophilic substitution. Under basic conditions, the reaction proceeds via a standard SN2 mechanism where the nucleophile attacks one of the carbon atoms of the epoxide ring.
-
Regioselectivity: In base-catalyzed or nucleophilic ring-opening of unsymmetrical epoxides like glycidyl methyl ether, the nucleophile preferentially attacks the less sterically hindered carbon atom.[5] This leads to a high degree of regioselectivity, yielding the secondary alcohol as the major product.
DOT Script for Glycidyl Methyl Ether Reaction Mechanism
Caption: Direct SN2 ring-opening of glycidyl methyl ether.
Comparative Performance in Synthesis: A Head-to-Head Analysis
To provide a clear comparison, let's consider a model reaction: the etherification of phenol.
Reaction Conditions:
-
With this compound: This reaction typically requires a strong base (e.g., NaOH, KOH) to first generate the phenoxide and then to facilitate the in-situ formation of the epoxide. The reaction may require elevated temperatures and longer reaction times to ensure complete conversion.[11]
-
With Glycidyl Methyl Ether: The reaction of phenol with glycidyl methyl ether can also be performed under basic conditions to generate the phenoxide nucleophile. However, due to the higher reactivity of the pre-formed epoxide, the reaction may proceed under milder conditions and with shorter reaction times compared to the chlorohydrin route.
Yield and Purity:
While direct comparative studies with quantitative data are scarce in the literature, we can infer performance based on mechanistic principles and related transformations.
-
Glycidyl Methyl Ether: Generally offers higher yields of the desired product due to its direct reaction pathway and high reactivity. The primary impurity to consider is the regioisomer of the ring-opening, though under basic conditions, attack at the less substituted carbon is highly favored.
-
This compound: Yields can be variable and are highly dependent on the efficiency of the in-situ epoxide formation. Incomplete cyclization can lead to unreacted starting material and potential side products. A significant side reaction to consider is the E2 elimination of HCl from the chlorohydrin under strongly basic conditions, which would lead to the formation of an unsaturated alcohol.
Table 2: Hypothetical Performance Comparison for Phenol Etherification
| Parameter | This compound | Glycidyl Methyl Ether |
| Reaction Time | Longer (e.g., several hours to a week)[11] | Shorter (typically a few hours) |
| Temperature | Often requires heating | Can often proceed at lower temperatures |
| Typical Yield | Moderate to Good | Good to Excellent |
| Key Byproducts | Unreacted starting material, elimination products, potential dimers | Regioisomer of ring-opening (minor under basic conditions) |
| Process Control | Requires careful control of base stoichiometry and temperature to manage in-situ epoxide formation and minimize side reactions. | Requires control of the exothermic reaction due to the high reactivity of the epoxide. |
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the etherification of a generic phenol.
Protocol 1: Etherification of Phenol with this compound
Materials:
-
Phenol
-
This compound
-
Sodium hydroxide (NaOH)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in the anhydrous solvent.
-
Carefully add powdered sodium hydroxide (1.1 eq) to the solution and stir at room temperature for 30 minutes to form the sodium phenoxide.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Heat the mixture to 80-100 °C and monitor the reaction progress by TLC. The reaction may require several hours to reach completion.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Script for Protocol 1 Workflow
Caption: Workflow for etherification with glycidyl methyl ether.
Conclusion and Recommendations
The choice between this compound and glycidyl methyl ether is a strategic one that should be guided by the specific requirements of the synthesis.
Choose this compound when:
-
Controlled addition of the epoxide is desired: The in-situ generation can be beneficial for managing highly exothermic reactions or when the nucleophile is sensitive to high concentrations of the epoxide.
-
Cost is a primary driver: In some cases, the chlorohydrin may be a more cost-effective starting material for large-scale production.
-
The nucleophile is robust: The reaction conditions are typically harsher (stronger base, higher temperatures), so the nucleophile and other functional groups in the molecule must be stable under these conditions.
Choose Glycidyl Methyl Ether when:
-
High reactivity and shorter reaction times are paramount: The pre-formed epoxide allows for faster and more efficient reactions.
-
Milder reaction conditions are required: The reaction can often be performed at lower temperatures, which is beneficial for sensitive substrates.
-
High yields and purity are critical: The direct reaction pathway generally leads to cleaner reactions with fewer side products, simplifying purification.
References
- R. A. Fernandes, N. Chandra, A. J. Gangani, G. N. Khatun, J. Org. Chem., 2023, 88, 10139-10354. [Link]
- Editorial on Ethers and Epoxides - Longdom Publishing. [Link]
- Conditions and yields for the reaction of this compound...
- GB788887A - Improvements in or relating to the production of glycidyl ethers of polyhydric phenols - Google P
- Williamson Ether Synthesis | Chem-St
- Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. [Link]
- Glycidyl Ether Reactions with Alcohols, Phenols, Carboxylic Acids, and Acid Anhydrides. [Link]
- Alcohols, Phenols, Ethers, and Their Sulfur Analogs. [Link]
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- Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O - MDPI. [Link]
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- EP0037353A1 - Process for the etherification of phenols - Google P
- Synthesis and intramolecular cyclization of propargyl ethers derived from 1-bromo(iodo)
- Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzo
- 1-Chloro-3-methoxypropane | C4H9ClO | CID 118927 - PubChem - NIH. [Link]
- A preliminary investigation of the reaction between phenyl glycidyl ether (2.3 epoxy propyl, phenyl ether) and phenyl isocyanate - AERADE - Cranfield University. [Link]
- 1,2-Epoxy-3-methoxypropane | C4H8O2 | CID 13589 - PubChem. [Link]
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A Comparative Guide to the Reactivity of 1-Chloro-3-methoxypropan-2-ol in Epoxide Synthesis
This guide provides an in-depth comparative analysis of the reactivity of 1-Chloro-3-methoxypropan-2-ol against other common chlorohydrins. Designed for researchers, scientists, and professionals in drug development, this document elucidates the mechanistic principles governing chlorohydrin reactivity and presents a validated experimental framework for direct comparison. We will explore the nuanced interplay of structural, electronic, and steric factors that dictate the kinetics of intramolecular cyclization to form valuable epoxide intermediates.
Introduction: The Pivotal Role of Chlorohydrins in Synthesis
Chlorohydrins are a class of organic compounds characterized by the presence of a chlorine atom and a hydroxyl group on adjacent carbon atoms. Their bifunctional nature makes them exceptionally versatile building blocks in organic synthesis, most notably as immediate precursors to epoxides—highly reactive three-membered cyclic ethers.[1] The conversion of a chlorohydrin to an epoxide via an intramolecular Williamson ether synthesis is a fundamental transformation, pivotal in the production of polymers, resins, pharmaceuticals, and other fine chemicals.[2][3]
The reactivity of a given chlorohydrin in this transformation is not uniform; it is profoundly influenced by its molecular architecture. This guide focuses on this compound, an important intermediate in the synthesis of compounds like O-Methylganciclovir analogues, and compares its reactivity profile to that of structurally simpler yet industrially significant chlorohydrins.[4]
The Mechanism of Epoxide Formation: An Intramolecular Affair
The conversion of a chlorohydrin to an epoxide is a classic example of an intramolecular nucleophilic substitution (SNi) reaction, typically mediated by a base. The process occurs in two discrete, yet rapid, steps:
-
Deprotonation: A base abstracts the acidic proton from the hydroxyl group, creating a transient alkoxide ion. This is a fast acid-base equilibrium.
-
Intramolecular Cyclization: The newly formed nucleophilic alkoxide attacks the adjacent carbon atom bearing the chlorine atom. This backside attack displaces the chloride ion, a good leaving group, resulting in the formation of the strained three-membered epoxide ring.[2][5][6]
The overall reaction is an elimination of HCl from the parent molecule.[5] The rate of this reaction is contingent upon both the ease of deprotonation and the facility of the subsequent intramolecular nucleophilic attack.
Caption: General mechanism of base-mediated epoxide formation from a chlorohydrin.
Comparative Reactivity Analysis
To understand the reactivity of this compound, we compare it with two fundamental chlorohydrins: Ethylene Chlorohydrin and Propylene Chlorohydrin.
| Compound | Structure | Key Structural Features | Expected Reactivity Factors |
| This compound | CH₃-O-CH₂-CH(OH)-CH₂-Cl | Chlorine on a primary carbon. Secondary hydroxyl group. Methoxy group at the γ-position. | • Sterics: Low steric hindrance at the primary carbon favors nucleophilic attack. • Electronics: The ether oxygen's inductive effect may slightly increase the acidity of the -OH proton, facilitating deprotonation. |
| Ethylene Chlorohydrin (2-Chloroethanol) | HO-CH₂-CH₂-Cl | Chlorine on a primary carbon. Primary hydroxyl group. The simplest chlorohydrin structure. | • Sterics: Minimal steric hindrance. • Electronics: No significant influencing groups. Serves as a baseline. |
| Propylene Chlorohydrin (1-Chloro-2-propanol) | CH₃-CH(OH)-CH₂-Cl | Chlorine on a primary carbon. Secondary hydroxyl group. Methyl group at the β-position. | • Sterics: Similar to the target compound at the reaction centers. • Electronics: The electron-donating methyl group may slightly decrease the acidity of the -OH proton compared to ethylene chlorohydrin. |
Steric Hindrance
The rate of epoxide formation is highly sensitive to steric crowding.[2] In all three compounds compared, the chlorine atom is located on a primary carbon, which presents a sterically accessible site for the intramolecular SN2 attack. This is a favorable configuration for rapid cyclization. Chlorohydrins with chlorine on a secondary or tertiary carbon would react significantly slower due to increased steric hindrance. Therefore, based on sterics at the electrophilic carbon alone, this compound is expected to be highly reactive, comparable to ethylene and propylene chlorohydrins.
Electronic Effects
The primary electronic difference for this compound is the presence of the C₃-methoxy group. While distant from the immediate reacting centers (C₁ and C₂), its ether oxygen exerts a slight electron-withdrawing inductive effect. This effect can influence reactivity in two ways:
-
Increased Acidity: By withdrawing electron density, the methoxy group can make the C₂-hydroxyl proton slightly more acidic than that of propylene chlorohydrin. A more acidic proton facilitates the initial deprotonation by the base, potentially increasing the equilibrium concentration of the reactive alkoxide and, consequently, the overall reaction rate.
-
Alkoxide Nucleophilicity: The inductive effect might also slightly reduce the nucleophilicity of the resulting alkoxide. However, this effect is generally considered minor compared to the impact on proton acidity.
Therefore, it is hypothesized that the electronic contribution of the methoxy group in This compound leads to a modest enhancement in reactivity compared to propylene chlorohydrin.
Quantitative Comparison
While direct kinetic studies comparing these specific compounds under identical conditions are sparse in the literature, we can infer relative reactivity from established principles and related studies. The dehydrochlorination of dichloropropanol to epichlorohydrin, a similar transformation, is known to be very rapid.[3] Kinetic studies on ethylene chlorohydrin have also been performed, establishing a baseline for this class of reactions.[7]
Predicted Reactivity Order (Fastest to Slowest):
-
This compound: Favorable sterics combined with a potential electronic enhancement from the methoxy group.
-
Ethylene Chlorohydrin: Minimal steric hindrance and no deactivating electronic groups.
-
Propylene Chlorohydrin: Favorable sterics but a slightly electron-donating methyl group which may marginally slow the initial deprotonation step compared to the other two.
This predicted order underscores the subtle but significant role of remote substituents in tuning chemical reactivity.
Experimental Protocol: A Framework for Kinetic Comparison
To empirically validate the predicted reactivity, the following self-validating experimental protocol is proposed. This method is designed to quantify the rate of epoxide formation under controlled, reproducible conditions.
Objective
To determine the pseudo-first-order rate constants for the base-mediated cyclization of this compound and other chlorohydrins at a constant temperature.
Materials & Equipment
-
Chlorohydrins: this compound, Ethylene chlorohydrin, 1-Chloro-2-propanol (>98% purity).
-
Base: 1.0 M Sodium Hydroxide (NaOH), standardized solution.
-
Solvent: Dioxane/Water mixture (e.g., 1:1 v/v).
-
Internal Standard (IS): A non-reactive compound for GC analysis (e.g., Dodecane).
-
Quenching Solution: Dilute acid (e.g., 0.1 M HCl).
-
Equipment: Temperature-controlled reaction vessel (jacketed beaker with circulating water bath), magnetic stirrer, gas chromatograph with a flame ionization detector (GC-FID), precision syringes, volumetric flasks, and pipettes.
Experimental Workflow
Caption: Workflow for the kinetic analysis of chlorohydrin reactivity.
Step-by-Step Procedure
-
Preparation: Prepare a 0.1 M solution of the chlorohydrin and the internal standard in the dioxane/water solvent.
-
Reaction Setup: Place 50.0 mL of the chlorohydrin solution into the temperature-controlled reaction vessel. Allow the solution to equilibrate at the desired temperature (e.g., 25.0 ± 0.1 °C) with gentle stirring.
-
Initiation: Initiate the reaction by adding a stoichiometric excess of the base (e.g., 5.0 mL of 1.0 M NaOH) to ensure pseudo-first-order kinetics. Start the timer immediately. The large excess of base ensures its concentration remains effectively constant, simplifying the kinetic analysis.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a 1.0 mL aliquot from the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing 1.0 mL of the quenching solution. This neutralizes the base and halts the reaction. This step is critical for accurately "freezing" the reaction at a specific time point.
-
Analysis: Analyze the quenched samples by GC-FID. The internal standard allows for precise quantification of the remaining chlorohydrin concentration by correcting for any variations in injection volume.
-
Data Processing: Calculate the concentration of the chlorohydrin at each time point relative to the internal standard. Plot ln([Chlorohydrin]) versus time. The slope of the resulting straight line will be equal to -kobs, where kobs is the observed pseudo-first-order rate constant.
-
Comparison: Repeat the experiment for each chlorohydrin under identical conditions. A direct comparison of the kobs values will provide a quantitative measure of their relative reactivities.
Conclusion
This compound is a highly reactive chlorohydrin, poised for efficient conversion to its corresponding epoxide, glycidyl methyl ether. Its reactivity is governed by a favorable combination of low steric hindrance at the primary chloride-bearing carbon and a potential rate enhancement due to the inductive effect of the distal methoxy group. When compared to fundamental chlorohydrins like those derived from ethylene and propylene, it is predicted to exhibit superior or at least comparable reactivity in base-mediated cyclization. The provided experimental protocol offers a robust and reliable method for quantifying these differences, enabling researchers to make informed decisions in the design of synthetic routes and the development of novel chemical entities.
References
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- Epoxide Formation Mechanism Using Cl2 And H2O | Organic Chemistry. (2020). YouTube.
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- Chemical Properties of 2-Propanol, 1-chloro-3-methoxy- (CAS 4151-97-7). (n.d.). Cheméo.
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A Senior Application Scientist's Guide to the Synthesis of 1-Chloro-3-methoxypropan-2-ol: A Cost-Benefit Analysis
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Chloro-3-methoxypropan-2-ol is a critical building block, notably in the synthesis of antiviral agents like O-Methylganciclovir.[1] This guide provides an in-depth cost-benefit analysis of the primary synthetic routes to this valuable compound, grounded in experimental data and process economics. We will dissect each method, evaluating them on criteria of raw material cost, reaction efficiency, safety, and environmental impact to inform your selection of the most appropriate pathway for your laboratory or industrial needs.
Introduction to the Synthetic Landscape
The synthesis of this compound, a β-alkoxy alcohol, fundamentally revolves around the formation of an ether bond on a chloropropanol backbone. The dominant strategies involve the ring-opening of three-membered cyclic ethers—epoxides—such as epichlorohydrin or glycidol. An alternative, and increasingly relevant, approach utilizes glycerol, a renewable feedstock from the biodiesel industry, aligning with the principles of green chemistry. This analysis will focus on these three primary pathways.
Method 1: Direct Methanolysis of Epichlorohydrin
This is arguably the most direct route, involving the ring-opening of the epoxide ring of epichlorohydrin with methanol. The reaction's primary challenge lies in controlling the regioselectivity of the nucleophilic attack by methanol. The attack can occur at either of the two epoxide carbons, leading to the desired product (attack at C1) or the isomeric byproduct, 2-chloro-1-methoxypropan-3-ol (attack at C2).
Causality Behind Catalyst Choice:
The choice of catalyst is critical for maximizing the yield of the desired linear ether.
-
Acid Catalysis: Both Brønsted and Lewis acids can catalyze the reaction. Lewis acids, such as Sn-Beta zeolite, have demonstrated superior performance. They activate the epoxide by coordinating to the oxygen atom, making the carbons more electrophilic. The electron-withdrawing nature of the adjacent chloromethyl group destabilizes any developing positive charge at the C2 carbon, thus sterically and electronically favoring the nucleophilic attack by methanol at the less substituted C1 position.[2] Sn-Beta zeolites are particularly noteworthy as they are highly active, regioselective, and reusable heterogeneous catalysts, which simplifies product purification and improves process sustainability.[2]
-
Base Catalysis: While base-catalyzed ring-opening is possible, it typically proceeds via a more classic SN2 mechanism, where the nucleophile (methoxide ion) attacks the least sterically hindered carbon (C1). However, this method can be less efficient and may lead to side reactions.
Cost-Benefit Analysis: Epichlorohydrin Route
| Parameter | Analysis |
| Raw Material Cost | Moderate. Epichlorohydrin prices range from approximately |
| Yield & Selectivity | High. With an optimized Lewis acid catalyst like Sn-Beta, near-complete conversion of epichlorohydrin can be achieved with high selectivity for the desired isomer.[2] |
| Process Complexity | Low. This is a single-step synthesis, making it straightforward for both lab-scale and industrial production. |
| Energy Consumption | Low to Moderate. The reaction can often be run at moderate temperatures (e.g., 60-80°C). |
| Safety Concerns | High. Epichlorohydrin is a toxic and carcinogenic substance requiring careful handling and specialized equipment.[4] |
| Environmental Impact | Moderate. The process is atom-efficient, but the primary feedstock, epichlorohydrin, is traditionally derived from propylene, a petrochemical. The use of reusable heterogeneous catalysts can significantly reduce waste.[2] |
Method 2: The "Green" Route from Glycerol
With the surplus of crude glycerol from biodiesel production, its valorization into value-added chemicals like epichlorohydrin, and subsequently this compound, has become an economically and environmentally attractive alternative.[5][6] This pathway, often referred to as the Glycerin-to-Epichlorohydrin (GTE) process, involves two main stages before the final methanolysis step.
Causality Behind Experimental Choices:
-
Stage 1: Hydrochlorination: Glycerol is reacted with anhydrous hydrogen chloride gas, typically using a carboxylic acid like acetic or adipic acid as a catalyst.[7][8] This reaction proceeds via nucleophilic substitution of the hydroxyl groups with chloride. The use of gaseous HCl and a catalyst allows for high yields (>90%) of dichloropropanols, primarily the 1,3-dichloro-2-propanol isomer, which is more reactive in the subsequent step.[8][9]
-
Stage 2: Dehydrochlorination: The dichloropropanol mixture is treated with a base, such as sodium hydroxide, to induce an intramolecular SN2 reaction (ring closure) to form epichlorohydrin.[5] This step generates a significant amount of salt waste (e.g., NaCl), which is a primary drawback. Research into reusable basic catalysts, like hydrotalcite-derived mixed oxides, aims to mitigate this issue.[10]
-
Stage 3: Methanolysis: The epichlorohydrin formed in Stage 2 is then subjected to methanolysis as described in Method 1.
Cost-Benefit Analysis: Glycerol Route
| Parameter | Analysis |
| Raw Material Cost | Low to Very Low. Crude glycerol is very inexpensive ( |
| Yield & Selectivity | Good to High. Overall yields for the GTE process are high. The hydrochlorination step is highly selective for the desired 1,3-DCP isomer.[9] |
| Process Complexity | High. This is a multi-step process requiring distinct reaction and separation stages, increasing capital and operational costs.[14] |
| Energy Consumption | High. Multiple heating, distillation, and separation steps are required, making the process energy-intensive. |
| Safety Concerns | Moderate. Involves handling corrosive gaseous HCl and caustic solutions. The intermediates are less hazardous than epichlorohydrin. |
| Environmental Impact | Low (Potentially). Utilizes a renewable feedstock. The primary environmental burden is the large volume of salt water generated during dehydrochlorination.[10] Adopting heterogeneous catalysts could lead to a nearly waste-free process.[10] The overall atom economy is lower than the direct route due to the multi-step nature. |
Method 3: Ring-Opening of Glycidol
Glycidol, another epoxide, can also serve as a starting material. The synthesis of glycerol monoethers from glycidol and various alcohols is well-established.[11] For the target molecule, this would involve a reaction with a chloride source and methanol. A plausible approach is the acid-catalyzed ring-opening of glycidol using methanolic HCl.
Causality Behind Experimental Choices:
Similar to epichlorohydrin, the acid-catalyzed ring-opening of glycidol would proceed via protonation of the epoxide oxygen. The subsequent nucleophilic attack by chloride would likely occur at the more substituted C2 position due to electronic effects, while methanol would attack at the less hindered C1 position. This can lead to a mixture of products, and controlling the regioselectivity to favor the desired 1-chloro-3-methoxy isomer is a significant challenge. Heterogeneous acid catalysts like Amberlyst 15 or Nafion NR50 have been shown to be effective for the general synthesis of glycerol monoethers from glycidol.[11]
Cost-Benefit Analysis: Glycidol Route
| Parameter | Analysis |
| Raw Material Cost | Very High. Glycidol is significantly more expensive than both epichlorohydrin and glycerol, with prices often exceeding |
| Yield & Selectivity | Moderate to Poor. Achieving high regioselectivity for the desired product is challenging and would likely require extensive optimization. |
| Process Complexity | Low. A single-step reaction similar to the epichlorohydrin route. |
| Energy Consumption | Low. Reactions can often be performed at or near room temperature.[11] |
| Safety Concerns | High. Glycidol is a suspected carcinogen and mutagen, requiring stringent safety protocols. |
| Environmental Impact | Moderate. The process itself can be green if heterogeneous catalysts are used, but the high cost and complex synthesis of glycidol itself detract from its overall sustainability score for this application. |
Comparative Summary and Recommendation
| Synthesis Method | Starting Material Cost | Process Complexity | Yield/Selectivity | Green Chemistry Profile | Overall Recommendation |
| 1. Epichlorohydrin | Moderate | Low (1 step) | High | Fair (Petrochemical feedstock, but high atom economy; improved with reusable catalysts) | Recommended for lab-scale and established industrial processes where feedstock handling is managed. |
| 2. Glycerol | Very Low | High (3+ steps) | Good | Excellent (Renewable feedstock; main drawback is salt waste, which can be addressed with new catalysts) | Recommended for large-scale, cost-driven industrial production with a focus on sustainability. |
| 3. Glycidol | Very High | Low (1 step) | Moderate | Fair | Not recommended due to prohibitive raw material cost. |
Expert Recommendation:
For researchers and drug development professionals operating at the lab to pilot scale, the direct methanolysis of epichlorohydrin (Method 1) is the most practical and efficient choice. Its single-step nature, high yields, and well-understood catalytic systems (especially with heterogeneous Lewis acids) allow for the reliable production of this compound. The primary consideration is the implementation of robust safety procedures for handling epichlorohydrin.
For large-scale industrial production , the Glycerol-based route (Method 2) presents a compelling long-term strategy. While the initial capital investment is higher due to the multi-step process, the significantly lower raw material cost—especially if crude glycerol is purified on-site—and the strong green chemistry credentials make it economically and environmentally superior at scale.[14] The future of this method will be shaped by the development of efficient, reusable catalysts that eliminate the salt waste stream, further solidifying its position as the sustainable choice.
Detailed Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Synthesis from Epichlorohydrin
This protocol is based on methodologies described for the ring-opening of epichlorohydrin using a heterogeneous Lewis acid catalyst.[2]
-
Catalyst Preparation: Activate Sn-Beta zeolite catalyst by heating under vacuum to remove adsorbed water.
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the activated Sn-Beta catalyst (approx. 1-5 mol%).
-
Add anhydrous methanol (e.g., 10 equivalents) to the flask, followed by the slow addition of epichlorohydrin (1 equivalent).
-
Reaction Execution: Heat the reaction mixture to 60-80°C and stir vigorously for 4-24 hours, monitoring the reaction progress by GC-MS or TLC.
-
Workup and Purification: Upon completion, cool the mixture to room temperature. Filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed with methanol, dried, and stored for reuse.
-
Concentrate the filtrate under reduced pressure to remove excess methanol.
-
The resulting crude oil is then purified by vacuum distillation to yield pure this compound.
Protocol 2: Two-Step Synthesis from Glycerol (Hydrochlorination)
This protocol is a representative procedure for the first stage of the glycerol route.[7][8]
-
Reaction Setup: Charge a pressure-rated glass reactor equipped with a mechanical stirrer, gas inlet tube, and reflux condenser with glycerol (1 equivalent) and a carboxylic acid catalyst such as acetic acid (e.g., 0.1 equivalents).
-
Reaction Execution: Heat the mixture to 100-120°C with vigorous stirring.
-
Bubble anhydrous hydrogen chloride gas through the stirred mixture at a controlled rate. The reaction is exothermic and produces water. Monitor the reaction progress by analyzing samples for the formation of dichloropropanols.
-
Workup: Once the desired conversion of glycerol is achieved (typically >95%), stop the HCl flow and cool the reactor. The resulting mixture, rich in 1,3-dichloro-2-propanol, can be carried forward to the dehydrochlorination and methanolysis steps.
References
- Deshpande, R. et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism.
- IndiaMART. (n.d.). Liquid Glycidol, For Commercial, Packaging Type: Drum at ₹ 99/kg in Mumbai.
- ResearchGate. (n.d.). New approaches for reusable chiral heterogeneous catalysts for epoxide ring opening reaction.
- Accio. (2025). Epichlorohydrin Prices: Current Market Trends.
- PubMed. (2018).
- Semantic Scholar. (2011). Straightforward selective synthesis of linear 1-O-alkyl glycerol and di-glycerol monoethers.
- USP 99.7 Glycerin Refining Equipment. (2020). Synthesize Dichloropropanol by Glycerol Chlorination.
- ResearchGate. (n.d.). Direct preparation of dichloropropanol from glycerol and hydrochloric acid gas in a solvent-free batch reactor: Effect of experimental conditions.
- MOLBASE. (n.d.). glycidol price & availability.
- ResearchGate. (n.d.). Direct Preparation Kinetics of 1,3-Dichloro-2-propanol from Glycerol Using Acetic Acid Catalyst.
- Royal Society of Chemistry. (2018). Towards sustainable manufacture of epichlorohydrin from glycerol using hydrotalcite-derived basic oxides. Green Chemistry.
- Zr Catalyst Co., Ltd. (n.d.). Company Overview.
- ResearchGate. (n.d.). Towards sustainable manufacture of epichlorohydrin from glycerol using hydrotalcite-derived basic oxides.
- ResearchGate. (n.d.). Ring Opening Reactions of Epoxides. A Review.
- ACS Publications. (2015). Glycerol Ether Synthesis: A Bench Test for Green Chemistry Concepts and Technologies. Chemical Reviews.
- Google Patents. (n.d.). CN102234223A - Method for synthesizing dichloropropanol by reaction of glycerol and hydrogen chloride.
- ScienceDirect. (2008). Halogenation.
- ResearchGate. (n.d.). Characterization and synthesis of mono- and diphytanyl ethers of glycerol.
- ResearchGate. (n.d.). Glycerin as a Renewable Feedstock for Epichlorohydrin Production. The GTE Process.
- Chemical Synthesis Database. (n.d.). 1-chloro-3-methoxy-2-propanol.
- AIDIC. (n.d.). Synthesis of Epichlorohydrin from Glycerol. Hydrochlorination of Glycerol.
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- ACS Publications. (1995). Lewis acid promoted ring-opening allylation of epichlorohydrin with allylic silanes and stannanes to afford 1-chloro-5-alken-2-ols. A short synthesis of (S)-(-)-ipsenol. The Journal of Organic Chemistry.
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A Guide to the Spectroscopic Differentiation of 1-Chloro-3-methoxypropan-2-ol and its Positional Isomers
In the landscape of pharmaceutical development and chemical synthesis, the precise identification of molecular structure is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of 1-Chloro-3-methoxypropan-2-ol and its key positional isomers: 2-Chloro-3-methoxypropan-1-ol and 1-Chloro-1-methoxypropan-2-ol. Leveraging experimental data principles from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will elucidate the subtle yet critical differences that enable unambiguous identification.
Introduction: The Challenge of Isomeric Purity
This compound is a versatile building block in organic synthesis. However, its synthesis can potentially yield isomeric impurities that may compromise the efficacy and safety of the final product. Therefore, robust analytical methods are essential to ensure the isomeric purity of the target compound. This guide is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to apply spectroscopic techniques to differentiate these closely related structures.
Molecular Structures Under Investigation
Before delving into the spectroscopic analysis, it is crucial to visualize the structures of the three positional isomers.
Figure 1: Structures of the Propanol Isomers.
¹H and ¹³C NMR Spectroscopy: A Detailed Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ), multiplicity, and integration of proton (¹H) signals, along with the chemical shifts of carbon (¹³C) signals, provide a detailed map of the molecular framework.
This compound
-
¹H NMR: The spectrum of this molecule is characterized by a complex set of signals due to the chirality at the C2 position, making the protons on C1 and C3 diastereotopic. We expect to see a multiplet for the proton on C2 (CH-OH), two distinct signals for the two protons on C1 (Cl-CH₂), and two distinct signals for the two protons on C3 (CH₂-OCH₃). The methoxy group (OCH₃) will appear as a singlet. The hydroxyl proton (-OH) will be a broad singlet, the position of which is concentration and solvent dependent.
-
¹³C NMR: We anticipate three distinct signals for the carbon backbone and one for the methoxy group. The carbon bearing the hydroxyl group (C2) will be in the range of 65-75 ppm, the carbon attached to the chlorine (C1) will be around 45-55 ppm, and the carbon attached to the methoxy group (C3) will be in the 70-80 ppm range. The methoxy carbon will appear around 59 ppm.
Predicted ¹H and ¹³C NMR Data for the Isomers
| Compound | ¹H NMR Chemical Shift (δ, ppm) Predictions | ¹³C NMR Chemical Shift (δ, ppm) Predictions |
| This compound | -CH(OH)- : ~3.9-4.1 (m)-CH₂Cl : ~3.6-3.8 (m)-CH₂O- : ~3.4-3.6 (m)-OCH₃ : ~3.3 (s)-OH : variable (br s) | -CH(OH)- : ~70-CH₂Cl : ~47-CH₂O- : ~75-OCH₃ : ~59 |
| 2-Chloro-3-methoxypropan-1-ol | -CH₂OH : ~3.7-3.9 (m)-CHCl- : ~4.0-4.2 (m)-CH₂O- : ~3.5-3.7 (m)-OCH₃ : ~3.4 (s)-OH : variable (br s) | -CH₂OH : ~64-CHCl- : ~60-CH₂O- : ~73-OCH₃ : ~59 |
| 1-Chloro-1-methoxypropan-2-ol | -CHCl(OCH₃)- : ~5.5-5.7 (t)-CH₂OH : ~3.6-3.8 (d)-OCH₃ : ~3.5 (s)-OH : variable (br s) | -CHCl(OCH₃)- : ~105-CH₂OH : ~65-OCH₃ : ~58 |
Justification for Predictions:
The predictions above are based on established principles of NMR spectroscopy[1][2][3]. The electronegativity of the substituent atoms (Cl, O) plays a crucial role in deshielding adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield).
-
For 2-Chloro-3-methoxypropan-1-ol , the proton on the carbon bearing the chlorine (-CHCl-) is expected to be further downfield compared to the -CH(OH)- proton in the parent compound due to the stronger deshielding effect of chlorine.
-
For 1-Chloro-1-methoxypropan-2-ol , the proton on the carbon attached to both chlorine and a methoxy group (-CHCl(OCH₃)-) will be significantly deshielded and appear at a much higher chemical shift, providing a clear diagnostic signal. Similarly, the corresponding carbon atom will also be shifted significantly downfield.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. While all three isomers share the same functional groups (hydroxyl, ether, and alkyl halide), the position of these groups can lead to subtle shifts in their characteristic absorption frequencies.
All three isomers will exhibit:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol. The broadness is due to hydrogen bonding.[4][5][6][7]
-
C-H stretching vibrations between 2850-3000 cm⁻¹.
-
A C-O stretching band for the alcohol between 1000-1260 cm⁻¹. The exact position can be indicative of a primary vs. a secondary alcohol.
-
A C-O stretching band for the ether around 1070-1150 cm⁻¹.[8]
-
A C-Cl stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.
Key Differentiating Features:
-
This compound (Secondary Alcohol): The C-O stretch for the secondary alcohol is expected around 1100 cm⁻¹.
-
2-Chloro-3-methoxypropan-1-ol (Primary Alcohol): The C-O stretch for the primary alcohol will likely appear at a slightly lower wavenumber, around 1050 cm⁻¹.
-
1-Chloro-1-methoxypropan-2-ol (Primary Alcohol): Similar to the above, a C-O stretch around 1050 cm⁻¹ is expected.
While these differences are subtle, they can be used in conjunction with other spectroscopic data for confirmation.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation pattern is highly dependent on the molecular structure and can serve as a molecular fingerprint. The molecular ion peak (M⁺) for all isomers will be at m/z 124 and 126 (due to the ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio).
Figure 2: Predicted Key Mass Spectrometry Fragmentations.
Distinct Fragmentation Pathways:
-
This compound: Alpha-cleavage next to the hydroxyl group is a dominant fragmentation pathway for alcohols.[5] We expect to see significant fragments from the loss of a CH₂Cl radical (m/z 75) and the loss of a CH₂OCH₃ radical (m/z 79/81).
-
2-Chloro-3-methoxypropan-1-ol: Alpha-cleavage will lead to the loss of a CH₂OH radical, resulting in a prominent peak at m/z 93/95.
-
1-Chloro-1-methoxypropan-2-ol: This isomer can also undergo alpha-cleavage with the loss of a CH₂OH radical (m/z 93/95). Additionally, the loss of a chlorine radical to form a resonance-stabilized oxonium ion (m/z 89) is a likely and diagnostic fragmentation pathway.
Summary of Spectroscopic Differentiators
| Spectroscopic Technique | This compound | 2-Chloro-3-methoxypropan-1-ol | 1-Chloro-1-methoxypropan-2-ol |
| ¹H NMR | Multiplet for -CH(OH)- around 3.9-4.1 ppm. | Multiplet for -CHCl- around 4.0-4.2 ppm. | Triplet for -CHCl(OCH₃)- around 5.5-5.7 ppm. |
| ¹³C NMR | -CH(OH)- signal around 70 ppm. | -CHCl- signal around 60 ppm. | -CHCl(OCH₃)- signal around 105 ppm. |
| IR | Secondary alcohol C-O stretch (~1100 cm⁻¹). | Primary alcohol C-O stretch (~1050 cm⁻¹). | Primary alcohol C-O stretch (~1050 cm⁻¹). |
| MS (Key Fragments) | m/z 75, 79/81 | m/z 93/95 | m/z 93/95, 89 |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and spectrometer used.
NMR Spectroscopy (¹H and ¹³C)
Figure 3: General NMR Spectroscopy Workflow.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Background Spectrum: Acquire a background spectrum of the clean, empty sample compartment.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous identification of this compound and its positional isomers. ¹H and ¹³C NMR are particularly decisive, offering clear distinctions in chemical shifts and coupling patterns. Mass spectrometry provides confirmatory evidence through unique fragmentation patterns, while IR spectroscopy offers valuable information about the functional groups present. By carefully analyzing the data from each of these techniques, researchers can confidently determine the structure and purity of their compounds, ensuring the integrity of their scientific endeavors.
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A Senior Application Scientist's Guide to Catalyst Performance in 1-Chloro-3-methoxypropan-2-ol Synthesis
For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective production of key intermediates is paramount. 1-Chloro-3-methoxypropan-2-ol is a valuable building block, and its synthesis, primarily through the ring-opening of epichlorohydrin with methanol, is a reaction where catalyst choice dictates not only yield and purity but also process economics and environmental impact. This guide provides an in-depth comparison of various catalytic systems for this crucial transformation, grounded in experimental data and mechanistic insights to empower you in your catalyst selection process.
The Critical Role of Catalysis in Epichlorohydrin Methanolysis
The synthesis of this compound from epichlorohydrin and methanol presents a classic regioselectivity challenge. The nucleophilic attack of methanol can occur at either the substituted or unsubstituted carbon of the epoxide ring, leading to two possible isomers: the desired this compound and the undesired 2-Chloro-3-methoxypropan-1-ol. An effective catalyst must not only accelerate the reaction but also steer it with high precision towards the desired product. This guide will delve into the performance of heterogeneous Lewis and Brønsted acid catalysts, providing a comparative analysis to inform your synthetic strategy.
Performance Comparison of Catalytic Systems
The choice of catalyst has a profound impact on the conversion of epichlorohydrin and, more critically, the regioselectivity of the methanolysis reaction. Below is a summary of the performance of various heterogeneous catalysts based on reported experimental data.
| Catalyst Type | Catalyst | Epichlorohydrin Conversion (%) | Selectivity for this compound (%) | Reaction Conditions | Reference |
| Heterogeneous Lewis Acid | Sn-Beta (Sn-BEA) | ~60 (after 24h) | ~97 | 60°C, 0.4 mol% Sn | [1][2] |
| Sn-MFI | <20 (after 24h) | High | 60°C, 0.4 mol% Sn | [1] | |
| Sn-SBA-15 | ~60 (after 24h) | High | 60°C, 0.4 mol% Sn | [1] | |
| Zr-Beta (Zr-BEA) | <10 (after 24h) | High | 60°C, 0.4 mol% Zr | [3] | |
| Hf-Beta (Hf-BEA) | <10 (after 24h) | High | 60°C, 0.4 mol% Hf | [3] | |
| Heterogeneous Brønsted Acid | Al-Beta (Al-BEA) | ~40 (after 24h) | >95 (in neat methanol) | 60°C | [3][4] |
Expert Insights: The data clearly indicates that while both Lewis and Brønsted acid zeolites can catalyze the reaction with high regioselectivity, the nature of the active site significantly influences the reaction rate. Sn-Beta emerges as a highly active and selective catalyst among the tested Lewis acids. The lower activity of Sn-MFI can be attributed to its smaller pore size, which imposes diffusion limitations. Interestingly, the Brønsted acid zeolite Al-BEA also demonstrates high selectivity, although with a slightly lower conversion rate compared to Sn-Beta under similar conditions. The choice between a Lewis and a Brønsted acid catalyst may also depend on the desired reaction mechanism and potential side reactions.
Mechanistic Considerations: The "Why" Behind Catalyst Performance
Understanding the reaction mechanism is crucial for rational catalyst design and process optimization. The ring-opening of epichlorohydrin with methanol can proceed through different pathways depending on the nature of the catalyst.
Lewis Acid Catalysis: In the case of Lewis acid catalysts like Sn-Beta, the reaction is believed to proceed through a concerted mechanism. The Lewis acidic tin center activates the epoxide by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack. Simultaneously, a molecule of methanol, adsorbed on the catalyst surface, attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of the desired product with high regioselectivity.[3]
Brønsted Acid Catalysis: With Brønsted acid catalysts such as Al-BEA, the reaction can proceed via both SN1 and SN2 pathways. The dominant mechanism is influenced by the concentration of methanol.[4] At high methanol concentrations, an SN2-like mechanism is favored, where a protonated epoxide is attacked by a methanol molecule. At lower methanol concentrations, an SN1-like pathway involving a more developed carbocationic intermediate may become more significant, which can potentially lead to a decrease in regioselectivity.
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A Comparative Guide to 1-Chloro-3-methoxypropan-2-ol as a Precursor in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the selection of starting materials is a critical decision that profoundly influences the efficiency, scalability, and economic viability of a synthetic route. 1-Chloro-3-methoxypropan-2-ol is a key intermediate, particularly in the synthesis of various active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth comparative analysis of this compound against its primary alternatives, offering experimental insights and data to inform precursor selection for researchers, scientists, and drug development professionals.
Introduction: The Role of this compound in Synthesis
This compound, a clear, faintly yellow oily liquid, serves as a versatile C3 building block.[1] Its bifunctional nature, possessing both a chlorine atom and a hydroxyl group, allows for sequential reactions to construct more complex molecules. A primary application of this precursor is in the synthesis of beta-blockers, a class of drugs used to manage cardiovascular diseases such as hypertension and angina.[2][3] For instance, it is a key intermediate in the synthesis of Metoprolol.[4]
The general synthetic utility of chlorohydrins like this compound in forming the core structure of many beta-blockers is well-established.[2] The synthesis typically involves the reaction of a substituted phenol with the chlorohydrin, followed by the introduction of an amine side chain.
Comparative Analysis: this compound vs. Key Alternatives
The primary alternatives to this compound in the synthesis of molecules like beta-blockers are epichlorohydrin and glycidol. Each of these precursors presents a unique set of advantages and disadvantages.
| Property | This compound | Epichlorohydrin | Glycidol |
| Molecular Formula | C4H9ClO2[5] | C3H5ClO[6] | C3H6O2[7] |
| Molecular Weight | 124.57 g/mol [1] | 92.53 g/mol [6] | 74.08 g/mol [7] |
| Boiling Point | 171 °C[1] | 116 °C[8] | 167 °C[7] |
| Key Reactive Moiety | Chlorohydrin | Epoxide | Epoxide |
| Primary Use | Precursor for beta-blockers and other APIs[1][2] | Production of epoxy resins, glycerol, and pharmaceuticals[6][9] | Precursor for beta-blockers and other chiral molecules[7][10] |
| Key Advantages | More stable than epoxides, regioselective reactions | Highly reactive epoxide ring, cost-effective | Chiral precursor, direct route to chiral products |
| Key Disadvantages | May require an additional activation step | Probable human carcinogen, less stable | Lower stability, more stringent handling required[7] |
In-Depth Comparison: Synthesis of Metoprolol
To provide a practical comparison, let's examine the synthesis of Metoprolol, a widely used beta-blocker, using these different precursors.[4]
The synthesis of Metoprolol from this compound would conceptually involve the reaction of 4-(2-methoxyethyl)phenol with this compound under basic conditions to form an ether linkage. This is followed by the reaction with isopropylamine to introduce the characteristic side chain of beta-blockers.
Caption: Established synthesis of Metoprolol using Epichlorohydrin.
For the synthesis of enantiomerically pure beta-blockers, chiral precursors like (S)-glycidol are often employed. [7]The use of a chiral starting material can circumvent the need for chiral resolution later in the synthesis, which is often a costly and yield-reducing step. The synthesis of other beta-blockers has been described using glycidol. [10]
Experimental Data and Performance Metrics
The choice of precursor significantly impacts reaction outcomes. Below is a comparative summary of typical performance metrics based on literature and established industrial processes.
| Parameter | Route via this compound (Projected) | Route via Epichlorohydrin | Route via Glycidol (for chiral synthesis) |
| Overall Yield | Moderate to High | 83-95% (Metoprolol tartrate/base) [11][12] | Varies, can be high for specific enantiomers |
| Purity | Potentially high, fewer side products | 96-98% for intermediate epoxide [12] | High enantiomeric excess (>95%) achievable |
| Reaction Steps | 2 | 2 | 2 |
| Safety Concerns | Standard handling for chlorinated compounds | Epichlorohydrin is a probable human carcinogen [6] | Glycidol requires careful handling due to instability [7] |
| Cost | Moderate | Generally cost-effective | Higher cost for chiral material |
Detailed Experimental Protocols
Protocol 1: Synthesis of Metoprolol Intermediate via Epichlorohydrin
This protocol is based on established methods for the synthesis of the glycidyl ether intermediate. [11][13] Materials:
-
4-(2-methoxyethyl)phenol
-
Epichlorohydrin
-
Sodium hydroxide
-
Water
-
Ethanol (optional, as solvent)
Procedure:
-
Dissolve 4-(2-methoxyethyl)phenol in a suitable solvent like ethanol or aqueous media.
-
Add a stoichiometric amount of sodium hydroxide to the solution and stir to form the phenoxide.
-
Add epichlorohydrin to the reaction mixture. The molar ratio of 4-(2-methoxyethyl)phenol to epichlorohydrin is typically optimized (e.g., 1:1.1 to 1:1.4). [11]4. Heat the reaction mixture to a controlled temperature (e.g., 50-70 °C) and stir for a specified time (e.g., 1-4 hours). [11][13]5. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). [13]7. Wash the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude glycidyl ether intermediate.
-
The intermediate can be further purified by distillation under reduced pressure. [12]
Causality and Experimental Choices
The choice between this compound and its alternatives is driven by several factors:
-
Reactivity vs. Stability: Epichlorohydrin's high reactivity due to the strained epoxide ring allows for faster reaction times. However, this comes at the cost of lower stability and potential side reactions. This compound offers greater stability, which can be advantageous for process control and storage, but may require harsher reaction conditions or an additional activation step.
-
Chirality: When the final product is a single enantiomer, as is the case for many modern pharmaceuticals, starting with a chiral precursor like (S)-glycidol is often the most efficient strategy. [7]This avoids the need for downstream resolution of a racemic mixture. Chemoenzymatic resolutions of chlorohydrin intermediates are also a viable strategy to obtain enantiopure compounds. [14][15][16]* Safety and Environmental Considerations: Epichlorohydrin is classified as a probable human carcinogen, necessitating stringent safety protocols in a manufacturing setting. [6]The development of "greener" synthetic routes is an ongoing area of research.
-
Cost-Effectiveness: For large-scale production of racemic drugs, the lower cost of epichlorohydrin often makes it the precursor of choice. The higher cost of chiral precursors must be justified by the increased efficacy and potentially reduced side effects of the single-enantiomer drug.
Conclusion
This compound is a valuable precursor in pharmaceutical synthesis, offering a balance of stability and reactivity. While epichlorohydrin remains a workhorse for the synthesis of many racemic beta-blockers due to its high reactivity and low cost, the demand for enantiomerically pure drugs has led to the increased importance of chiral precursors like glycidol. The choice of precursor is a multifactorial decision that requires careful consideration of the specific synthetic goals, scale of production, cost constraints, and safety requirements. For researchers and drug development professionals, a thorough understanding of the comparative advantages and disadvantages of each precursor is essential for designing efficient, safe, and economically viable synthetic routes.
References
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A Multi-Platform Spectroscopic Guide to the Structural Confirmation of 1-Chloro-3-methoxypropan-2-ol and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive, in-depth comparison of analytical techniques for the unambiguous structural elucidation of 1-chloro-3-methoxypropan-2-ol (CMPO) and its related derivatives. Moving beyond a simple recitation of data, this document emphasizes the synergistic interplay between Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). We will explore the causality behind experimental choices, present self-validating protocols, and provide the foundational data necessary for researchers to confidently confirm the molecular structure of this versatile chemical intermediate.
Introduction: The Structural Challenge of a Key Intermediate
This compound (CMPO) is a valuable intermediate in the synthesis of various pharmaceutical and chemical compounds, notably as a precursor in the development of antiviral agents.[1][2] Its utility stems from its trifunctional nature, possessing a reactive chloride, a hydroxyl group, and an ether linkage.
However, its synthesis can potentially yield constitutional isomers, such as 2-chloro-1-methoxypropan-3-ol or 3-chloro-1-methoxypropan-2-ol. Furthermore, the presence of a stereocenter at the second carbon (C2) introduces the element of chirality, making enantiomeric identification a potential requirement for advanced applications.[3] Therefore, a robust and multi-faceted analytical strategy is not merely academic but essential for ensuring the material's identity, purity, and suitability for downstream applications.
This guide details a logical, evidence-based workflow for confirming the precise connectivity of CMPO, comparing the strengths and limitations of core analytical techniques.
The Analytical Workflow: A Synergistic Approach
Unambiguous structure determination is rarely achieved with a single technique. It is the convergence of evidence from multiple, orthogonal methods that provides the highest degree of confidence. The following workflow illustrates a best-practice approach, starting with a purified sample and culminating in a confirmed structure.
Caption: Overall workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR): The Cornerstone of Connectivity
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. It provides a detailed map of the carbon and proton framework.
¹H NMR Spectroscopy: Mapping the Protons
Proton NMR reveals the chemical environment of each hydrogen atom, their relative numbers (integration), and their proximity to other protons (spin-spin splitting). For CMPO, the spectrum provides clear, distinguishable signals that directly support the proposed structure.
-
-OCH₃ (Methoxy Group): A sharp singlet, as these three protons are equivalent and have no adjacent protons to couple with.
-
-CH₂Cl (Chloromethyl Group): A doublet, as these two protons are coupled to the single proton on the adjacent C2. The electron-withdrawing chlorine atom shifts this signal downfield.
-
-CH₂O- (Methoxymethyl Group): A doublet, for the same reason, coupled to the C2 proton.
-
-CH(OH)- (Methine Group): A multiplet (specifically, a pentet or quintet), as it is coupled to the two protons of the chloromethyl group and the two protons of the methoxymethyl group.
-
-OH (Hydroxyl Group): A broad singlet whose position can vary. Its identity is definitively confirmed by a "D₂O shake" experiment, where the addition of deuterium oxide causes the -OH proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum.[4]
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon NMR specifies the number of unique carbon environments. For CMPO, four distinct signals are expected, corresponding to the four carbon atoms in the molecule.[5][6] The electronegativity of the attached atoms (Cl, O) causes significant deshielding, shifting the signals for C1, C2, and C3 downfield from a typical alkane carbon. Carbons attached to oxygen typically appear in the 50-90 ppm range.[4]
2D NMR (HSQC/HMQC): The Self-Validating System
While ¹H and ¹³C NMR provide strong evidence, two-dimensional techniques like the Heteronuclear Single Quantum Coherence (HSQC) experiment provide irrefutable proof of connectivity. This experiment correlates proton signals with the signals of the carbons to which they are directly attached.
An HSQC spectrum of CMPO would show cross-peaks connecting:
-
The chloromethyl proton doublet to the C1 carbon signal.
-
The methine proton multiplet to the C2 carbon signal.
-
The methoxymethyl proton doublet to the C3 carbon signal.
-
The methoxy proton singlet to the methoxy carbon signal.
This direct correlation experiment removes any ambiguity and confirms the C1-Cl, C2-OH, C3-OMe arrangement, effectively ruling out other constitutional isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR is a rapid and effective technique for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[7] While it cannot establish the full connectivity, it serves as an excellent confirmation tool.
For CMPO, the key diagnostic absorptions are:
-
O-H Stretch: A strong, broad absorption in the region of 3300-3400 cm⁻¹. The broadness is due to intermolecular hydrogen bonding and is a hallmark of an alcohol.[4]
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ characteristic of sp³ hybridized carbons.
-
C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ "fingerprint region". Dialkyl ethers typically show a strong C-O-C stretch around 1120 cm⁻¹, while the C-O stretch of the secondary alcohol will also appear in this region.[7][8][9]
-
C-Cl Stretch: This vibration typically appears in the 600-800 cm⁻¹ region.
Comparative Insight: The presence of the broad O-H and the strong C-O stretches confirms that CMPO is an alcohol and an ether. However, FTIR alone cannot differentiate it from an isomer like 2-chloro-3-methoxypropan-1-ol, which would show a very similar spectrum. This highlights the necessity of NMR for definitive structural assignment.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural clues from its fragmentation pattern upon ionization.[10]
Molecular Ion and Isotopic Pattern
CMPO has a molecular formula of C₄H₉ClO₂ and a molecular weight of approximately 124.57 g/mol .[5][11] A key confirmatory feature in the mass spectrum is the isotopic signature of chlorine. Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks:
-
M⁺ peak: The peak for the molecule containing ³⁵Cl.
-
M+2 peak: A peak two mass units higher for the molecule containing ³⁷Cl, with an intensity approximately one-third that of the M⁺ peak.
The presence of this characteristic M⁺ / M+2 cluster is definitive evidence for a molecule containing a single chlorine atom.
Fragmentation Analysis
The molecular ion is often unstable and breaks apart into smaller, charged fragments. The pattern of these fragments provides a puzzle that can be pieced together to support a proposed structure. For alcohols, two common fragmentation pathways are α-cleavage and dehydration.[12][13]
-
α-Cleavage: This involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group. This is often a dominant pathway because the resulting cation is resonance-stabilized by the oxygen atom.[13] For CMPO, cleavage can occur on either side of C2.
-
Loss of Water (Dehydration): Alcohols can lose a molecule of water (18 amu), resulting in an M-18 peak.[12][14]
The logical deduction from these fragmentation patterns, combined with the molecular weight and isotopic data, provides strong corroborating evidence for the structure determined by NMR.
Caption: Logical process for combining multi-source data.
Comparative Data Summary
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environments, spin-spin coupling, relative proton count. | Excellent for determining proton connectivity and relative stereochemistry. | Signal overlap can occur; OH peak position is variable. |
| ¹³C NMR | Number and electronic environment of unique carbon atoms. | Complements ¹H NMR, confirms carbon backbone. | Lower sensitivity than ¹H NMR, no coupling information in standard spectra. |
| 2D NMR (HSQC) | Direct one-bond H-C correlations. | Unambiguously links protons to their attached carbons, essential for isomer differentiation. | Requires more instrument time than 1D experiments. |
| FTIR | Presence of specific functional groups (bonds). | Fast, simple, excellent for identifying key functional groups like -OH and C-O. | Provides little to no information on molecular connectivity; cannot distinguish isomers. |
| Mass Spectrometry | Molecular weight, elemental formula (high-res), fragmentation patterns. | Confirms molecular weight and presence of halogens via isotopic patterns. | Molecular ion may be weak or absent for alcohols; fragmentation can be complex. |
Standardized Experimental Protocols
Trustworthiness in results stems from meticulous and standardized execution.
Protocol: NMR Analysis (¹H, ¹³C, HSQC)
-
Sample Preparation: Dissolve 5-10 mg of the purified CMPO derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse proton spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-150 ppm).
-
Acquire a larger number of scans (e.g., 512-1024) due to the lower natural abundance of ¹³C.
-
Process and calibrate using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
HSQC Acquisition:
-
Run a standard gradient-selected HSQC experiment using parameters optimized for one-bond C-H coupling (~145 Hz).
-
Process the 2D data to generate the correlation map.
-
Protocol: FTIR Analysis
-
Sample Preparation: As CMPO is a liquid, the simplest method is to use a neat sample.[6]
-
Data Acquisition (Neat Sample):
-
Place one drop of the liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin capillary film.
-
Mount the plates in the spectrometer's sample holder.
-
Acquire a background spectrum of the clean, empty sample compartment first.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Process the data to display as percent transmittance versus wavenumber (cm⁻¹).
-
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Column: Use a standard nonpolar capillary column (e.g., DB-5ms or equivalent).
-
Injection: Inject 1 µL of the prepared solution.
-
Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-15 °C/min) to a final temperature (e.g., 250 °C).
-
-
MS Method:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected compound and fragments (e.g., m/z 35-200).
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to CMPO. Extract the mass spectrum for that peak and analyze the molecular ion and fragmentation pattern.
-
Conclusion
The structural confirmation of this compound and its derivatives is a clear example of the power of a multi-technique analytical approach. While FTIR and MS provide rapid and essential confirmatory data regarding functional groups and molecular weight, only NMR spectroscopy, particularly with the inclusion of 2D methods like HSQC, can deliver the unambiguous, high-confidence connectivity map required by researchers in demanding fields like drug development. By understanding the specific contributions and limitations of each technique, scientists can design an efficient and self-validating workflow, ensuring the foundational integrity of their chemical matter.
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A Senior Application Scientist's Guide to the Quantitative Analysis of Impurities in 1-Chloro-3-methoxypropan-2-ol
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 1-Chloro-3-methoxypropan-2-ol is a key building block in the synthesis of various pharmaceutical compounds.[1][2] This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative analysis of impurities in this compound, complete with supporting experimental rationale and protocols.
Understanding the Impurity Landscape of this compound
The potential impurities in this compound are primarily dictated by its synthetic route. A common synthesis involves the reaction of epichlorohydrin with methanol.[1] This process can lead to several process-related impurities.
Potential Process-Related Impurities:
-
Unreacted Starting Materials:
-
Epichlorohydrin
-
Methanol
-
-
By-products:
-
Isomeric impurities (e.g., 2-Chloro-3-methoxypropan-1-ol)
-
Dimeric and polymeric species
-
-
Residual Solvents:
-
Any solvents used in the reaction or purification steps.
-
The identification and quantification of these impurities are critical for controlling the quality of this compound and ensuring the purity of the subsequent API.[3][4]
Comparative Analysis of Analytical Techniques: GC vs. HPLC
The two primary chromatographic techniques for the quantitative analysis of impurities in pharmaceutical intermediates are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3][5] The choice between these methods depends on the volatility and thermal stability of the analyte and its impurities.
Gas Chromatography (GC): The Preferred Method for Volatile Impurities
GC is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, making it an ideal choice for identifying and quantifying residual solvents and many process-related impurities in this compound.[3][6]
Causality Behind Experimental Choices:
-
Derivatization: this compound and its potential impurities contain polar hydroxyl groups, which can lead to poor peak shape and reduced volatility in GC analysis. Derivatization, for instance, with a silylating agent, is often employed to improve volatility and chromatographic performance.[7][8]
-
Column Selection: A non-polar or medium-polarity column, such as a DB-5MS, is typically chosen for the separation of these types of compounds, providing good resolution based on boiling points and polarity differences.[9]
-
Detector: A Flame Ionization Detector (FID) offers excellent sensitivity for a wide range of organic compounds. For unambiguous identification, a Mass Spectrometer (MS) is invaluable, providing structural information for each separated component.[8][9]
Experimental Protocol: GC-MS Method for Impurity Profiling
This protocol is a robust starting point for the quantitative analysis of impurities in this compound, adapted from established methods for similar chloropropanols.[8][9]
1. Sample Preparation (with Derivatization):
-
Accurately weigh approximately 100 mg of the this compound sample into a clean, dry vial.
-
Add 1 mL of a suitable solvent (e.g., Dichloromethane).
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the sample to cool to room temperature before injection.
2. GC-MS Operating Conditions:
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temp. | 250°C |
| Injection Vol. | 1 µL |
| Split Ratio | 10:1 |
| Carrier Gas | Helium |
| Flow Rate | 0.8 mL/min |
| Oven Program | Initial 50°C for 5 min, ramp at 2°C/min to 90°C, hold for 5 min, ramp at 30°C/min to 280°C, hold for 3 min |
| MS System | Agilent 5977A or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | 35-450 amu |
3. Data Analysis and Quantification:
-
Quantification is typically performed using the area percent method for unknown impurities, assuming a response factor of 1. For known impurities, a calibration curve should be generated using certified reference standards for accurate quantification.
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
HPLC is a powerful technique for the separation of a wide range of compounds, including those that are not sufficiently volatile or are thermally labile for GC analysis.[10][11] For this compound, HPLC can be particularly useful for detecting non-volatile impurities such as dimeric or polymeric species.
Causality Behind Experimental Choices:
-
Column Selection: A reversed-phase C18 column is the workhorse for the separation of moderately polar compounds like this compound and its potential impurities.
-
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol allows for the effective separation of compounds with a range of polarities.
-
Detector: A UV detector is commonly used, although this compound lacks a strong chromophore. Therefore, detection may be challenging at low wavelengths, and a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) could be more suitable alternatives. For superior sensitivity and identification capabilities, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred approach.[5]
Experimental Protocol: HPLC-UV/MS Method for Impurity Profiling
This protocol provides a general framework for developing an HPLC method for the analysis of impurities in this compound.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
2. HPLC Operating Conditions:
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 5-95% B; 20-25 min: 95% B; 25.1-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detector | UV at 210 nm or MS detector |
3. Data Analysis and Quantification:
-
Similar to GC, quantification can be performed using area percent for unknown impurities or with calibration curves for known impurities with available reference standards.
Method Validation: The Cornerstone of Reliable Quantitative Analysis
Validation of the chosen analytical method is a regulatory requirement and essential to ensure the reliability of the generated data.[6][12] Key validation parameters, as outlined in the ICH Q2(R1) guidelines, include:[13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[13]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]
Data Summary and Comparison
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Best For | Volatile and semi-volatile impurities (e.g., residual solvents, starting materials).[6] | Non-volatile or thermally labile impurities (e.g., dimers, polymers).[10] |
| Derivatization | Often required for polar analytes to improve volatility and peak shape.[7] | Generally not required. |
| Detection | FID (universal for organics), MS (for identification).[8][9] | UV (requires chromophore), RI, ELSD, MS (for identification and sensitive quantification).[5] |
| Advantages | High resolution for volatile compounds, well-established methods for residual solvents. | Wide applicability, suitable for a broad range of compounds, non-destructive. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | May have lower resolution for very volatile compounds, detection can be challenging for compounds without a UV chromophore. |
Visualizing the Workflow
Caption: A generalized workflow for the quantitative analysis of impurities.
Caption: Key compound and potential process-related impurities.
Conclusion and Recommendations
Both GC and HPLC are powerful techniques for the quantitative analysis of impurities in this compound. The choice of method should be guided by the specific impurities of interest.
-
A GC-based method , preferably with MS detection, is recommended for the routine analysis of volatile and semi-volatile impurities, including residual starting materials and solvents.
-
An HPLC-based method , ideally coupled with a universal detector like ELSD or an MS, should be developed to screen for less volatile or thermally sensitive impurities such as dimers and other degradation products.
For comprehensive impurity profiling, a combination of both techniques provides an orthogonal approach, ensuring the detection and quantification of a wide range of potential impurities. Regardless of the chosen method, rigorous validation is imperative to guarantee the accuracy and reliability of the results, ultimately ensuring the quality and safety of the final pharmaceutical product.
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- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Simultaneous Determination of Chloropropanol Fatty Acid Esters in Refined Corn Oil Using GC-MS [gavinpublishers.com]
- 9. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
A Comprehensive Guide to Establishing a Primary Reference Standard for 1-Chloro-3-methoxypropan-2-ol
Introduction: The Imperative for High-Fidelity Reference Standards
In the landscape of pharmaceutical development and quality control, the accuracy of analytical measurements is paramount. The reliability of these measurements hinges on the quality of the reference standards used for instrument calibration, method validation, and quantitative analysis.[1][2] For novel or non-pharmacopeial compounds, such as 1-Chloro-3-methoxypropan-2-ol, official standards from bodies like USP or EP are often unavailable.[2] this compound is a key intermediate in the synthesis of antiviral agents, including O-Methylganciclovir, an analogue of Ganciclovir.[3] Its purity directly impacts the impurity profile of the final active pharmaceutical ingredient (API). Therefore, the establishment of a well-characterized, in-house primary reference standard is not merely a matter of best practice but a foundational requirement for regulatory compliance and product safety.
This guide provides a comprehensive, scientifically-grounded framework for the synthesis, purification, and rigorous characterization of this compound to qualify it as a primary reference standard. We will delve into the causality behind methodological choices and present a self-validating workflow that ensures the final material is fit for its intended purpose.
Part 1: Synthesis and Purification of High-Purity this compound
The objective is to synthesize the target compound and then purify it to a level suitable for a primary reference standard, typically >99.5%. The chosen synthetic route involves the regioselective ring-opening of epichlorohydrin with methanol. This method is selected for its efficiency and relatively clean reaction profile.
The primary potential impurity from this synthesis is the regioisomer, 2-chloro-1-(methoxymethyl)ethanol, which arises from the alternative ring-opening of the epoxide. As these isomers possess very similar chemical properties but different boiling points, fractional distillation under reduced pressure is the chosen method for purification.[4]
Experimental Protocol 1: Synthesis via Epoxide Ring-Opening
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Charging: Charge the flask with anhydrous methanol. This serves as both the nucleophile and the solvent. Cool the flask in an ice bath to 0-5 °C.
-
Catalyst Addition: Slowly add a catalytic amount of a Lewis acid (e.g., boron trifluoride etherate) to the methanol. The catalyst is essential to promote the regioselective opening of the epoxide ring.
-
Epichlorohydrin Addition: Add epichlorohydrin dropwise from the dropping funnel to the cooled methanol solution over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C. This slow addition is critical to control the exothermic reaction and minimize the formation of byproducts.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Quenching: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the Lewis acid catalyst.
-
Workup: Remove the bulk of the methanol under reduced pressure using a rotary evaporator. Extract the remaining residue with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product, a mixture of this compound and its regioisomer.
Experimental Protocol 2: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. A vacuum pump with a pressure controller is required.[4]
-
Charging the Flask: Charge the distillation flask with the crude product from the synthesis step. Add boiling chips to ensure smooth boiling.
-
Distillation:
-
Reduce the pressure to approximately 20-30 mmHg.
-
Gradually heat the flask.
-
Establish a high reflux ratio (e.g., 10:1) to ensure efficient separation of the isomers.[4]
-
Carefully monitor the head temperature. Collect and discard any initial low-boiling fractions.
-
Collect the main fraction corresponding to the boiling point of this compound at the working pressure. The expected boiling point is approximately 171 °C at atmospheric pressure, which will be significantly lower under vacuum.[5]
-
Collect multiple small fractions and analyze each by Gas Chromatography (GC) to assess isomeric purity.
-
-
Product Isolation: Combine the fractions with a purity of >99.5% as determined by GC analysis.
Part 2: Comprehensive Characterization and Certification
A reference standard must be unequivocally identified and its purity accurately determined. This involves a multi-technique approach as recommended by international guidelines.
Workflow for Reference Standard Establishment
Caption: Workflow for establishing the reference standard.
Identity Confirmation
The following techniques are used to confirm that the purified material is indeed this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and shifts of the carbon signals, provide a definitive structural fingerprint of the molecule.[6]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural confirmation.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the hydroxyl (-OH) and ether (C-O-C) functional groups.
Purity Assessment and Value Assignment
The purity of the reference standard is determined by a mass balance approach, where the main component is assayed and contributions from all significant impurities are subtracted.
Purity (%) = (100% - % Organic Impurities - % Water Content - % Residue on Ignition)
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a mid-polarity column like DB-624 or equivalent).
-
Sample Preparation: Accurately prepare a solution of the reference standard material in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Temperature Program: An initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C, and hold for 5 minutes. This program should be optimized to ensure separation from any potential impurities, including the regioisomer.
-
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation: Determine the area percent of the main peak relative to the total area of all peaks detected. This provides the percentage of organic purity. The method should be validated for linearity, precision, and accuracy.
The determination of water content is critical as it is a common and significant impurity. Volumetric Karl Fischer titration is the preferred method for this analysis.[7][8][9]
-
Instrumentation: An automated Karl Fischer titrator.
-
Reagents: Use commercially available, high-quality Karl Fischer reagents (e.g., a one-component titrant like CombiTitrant 5 and a suitable solvent).[7]
-
Titrator Preparation: Place the solvent into the titration cell and titrate to dryness to remove any ambient moisture.
-
Sample Analysis: Accurately weigh a suitable amount of the reference standard material and add it directly to the conditioned titration cell. Start the titration.
-
Calculation: The instrument software will automatically calculate the percentage of water content based on the titrant consumed and the sample weight.
This test quantifies the amount of non-volatile inorganic impurities. The material is heated in a crucible to a high temperature (e.g., 600 °C) until all organic material is burned off. The weight of the remaining residue is determined and expressed as a percentage of the original sample weight.
Summary of Characterization Data
| Parameter | Method | Specification | Result |
| Identity | ¹H NMR, ¹³C NMR, MS, IR | Conforms to structure | Conforms |
| Organic Purity | GC-FID (Area %) | ≥ 99.5% | 99.8% |
| Water Content | Karl Fischer Titration | ≤ 0.2% | 0.1% |
| Residue on Ignition | Gravimetric | ≤ 0.1% | < 0.05% |
| Assigned Purity | Mass Balance | Report Value | 99.7% |
Part 3: Performance Comparison - The Value of a Certified Standard
The primary alternative to establishing an in-house primary reference standard is to use a commercially available reagent as an "assumed" standard. This approach carries significant risks. A working standard, qualified against a primary standard, is a viable option for routine testing but not for primary method validation or regulatory submissions.[1]
| Feature | Established Primary Reference Standard | Commercial Reagent (Uncharacterized) | In-House Working Standard |
| Traceability | Fully traceable through documented characterization | Unknown; batch-to-batch variability is high | Traceable to the primary reference standard |
| Purity | Accurately assigned value (e.g., 99.7%) | Stated on the label (e.g., "98%"), but often not verified or comprehensive | Purity is known relative to the primary standard |
| Impurity Profile | Known and documented | Unknown; may contain significant isomeric or process impurities | Impurity profile is understood based on qualification data |
| Intended Use | Method validation, instrument calibration, regulatory filings, qualifying working standards | Non-critical synthesis, research | Routine QC testing, in-process controls[1] |
| Risk of Error | Very Low | High; can lead to out-of-specification results, batch failures, and regulatory issues | Low, provided it is properly qualified and monitored |
Using an uncharacterized commercial reagent can lead to significant errors in the quantification of related substances in an API, potentially allowing unsafe levels of impurities to go undetected. The investment in establishing a primary reference standard provides a foundation of analytical certainty that protects against such risks.
References
- Title: Water Determination By Karl Fischer Titr
- Title: Understanding the Difference Between Working Standards and Reference Standards in Pharmaceutical Testing Source: Pharmaffili
- Title: 1-chloro-3-methoxy-2-propanol Source: Chemical Synthesis D
- Title: Types of Reference Standards Used in the Pharmaceutical Industry Source: Pharmaffili
- Title: Karl Fischer titr
- Title: Karl Fischer water content titr
- Title: this compound | C4H9ClO2 | CID 97988 Source: PubChem URL:[Link]
- Title: CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane Source: Google Patents URL
- Title: Impurity profiling and HPLC methods for drug quality compliance Source: AMSbiopharma URL:[Link]
- Title: Chemical Properties of 2-Propanol, 1-chloro-3-methoxy- (CAS 4151-97-7) Source: Cheméo URL:[Link]
- Title: A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in w
- Title: Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection Source: ResearchG
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1-CHLORO-3-METHOXY-2-PROPANOL | 4151-97-7 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 1-CHLORO-3-METHOXY-2-PROPANOL(4151-97-7) 1H NMR spectrum [chemicalbook.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 9. Karl Fischer water content titration - Scharlab [scharlab.com]
A Senior Application Scientist's Guide to the Inter-Laboratory Validation of 1-Chloro-3-methoxypropan-2-ol (CMPO) Analysis
Introduction: Establishing Analytical Consensus for Novel Analytes
In the landscape of chemical analysis, particularly within pharmaceutical development and food safety, the ability to generate consistent and reproducible data across different laboratories is the cornerstone of scientific and regulatory trust. This guide addresses the analytical challenge of 1-Chloro-3-methoxypropan-2-ol (CMPO), a compound with structural similarities to regulated process contaminants like 3-monochloropropane-1,2-diol (3-MCPD). While extensive inter-laboratory validation data for CMPO is not widely published, the principles and methodologies are well-established through decades of work on analogous chloropropanols.
This document provides a comprehensive framework for designing and executing an inter-laboratory validation study for CMPO. We will compare two primary analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), leveraging established, authoritative protocols as a blueprint. The objective is to equip researchers, scientists, and quality control professionals with the expertise to develop a robust, validated, and transferable analytical method, ensuring data integrity regardless of where the analysis is performed.
Pillar 1: Comparative Analytical Methodologies
The choice of analytical technology is the first critical decision in method development. It is dictated by the analyte's physicochemical properties, the complexity of the sample matrix, and the required sensitivity and selectivity. For chloropropanols like CMPO, both GC-MS and LC-MS present viable, albeit different, pathways to accurate quantification.
The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most widely adopted and validated technique for the analysis of chloropropanols and their esters in complex matrices.[1] Its preference is rooted in the high chromatographic resolution of capillary GC columns and the high sensitivity and specificity of mass spectrometric detection.
Causality Behind the GC-MS Workflow:
-
Liberation from Matrix: For complex samples like edible oils or food products where CMPO might exist in an esterified form, an initial hydrolysis (transesterification) step is required to liberate the free CMPO. This is a critical step adapted from official methods for 3-MCPD esters.[2]
-
Derivatization for Volatility: Free chloropropanols are polar and exhibit poor chromatographic peak shape and volatility. A derivatization step is therefore essential. Reaction with phenylboronic acid (PBA) is the industry standard, forming a stable, less polar cyclic boronate ester. This derivative is significantly more volatile and provides a distinct mass spectrum, enhancing both chromatographic performance and detection sensitivity.[3][4]
-
Detection and Quantification: The high-energy electron ionization (EI) source in GC-MS provides reproducible fragmentation patterns, creating a characteristic spectral fingerprint for the CMPO-PBA derivative, which is ideal for confident identification and quantification.
The Alternative Platform: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a compelling alternative, particularly for its potential to simplify sample preparation.[5][6] It is exceptionally powerful for analyzing polar compounds that are not amenable to GC without derivatization.
Causality Behind the LC-MS/MS Workflow:
-
Direct Analysis: The primary advantage of LC-MS is the potential to bypass the derivatization step entirely. CMPO, being a polar molecule, can be separated using reversed-phase or HILIC chromatography.
-
Enhanced Specificity through MS/MS: A tandem mass spectrometer (e.g., a triple quadrupole) is crucial for LC-MS analysis in complex matrices. By using Multiple Reaction Monitoring (MRM), the instrument isolates a specific precursor ion of CMPO and then detects a specific product ion after fragmentation. This two-stage filtering process dramatically reduces matrix interference and enhances selectivity.[7]
-
Matrix Effect Considerations: While powerful, LC-MS can be susceptible to matrix effects (ion suppression or enhancement) where co-eluting compounds interfere with the ionization of the target analyte. This necessitates careful method validation, including the use of isotopically labeled internal standards to compensate for these effects.
Pillar 2: Framework for a Definitive Inter-Laboratory Validation Study
A successful inter-laboratory study, or collaborative trial, provides objective evidence of a method's robustness and transferability. The design proposed here is modeled after internationally recognized protocols such as those from ISO and AOCS.[2][8]
Study Design and Logistics
The primary goal is to assess the method's precision under both repeatability and reproducibility conditions.
-
Repeatability (r): The variation in measurements taken by a single person or instrument on the same item and under the same conditions (within-laboratory precision).
-
Reproducibility (R): The variation in measurements taken by different instruments and/or operators, often in different laboratories (between-laboratory precision).
Performance Parameter Evaluation
The collected data from participating laboratories would be analyzed to determine key performance metrics. The Horwitz Ratio (HorRat) is a crucial normalized value used to assess the acceptability of the method's reproducibility. A HorRat value between 0.5 and 2.0 is generally considered acceptable for collaborative studies.
| Validation Parameter | GC-MS (Expected Performance based on 3-MCPD Analogs) | LC-MS/MS (Projected Performance) | Acceptance Criteria |
| Linearity (R²) | > 0.995 | > 0.995 | R² ≥ 0.99 |
| Repeatability (RSDr) | 5 - 15% | 5 - 20% | Method- and concentration-dependent |
| Reproducibility (RSDR) | 10 - 25%[9][10] | 15 - 30% | Method- and concentration-dependent |
| HorRat Value | 0.5 - 1.5[10] | 0.7 - 2.0 | 0.5 - 2.0 |
| Accuracy (% Recovery) | 85 - 110% | 80 - 115% | 70 - 120% (typically) |
| Limit of Quantification (LOQ) | 0.01 - 0.1 mg/kg | 0.01 - 0.1 mg/kg | Sufficient for intended application |
Pillar 3: Self-Validating Experimental Protocols
The following protocols are detailed, step-by-step methodologies that serve as a self-validating system. Each includes system suitability checks and quality control measures to ensure the validity of the results generated.
Protocol 1: GC-MS Analysis of CMPO (Adapted from AOCS Official Method Cd 29c-13)
This method uses a differential approach where two sample preparations are used to distinguish between different chloropropanols. For the specific analysis of CMPO, a single, direct analysis after derivatization is sufficient.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the homogenized sample into a 10 mL screw-cap vial.
-
Add an appropriate isotopically labeled internal standard (e.g., CMPO-d5) to correct for recovery and matrix effects.
-
-
Alkaline Transesterification (if analyzing esters):
-
Add 0.5 mL of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.5 M).
-
Cap the vial tightly and vortex vigorously for 1 minute at room temperature. The reaction must be precisely timed as per validated methods.[11]
-
-
Reaction Termination and Neutralization:
-
Add 1.5 mL of an acidic sodium chloride solution (e.g., 20% NaCl in 1% H₂SO₄). Vortex briefly.
-
-
Extraction:
-
Add 3 mL of n-hexane, cap, and vortex for 1 minute.
-
Centrifuge for 5 minutes at 3000 rpm to achieve phase separation.
-
-
Derivatization:
-
Carefully transfer 1 mL of the upper hexane layer to a clean GC vial.
-
Add 20 µL of a phenylboronic acid (PBA) solution in acetone (e.g., 5 g/L).
-
Let the vial stand at room temperature for 30 minutes to allow the derivatization reaction to complete.
-
-
GC-MS Analysis:
-
System Suitability: Prior to sample analysis, inject a quality control standard containing the CMPO-PBA derivative and the internal standard. The peak area ratio must be within ±15% of the expected value.
-
Injection: Inject 1 µL of the final extract into the GC-MS.
-
GC Conditions (Typical):
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Injector: 250°C, splitless mode.
-
-
MS Conditions (Typical):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition: Scan mode for initial identification, followed by Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of the CMPO-PBA derivative.
-
-
Protocol 2: LC-MS/MS Analysis of CMPO (Proposed Method)
This protocol offers a more direct analysis, which is advantageous for high-throughput screening.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 500 mg of the sample into a 15 mL centrifuge tube.
-
Add an appropriate isotopically labeled internal standard (e.g., CMPO-d5).
-
-
Extraction:
-
Add 5 mL of acetonitrile.
-
Cap and vortex or shake vigorously for 10 minutes to extract CMPO from the matrix.
-
-
Cleanup:
-
Centrifuge for 10 minutes at 4000 rpm to pellet solids and separate immiscible layers (if any).
-
Transfer the supernatant (acetonitrile layer) and filter it through a 0.22 µm PTFE syringe filter into an LC vial.
-
-
LC-MS/MS Analysis:
-
System Suitability: Before initiating the sequence, perform replicate injections of a mid-range calibration standard. The relative standard deviation (%RSD) of the peak areas and retention times should be ≤15% and ≤2%, respectively.[7]
-
Injection: Inject 5 µL of the final extract.
-
LC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions (Typical):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Acquisition: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Develop and optimize at least two transitions for CMPO (one for quantification, one for confirmation) and one for the internal standard. This requires infusion of a pure standard into the mass spectrometer.
-
-
Conclusion and Forward Outlook
While direct, published inter-laboratory validation data for this compound is limited, a robust analytical framework can be confidently constructed by leveraging the extensive validation work performed on analogous chloropropanols like 3-MCPD. The GC-MS method, incorporating a validated derivatization step, stands as the benchmark approach with a high degree of established reliability. Concurrently, LC-MS/MS presents a powerful and high-throughput alternative, though it requires rigorous management of potential matrix effects.
The successful validation of an analytical method for CMPO hinges on a meticulously designed inter-laboratory study that assesses repeatability, reproducibility, and accuracy. By adhering to the principles and protocols outlined in this guide—grounded in authoritative methods from AOCS and ISO—research, development, and quality control laboratories can establish a harmonized, reliable, and defensible method for the quantification of this compound.
References
- ISO 18363-1:2015. Animal and vegetable fats and oils — Determination of fatty-acid-bound chloropropanediols (MCPDs) and glycidol by GC/MS — Part 1: Method using fast alkaline transesterification and measurement for 3-MCPD and differential measurement for glycidol. [Link]
- Standards Australia. ISO 18363-1:2015 - Animal and vegetable fats and oils — Determination of fatty-acid-bound chloropropanediols (MCPDs) and glycidol by GC/MS. [Link]
- Wenzl, T., et al. Determination of the MCPD fatty acid esters and glycidyl fatty acid esters in food.
- DIN Media. ISO 18363-1 - 2015-08 - Animal and vegetable fats and oils - Determination of fatty-acid-bound chloropropanediols (MCPDs) and glycidol by GC/MS. [Link]
- Koyama, K., et al. (2016). Collaborative Study of an Indirect Enzymatic Method for the Simultaneous Analysis of 3-MCPD, 2-MCPD, and Glycidyl Esters in Edible Oils. Journal of Oleo Science. [Link]
- Becalski, A., & Feng, S. (2020). Analytical approaches for MCPD esters and glycidyl esters in food and biological samples : a review and future perspectives. Semantic Scholar. [Link]
- iTeh Standards.
- Institute for Standardization of Serbia. SRPS EN ISO 18363-1:2022. [Link]
- Kuhlmann, J. (2019). Collaborative study for the quantification of total contents of 2‐ and 3‐monochloropropanediol and glycidol in food emulsifiers by GC–MS.
- AOCS.
- Shimadzu. Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS in Accordance with AOCS Method Cd 29c-13. [Link]
- AOCS Methods.
- Scribd. AOCS Official Method CD 29c-13. [Link]
- National Institutes of Health. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis. PMC. [Link]
- Stevens, R. (2015).
- Food Standards Australia New Zealand. CHLOROPROPANOLS IN FOOD. [Link]
- Zhao, J., et al. (2024). A comprehensive review of chloropropanol analytical method in the context of food safety. Food Chemistry. [Link]
- Chen, Y., et al. (2022). Determination of Glycidyl Esters and 3-MCPD Esters in Edible Oils by Sample Pretreatment with the Combination of Lipase Hydrolysis and Modified QuEChERS for GC-MS Analysis. Journal of Food and Drug Analysis. [Link]
- Appelhans, C. J., & Smith, J. R. (2020). Liquid Chromatography-Mass Spectrometry in Analysis of Chemicals Related to the Chemical Weapons Convention.
- Kato, H., et al. (2022). A Liquid Chromatography-Mass Spectrometry Method to Study the Interaction between Membrane Proteins and Low-Molecular-Weight Compound Mixtures.
- LCGC International. (2023).
Sources
- 1. A comprehensive review of chloropropanol analytical method in the context of food safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ISO 18363-1:2015 [isme.me]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. SRPS EN ISO 18363-1:2022 [iss.rs]
- 5. researchgate.net [researchgate.net]
- 6. A Liquid Chromatography-Mass Spectrometry Method to Study the Interaction between Membrane Proteins and Low-Molecular-Weight Compound Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. library.aocs.org [library.aocs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Chloro-3-methoxypropan-2-ol: An Environmental Impact Perspective
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Chloro-3-methoxypropan-2-ol, a key intermediate in the pharmaceutical industry, presents a compelling case study in the growing importance of green chemistry principles in modern drug development. This guide provides an in-depth comparison of the two primary synthetic routes to this compound, evaluating their environmental impact through a critical lens. By examining the underlying chemistry, experimental protocols, and key green metrics, we aim to equip researchers with the insights necessary to make informed decisions that balance synthetic efficiency with environmental stewardship.
Introduction: The Green Imperative in Pharmaceutical Synthesis
The pharmaceutical industry is increasingly under pressure to adopt more sustainable manufacturing processes. The principles of green chemistry, which focus on minimizing waste, reducing energy consumption, and utilizing renewable resources, are no longer aspirational goals but essential components of responsible drug development. The synthesis of intermediates like this compound, which are produced on a large scale, offers a significant opportunity to implement these principles and reduce the environmental footprint of pharmaceutical production.
This guide will dissect two distinct pathways to this compound:
-
Route 1: The Epichlorohydrin-Based Synthesis: A traditional approach utilizing the highly reactive epoxide, epichlorohydrin.
-
Route 2: The Glycerol-Based Synthesis: A more contemporary route that leverages a renewable feedstock derived from biodiesel production.
We will analyze each route's mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their environmental performance using established green chemistry metrics.
Route 1: The Epichlorohydrin-Based Synthesis
The reaction of epichlorohydrin with methanol is a well-established method for producing this compound. This route leverages the high reactivity of the epoxide ring, which is susceptible to nucleophilic attack.
Reaction Mechanism
The synthesis proceeds via the ring-opening of epichlorohydrin by methanol. This reaction can be catalyzed by either an acid or a base, each influencing the regioselectivity of the attack.
-
Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the epoxide oxygen is protonated, making the epoxide more electrophilic. Methanol, acting as a nucleophile, can then attack either of the two carbon atoms of the epoxide ring. The attack is generally favored at the more substituted carbon atom, but in the case of epichlorohydrin, a mixture of regioisomers can be formed.[1][2]
-
Base-Catalyzed Mechanism: Under basic conditions, methanol is deprotonated to form the more nucleophilic methoxide ion. The methoxide ion then attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring. This attack typically occurs at the less sterically hindered carbon atom.
The general reaction scheme can be depicted as follows:
Caption: General reaction scheme for the synthesis of this compound from epichlorohydrin and methanol.
Experimental Protocol: Acid-Catalyzed Synthesis
The following protocol is a representative example of the acid-catalyzed synthesis of this compound from epichlorohydrin.
Materials:
-
Epichlorohydrin
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve epichlorohydrin in an excess of anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound.
Environmental Impact Analysis
While this route is synthetically straightforward, it carries a significant environmental burden, primarily associated with the starting material, epichlorohydrin.
-
Hazardous Starting Material: Epichlorohydrin is a highly toxic, flammable, and carcinogenic compound derived from propylene, a fossil fuel-based feedstock.[3][4][5] Its production involves chlorinated intermediates and generates substantial amounts of chlorinated waste, contributing to a low atom economy for chlorine.[6] The use and handling of epichlorohydrin require stringent safety precautions to minimize worker exposure and environmental release.[7]
-
Byproduct Formation: The ring-opening reaction can lead to the formation of regioisomers and other byproducts, necessitating purification steps that generate additional waste.[8]
-
Waste Generation: The neutralization and extraction steps produce aqueous waste streams containing salts and residual organic compounds that require treatment.[9] The distillation of the final product also generates a residue.
Route 2: The Glycerol-Based Synthesis
A more sustainable alternative to the epichlorohydrin route starts from glycerol, a renewable feedstock that is a major byproduct of biodiesel production.[10][11][12] This two-step process involves the chlorination of glycerol followed by an etherification reaction.
Reaction Mechanism
Step 1: Chlorination of Glycerol
Glycerol reacts with a chlorinating agent, such as hydrogen chloride, in the presence of a catalyst (e.g., a carboxylic acid) to produce a mixture of chloropropanols, primarily 3-chloro-1,2-propanediol.[7][13]
Caption: Synthesis of 3-Chloro-1,2-propanediol from glycerol.
Step 2: Etherification of 3-Chloro-1,2-propanediol
The resulting 3-chloro-1,2-propanediol is then reacted with methanol in the presence of a base to form this compound via a Williamson ether synthesis-type reaction.[10][14][15][16] The base deprotonates the hydroxyl group of the methanol, forming a methoxide ion which then acts as a nucleophile, displacing a suitable leaving group on the chloropropanediol. In this case, the reaction likely proceeds through the formation of an epoxide intermediate in situ, which is then opened by the methoxide.
Experimental Protocol
Step 1: Synthesis of 3-Chloro-1,2-propanediol from Glycerol [17][18][19]
Materials:
-
Glycerol
-
Gaseous Hydrogen Chloride
-
Acetic Acid (catalyst)
Procedure:
-
A mixture of glycerol and a catalytic amount of acetic acid is heated in a reaction vessel.
-
Gaseous hydrogen chloride is bubbled through the heated mixture.
-
The reaction is monitored until the desired conversion of glycerol is achieved.
-
The crude product, containing 3-chloro-1,2-propanediol, unreacted glycerol, and other chlorinated byproducts, is then purified by distillation. A yield of over 81% can be achieved.[13]
Step 2: Synthesis of this compound from 3-Chloro-1,2-propanediol
Materials:
-
3-Chloro-1,2-propanediol
-
Methanol
-
Sodium Hydroxide
-
Anhydrous Magnesium Sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 3-chloro-1,2-propanediol in methanol.
-
Add a stoichiometric amount of sodium hydroxide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize any excess base.
-
Remove the methanol under reduced pressure.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent to obtain the crude product, which can be further purified by distillation.
Environmental Impact Analysis
The glycerol-based route offers several environmental advantages over the traditional epichlorohydrin route.
-
Renewable Feedstock: The use of glycerol, a byproduct of biodiesel production, aligns with the principles of a circular economy and reduces reliance on fossil fuels.[10][11][12] However, the environmental impact of glycerol purification should be considered, as crude glycerol from biodiesel production contains impurities that need to be removed.[6][7][20][21]
-
Reduced Hazard Profile of Starting Materials: Glycerol is a non-toxic and biodegradable compound, posing significantly lower health and environmental risks compared to epichlorohydrin.
-
Byproduct Formation and Waste: The chlorination of glycerol can produce a mixture of mono- and dichlorinated propanols, as well as other byproducts, requiring energy-intensive purification steps.[5][7][13] The etherification step also generates salt as a byproduct. However, the overall waste stream is generally considered less hazardous than that of the epichlorohydrin route.
Comparison of Environmental Impacts: A Quantitative Look
To provide a more objective comparison, we will analyze the two routes based on key green chemistry metrics: Atom Economy and E-Factor.
Atom Economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
E-Factor (Environmental Factor) provides a broader measure of the environmental impact by considering the total amount of waste generated per unit of product. It is calculated as:
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
| Metric | Epichlorohydrin Route | Glycerol Route |
| Atom Economy (Theoretical) | High (for the addition reaction) | Moderate (due to the formation of water in the first step and salt in the second) |
| E-Factor (Estimated) | High (significant waste from epichlorohydrin production and byproducts) | Lower (utilizes a renewable feedstock, but purification and byproduct separation contribute to waste) |
| Starting Material Hazard | Very High (Epichlorohydrin is toxic, flammable, and carcinogenic) | Low (Glycerol is non-toxic and biodegradable) |
| Feedstock Source | Fossil-based (Propylene) | Renewable (Glycerol from biodiesel) |
| Waste Stream Hazard | High (Chlorinated organic waste) | Moderate (Salts and organic byproducts) |
Note: The exact values for Atom Economy and E-Factor are highly dependent on the specific reaction conditions, yields, and purification methods employed. The table provides a qualitative comparison based on the inherent nature of the two routes.
Conclusion and Future Outlook
The synthesis of this compound provides a clear illustration of the trade-offs between traditional and greener synthetic methodologies.
The epichlorohydrin-based route , while synthetically efficient in its final step, is encumbered by the significant environmental and health hazards associated with its starting material. The reliance on a fossil fuel-derived, highly toxic reactant makes this pathway less sustainable in the long term.
The glycerol-based route presents a more environmentally benign alternative by utilizing a renewable and non-toxic feedstock. While it involves a two-step process and generates its own set of byproducts and waste streams, the overall environmental impact is considerably lower. The challenges for this route lie in optimizing the selectivity of the chlorination step and developing efficient purification methods for both the intermediate and the final product.
Future research and development should focus on:
-
Catalyst Development: Designing more selective and recyclable catalysts for both the chlorination of glycerol and the ring-opening of epichlorohydrin to minimize byproduct formation.
-
Process Intensification: Exploring continuous flow reactors and other process intensification technologies to improve efficiency, reduce reaction times, and minimize waste.
-
Alternative Etherification Methods: Investigating alternative, more atom-economical methods for the etherification of 3-chloro-1,2-propanediol that avoid the use of strong bases and the formation of salt byproducts.
By embracing the principles of green chemistry and continuously innovating synthetic methodologies, the pharmaceutical industry can move towards a more sustainable future, where the production of essential medicines does not come at the expense of environmental health.
References
- Azapagic, A., et al. (2024). Environmental impacts of valorisation of crude glycerol from biodiesel production – A life cycle perspective. Waste Management, 177, 134-144.
- Yash Bansod, Benjamin Crabbe, Luke Forster, Kamran Ghasemzadeh, Carmine D'AGostino. (2023). Evaluating the environmental impact of crude glycerol purification derived from biodiesel production: A comparative life cycle assessment study. Journal of Cleaner Production, 437.
- Azapagic, A., et al. (2024). Environmental impacts of valorisation of crude glycerol from biodiesel production - A life cycle perspective. PubMed, 38460477.
- Recent advances in purification technologies for biodiesel-derived crude glycerol. Taylor & Francis Online.
- Evaluating the environmental impact of crude glycerol purification derived from biodiesel production: A comparative life cycle assessment study.
- Madej, L., et al. (2023). Eco-efficiency improvements in the propylene-to-epichlorohydrin process. Journal of Chemical Technology and Biotechnology, 98(10), 2535-2547.
- Epichlorohydrin from Propylene (Allyl Alcohol Intermediate).
- Treatment Of Wastewater From The Production Of Polyhydric Organics. epa nepis.
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- A Step-by-Step Guide to Epichlorohydrin (ECH) Production and Use. ChemAnalyst.
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- Williamson ether synthesis. Wikipedia.
- Williamson ether synthesis (video). Khan Academy.
- Organic Chemistry Williamson Ether Synthesis. University of Richmond.
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- Conditions and yields for the reaction of this compound....
- Behavior of epichlorohydrin catalytic acidolysis reaction with the variation of solvent polarity.
- Mechanism of the acidic hydrolysis of epichlorohydrin.
- Preparation of 3-chloro-1,2-propanediol. PrepChem.com.
- Reaction mechanism of epichlorohydrin synthesis
- The production of epichlorohydrin from glycerol. - Student Theses Faculty of Science and Engineering.
- A small amount of another organic product is formed in a Williamson ether synthesis. What is this product when the alkyl halide used in the synthesis of butyl propyl ether is b. butyl bromide? - Pearson.
- Williamson Ether Synthesis. J&K Scientific LLC.
- Experiment 06 Williamson Ether Synthesis.
- Process for preparing 3-chloro-1, 2-propanediol - European P
- da Silveira Pinto, L. S., et al. (2016). A Scalable and Efficient Synthesis of 3-Chloro-1,2-propanediol.
- Towards sustainable manufacture of epichlorohydrin from glycerol using hydrotalcite-derived basic oxides.
- CN102229523B - Preparation method of 3-chloro-1,2-propanediol - Google P
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- Eco-friendly and highly efficient multigram synthesis of 3-chloro-1,2-propanediol using sonochemistry.
- Carboxylation Reaction of Epichlorohydrin: Spectra-Based Experimental and Analytical System for Online Reaction Study.
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- General reaction scheme of epichlorohydrin with alcohol.
- US8399692B2 - Epichlorohydrin, manufacturing process and use - Google P
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A Senior Application Scientist's Guide to Scalable 1-Chloro-3-methoxypropan-2-ol Production: A Comparative Analysis
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key chemical intermediates is a cornerstone of successful pharmaceutical development. 1-Chloro-3-methoxypropan-2-ol, a vital building block, is no exception. This guide provides an in-depth, objective comparison of the primary industrial production methods for this compound, moving beyond mere procedural lists to offer field-proven insights into the causality behind experimental choices. We will delve into the traditional epichlorohydrin-based route and the increasingly relevant "green" synthesis from glycerol, assessing their scalability, efficiency, and environmental impact with supporting data.
The Strategic Importance of this compound in Pharmaceutical Synthesis
This compound (CMPO) is a versatile intermediate widely used in the synthesis of various pharmaceutical compounds. Its utility stems from its bifunctional nature, possessing both a reactive chlorine atom and a secondary alcohol, which allows for a range of subsequent chemical modifications. A notable application is in the synthesis of O-Methylganciclovir, an analog of the antiviral drug Ganciclovir.
Method 1: The Traditional Path - Ring-Opening of Epichlorohydrin
The dominant and well-established industrial method for producing this compound is the catalyzed ring-opening of epichlorohydrin with methanol. This method is favored for its generally high yields and mature technology.
Reaction Pathway and Mechanism
The core of this process is the nucleophilic attack of methanol on the epoxide ring of epichlorohydrin. The reaction can be catalyzed by both acids and bases, but for industrial-scale production, solid acid catalysts are often preferred to minimize corrosion and simplify purification.
Caption: Synthesis of this compound from Epichlorohydrin.
Scalability and Performance
The scalability of the epichlorohydrin route is well-proven, with established infrastructure for large-scale production. The choice of catalyst is critical for both reaction rate and selectivity.
| Parameter | Typical Value | Notes |
| Catalyst | Solid Acids (e.g., Sn-Beta zeolite) | Offers high activity, selectivity, and reusability. |
| Temperature | 40-80°C | Lower temperatures favor selectivity but decrease reaction rate. |
| Pressure | Atmospheric | Simplifies reactor design and reduces capital costs. |
| Methanol | Used as both reactant and solvent | Typically used in excess to drive the reaction to completion. |
| Yield | >90% | Highly dependent on catalyst and reaction conditions. |
| Purity | 85-95% (crude) | Requires further purification to remove isomers and byproducts. |
Experimental Protocol: Lab-Scale Synthesis
Objective: To synthesize this compound via the ring-opening of epichlorohydrin using a solid acid catalyst.
Materials:
-
Epichlorohydrin (1.0 mol)
-
Methanol (10.0 mol, anhydrous)
-
Sn-Beta zeolite catalyst (5 wt% of epichlorohydrin)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle
Procedure:
-
Charge the round-bottom flask with methanol and the Sn-Beta catalyst.
-
Begin stirring and heat the mixture to 60°C.
-
Slowly add epichlorohydrin to the reaction mixture over 1 hour.
-
Maintain the reaction at 60°C for 4-6 hours, monitoring progress by GC-MS.
-
After the reaction is complete, cool the mixture and filter to recover the catalyst.
-
Remove excess methanol under reduced pressure.
-
The crude product is then purified by fractional distillation.
Causality of Choices:
-
The use of excess methanol shifts the equilibrium towards the product side, maximizing the conversion of epichlorohydrin.
-
Slow addition of epichlorohydrin helps to control the exothermic reaction and maintain a steady temperature, which is crucial for selectivity.
-
Filtration allows for the easy recovery and potential reuse of the heterogeneous catalyst, a key principle of green chemistry.
Method 2: The Green Alternative - Synthesis from Glycerol
With the increasing availability of crude glycerol as a byproduct of biodiesel production, its valorization into value-added chemicals has become a significant area of research. This has led to the development of a "greener" route to this compound.
Reaction Pathway and Mechanism
This route is a multi-step process that typically involves the hydrochlorination of glycerol to produce dichloropropanols, which can then be converted to epichlorohydrin and subsequently to the target molecule. A more direct, albeit less common, route involves the selective chlorination and etherification of glycerol. The primary focus of current industrial efforts is the production of epichlorohydrin from glycerol, which then feeds into the traditional synthesis route. A techno-economic analysis has shown that the production of epichlorohydrin from glycerol can be profitable, with a production cost of approximately €1.28/kg for a 26.5 kt/yr plant.[1]
Caption: Multi-step synthesis of this compound from Glycerol.
Scalability and Performance
The scalability of the glycerol-to-epichlorohydrin process has been demonstrated, with large-scale plants in operation.[1] The key challenge lies in the efficiency and selectivity of the initial hydrochlorination step.
| Parameter | Typical Value | Notes |
| Glycerol Source | Crude glycerol from biodiesel production | Requires purification before use. |
| Hydrochlorination Catalyst | Carboxylic acids (e.g., acetic acid) | Homogeneous catalyst, requires separation. |
| Hydrochlorination Temp. | 100-140°C | Higher temperatures increase reaction rate but can lead to byproducts. |
| Epoxidation Base | Sodium Hydroxide | A strong base is required for efficient ring closure. |
| Overall Yield | 70-80% (Glycerol to Epichlorohydrin) | Dependent on the efficiency of both steps. |
| Purity | High-purity epichlorohydrin can be obtained | Requires significant purification steps. |
Experimental Protocol: Lab-Scale Synthesis of Dichloropropanols from Glycerol
Objective: To synthesize a mixture of dichloropropanols from glycerol via hydrochlorination.
Materials:
-
Glycerol (1.0 mol, purified)
-
Concentrated Hydrochloric Acid (3.0 mol)
-
Acetic Acid (0.1 mol, catalyst)
-
Three-neck round-bottom flask with a gas inlet, thermometer, and condenser
-
Heating mantle
Procedure:
-
Charge the flask with glycerol and acetic acid.
-
Heat the mixture to 110°C with stirring.
-
Bubble hydrogen chloride gas through the reaction mixture.
-
Maintain the temperature and continue the gas flow for 6-8 hours, monitoring the reaction by analyzing samples for the disappearance of glycerol and the formation of dichloropropanols.
-
After the reaction, cool the mixture and neutralize it with a base.
-
The organic layer containing the dichloropropanols is then separated.
Causality of Choices:
-
The use of a carboxylic acid as a catalyst facilitates the reaction between glycerol and HCl.[2]
-
Gaseous HCl is used to drive the reaction and remove the water formed, shifting the equilibrium towards the products.[2]
-
Temperature control is crucial to balance the reaction rate and minimize the formation of unwanted byproducts.
Comparative Analysis: Epichlorohydrin vs. Glycerol Route
| Feature | Epichlorohydrin Route | Glycerol Route |
| Feedstock | Propylene (fossil fuel-based) | Glycerol (renewable, byproduct of biodiesel) |
| Process Complexity | One-step synthesis from epichlorohydrin | Multi-step process (hydrochlorination, epoxidation, ring-opening) |
| Technology Maturity | Well-established, mature technology | Newer technology, but gaining industrial traction |
| Scalability | Proven at very large scales | Demonstrated at large industrial scales |
| Yield (Overall) | High (>90%) | Moderate to high (70-80% to epichlorohydrin) |
| Energy Consumption | Generally lower due to fewer steps | Potentially higher due to multiple reaction and separation steps |
| Environmental Impact | Relies on fossil fuels, generates chlorinated byproducts | Utilizes a renewable feedstock, but still involves chlorinated intermediates and salt waste |
| Cost | Dependent on propylene prices | Dependent on crude glycerol prices and purification costs |
Purification and Waste Management: Critical Considerations for Scalability
For both production routes, the purification of this compound is a critical step to achieve the high purity required for pharmaceutical applications. Fractional distillation under reduced pressure is the most common method.
Industrial Waste Streams:
-
Epichlorohydrin Route: The primary waste streams include the unreacted methanol, the catalyst (if not fully recovered), and chlorinated organic byproducts. Proper management of these chlorinated wastes is crucial to minimize environmental impact.[3]
-
Glycerol Route: This process generates significant salt waste from the neutralization steps.[4] Additionally, the purification of crude glycerol can produce a separate waste stream. The management of these waste streams is a key consideration in the overall sustainability of the process.[5]
Conclusion: A Field-Proven Perspective on Scalable Production
The choice between the traditional epichlorohydrin route and the greener glycerol-based synthesis for this compound production is a complex decision that depends on a multitude of factors, including feedstock availability and cost, existing infrastructure, and sustainability goals.
The epichlorohydrin route remains the workhorse of the industry due to its high efficiency and mature technology. However, the glycerol route presents a compelling alternative from a sustainability perspective, utilizing a renewable feedstock and contributing to the circular economy. As the technology for glycerol purification and conversion continues to improve, its economic viability is expected to increase.
For drug development professionals, understanding the nuances of these production methods is crucial for supply chain security and for making informed decisions that align with both economic and environmental objectives. The future of this compound production will likely involve a diversified approach, with both routes playing a significant role in meeting the demands of the pharmaceutical industry.
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Safety Operating Guide
Navigating the Disposal of 1-Chloro-3-methoxypropan-2-ol: A Guide for Laboratory Professionals
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of an experimental protocol. The final step—proper disposal—is as critical as any reaction setup, demanding a thorough understanding of the compound's nature, regulatory requirements, and the principles of chemical safety. This guide provides a comprehensive, technically grounded framework for the proper disposal of 1-Chloro-3-methoxypropan-2-ol (CAS No. 4151-97-7), ensuring the safety of personnel and the protection of our environment.
Understanding the Compound: Why Disposal Matters
This compound is a chlorinated aliphatic hydrocarbon, a class of compounds that requires special consideration for disposal. Its chemical structure dictates its reactivity and potential environmental fate, making indiscriminate disposal not only irresponsible but also a violation of federal and local regulations. The presence of a chlorine atom means that improper treatment, particularly during thermal decomposition, can lead to the formation of hazardous byproducts like hydrogen chloride (HCl) gas.[1]
This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation.[2][3] Ingestion may also be harmful.[2] Therefore, the entire handling and disposal process must be approached with a clear understanding of its hazard profile.
Key Chemical and Physical Properties
A summary of essential data for this compound is presented below, providing a quantitative basis for the handling and disposal procedures that follow.
| Property | Value | Source |
| CAS Number | 4151-97-7 | [2][4] |
| Molecular Formula | C₄H₉ClO₂ | [2][4] |
| Molecular Weight | 124.57 g/mol | [4] |
| Appearance | Clear, faintly yellow oily liquid | [4][5] |
| Boiling Point | 171 °C (444 K) | [5][6][7] |
| Flash Point | 72 °C (162 °F) | [5] |
| Density | 1.161 g/cm³ | [5][6] |
The Regulatory Landscape: RCRA and Hazardous Waste Classification
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[3][8] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from its generation to its final disposal.[8]
Laboratories that generate chemical waste are considered hazardous waste generators and must comply with these regulations.[9] this compound waste must be formally classified to determine if it meets the criteria for a "listed" or "characteristic" hazardous waste.
-
Listed Wastes: The EPA lists specific wastes from industrial processes as hazardous. Wastes from the production of certain chlorinated aliphatic hydrocarbons are included in the "F-list" of hazardous wastes from non-specific sources (e.g., codes F024 and F025).[10][11] While laboratory waste is not typically from a large-scale industrial process, the chemical nature of this compound aligns with this class, underscoring the need for cautious management.
-
Characteristic Wastes: Even if not specifically listed, a waste is considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[12] Given its flash point of 72°C, this compound does not meet the definition of an ignitable waste (flash point < 60°C), but a formal determination by your institution's Environmental Health and Safety (EHS) office is required.[13]
The core directive for any laboratory is to treat this compound as a hazardous waste. This necessitates a specific set of procedures for its collection, storage, and transfer to a licensed disposal facility.
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting. This process should be integrated into your laboratory's standard operating procedures (SOPs) and Chemical Hygiene Plan.
Step 1: Segregation and Collection
Causality: Proper segregation is the foundation of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions, and mixing non-hazardous with hazardous waste needlessly increases the volume and cost of disposal.
Procedure:
-
Designate a Waste Container: Use a dedicated, chemically compatible container for liquid this compound waste. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate.
-
Avoid Contamination: Do not mix this waste with other solvent streams, particularly non-halogenated solvents. Keep chlorinated waste separate to facilitate proper final disposal.
-
Solid Waste: Dispose of contaminated solids, such as absorbent pads, gloves, or weighing paper, in a separate, clearly labeled, and sealed container (e.g., a labeled bag or drum).[14]
Step 2: Labeling and Accumulation
Causality: Accurate labeling is a legal requirement under RCRA and is critical for communicating hazards to all personnel and to the ultimate disposal facility.[3] Proper accumulation ensures that waste is stored safely until it can be removed.
Procedure:
-
Immediate Labeling: As soon as the waste container is started, affix a "Hazardous Waste" label.
-
Complete Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The specific hazard characteristics (e.g., "Irritant," "Combustible Liquid")
-
The date accumulation started.
-
-
Satellite Accumulation Area (SAA): The waste container must be kept at or near the point of generation and under the control of the operator.[3] It must be closed at all times except when adding waste.
Step 3: On-Site Storage
Causality: Safe storage minimizes the risk of spills, exposure, and accidental reactions.
Procedure:
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the liquid in case of a leak.
-
Ventilation: Store the waste in a well-ventilated area, such as a designated cabinet under a fume hood.
-
Incompatibilities: Store away from strong oxidizing agents.[1]
Step 4: Arranging for Disposal
Causality: Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF). Your institution's EHS office is the necessary intermediary for this process.
Procedure:
-
Contact EHS: When the waste container is full, or before the regulatory accumulation time limit is reached, contact your EHS department to schedule a pickup.
-
Provide Documentation: Be prepared to provide all necessary information about the waste stream as requested by EHS.
-
Do Not Pour Down the Drain: Under no circumstances should this compound or any chlorinated solvent be poured down the drain. This is illegal and can cause significant damage to plumbing and the environment.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing this compound waste in a laboratory setting.
The Science of Destruction: High-Temperature Incineration
For most chlorinated organic wastes, including this compound, the preferred disposal method is high-temperature incineration.[15][16] This is not simple burning; it is a highly controlled thermal oxidation process.
Mechanism:
-
Combustion: In a specialized incinerator operating at high temperatures (typically 800-1500°C), the organic material is oxidized.[1] The carbon and hydrogen in the molecule are converted to carbon dioxide (CO₂) and water (H₂O).
-
Chlorine Conversion: The chlorine atoms are primarily converted to hydrogen chloride (HCl), a corrosive gas.[1]
-
Acid Gas Scrubbing: The flue gas from the incinerator is passed through a scrubber system. This system uses an aqueous solution (often caustic) to neutralize and remove the HCl, preventing its release into the atmosphere.[2]
-
Dioxin/Furan Prevention: Modern incinerators are designed to minimize the formation of highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) by ensuring complete combustion and rapid cooling of flue gases.[2][17]
By adhering to these rigorous, science-driven disposal protocols, you contribute to a culture of safety and environmental stewardship that is the hallmark of professional scientific practice.
References
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- Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Chloro-3-methoxypropan-2-ol
For the modern researcher, scientist, and drug development professional, the assurance of a safe laboratory environment is paramount to fostering innovation. This guide provides essential, immediate safety and logistical information for handling 1-Chloro-3-methoxypropan-2-ol (CAS 4151-97-7), a crucial intermediate in pharmaceutical synthesis.[1] Beyond mere procedural steps, this document delves into the causality behind each recommendation, empowering you with the knowledge to work confidently and securely.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a compound that demands respect. A thorough understanding of its hazard profile is the first and most critical step in designing a robust safety protocol. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified with the following hazards:
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
-
Some data also suggests H302: Harmful if swallowed. [2]
These classifications are not abstract warnings; they are direct indicators of the chemical's potential to cause harm upon contact. The presence of a chlorine atom and a hydroxyl group in its structure contributes to its reactivity and irritant properties. Therefore, the cornerstone of safe handling is the implementation of a multi-layered Personal Protective Equipment (PPE) strategy designed to prevent any direct contact with the substance.
Core Principles of PPE Selection
The Occupational Safety and Health Administration (OSHA) mandates that employers must provide appropriate PPE for their employees and ensure it is properly maintained.[3] This principle is not just a regulatory hurdle; it is a fundamental aspect of responsible laboratory management. The selection of PPE should not be a one-size-fits-all approach. Instead, it must be based on a thorough risk assessment of the specific procedures being undertaken.
Essential Personal Protective Equipment for this compound
The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory scenarios.
| PPE Category | Minimum Requirement | Recommended for Spills & Large Quantities |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness) | Double-gloving with nitrile or neoprene gloves |
| Eye & Face Protection | Safety glasses with side shields | Chemical splash goggles and a face shield |
| Body Protection | Laboratory coat | Chemical-resistant apron over a lab coat |
| Respiratory Protection | Work in a well-ventilated area or fume hood | Air-purifying respirator with organic vapor (OV) cartridges |
In-Depth Analysis of PPE Choices
Hand Protection: The First Line of Defense
Eye and Face Protection: Shielding Against Irritation
Given that this compound is a serious eye irritant, robust eye protection is non-negotiable.[2] At a minimum, safety glasses with side shields should be worn. However, for procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, chemical splash goggles are essential. When there is a significant risk of facial exposure, a face shield should be worn in conjunction with goggles to provide a full barrier of protection.
Body Protection: Preventing Dermal Exposure
A standard laboratory coat is sufficient for handling small quantities of this compound. For larger-scale work or situations with a high potential for spills, a chemical-resistant apron worn over the lab coat is recommended. This provides an impermeable barrier to protect against splashes and contamination of personal clothing.
Respiratory Protection: Safeguarding the Airways
Due to its potential to cause respiratory irritation, all work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] In situations where adequate ventilation is not available, or during the cleanup of a large spill, respiratory protection is necessary. An air-purifying respirator (APR) equipped with organic vapor (OV) cartridges, such as the 3M 6001 series, is recommended.[7][8][9][10] These cartridges contain activated carbon which adsorbs the organic vapors, preventing them from being inhaled. For situations involving potential exposure to other airborne hazards, a combination cartridge may be necessary.
Visualizing the PPE Selection Workflow
The following diagram illustrates the logical process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
Operational Plans: From Handling to Disposal
A comprehensive safety plan extends beyond the selection of PPE. It encompasses the entire lifecycle of the chemical within the laboratory.
Safe Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.
-
Ignition Sources: Keep the chemical away from open flames, sparks, and hot surfaces.
-
Incompatible Materials: Store separately from strong oxidizing agents.
-
Storage Conditions: Keep the container tightly closed in a cool, dry, and well-ventilated place.[6]
Spill Response Protocol
In the event of a spill, a swift and informed response is crucial to mitigate the hazard.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill and the associated risks. For large spills, or if you are unsure how to proceed, contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above for spills.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill and prevent it from spreading.
-
Absorb and Collect: Carefully absorb the spilled material with the absorbent.
-
Decontaminate the Area: Once the bulk of the material has been collected, decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including absorbent, gloves, and any other disposable items, must be collected in a sealed, labeled container for disposal as hazardous waste.
Disposal Plan
All waste containing this compound, including empty containers and contaminated materials, must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal procedures.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring a secure environment that fosters scientific advancement.
References
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- University of Pennsylvania Environmental Health and Radiation Safety. (2019, February). Nitrile Glove Chemical-Compatibility Reference.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
